molecular formula C42H79NNaO11P B1504399 16:0 Glutaryl PE CAS No. 474923-45-0

16:0 Glutaryl PE

Número de catálogo: B1504399
Número CAS: 474923-45-0
Peso molecular: 828.0 g/mol
Clave InChI: ZDVPYKPXKPQSMT-XVYLPRMCSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

16:0 Glutaryl PE or 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt) (N-glutaryl-DPPE) belongs to the family of head group modified functionalized lipids. Functionalized lipids mostly act as reporter molecules.>This compound, also known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (N-glutaryl-DPPE) is a head group modified functionalized lipid. Functionalized lipids function as reporter molecules.>

Propiedades

IUPAC Name

sodium;2-(4-carboxybutanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H80NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-41(47)51-36-38(37-53-55(49,50)52-35-34-43-39(44)30-29-31-40(45)46)54-42(48)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h38H,3-37H2,1-2H3,(H,43,44)(H,45,46)(H,49,50);/q;+1/p-1/t38-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVPYKPXKPQSMT-XVYLPRMCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H79NNaO11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677171
Record name Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-(4-carboxybutanamido)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

828.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474923-45-0
Record name Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-(4-carboxybutanamido)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (N-glutaryl-DPPE), a functionalized phospholipid critical for the development of advanced drug delivery systems. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in the formulation of pH-sensitive liposomes.

Executive Summary

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) is a derivative of the naturally occurring phospholipid, dipalmitoylphosphatidylethanolamine (DPPE). The addition of a glutaryl group to the head of the phospholipid introduces a terminal carboxylic acid. This modification imparts pH-sensitive properties, making N-glutaryl-DPPE an invaluable component in the design of "smart" liposomes that can selectively release their therapeutic payload in the acidic microenvironments characteristic of tumors and endosomes. This guide will provide the foundational knowledge and detailed protocols necessary for the effective utilization of N-glutaryl-DPPE in research and pharmaceutical development.

Chemical Structure and Physicochemical Properties

N-glutaryl-DPPE is an amphipathic molecule comprising a hydrophilic head group and two hydrophobic palmitic acid tails. The key functional feature is the N-glutaryl modification on the phosphoethanolamine head group, which provides a titratable carboxylic acid moiety.

Chemical Structure

The structure of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) is as follows:

  • Glycerol (B35011) Backbone: A three-carbon glycerol molecule forms the central scaffold.

  • Acyl Chains: Two palmitic acid (16:0) chains are ester-linked to the sn-1 and sn-2 positions of the glycerol backbone.

  • Phosphate (B84403) Group: A phosphate group is attached to the sn-3 position of the glycerol.

  • Ethanolamine (B43304) Head Group: An ethanolamine molecule is linked to the phosphate group.

  • Glutaryl Modification: A glutaryl group is attached to the nitrogen atom of the ethanolamine, introducing a terminal carboxylic acid.

Physicochemical Data

A summary of the key physicochemical properties of N-glutaryl-DPPE and its parent compound, DPPE, is presented in Table 1.

Property1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (Sodium Salt)1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927)
Synonyms 16:0 Glutaryl PE, N-glutaryl-DPPE, DPPE-GA16:0 PE, DPPE
CAS Number 474923-45-0[1][2]923-61-5
Molecular Formula C42H79NNaO11P[1][2]C37H74NO8P
Molecular Weight 828.04 g/mol [1][2]691.97 g/mol
Appearance White to off-white powderWhite powder
Solubility Soluble in chloroform (B151607) and other organic solventsSoluble in chloroform
Phase Transition Temp. (Tm) Not explicitly reported, but expected to be influenced by pH and the presence of the glutaryl group.63 °C
pKa Not explicitly reported, but the glutaryl moiety's carboxylic acid is expected to have a pKa in the range of 4.5-5.5.Not applicable

Synthesis of N-glutaryl-DPPE

Proposed Synthetic Protocol

Materials:

Procedure:

  • Dissolve DPPE in anhydrous chloroform in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Add a slight molar excess of glutaric anhydride to the solution.

  • Add a molar equivalent of triethylamine to the reaction mixture to act as a base and catalyze the reaction.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of chloroform and methanol to elute the desired N-glutaryl-DPPE.

  • The purified product is dried under vacuum to yield a white to off-white solid.

Diagram of Proposed Synthesis Workflow:

SynthesisWorkflow DPPE DPPE in Chloroform Reaction Reaction Mixture (Room Temperature, 24-48h) DPPE->Reaction GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->Reaction TEA Triethylamine TEA->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Purification Silica Gel Chromatography Evaporation->Purification FinalProduct N-glutaryl-DPPE Purification->FinalProduct

Proposed synthesis workflow for N-glutaryl-DPPE.

Experimental Protocols for Liposome Formulation and Characterization

N-glutaryl-DPPE is a key component in the formulation of pH-sensitive liposomes, often used in conjunction with a fusogenic lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE).

Liposome Preparation via Thin-Film Hydration

The thin-film hydration method is a common and effective technique for preparing liposomes containing N-glutaryl-DPPE.

Materials:

  • N-glutaryl-DPPE

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or another structural phospholipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (optional, for enhanced fusogenicity)

  • Cholesterol (for membrane stability)

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Drug to be encapsulated

Procedure:

  • Dissolve the desired lipids (e.g., DPPC, cholesterol, and N-glutaryl-DPPE in a molar ratio of 5:4:1) in chloroform in a round-bottom flask.

  • Create a thin lipid film on the inner surface of the flask by removing the chloroform using a rotary evaporator under reduced pressure.

  • Further dry the lipid film under a stream of nitrogen or in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous hydration buffer (containing the hydrophilic drug, if applicable) by vortexing or gentle agitation above the phase transition temperature of the lipid mixture. This results in the formation of multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs) with a more uniform size distribution, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Remove the unencapsulated drug by dialysis, gel filtration chromatography, or ultracentrifugation.

Diagram of Thin-Film Hydration Workflow:

ThinFilmHydration Lipids Lipids in Chloroform Rotovap Rotary Evaporation Lipids->Rotovap LipidFilm Thin Lipid Film Rotovap->LipidFilm Hydration Hydration with Aqueous Buffer LipidFilm->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Extrusion Extrusion/Sonication MLVs->Extrusion SUVs Small Unilamellar Vesicles (SUVs) Extrusion->SUVs Purification Purification SUVs->Purification FinalLiposomes Drug-Loaded Liposomes Purification->FinalLiposomes DrugReleasePathway cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 6.5) cluster_cell Cellular Uptake and Endosomal Escape StableLiposome Stable Liposome (N-glutaryl-DPPE is charged) DestabilizedLiposome Destabilized Liposome (N-glutaryl-DPPE is protonated) StableLiposome->DestabilizedLiposome EPR Effect Endocytosis Endocytosis StableLiposome->Endocytosis DrugRelease Drug Release DestabilizedLiposome->DrugRelease Endosome Endosome (Acidic pH) Endocytosis->Endosome EndosomalEscape Endosomal Escape and Cytosolic Drug Release Endosome->EndosomalEscape

References

An In-depth Technical Guide to the Core Chemical Properties of DPPE-Gallium Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the core chemical properties of 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE) complexes with gallium (Ga). The initialism "DPPE-GA" is interpreted as representing coordination complexes of the bidentate phosphine (B1218219) ligand, DPPE, with a gallium metal center. These complexes are of interest in the fields of inorganic chemistry, materials science, and catalysis. This document details their synthesis, structure, and characterization, presenting quantitative data in a structured format and outlining common experimental methodologies.

Core Chemical Properties of DPPE-Gallium Complexes

Complexes of DPPE with gallium exhibit a range of structural motifs and chemical behaviors depending on the oxidation state of gallium and the presence of other coordinating ligands. The fundamental interaction involves the donation of lone pair electrons from the phosphorus atoms of DPPE to the electron-deficient gallium center, forming a stable chelate ring.

Quantitative Data Summary

While specific quantitative data such as solubility and pKa are highly dependent on the specific complex and solvent system, the following table summarizes general and some specific properties of DPPE and a representative gallium complex, where available.

Property1,2-Bis(diphenylphosphino)ethane (DPPE)Representative DPPE-Gallium Complex (e.g., [Ga₂I₆(μ₂-Dppe)])
Molecular Formula C₂₆H₂₄P₂C₂₆H₂₄Ga₂I₆P₂
Molecular Weight 398.42 g/mol [1]Varies depending on the specific complex
Appearance White solid[1]Typically crystalline solids
Melting Point 140-142 °C[1]Varies
Solubility Soluble in organic solvents such as THF, chloroform, and dichloromethane[1]Generally soluble in coordinating organic solvents
pKa Not applicableNot readily available
Coordination Geometry Bidentate ligandTypically tetrahedral or distorted octahedral at Gallium

Synthesis and Experimental Protocols

The synthesis of DPPE-gallium complexes generally involves the reaction of a suitable gallium precursor with the DPPE ligand in an inert atmosphere to prevent oxidation of the phosphine.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a DPPE-gallium complex.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_characterization Characterization Ga_precursor Gallium Precursor (e.g., GaCl₃, GaI₃) Reaction Reaction under Inert Atmosphere (N₂ or Ar) Ga_precursor->Reaction DPPE_ligand DPPE Ligand DPPE_ligand->Reaction Solvent Anhydrous, Inert Solvent (e.g., Toluene, THF) Solvent->Reaction Filtration Filtration Reaction->Filtration Washing Washing with Non-polar Solvents Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying under Vacuum Recrystallization->Drying NMR NMR Spectroscopy (¹H, ³¹P, ¹³C) Drying->NMR Xray Single-Crystal X-ray Diffraction Drying->Xray MassSpec Mass Spectrometry Drying->MassSpec Elemental Elemental Analysis Drying->Elemental

Caption: General workflow for the synthesis and characterization of DPPE-Gallium complexes.
Detailed Experimental Protocol: Synthesis of a Generic Ga(III)-DPPE Complex

  • Preparation of Reactants: In a glovebox, a solution of anhydrous gallium(III) halide (e.g., GaCl₃) in an anhydrous solvent (e.g., toluene) is prepared. In a separate flask, a solution of 1,2-bis(diphenylphosphino)ethane (DPPE) in the same solvent is prepared.

  • Reaction: The DPPE solution is added dropwise to the stirred gallium halide solution at room temperature. The reaction mixture is stirred for a specified period (e.g., 2-12 hours) to ensure complete complexation.

  • Isolation: The resulting precipitate, if formed, is collected by filtration. If no precipitate forms, the solvent volume is reduced under vacuum to induce crystallization.

  • Purification: The crude product is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexane).

  • Drying: The purified product is dried under high vacuum to remove all traces of solvent.

Characterization Techniques

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and purity of DPPE-gallium complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information about the protons in the complex, particularly the ethylene (B1197577) bridge of the DPPE ligand and the phenyl groups.

  • ³¹P NMR: This is a crucial technique for studying phosphine complexes. The coordination of DPPE to gallium results in a downfield shift of the ³¹P signal compared to the free ligand. The magnitude of this shift can provide insights into the nature of the Ga-P bond.

  • ¹³C NMR: Used to characterize the carbon framework of the DPPE ligand.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of DPPE-gallium complexes. It provides precise information on bond lengths, bond angles, and the overall coordination geometry of the gallium center. For instance, X-ray analysis has been used to characterize the structure of various gallium(III) halide phosphine complexes.[2]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the complex and can provide information about its fragmentation patterns, which helps to confirm the composition of the complex.

Signaling Pathways and Applications

The initial query for "signaling pathways" may have been influenced by the common abbreviation "GA" for gibberellic acid, a plant hormone involved in numerous signaling cascades. However, for DPPE-gallium complexes, the context is primarily in coordination chemistry and materials science, not biological signaling.

There is no evidence in the current chemical literature to suggest that DPPE-gallium complexes are involved in biological signaling pathways. Instead, their applications are more likely to be found in areas such as:

  • Homogeneous Catalysis: Phosphine ligands are widely used in transition metal catalysis. While less common than transition metal catalysts, gallium complexes can exhibit catalytic activity.

  • Precursors for Materials Synthesis: These complexes can serve as single-source precursors for the synthesis of gallium-containing materials, such as gallium phosphide (B1233454) (GaP), a semiconductor with applications in optoelectronics.[3][4][5][6]

  • Luminescent Materials: Some gallium complexes exhibit interesting photophysical properties and are being investigated for applications in light-emitting devices.

Logical Relationship of Applications

The following diagram illustrates the logical flow from the chemical properties of DPPE-Gallium complexes to their potential applications.

Applications cluster_properties Core Properties cluster_applications Potential Applications Coord_Chem Coordination Chemistry (Lewis Acid-Base Interaction) Catalysis Homogeneous Catalysis Coord_Chem->Catalysis Structure Defined Molecular Structure Materials Materials Precursors (e.g., for GaP) Structure->Materials Luminescence Luminescent Materials Structure->Luminescence Reactivity Tunable Reactivity Reactivity->Catalysis

Caption: Potential applications derived from the core properties of DPPE-Gallium complexes.

Conclusion

DPPE-gallium complexes represent a fascinating area of inorganic chemistry with potential applications in catalysis and materials science. Their synthesis and characterization rely on standard organometallic techniques, with NMR spectroscopy and X-ray crystallography being particularly important for structural elucidation. While the initial query's reference to "signaling pathways" appears to be a misnomer, the rich coordination chemistry of these compounds opens up avenues for the development of novel materials and catalytic systems. Further research is needed to fully explore the quantitative properties and potential applications of this class of compounds.

References

N-Glutaryl-DPPE in Lipid Bilayers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-glutaryl-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (N-glutaryl-DPPE) is a synthetic phospholipid derivative that has garnered significant attention in the field of drug delivery. Its unique pH-sensitive properties make it a critical component in the design of intelligent lipid-based nanocarriers, such as liposomes and solid lipid nanoparticles (SLNs), that can selectively release their therapeutic payload in the acidic microenvironments characteristic of tumors and endosomal compartments. This technical guide provides a comprehensive overview of the function of N-glutaryl-DPPE in lipid bilayers, detailing its impact on membrane properties, methodologies for its use, and its application in advanced drug delivery systems.

Core Function: pH-Dependent Destabilization

The primary function of N-glutaryl-DPPE in a lipid bilayer is to confer pH sensitivity. The glutaryl headgroup contains a terminal carboxylic acid which can exist in either a deprotonated (negatively charged) or protonated (neutral) state depending on the ambient pH.

At physiological pH (around 7.4), the carboxyl group is deprotonated, rendering the N-glutaryl-DPPE molecule anionic. This charged headgroup contributes to the overall stability of the lipid bilayer through electrostatic repulsion between adjacent lipid molecules. However, in an acidic environment (pH < 6.5), the carboxyl group becomes protonated. This neutralization of the headgroup charge leads to a cascade of biophysical changes within the lipid bilayer, ultimately resulting in its destabilization and the release of encapsulated contents.

The proposed mechanism for this pH-triggered release involves a structural transition of the lipid assembly. The protonation of the N-glutaryl headgroup reduces the effective headgroup size and alters the intermolecular hydrogen bonding network. In bilayers containing a cone-shaped lipid like dioleoylphosphatidylethanolamine (DOPE), this change can induce a transition from a lamellar (bilayer) phase to a non-lamellar, inverted hexagonal (HII) phase, which is inherently leaky.

Quantitative Impact on Lipid Bilayer Properties

Incorporating N-glutaryl-DPPE into a lipid bilayer significantly alters its physicochemical properties. The following tables summarize key quantitative data, primarily from studies on solid lipid nanoparticles (SLNs) incorporating N-glutaryl phosphatidylethanolamine (B1630911). While this provides valuable insight, it is important to note that specific values for pure N-glutaryl-DPPE liposomes may vary and require empirical determination using the protocols outlined below.

Table 1: Physicochemical Properties of N-Glutaryl-PE Containing Nanoparticles [1][2][3]

ParameterValueMethodNotes
Zeta Potential -41.6 mVPhoton Correlation SpectroscopyMeasured for drug-loaded solid lipid nanoparticles at physiological pH. The negative charge contributes to colloidal stability.
Particle Size (Hydrodynamic Diameter) 165.8 nmPhoton Correlation SpectroscopyFor drug-loaded solid lipid nanoparticles.
Polydispersity Index (PDI) < 0.3Photon Correlation SpectroscopyIndicates a homogenous particle size distribution.
Drug Loading Capacity 25.32%Spectrophotometry after ultracentrifugationRepresents the mass percentage of the drug relative to the total mass of the nanoparticle.
Entrapment Efficiency 94.32%Spectrophotometry after ultracentrifugationIndicates the percentage of the initial drug that is successfully encapsulated within the nanoparticles.

Experimental Protocols

Preparation of N-Glutaryl-DPPE Containing Liposomes

A widely used method for preparing liposomes is the thin-film hydration technique followed by extrusion.[4][5][6][7][8]

Materials:

  • N-glutaryl-DPPE

  • Co-lipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), Cholesterol)

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Liposome (B1194612) extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve N-glutaryl-DPPE and other lipids in the desired molar ratio in chloroform or a suitable organic solvent mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer by adding the buffer to the flask and agitating. The temperature of the hydration buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm.

    • Vortex the flask until the lipid film is fully suspended, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension repeatedly (typically 10-20 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder. The extrusion should also be performed at a temperature above the lipid mixture's Tm.

  • Purification:

    • Remove any unencapsulated material by size exclusion chromatography or dialysis.

Characterization of N-Glutaryl-DPPE Liposomes

a. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • These parameters are crucial for predicting the in vivo behavior and stability of the liposomes.

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) using a Zetasizer.

  • Procedure: Dilute the liposome suspension in the appropriate buffer and measure at a controlled temperature. For zeta potential, measurements should be performed at different pH values to create a pH-zeta potential profile.

b. pH-Dependent Release Assay (Calcein Leakage Assay): [9][10][11][12][13]

  • This assay is used to confirm the pH-sensitive nature of the liposomes.

  • Principle: Calcein (B42510), a fluorescent dye, is encapsulated in the liposomes at a self-quenching concentration. Upon leakage from the liposomes into the surrounding medium, the dilution of calcein leads to a significant increase in its fluorescence intensity.

  • Procedure:

    • Prepare liposomes with encapsulated calcein (e.g., 50-100 mM).

    • Remove unencapsulated calcein using size exclusion chromatography.

    • Incubate the calcein-loaded liposomes in buffers of varying pH (e.g., pH 7.4, 6.5, 5.5).

    • Monitor the fluorescence intensity over time using a fluorometer.

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and measure the maximum fluorescence, which corresponds to 100% leakage.

    • Calculate the percentage of calcein leakage at each pH and time point.

c. Determination of Phase Transition Temperature (Tm): [14][15][16][17][18]

  • Method: Differential Scanning Calorimetry (DSC).

  • Procedure:

    • Prepare a concentrated sample of the liposome suspension.

    • Scan the sample over a defined temperature range in the DSC instrument.

    • The Tm is identified as the peak of the endothermic transition in the thermogram, representing the gel-to-liquid crystalline phase transition.

d. Assessment of Membrane Fluidity: [19][20][21][22][23][24]

  • Method: Fluorescence Polarization/Anisotropy using a lipophilic fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

  • Principle: The rotational motion of the probe within the lipid bilayer is dependent on the viscosity (fluidity) of its microenvironment. This motion is measured as a change in the polarization of the emitted fluorescence. A lower anisotropy value corresponds to higher membrane fluidity.

  • Procedure:

    • Incubate the liposomes with the fluorescent probe.

    • Measure the fluorescence anisotropy at different temperatures and pH values using a spectrofluorometer equipped with polarizers.

Signaling Pathways and Applications

N-glutaryl-DPPE does not directly participate in cellular signaling pathways. Instead, its function is to facilitate the delivery of therapeutic agents that can modulate these pathways. By enabling the release of drugs in specific cellular compartments or tissues, N-glutaryl-DPPE-containing liposomes are instrumental in various therapeutic strategies, particularly in oncology.

Application in Cancer Therapy: Tumor microenvironments are often acidic due to altered metabolism. Liposomes formulated with N-glutaryl-DPPE remain stable in the bloodstream at physiological pH but are triggered to release their cytotoxic payload upon reaching the acidic tumor milieu. Furthermore, if these liposomes are taken up by cancer cells via endocytosis, the acidic environment of the endosomes (pH 5.0-6.5) will also trigger drug release, allowing the therapeutic agent to reach its intracellular target.[25][26][27][28][29]

Mandatory Visualizations

G Mechanism of pH-Triggered Drug Release from N-Glutaryl-DPPE Liposomes cluster_0 Physiological pH (7.4) cluster_1 Acidic Environment (e.g., Tumor, Endosome) Stable_Liposome Stable Liposome in Bloodstream N-Glutaryl-DPPE headgroup is deprotonated (negative charge) Bilayer is stable Protonation Protonation of N-Glutaryl-DPPE Carboxyl group accepts a proton Headgroup becomes neutral Stable_Liposome->Protonation Exposure to low pH Destabilization Bilayer Destabilization Reduced electrostatic repulsion Altered lipid packing Protonation->Destabilization Drug_Release Drug Release Increased membrane permeability or phase transition (e.g., to HII phase) Therapeutic agent is released Destabilization->Drug_Release

Caption: Mechanism of pH-triggered drug release from N-glutaryl-DPPE liposomes.

G Experimental Workflow for N-Glutaryl-DPPE Liposome Formulation and Characterization Start Start Lipid_Film 1. Thin-Film Hydration (N-Glutaryl-DPPE + Co-lipids) Start->Lipid_Film Hydration 2. Hydration with Drug/Buffer (Formation of MLVs) Lipid_Film->Hydration Extrusion 3. Extrusion (Formation of LUVs) Hydration->Extrusion Purification 4. Purification (Removal of free drug) Extrusion->Purification Characterization 5. Physicochemical Characterization Purification->Characterization Size_Zeta Size, PDI, Zeta Potential (DLS) Characterization->Size_Zeta Tm_Analysis Phase Transition Temp. (DSC) Characterization->Tm_Analysis Fluidity_Analysis Membrane Fluidity (Fluorescence Anisotropy) Characterization->Fluidity_Analysis Release_Assay 6. pH-Dependent Release Study (Calcein Leakage Assay) Size_Zeta->Release_Assay Tm_Analysis->Release_Assay Fluidity_Analysis->Release_Assay End End Release_Assay->End

Caption: Experimental workflow for N-glutaryl-DPPE liposome formulation and characterization.

Conclusion

N-glutaryl-DPPE is a valuable tool in the development of sophisticated drug delivery systems. Its ability to induce pH-dependent destabilization of lipid bilayers allows for the targeted release of therapeutic agents in specific pathological environments. A thorough understanding of its biophysical properties and the application of standardized experimental protocols are essential for the rational design and optimization of N-glutaryl-DPPE-based nanocarriers for clinical applications. Further research to precisely quantify the pKa of the glutaryl headgroup and its specific effects on membrane fluidity and phase behavior will undoubtedly contribute to the advancement of this promising technology.

References

Technical Guide: Physical and Functional Characteristics of 16:0 Glutaryl PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics and functional aspects of 16:0 Glutaryl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl). The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on data presentation, experimental methodologies, and the visualization of relevant biological and experimental processes.

Core Physical Characteristics

This compound is a functionalized phospholipid where a glutaryl group is attached to the head of a dipalmitoyl phosphatidylethanolamine (B1630911) (DPPE) molecule. This modification introduces a carboxyl group, altering the physicochemical properties of the lipid and making it suitable for various bioconjugation and drug delivery applications.

PropertyValueSource
Synonyms 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl), N-glutaryl-DPPE[1]
Molecular Formula C42H79NNaO11P[1]
Molecular Weight 828.04 g/mol [1]
CAS Number 474923-45-0[1]
Physical Form Powder[1]
Purity >99% (TLC)[1]
Storage Temperature -20°C[1]
Melting Point Not explicitly available in the searched literature.
Solubility Soluble in organic solvents such as chloroform. The addition of a small amount of methanol (B129727) (e.g., 2%) and water (e.g., 0.5-1%) can aid in the solubilization of long-chain, saturated acidic lipids in chloroform.[2]
Critical Micelle Concentration (CMC) Not explicitly available in the searched literature. The CMC of the related lipid 16:0 PC (DPPC) is reported to be 0.46 nM.[3]

Experimental Protocols

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is widely used to determine the phase transition temperature (melting point) of lipids.

Methodology:

  • Sample Preparation: Accurately weigh 2-10 mg of this compound powder into a Tzero hermetic aluminum pan.[4] The sample should be thoroughly dried to prevent interference from solvent evaporation.[4]

  • Reference Preparation: Prepare an empty, sealed Tzero hermetic aluminum pan to be used as a reference.[4]

  • Instrument Setup:

    • Place the sample and reference pans into the DSC instrument's sample tray.[4]

    • Turn on the nitrogen gas purge (typically 50 ml/min) to provide an inert atmosphere.[4]

    • Set the instrument to the desired temperature program. A typical program involves an initial equilibration step, followed by a controlled heating ramp (e.g., 5°C/min) through the expected melting range, and then a cooling cycle.[5]

  • Data Acquisition: Initiate the temperature program. The instrument will record the heat flow difference between the sample and the reference as a function of temperature.

  • Data Analysis: The melting point (Tm) is determined as the temperature at which the peak of the endothermic transition occurs on the resulting thermogram.[5] The enthalpy of the transition can be calculated from the area under the peak.

Determination of Solubility in Organic Solvents

The solubility of a lipid in a given solvent is a critical parameter for its handling and formulation.

Methodology:

  • Solvent Selection: Choose a range of organic solvents for testing (e.g., chloroform, methanol, ethanol, acetone).

  • Sample Preparation: Add a known excess amount of this compound to a fixed volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Lipid: Centrifuge or filter the suspension to separate the undissolved lipid from the saturated solution.

  • Quantification:

    • Take a known volume of the clear supernatant.

    • Evaporate the solvent completely.

    • Determine the mass of the dissolved lipid gravimetrically or by a suitable analytical technique (e.g., HPLC with an appropriate detector).

  • Calculation: Express the solubility as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L). For acidic lipids like this compound that are difficult to dissolve in pure chloroform, adding a small percentage of methanol and water can improve solubility.[2]

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form. Various techniques can be used to determine the CMC, often by monitoring a physical property of the solution that changes abruptly at the CMC.

Methodology using a fluorescent probe (e.g., Pyrene):

  • Stock Solutions: Prepare a stock solution of this compound in an appropriate buffer and a stock solution of a fluorescent probe like pyrene (B120774) in a suitable organic solvent (e.g., acetone).

  • Sample Preparation: Prepare a series of solutions with varying concentrations of this compound in the buffer. Add a small, constant amount of the pyrene stock solution to each sample, ensuring the final pyrene concentration is very low.

  • Incubation: Allow the samples to equilibrate.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum of pyrene in each sample using a spectrofluorometer. The excitation wavelength is typically around 334-339 nm.

  • Data Analysis: The ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is sensitive to the polarity of the microenvironment. In the presence of micelles, pyrene partitions into the hydrophobic core, leading to a decrease in the I1/I3 ratio. Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration. The CMC is determined from the inflection point of this plot.[6][7]

Preparation of Liposomes containing this compound

Liposomes are vesicular structures composed of a lipid bilayer and are commonly used as drug delivery vehicles. This compound can be incorporated into liposomes to provide a functionalized surface.

Methodology (Thin-Film Hydration followed by Extrusion):

  • Lipid Film Formation:

    • Dissolve this compound and other desired lipids (e.g., a neutral helper lipid like DOPC) in a suitable organic solvent mixture (e.g., chloroform/methanol) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer by gentle rotation. The temperature of the buffer should be above the phase transition temperature of the lipid with the highest Tm. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Load the suspension into an extruder and pass it through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes). This process generates large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Characterization: Characterize the resulting liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Cell Adhesion Assay for Biological Activity

The glutaryl modification of PE can play a role in inflammatory responses. An in vitro cell adhesion assay can be used to assess the biological activity of this compound-containing liposomes. This protocol is based on the findings of Guo et al. (2012), who demonstrated that certain aldehyde-modified PEs can induce monocyte adhesion to endothelial cells.[8][9]

Methodology:

  • Cell Culture: Culture human endothelial cells (e.g., HUVECs) to confluence in appropriate multi-well plates. Culture monocytic cells (e.g., THP-1) in suspension.

  • Labeling of Monocytes: Label the THP-1 cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.

  • Treatment of Endothelial Cells: Treat the confluent endothelial cell monolayers with various concentrations of this compound-containing liposomes (and control liposomes without the modified lipid) for a specified period (e.g., 4-6 hours). Include a positive control (e.g., TNF-α) and a negative control (buffer alone).

  • Co-incubation: After treatment, wash the endothelial cells to remove any unbound liposomes. Add the fluorescently labeled THP-1 cells to each well and co-incubate for a period that allows for cell adhesion (e.g., 30-60 minutes).

  • Washing: Gently wash the wells multiple times with a suitable buffer to remove any non-adherent THP-1 cells.

  • Quantification:

    • Lyse the remaining adherent cells in the wells.

    • Measure the fluorescence of the lysate using a fluorescence plate reader.

  • Data Analysis: The fluorescence intensity is directly proportional to the number of adherent THP-1 cells. Compare the fluorescence values of the treated groups to the control groups to determine the effect of this compound on monocyte-endothelial cell adhesion.

Visualizations

The following diagrams illustrate key processes related to this compound.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutaryl_PE This compound (in liposome (B1194612) or nanoparticle) Receptor Putative Receptor (e.g., TLRs) Glutaryl_PE->Receptor Binding Membrane_Perturbation Membrane Perturbation Glutaryl_PE->Membrane_Perturbation Interaction Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB pathway) Receptor->Signaling_Cascade Membrane_Perturbation->Signaling_Cascade Gene_Expression Upregulation of Adhesion Molecules (e.g., VCAM-1, ICAM-1) Signaling_Cascade->Gene_Expression

Caption: Plausible signaling pathway for this compound-induced endothelial cell activation.

Experimental_Workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_assay Biological Assay Lipid_Dissolution 1. Dissolve this compound and other lipids in organic solvent Film_Formation 2. Form thin lipid film via rotary evaporation Lipid_Dissolution->Film_Formation Hydration 3. Hydrate film with aqueous buffer to form MLVs Film_Formation->Hydration Extrusion 4. Extrude to form size-controlled LUVs Hydration->Extrusion DLS 5. Characterize size, PDI, and zeta potential using DLS Extrusion->DLS Cell_Treatment 6. Treat endothelial cells with liposomes DLS->Cell_Treatment Co_incubation 7. Co-incubate with fluorescently labeled monocytes Cell_Treatment->Co_incubation Quantification 8. Wash and quantify adherent monocytes Co_incubation->Quantification

Caption: Experimental workflow for the preparation and biological testing of this compound-containing liposomes.

References

An In-depth Technical Guide on the Biochemical Roles of Glutaryl-CoA and Phosphoethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

An inquiry into the role of glutaryl modification in phosphoethanolamine reveals a nuanced intersection of distinct but vital biochemical pathways. Current scientific literature does not describe a direct covalent modification of phosphoethanolamine by a glutaryl group. Instead, this topic encompasses two separate, highly significant areas of metabolism: the catabolism of amino acids involving glutaryl-Coenzyme A (glutaryl-CoA) and the synthesis of phospholipids (B1166683) involving phosphoethanolamine. This technical guide provides an in-depth exploration of these two core areas, designed for researchers, scientists, and drug development professionals. We will examine the metabolic pathways, enzymatic regulations, and analytical methodologies pertinent to each molecule, presenting quantitative data and detailed experimental protocols to facilitate further research.

Part I: The Role of Glutaryl-CoA in Lysine (B10760008), Hydroxylysine, and Tryptophan Metabolism

Glutaryl-CoA is a critical intermediate in the mitochondrial catabolic pathways of the essential amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[1] Its proper metabolism is crucial for cellular energy and homeostasis. The disruption of this pathway leads to the severe neurometabolic disorder, Glutaric Aciduria Type I.[2][3]

The Lysine Degradation Pathway and the Formation of Glutaryl-CoA

The primary degradation route for lysine occurs in the liver mitochondria via the saccharopine pathway.[4] This multi-step process converts lysine into glutaryl-CoA, which is then further metabolized to acetyl-CoA for entry into the citric acid cycle.[5]

Lysine_Degradation_Pathway

The final catabolic step for glutaryl-CoA is its oxidative decarboxylation to crotonyl-CoA and CO2, a reaction catalyzed by the mitochondrial flavoprotein enzyme Glutaryl-CoA Dehydrogenase (GCDH) .[1]

Clinical Significance: Glutaric Aciduria Type I (GA-I)

A deficiency in GCDH, typically due to autosomal recessive mutations in the GCDH gene, causes Glutaric Aciduria Type I (GA-I).[2][6] This deficiency leads to the accumulation of glutaryl-CoA and its derivatives, primarily glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA), in tissues and body fluids.[1][3] Untreated, GA-I often results in an acute encephalopathic crisis between 3 and 36 months of age, causing irreversible bilateral striatal injury and severe movement disorders.[6][7]

Table 1: Metabolite Concentrations in a GA-I Patient Data from a post-mortem analysis of a 14-year-old male with GA-I.[8]

AnalytePutamen (nmol/g protein)Frontal Cortex (nmol/g protein)Cerebrospinal Fluid (µmol/L)Plasma (µmol/L)
3-Hydroxyglutaric Acid 62.012.013.011.0
Glutaric Acid 19.02.02.01.0
Glutarylcarnitine (B602354) 7.11.1Not ReportedNot Reported

The data highlights the significant accumulation of 3-hydroxyglutaric acid, the proposed major neurotoxin, specifically in the putamen, which helps explain the region's vulnerability in this disease.[8]

Experimental Protocols

A specific assay for GCDH activity measures the enzyme-catalyzed release of tritium (B154650) from [2,3,4-³H]glutaryl-CoA.[9][10] This method is highly sensitive and can be used with cultured fibroblasts or tissue homogenates.

Methodology:

  • Substrate Synthesis: [2,3,4-³H]glutaryl-CoA is synthesized from [³H]glutaric acid.

  • Reaction Mixture: A typical reaction includes cell sonicate (protein extract), flavin adenine (B156593) dinucleotide (FAD), phenazine (B1670421) methosulfate (an artificial electron acceptor), and the radiolabeled glutaryl-CoA substrate in a buffered solution.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).

  • Termination: The reaction is stopped by adding perchloric acid.

  • Separation: Unreacted substrate is removed by passing the mixture through an anion-exchange resin column. The tritiated water (³H₂O) produced by the dehydrogenation reaction passes through.

  • Quantification: The radioactivity of the eluate is measured by liquid scintillation counting to determine the amount of ³H₂O produced, which is proportional to GCDH activity.[9]

Table 2: Kinetic Parameters of Human Fibroblast GCDH Data obtained using the tritium-release assay.[9]

ParameterValue
Kₘ for Glutaryl-CoA 5.9 µM

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species and organic acids from biological samples.[11][12]

Workflow:

  • Sample Preparation: Tissues or cells are homogenized in a cold extraction solution (e.g., acetonitrile/methanol/water) to precipitate proteins and extract metabolites.[12]

  • Chromatography: The extract is injected into a reverse-phase HPLC or UPLC system to separate the analytes.

  • Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer. For glutarylcarnitine (C5DC), a common biomarker for GA-I, the precursor-product ion pair of m/z 388 -> 85 is often used for detection in newborn screening.[11] For glutaryl-CoA, the transition can be monitored based on its specific mass.[13]

  • Quantification: Analyte concentrations are determined by comparing their peak areas to those of stable isotope-labeled internal standards.

GCDH_Assay_Workflow

Part II: The Role of Phosphoethanolamine in Phospholipid Biosynthesis

Phosphoethanolamine is a key water-soluble precursor in the de novo synthesis of phosphatidylethanolamine (B1630911) (PE), the second most abundant phospholipid in mammalian cells, comprising 15-25% of the total phospholipid content.[14] PE is essential for membrane structure and function, including membrane fusion/fission events, protein folding, and mitochondrial biogenesis.[14][15]

The CDP-Ethanolamine (Kennedy) Pathway

The primary route for PE synthesis is the CDP-ethanolamine branch of the Kennedy pathway, which occurs at the endoplasmic reticulum (ER).[16][17] This pathway consists of three enzymatic steps.

Kennedy_Pathway

  • Phosphorylation: Ethanolamine (B43304) is phosphorylated by ethanolamine kinase (ETNK) to form phosphoethanolamine.[14]

  • Activation: CTP:phosphoethanolamine cytidylyltransferase (PCYT2) catalyzes the conversion of phosphoethanolamine and CTP to CDP-ethanolamine. This is the rate-limiting step of the pathway.[16][18]

  • Condensation: CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT, encoded by genes like SELENOI) transfers the phosphoethanolamine headgroup from CDP-ethanolamine to diacylglycerol (DAG) to form PE.[14]

Signaling and Regulatory Roles

While not a direct signaling molecule itself, the flux through the phosphoethanolamine pathway and the resulting levels of PE are critical for cellular signaling and health. For instance, disruption of the Pcyt2 gene in mice leads to alterations in neuronal pathways, including dopamine (B1211576) receptor signaling, which can be reversed by phosphoethanolamine supplementation.[15] Furthermore, PE is a substrate for the formation of glycosylphosphatidylinositol (GPI) anchors, which tether many important proteins to the cell surface.[14][17] Recent studies have also shown that phosphoethanolamine is enriched in the tumor interstitial fluid and can suppress T cell function, suggesting a role in tumor immune evasion.[19]

Table 3: Phosphoethanolamine Levels in Cancer Cells Relative metabolite levels determined by ³¹P Magnetic Resonance Spectroscopy in MDA-MB-231 human breast cancer cells.[20]

ConditionPhosphoethanolamine (PEtn) Level (Arbitrary Units)
Control (No Ethanolamine) Not Detected
+ 50 µM Ethanolamine 100 ± 15
+ Etnk-1 siRNA 35 ± 8
+ Etnk-2 siRNA 98 ± 12
p < 0.05 vs. control with ethanolamine

These data demonstrate that the production of phosphoethanolamine in these cancer cells is primarily dependent on the activity of the ethanolamine kinase 1 (Etnk-1) isoform.[20]

Experimental Protocols

PCYT2 activity can be measured in tissue homogenates or fibroblast lysates using a radiolabeling assay.[21][22]

Methodology:

  • Reaction Mixture: A buffered solution (e.g., TRIS pH 8.0) containing MgCl₂, DTT, CTP, unlabeled phosphoethanolamine, and [¹⁴C]phosphoethanolamine is prepared.

  • Initiation: The reaction is started by adding the protein homogenate (e.g., 40-50 µg of protein).

  • Incubation: The mixture is incubated at 37°C for a set time (e.g., 15-60 minutes).

  • Termination: The reaction is stopped by boiling or by adding a quenching solvent like methanol.[21][22]

  • Separation: The product, [¹⁴C]CDP-ethanolamine, is separated from the substrate, [¹⁴C]phosphoethanolamine, using thin-layer chromatography (TLC) on silica (B1680970) plates.

  • Quantification: The spots corresponding to CDP-ethanolamine and phosphoethanolamine are visualized (e.g., by autoradiography) and scraped, and their radioactivity is measured by scintillation counting to calculate the conversion rate.

Phosphoethanolamine is a small, polar molecule, making its analysis challenging. Derivatization is often employed to improve its chromatographic retention and detection sensitivity.[23][24]

Workflow:

  • Sample Preparation: For plasma or urine, proteins are precipitated with an organic solvent.

  • Derivatization (Optional but Recommended): The primary amine of phosphoethanolamine is derivatized. A common reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).[23][24] This increases the hydrophobicity of the analyte.

  • Purification (Optional): The derivatized sample can be purified, for example, using a titanium dioxide spin column to enrich for phosphopeptides and related molecules.[24]

  • Chromatography: The sample is analyzed using hydrophilic interaction liquid chromatography (HILIC) or reverse-phase HPLC.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

  • Quantification: Absolute quantification is achieved using a calibration curve prepared with known standards.

Table 4: LC-MS/MS Method Performance for Phosphoethanolamine (PEA) in Plasma Data from an HPLC method using AQC derivatization.[24]

ParameterValue
Limit of Detection (LOD) 0.052 µM
Limit of Quantification (LOQ) 0.17 µM
Precision (RSD) 2.0 - 6.6%
Linearity (r) 0.9995

Conclusion

While a direct glutaryl modification of phosphoethanolamine is not a recognized biochemical process, the independent roles of glutaryl-CoA and phosphoethanolamine are of immense importance in cellular metabolism, health, and disease. Glutaryl-CoA is a central player in amino acid catabolism, and its dysregulation is the direct cause of the severe neurometabolic disorder Glutaric Aciduria Type I. Phosphoethanolamine is the rate-limiting precursor for the synthesis of phosphatidylethanolamine, a critical component of cellular membranes with emerging roles in cell signaling and disease pathology. The detailed pathways, quantitative data, and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate these vital areas of biochemistry.

References

16:0 Glutaryl Phosphatidylethanolamine (PE) in Lipidomics Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 16:0 Glutaryl Phosphatidylethanolamine (B1630911) (16:0 Glutaryl PE), a synthetically modified phospholipid increasingly utilized in lipidomics research. While not a known endogenous molecule, its unique properties make it a valuable tool for investigating lipid structure, function, and its role in engineered biological systems. This document details the structure and properties of this compound, outlines its primary applications in liposome (B1194612) technology and drug delivery, and provides comprehensive experimental protocols for its use and potential analysis. Furthermore, it explores the broader context of lipid glutarylation, its potential relevance in metabolic diseases such as Glutaric Acidemia, and the hypothetical signaling pathways that could be influenced by such modifications.

Introduction to this compound

16:0 Glutaryl Phosphatidylethanolamine, systematically named 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl), is a derivative of the common phospholipid, phosphatidylethanolamine (PE).[1][2][3][4] It is characterized by the covalent attachment of a glutaryl group to the primary amine of the ethanolamine (B43304) headgroup via an amide linkage.[1][2][3][4] The "16:0" designation indicates that the glycerol (B35011) backbone is esterified with two palmitic acid molecules, which are saturated fatty acids with 16 carbon atoms.

The key feature of this compound is the introduction of a terminal carboxylic acid group from the glutaryl moiety.[5] This functional group imparts a negative charge at physiological pH and provides a reactive handle for the covalent attachment of various molecules, such as targeting ligands, imaging agents, or polymers.[5] This has made this compound a valuable tool in the development of functionalized lipid nanoparticles and for studying lipid-protein interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Synonyms DPPE-NG; 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl)[1][6]
Molecular Formula C42H79NNaO11P[3]
Molecular Weight 828.10 g/mol [3]
CAS Number 474923-45-0[4][6]
Physical State Powder or in chloroform (B151607) solution[3]
Key Functional Group Terminal Carboxylic Acid[5]

Applications in Lipidomics Research

The primary application of this compound in lipidomics and related fields is as a component of engineered lipid systems, most notably liposomes.

Functionalized Liposomes for Drug Delivery and Targeting

The terminal carboxylic acid of this compound serves as a conjugation point for attaching targeting moieties, such as antibodies, peptides, or small molecules, to the surface of liposomes.[7] This allows for the development of targeted drug delivery systems that can selectively bind to and be internalized by specific cell types, thereby enhancing therapeutic efficacy and reducing off-target effects.[7][8] The functionalization can also be used to attach polymers like polyethylene (B3416737) glycol (PEG) to create "stealth" liposomes that evade the immune system and have longer circulation times.[8]

Probing Lipid-Protein Interactions

Liposomes containing this compound can be used to study the interactions between proteins and lipid membranes. The modified headgroup can influence the surface charge and hydrogen-bonding potential of the membrane, which in turn can affect the binding and function of peripheral and integral membrane proteins.[9]

Model Membrane Studies

The incorporation of this compound into model membranes allows researchers to investigate the impact of headgroup modification on the physical properties of the lipid bilayer, such as fluidity, curvature, and stability.[10][11] These studies provide insights into how changes in lipid composition can modulate membrane function.[10][11]

The Broader Context: Lipid Glutarylation and Disease

While this compound is a synthetic molecule, the concept of glutarylation is relevant in certain pathological conditions. Glutarylation is a post-translational modification where a glutaryl group is added to a lysine (B10760008) residue on a protein.[12][13] This process can occur non-enzymatically in the presence of high concentrations of glutaryl-CoA, an intermediate in the metabolism of lysine and tryptophan.[12]

Glutaric Acidemia Type 1 (GA-1) is an inherited metabolic disorder caused by a deficiency in the enzyme glutaryl-CoA dehydrogenase.[14][15] This leads to the accumulation of glutaric acid and glutaryl-CoA in tissues and body fluids.[14][15] The elevated levels of glutaryl-CoA can lead to the non-enzymatic glutarylation of proteins, which is thought to contribute to the pathophysiology of the disease, particularly the neurological damage.[16][17]

Although the non-enzymatic glutarylation of phosphatidylethanolamine in vivo has not been definitively demonstrated, it remains a theoretical possibility in the context of GA-1 due to the presence of a reactive primary amine on the PE headgroup. If it were to occur, the formation of endogenous glutaryl-PE could alter membrane properties and cellular signaling.

Glutaric Acidemia and Potential Lipid Glutarylation Potential Impact of Glutaric Acidemia on Lipid Metabolism cluster_0 Metabolic Pathway cluster_1 Downstream Effects Lysine, Tryptophan Metabolism Lysine, Tryptophan Metabolism Glutaryl-CoA Glutaryl-CoA Lysine, Tryptophan Metabolism->Glutaryl-CoA Glutaryl-CoA Dehydrogenase (GCDH) Glutaryl-CoA Dehydrogenase (GCDH) Glutaryl-CoA->Glutaryl-CoA Dehydrogenase (GCDH) Catalyzes Elevated Glutaryl-CoA Elevated Glutaryl-CoA Normal Metabolism Normal Metabolism Glutaryl-CoA Dehydrogenase (GCDH)->Normal Metabolism Glutaric Acidemia Type 1 Glutaric Acidemia Type 1 GCDH Deficiency GCDH Deficiency Glutaric Acidemia Type 1->GCDH Deficiency GCDH Deficiency->Glutaryl-CoA Leads to accumulation Protein Glutarylation Protein Glutarylation Elevated Glutaryl-CoA->Protein Glutarylation Potential Lipid (PE) Glutarylation Potential Lipid (PE) Glutarylation Elevated Glutaryl-CoA->Potential Lipid (PE) Glutarylation Altered Protein Function Altered Protein Function Protein Glutarylation->Altered Protein Function Altered Membrane Properties Altered Membrane Properties Potential Lipid (PE) Glutarylation->Altered Membrane Properties Cellular Dysfunction Cellular Dysfunction Altered Protein Function->Cellular Dysfunction Altered Membrane Properties->Cellular Dysfunction

A diagram illustrating the metabolic pathway leading to elevated Glutaryl-CoA in Glutaric Acidemia Type 1 and its potential downstream consequences, including protein and hypothetical lipid glutarylation.

Experimental Protocols

Preparation of Liposomes Containing this compound

This protocol describes a general method for preparing small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration and extrusion method.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., DPPC, cholesterol, and this compound in a specific molar ratio) in chloroform.

    • Remove the chloroform under a stream of nitrogen gas while rotating the flask to form a thin lipid film on the inner surface.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the dried lipid film.

    • Hydrate the lipid film by gentle agitation at a temperature above the phase transition temperature of the lipids (for DPPC, this is >41°C). This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the lipid extruder with the desired pore size polycarbonate membrane.

    • Transfer the MLV suspension to the extruder.

    • Pass the lipid suspension through the membrane multiple times (e.g., 11-21 times) to form SUVs of a uniform size.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

Liposome Preparation Workflow Workflow for Preparing Functionalized Liposomes Lipid Mixture in Chloroform Lipid Mixture in Chloroform Solvent Evaporation Solvent Evaporation Lipid Mixture in Chloroform->Solvent Evaporation Thin Lipid Film Thin Lipid Film Solvent Evaporation->Thin Lipid Film Hydration with Buffer Hydration with Buffer Thin Lipid Film->Hydration with Buffer Multilamellar Vesicles (MLVs) Multilamellar Vesicles (MLVs) Hydration with Buffer->Multilamellar Vesicles (MLVs) Extrusion Extrusion Multilamellar Vesicles (MLVs)->Extrusion Small Unilamellar Vesicles (SUVs) Small Unilamellar Vesicles (SUVs) Extrusion->Small Unilamellar Vesicles (SUVs) Characterization (DLS) Characterization (DLS) Small Unilamellar Vesicles (SUVs)->Characterization (DLS) Final Liposome Suspension Final Liposome Suspension Characterization (DLS)->Final Liposome Suspension

A flowchart outlining the key steps in the preparation of liposomes using the thin-film hydration and extrusion method.
Analytical Workflow for the Detection of Acylated PEs

While there are no established protocols for the direct detection of endogenous this compound, the following workflow for the analysis of acylated phospholipids (B1166683) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be adapted.

1. Lipid Extraction:

  • Sample Homogenization: Homogenize tissue or cell pellets in an appropriate buffer.

  • Bligh-Dyer or Folch Extraction: Perform a liquid-liquid extraction using a chloroform/methanol/water mixture to separate lipids into the organic phase.

  • Drying and Reconstitution: Evaporate the organic solvent and reconstitute the lipid extract in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

  • Chromatography: Separate the lipid species using reversed-phase or hydrophilic interaction liquid chromatography (HILIC). A C18 column is commonly used for reversed-phase separation of phospholipids.[18][19]

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode for the detection of acidic lipids like glutarylated PE.

    • Detection: Employ a triple quadrupole or high-resolution mass spectrometer.

    • Targeted Analysis (Multiple Reaction Monitoring - MRM): For a known compound like synthetic this compound, a specific precursor-to-product ion transition can be monitored for quantification. The precursor ion would be the deprotonated molecule [M-H]-, and product ions would correspond to fragments of the headgroup or fatty acids.

    • Untargeted Analysis: For the discovery of unknown acylated PEs, a precursor ion scan for fragments characteristic of the PE headgroup or a neutral loss scan can be performed.

Table 2: Example LC-MS/MS Parameters for Phospholipid Analysis

ParameterSetting
Chromatography
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase AAcetonitrile/Water (60:40) with 10 mM Ammonium Formate
Mobile Phase BIsopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate
GradientTime-dependent gradient from high polarity (more A) to low polarity (more B)
Flow Rate0.3 mL/min
Mass Spectrometry
Ionization ModeNegative ESI
Capillary Voltage3.0 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Collision GasArgon
Scan ModeMRM or Precursor Ion Scan

Potential Signaling Implications of PE Headgroup Modification

Modification of the PE headgroup can have significant effects on membrane properties and cellular signaling.[10][20] The introduction of a dicarboxylic acid like glutaric acid would alter the charge and size of the headgroup, potentially leading to:

  • Altered Membrane Curvature and Fluidity: The conical shape of PE contributes to membrane curvature.[21] Modifying the headgroup could change this, affecting processes like membrane fusion and fission.[21]

  • Modulation of Protein Function: The surface charge and hydrogen-bonding capacity of the membrane can influence the localization and activity of membrane-associated proteins, including signaling receptors and enzymes.[9]

  • Impact on Autophagy: PE is directly involved in the process of autophagy.[22] Alterations in PE structure or availability could therefore impact this crucial cellular process.[22]

Potential Signaling Consequences of PE Glutarylation Hypothetical Signaling Effects of PE Headgroup Modification PE Glutarylation PE Glutarylation Altered Headgroup Properties Altered Headgroup Properties PE Glutarylation->Altered Headgroup Properties Altered Membrane Biophysics Altered Membrane Biophysics Altered Headgroup Properties->Altered Membrane Biophysics Altered Protein Interactions Altered Protein Interactions Altered Headgroup Properties->Altered Protein Interactions Changes in Membrane Curvature Changes in Membrane Curvature Altered Membrane Biophysics->Changes in Membrane Curvature Changes in Surface Charge Changes in Surface Charge Altered Membrane Biophysics->Changes in Surface Charge Modulation of Signaling Receptors Modulation of Signaling Receptors Altered Protein Interactions->Modulation of Signaling Receptors Impact on Membrane-Bound Enzymes Impact on Membrane-Bound Enzymes Altered Protein Interactions->Impact on Membrane-Bound Enzymes Downstream Cellular Effects Downstream Cellular Effects Changes in Membrane Curvature->Downstream Cellular Effects Changes in Surface Charge->Downstream Cellular Effects Modulation of Signaling Receptors->Downstream Cellular Effects Impact on Membrane-Bound Enzymes->Downstream Cellular Effects Altered Vesicular Trafficking Altered Vesicular Trafficking Downstream Cellular Effects->Altered Vesicular Trafficking Modified Autophagy Modified Autophagy Downstream Cellular Effects->Modified Autophagy Dysregulated Signaling Pathways Dysregulated Signaling Pathways Downstream Cellular Effects->Dysregulated Signaling Pathways

A diagram illustrating the potential downstream cellular consequences of phosphatidylethanolamine (PE) headgroup glutarylation.

Conclusion

This compound is a valuable synthetic tool in lipidomics research, enabling the construction of functionalized liposomes for drug delivery and providing a means to study the impact of headgroup modifications on membrane properties and protein interactions. While its endogenous presence is not established, the study of lipid glutarylation, particularly in the context of metabolic disorders like Glutaric Acidemia, represents an intriguing area for future investigation. The experimental protocols and analytical workflows described herein provide a foundation for researchers to utilize this compound in their studies and to explore the broader implications of lipid acylation in health and disease. As analytical techniques continue to improve in sensitivity and specificity, the potential to detect and quantify rare lipid modifications in biological systems will undoubtedly expand our understanding of the complex roles lipids play in cellular function.

References

An In-depth Technical Guide to the Mechanism of Action of Functionalized Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Functionalized lipids are the cornerstone of modern drug delivery systems, particularly for nucleic acid therapeutics like mRNA and siRNA. Their rational design enables the creation of lipid nanoparticles (LNPs) that can protect sensitive cargo, facilitate cellular uptake, and ensure cytosolic delivery. This guide provides a detailed examination of the core mechanisms of action for key classes of functionalized lipids, including ionizable cationic lipids, PEGylated lipids, and fusogenic lipids. It outlines the critical roles these molecules play in overcoming biological barriers to delivery. Furthermore, this document includes structured tables of quantitative data for easy comparison of LNP characteristics, detailed experimental protocols for LNP formulation and characterization, and visual diagrams of key pathways and workflows to elucidate complex processes.

Core Mechanisms of Action

Functionalized lipids are amphiphilic molecules engineered to perform specific tasks in a biological environment.[1] They are the primary components that dictate the stability, pharmacokinetics, and efficacy of lipid-based drug delivery systems.[2] The overall mechanism involves encapsulation of the therapeutic payload, cellular uptake (typically via endocytosis), and subsequent release of the cargo into the cytoplasm.

Ionizable Cationic Lipids: The Key to Endosomal Escape

Ionizable lipids are critical for the encapsulation of negatively charged nucleic acids and for facilitating their release from endosomes.[]

Mechanism:

  • Encapsulation: At a low pH (e.g., 4.0) during the formulation process, the amine head groups of ionizable lipids become protonated (positively charged). This allows for strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of mRNA or siRNA, driving the self-assembly of lipids and nucleic acids into a compact LNP core.[4][5]

  • Circulation: At physiological pH (7.4), the ionizable lipids are nearly neutral. This neutrality is crucial as it reduces interactions with negatively charged components in the blood, minimizing toxicity and rapid clearance.[4]

  • Cellular Uptake & Endosomal Acidification: LNPs are typically taken up by cells through endocytosis.[6] Once inside the endosome, the internal environment becomes progressively more acidic (pH drops from ~6.5 to ~5.0).[6][7]

  • Endosomal Escape: In the acidic endosome, the ionizable lipids again become protonated. These now positively charged lipids can interact with anionic lipids (like phosphatidylserine) present in the endosomal membrane.[8] This interaction is hypothesized to promote the formation of a non-bilayer, inverted hexagonal (HII) phase, which destabilizes the endosomal membrane, leading to the formation of pores and the release of the nucleic acid cargo into the cytoplasm.[][8] This process is a major bottleneck, with estimates suggesting that only 1-2% of the cargo successfully escapes the endosome.[6][7]

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell cluster_lysosome Degradation Pathway LNP Lipid Nanoparticle (LNP) (Neutral Surface Charge) Endocytosis ApoE-LDLR Mediated Endocytosis LNP->Endocytosis Binding to Cell (ApoE Adsorption) EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5-5.0) EarlyEndosome->LateEndosome Maturation & Acidification mRNA_Release mRNA Release LateEndosome->mRNA_Release Membrane Destabilization (Ionizable Lipid Protonation) Lysosome Lysosome (Degradation) LateEndosome->Lysosome Cytoplasm Cytoplasm Translation Translation -> Therapeutic Protein mRNA_Release->Translation

Fig. 1: LNP uptake and endosomal escape pathway.
PEGylated (Stealth) Lipids: Evading the Immune System

Polyethylene glycol (PEG)-conjugated lipids are included in LNP formulations to prolong their circulation time in the bloodstream.[9]

Mechanism:

  • Steric Hindrance: PEG-lipids migrate to the surface of the LNP, creating a dense, hydrophilic polymer cloud.[10]

  • Evasion of Opsonization: This PEG layer sterically hinders the adsorption of blood proteins (opsonins) onto the LNP surface. Opsonization is a process that marks foreign particles for recognition and clearance by phagocytic cells of the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[9][11]

  • Prolonged Circulation: By preventing opsonization and MPS uptake, these "stealth" lipids significantly increase the LNP's circulation half-life, allowing more time for the nanoparticles to accumulate in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[1][11]

G cluster_conventional Conventional LNP cluster_stealth Stealth (PEGylated) LNP LNP_conv LNP Opsonin Opsonin Proteins LNP_conv->Opsonin Adsorption Macrophage Macrophage (MPS) Opsonin->Macrophage Recognition Macrophage->Macrophage LNP_stealth PEGylated LNP Opsonin2 Opsonin Proteins LNP_stealth->Opsonin2 Steric Hindrance (No Adsorption) Circulation Prolonged Circulation & Tissue Accumulation LNP_stealth->Circulation

Fig. 2: Mechanism of stealth lipids in evading MPS clearance.
Fusogenic Lipids: Promoting Membrane Fusion

Fusogenic lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), are often included as "helper lipids" to facilitate membrane destabilization and fusion.[12]

Mechanism:

  • Molecular Shape: Unlike cylindrical lipids (e.g., DSPC) that pack neatly into flat bilayers, fusogenic lipids like DOPE have a smaller headgroup relative to their acyl chains, giving them a conical shape.[13]

  • Induction of Non-Bilayer Structures: This conical shape creates packing stress and induces negative curvature in the lipid membrane.[14] When an LNP containing fusogenic lipids comes into close contact with the endosomal membrane, these lipids promote the transition from a stable lamellar (bilayer) phase to a non-lamellar inverted hexagonal (HII) phase.[15]

  • Membrane Fusion: The formation of these HII phase intermediates facilitates the merging (fusion) of the LNP and endosomal membranes, creating a pore through which the cargo can be released into the cytoplasm.[13][14] This mechanism works synergistically with the protonation of ionizable lipids to enhance endosomal escape.

Quantitative Data Presentation

The physicochemical properties of LNPs are critical quality attributes that determine their in vivo performance.[16] These properties are highly dependent on the lipid composition and formulation process.

Parameter Cationic/Ionizable LNP (for siRNA/mRNA) PEGylated LNP Reference
Particle Size (Diameter) 50 - 150 nm80 - 200 nm[5][16]
Polydispersity Index (PDI) < 0.2 (typically 0.05 - 0.15)< 0.2[16][17]
Zeta Potential (at pH 7.4) Near-neutral to slightly negative (-10 to +5 mV)Slightly negative (-20 to 0 mV)[18][19]
Zeta Potential (at pH < 6) Positive (+30 to +60 mV)N/A[19]
Encapsulation Efficiency > 90% (typically 95-100%)> 90%[17][20]
Ionizable Lipid:Nucleic Acid (N:P) Ratio 3 - 6N/A[5]
PEG-Lipid Content (mol%) 0.5 - 5%1.5 - 10%[4][10]
Circulation Half-life (t1/2) Minutes (without PEG)Hours to >24 hours[1][21]

Experimental Protocols

Reproducible formulation and characterization are essential for the development of functionalized lipid-based therapeutics.

LNP Formulation via Microfluidic Mixing

This method allows for rapid, controlled mixing of lipid and aqueous phases to produce LNPs with uniform size and high encapsulation efficiency.[17]

G Lipids Lipids in Ethanol (B145695) (Ionizable, Helper, Cholesterol, PEG-lipid) Pump Syringe Pump Lipids->Pump Aqueous Nucleic Acid in Aqueous Buffer (e.g., Citrate Buffer, pH 4.0) Aqueous->Pump Chip Microfluidic Chip (e.g., Herringbone Mixer) Pump->Chip Controlled Flow Rate (e.g., 3:1 Aqueous:Ethanol Ratio) Collection LNP Suspension Chip->Collection Rapid Nanoprecipitation Dialysis Dialysis (vs. PBS, pH 7.4) - Buffer Exchange - Remove Ethanol Collection->Dialysis

Fig. 3: Workflow for LNP formulation using microfluidics.

Methodology:

  • Solution Preparation:

    • Lipid Phase: Prepare a stock solution of the lipid mixture (e.g., ionizable lipid, DSPC, cholesterol, and PEG-lipid at a molar ratio of 50:10:38.5:1.5) in absolute ethanol.[22]

    • Aqueous Phase: Prepare a stock solution of the nucleic acid (mRNA or siRNA) in a low pH buffer (e.g., 25-50 mM sodium citrate, pH 4.0).[5]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the aqueous-nucleic acid solution into separate syringes.

    • Mount the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone mixer).

    • Pump the two solutions through the chip at a defined total flow rate and flow rate ratio (typically 3:1 aqueous to organic phase). The rapid mixing induces a change in solvent polarity, causing the lipids to precipitate and self-assemble around the nucleic acid cargo.[17]

  • Purification and Buffer Exchange:

    • Collect the resulting LNP suspension.

    • Dialyze the suspension against a physiological buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) for 12-24 hours using a dialysis cassette (e.g., 10 kDa MWCO). This step removes the ethanol and raises the pH, neutralizing the LNP surface.[17]

  • Sterilization:

    • Filter the final LNP solution through a 0.22 µm sterile filter. Store at 4°C.[23]

Characterization of LNP Size and Polydispersity

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and size distribution (PDI) of nanoparticles in suspension.[18]

Methodology:

  • Sample Preparation: Dilute the LNP suspension in an appropriate buffer (e.g., PBS) to a suitable concentration to avoid multiple scattering effects (typically 0.1 - 1.0 mg/mL).

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C). Set parameters such as solvent viscosity and refractive index.

  • Measurement:

    • Pipette the diluted sample into a clean cuvette.

    • Place the cuvette in the instrument and allow it to thermally equilibrate.

    • Initiate the measurement. The instrument directs a laser beam through the sample. The Brownian motion of the LNPs causes fluctuations in the intensity of scattered light.

  • Data Analysis: The instrument's software uses an autocorrelation function to analyze the intensity fluctuations. The Stokes-Einstein equation is then applied to calculate the diffusion coefficient and, subsequently, the Z-average hydrodynamic diameter. The PDI is calculated from the distribution of particle sizes. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[17]

Characterization of LNP Morphology

Cryogenic Transmission Electron Microscopy (Cryo-TEM) allows for the direct visualization of LNPs in their native, hydrated state, providing information on morphology, lamellarity, and internal structure.[24][25]

Methodology:

  • Grid Preparation: Place a TEM grid (e.g., holey carbon film) in a vitrification apparatus (e.g., Vitrobot).

  • Sample Application: Apply a small aliquot (2-3 µL) of the LNP suspension onto the grid within a temperature and humidity-controlled chamber.[26]

  • Blotting: Blot the grid with filter paper to create a thin film of the suspension across the grid holes.

  • Plunge-Freezing: Rapidly plunge the grid into a cryogen (e.g., liquid ethane (B1197151) cooled by liquid nitrogen). This vitrifies the sample, trapping the LNPs in a layer of amorphous ice and preserving their native structure.[25]

  • Imaging: Transfer the frozen grid to a cryo-electron microscope under cryogenic conditions. Acquire images at a low electron dose to minimize radiation damage. The resulting images reveal the size, shape, and internal structure of individual LNPs.[24]

Determination of Nucleic Acid Encapsulation Efficiency

The RiboGreen assay is a sensitive fluorescence-based method used to quantify the amount of nucleic acid that is successfully encapsulated within the LNPs versus the total amount present.[17]

Methodology:

  • Prepare Two Sample Sets:

    • Set A (Free RNA): Dilute the LNP sample in a buffer (e.g., TE buffer). Add the RiboGreen reagent. The dye is membrane-impermeable and will only bind to unencapsulated (free) RNA, causing it to fluoresce.

    • Set B (Total RNA): Dilute the LNP sample in the same buffer. Add a surfactant (e.g., 0.5% Triton X-100) and incubate to lyse the LNPs and release all encapsulated RNA. Then, add the RiboGreen reagent. The dye will now bind to the total amount of RNA present.

  • Fluorescence Measurement: Measure the fluorescence intensity of both sets of samples using a plate reader (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculation: Use a standard curve of known RNA concentrations to convert fluorescence readings to RNA concentrations. Calculate the encapsulation efficiency (EE) using the following formula:

    • EE (%) = [ (Total RNA - Free RNA) / Total RNA ] x 100

References

An In-depth Technical Guide to Headgroup Modified Lipids for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to the Core Principles, Experimental Methodologies, and Applications of Headgroup Modified Lipids

Abstract

Lipids, fundamental components of all biological membranes, are not merely structural scaffolds but also active participants in a myriad of cellular processes. The hydrophilic headgroup of a lipid, in particular, plays a pivotal role in dictating its physicochemical properties and biological functions. By chemically modifying this polar region, researchers can exquisitely tune the behavior of lipids, creating powerful tools for drug delivery, diagnostics, and the fundamental study of membrane biophysics. This in-depth technical guide provides a comprehensive overview of headgroup modified lipids, intended for researchers, scientists, and drug development professionals. It delves into the core principles of headgroup modification, details common synthetic and analytical methodologies, and explores their diverse applications, with a strong emphasis on quantitative data and detailed experimental protocols.

Introduction to Headgroup Modified Lipids

Headgroup modified lipids are a class of lipids where the polar headgroup has been chemically altered. This modification can range from the addition of small functional groups to the attachment of large polymer chains. The primary goal of headgroup modification is to rationally design lipids with specific, desired properties that are not present in their naturally occurring counterparts. These modifications can profoundly influence a lipid's solubility, charge, polarity, and its interactions with other molecules such as proteins and nucleic acids.[1]

The versatility of headgroup modification has made these lipids indispensable in various fields:

  • Drug Delivery: Headgroup modified lipids are instrumental in the design of advanced drug delivery systems, such as liposomes and lipid nanoparticles (LNPs).[1] Modifications can enhance drug stability, improve solubility, enable targeted delivery to specific cells or tissues, and control the rate of drug release.[1]

  • Membrane Biophysics: These lipids serve as invaluable tools for creating model membrane systems that mimic the complexity of natural cell membranes. This allows for detailed studies of membrane structure, function, and the intricate interactions between lipids and membrane-associated proteins.[1]

  • Signal Transduction Research: Lipids are key players in cellular signaling pathways. Headgroup modifications can be used to create probes to study these pathways or to develop lipids that can modulate signaling events, offering insights into processes like inflammation, cell proliferation, and apoptosis.[1]

  • Biomaterials and Diagnostics: The ability to tailor the surface properties of lipid assemblies has led to their use in the development of biocompatible materials and as components of diagnostic assays.

This guide will explore the fundamental aspects of headgroup modified lipids, providing the necessary technical details for their synthesis, characterization, and application in a research and development setting.

Types of Headgroup Modifications

A wide array of chemical modifications can be introduced to lipid headgroups, each imparting unique properties. The choice of modification depends on the desired application.

PEGylation: The "Stealth" Modification

Poly(ethylene glycol) (PEG) is a hydrophilic and biocompatible polymer that is frequently conjugated to lipid headgroups, a process known as PEGylation.[2][3] PEGylated lipids are crucial components of many clinically approved drug delivery systems.[2][3]

  • Function: The primary function of PEGylation is to create a "stealth" effect, which helps nanoparticles evade the body's immune system. The flexible and hydrophilic PEG chains form a protective layer on the surface of the liposome (B1194612), which reduces the binding of opsonin proteins that mark foreign particles for clearance by the mononuclear phagocyte system (MPS).[4] This leads to a significantly prolonged circulation half-life in the bloodstream, increasing the probability of the drug reaching its target site.[3][4][5] PEGylation also enhances the colloidal stability of liposomal formulations, preventing aggregation.[4][5]

  • Structural Considerations: The properties of PEGylated lipids are influenced by several factors, including the length of the PEG chain and the structure of the lipid anchor.[2] Longer PEG chains can provide better stealth properties but may also hinder the interaction of the nanoparticle with target cells.[6][7] The choice of lipid anchor affects how securely the PEG-lipid is integrated into the liposome.[2]

Charged Headgroups: Modulating Surface Interactions

Introducing a net charge to the lipid headgroup is a powerful strategy to control the behavior of lipid assemblies. The surface charge of a liposome influences its stability, its interaction with biological membranes, and its ability to encapsulate charged molecules.[8]

  • Cationic Lipids: These lipids possess a positively charged headgroup and are extensively used for the delivery of negatively charged nucleic acids like DNA and RNA.[9][10] The positive charge facilitates the condensation of the nucleic acid into a compact structure, forming a "lipoplex." This complex protects the nucleic acid from degradation and promotes its uptake by cells through electrostatic interactions with the negatively charged cell membrane.[9] The structure of the cationic headgroup, whether it's a quaternary ammonium (B1175870) group, an amine, or a peptide, significantly impacts transfection efficiency and cytotoxicity.[9][11]

  • Anionic Lipids: Lipids with a negatively charged headgroup, such as phosphatidylglycerol (PG) and phosphatidylserine (B164497) (PS), are often incorporated into liposome formulations to increase their stability by preventing aggregation through electrostatic repulsion.[12] They can also play a role in mimicking the charge of natural membranes and influencing interactions with specific proteins.

Glycosylation: Targeting and Biocompatibility

Glycosylation involves the attachment of carbohydrate moieties to the lipid headgroup. This modification is inspired by the natural glycocalyx that surrounds most cells and plays a crucial role in cell recognition and communication.

  • Function: Glycosylated lipids can be used to target liposomes to specific cells or tissues that express carbohydrate-binding proteins (lectins).[13] This targeted approach can enhance the therapeutic efficacy of a drug while reducing off-target side effects. Furthermore, the hydrophilic nature of carbohydrates can improve the biocompatibility of liposomes.

  • Synthesis: The synthesis of glycosylated phospholipids (B1166683) can be achieved through both chemical and enzymatic methods.[12][13][14] Enzymatic synthesis, often employing phospholipase D, offers a highly selective and efficient route to these complex molecules.[14]

Functionalized Headgroups for Bioconjugation

Lipid headgroups can be modified with reactive functional groups (e.g., maleimide, amine, carboxyl) to allow for the covalent attachment of targeting ligands, such as antibodies, peptides, or aptamers.[15] This strategy enables the development of highly specific drug delivery systems that can actively target diseased cells.

Data Presentation: Quantitative Properties of Headgroup Modified Lipids

The choice of headgroup modification has a profound impact on the biophysical properties of the resulting lipid and the lipid assemblies they form. This section provides a summary of key quantitative data in a structured tabular format to facilitate comparison.

Table 1: Influence of Headgroup Modification on Bilayer Properties

Lipid TypeHeadgroupArea per Lipid (Ų)Bilayer Thickness (nm)Bending Rigidity (k_B T)Reference(s)
DPPCPhosphocholine634.5~10[16][17]
DPPEPhosphoethanolamine554.8~20[16][17]
DOPCPhosphocholine723.7~9[3][18][19]
DOPEPhosphoethanolamine604.1~15[3]
DOPGPhosphoglycerol683.8-[20]
DOPSPhosphoserine653.9-[20]
DOPAPhosphatidic Acid584.2-[20]

Table 2: Comparative Transfection Efficiency of Cationic Lipids

Cationic LipidHeadgroup TypeHelper LipidCell LineTransfection Efficiency (%)CytotoxicityReference(s)
DOTAPQuaternary AmmoniumDOPEHEK293~35Moderate[2][21]
DC-CholQuaternary AmmoniumDOPEHeLa~25High[21]
CDO14Tri-peptide-NCI-H460HighLow[11]
CDA14Quaternary Ammonium-NCI-H460ModerateHigh[11]
Attractene™Non-liposomal-AGS29Low[22]
X-tremeGENE HP™Non-liposomal-AGS36.9Low[22]

Table 3: Effect of PEG Chain Length on Liposome Properties

Lipid FormulationPEG-LipidPEG MW (Da)Circulation Half-life (h)In Vitro BBB PenetrationIn Vivo Brain AccumulationReference(s)
Liposome ADSPE-PEG2000~18ModerateModerate[6][7][23]
Liposome BDSPE-PEG5000~24HighHigh[6][7][23]
Liposome CDSPE-PEG10000~30HighestHighest[6][7]

Table 4: Drug Release Kinetics from Liposomes with Different Headgroups

Liposome CompositionEncapsulated DrugRelease MediumRelease MechanismCumulative Release (%) at 24hReference(s)
DPPCDoxorubicinPBS (pH 7.4)Non-Fickian diffusion~20[24]
DPPC/CholesterolDoxorubicinPBS (pH 7.4)Non-Fickian diffusion~15[24]
SPC/DOPE/CHOL/CHEMS5-FluorouracilPBS (pH 7.4)Non-Fickian diffusion~40[17]
PEGylated LiposomeAsulacrinePBS (pH 7.4)Fickian diffusion~30[25]
Poloxamer 188 LiposomeAsulacrinePBS (pH 7.4)Fickian diffusion~25[25]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of headgroup modified lipids and their liposomal formulations.

Synthesis of Headgroup Modified Lipids

This protocol describes the synthesis of PS from phosphatidylcholine (PC) using phospholipase D (PLD) via a transphosphatidylation reaction.[26]

Materials:

  • Soybean lecithin (B1663433) (source of PC)

  • L-serine

  • Recombinant PLD from Streptomyces antibioticus

  • Butyl acetate (B1210297)

  • Acetate buffer (pH 6.0)

  • MgCl₂

  • Ion exchange and gel filtration chromatography columns for enzyme purification

  • HPLC system for product analysis

Protocol:

  • Enzyme Purification: Purify the recombinant PLD from Streptomyces antibioticus SK-3 using ion exchange chromatography followed by gel filtration chromatography.

  • Reaction Setup: Prepare a biphasic system in a sealed flask.

    • Organic Phase: Dissolve soybean lecithin (2 mg/mL) in butyl acetate.

    • Aqueous Phase: Dissolve L-serine (160 mg/mL) and MgCl₂ (15 mM) in acetate buffer (pH 6.0). Add the purified PLD to the aqueous phase.

  • Reaction Conditions: Combine the organic and aqueous phases at a 1:1 volume ratio. Incubate the mixture at 50°C with shaking for 2.5 hours.

  • Product Analysis: After the reaction, separate the phases and analyze the organic phase by HPLC to determine the conversion of PC to PS. A typical conversion rate of over 90% can be achieved under these optimized conditions.[26]

This protocol outlines a general approach for synthesizing a phospholipid with a reactive headgroup for subsequent conjugation of targeting ligands.[15]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

  • N-succinimidyl S-acetylthioacetate (SATA)

  • Anhydrous chloroform (B151607) and methanol

  • Triethylamine (TEA)

  • Silica (B1680970) gel for column chromatography

Protocol:

  • Reaction Setup: Dissolve DPPE in a mixture of anhydrous chloroform and methanol. Add TEA to the solution.

  • Acylation: Add a solution of SATA in chloroform to the DPPE solution dropwise while stirring under an inert atmosphere (e.g., argon).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the resulting acetylated phospholipid by silica gel column chromatography.

  • Characterization: Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity. The acetyl group can be later removed to expose a reactive thiol group for conjugation.

Preparation of Liposomes with Modified Lipids

This protocol describes the preparation of liposomes using the thin-film hydration method, a widely used technique for encapsulating both hydrophilic and hydrophobic drugs.

Materials:

  • Headgroup modified lipid(s)

  • Helper lipid (e.g., DOPC, cholesterol)

  • Chloroform and/or methanol

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of a defined pore size

Protocol:

  • Lipid Film Formation: Dissolve the desired lipids (including the headgroup modified lipid and any helper lipids) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Add the aqueous buffer to the flask. The buffer should contain the hydrophilic drug to be encapsulated. Hydrate the lipid film by gentle rotation of the flask at a temperature above the phase transition temperature (Tm) of the lipids. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

  • Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.

Characterization of Headgroup Modified Lipids and Liposomes

NMR is a powerful technique for the structural elucidation of headgroup modified lipids.

Sample Preparation: Dissolve the purified lipid in a deuterated solvent (e.g., CDCl₃, CD₃OD).

Analysis:

  • ¹H NMR: Provides information about the proton environment in the molecule, allowing for the confirmation of the presence of the headgroup modification and the overall lipid structure.

  • ³¹P NMR: Is particularly useful for phospholipids, as the phosphorus chemical shift is sensitive to the chemical environment of the headgroup.

  • ¹³C NMR: Provides detailed information about the carbon skeleton of the molecule.

MS is used to determine the molecular weight and fragmentation pattern of the modified lipid, confirming its identity.

Sample Preparation: Dissolve the lipid in a suitable solvent and introduce it into the mass spectrometer via techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

Analysis:

  • Full Scan MS: Determines the molecular weight of the parent ion.

  • Tandem MS (MS/MS): Fragments the parent ion to provide structural information about the headgroup and acyl chains.

DLS is a standard technique for measuring the size distribution and zeta potential of liposomes in suspension.

Sample Preparation: Dilute the liposome suspension in a suitable buffer.

Analysis:

  • Size Distribution: DLS measures the hydrodynamic diameter of the liposomes.

  • Zeta Potential: This measurement provides information about the surface charge of the liposomes, which is crucial for predicting their stability and interaction with biological systems.

This protocol describes a common method to assess the in vitro drug release from liposomes using a dialysis method.

Materials:

  • Drug-loaded liposomes

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release buffer (e.g., PBS, pH 7.4)

  • Shaking incubator or water bath

  • Analytical method to quantify the drug (e.g., HPLC, UV-Vis spectrophotometry)

Protocol:

  • Setup: Place a known amount of the drug-loaded liposome suspension into a dialysis bag.

  • Dialysis: Immerse the dialysis bag in a known volume of release buffer maintained at 37°C with constant stirring.

  • Sampling: At predetermined time points, withdraw aliquots from the release buffer outside the dialysis bag and replace with an equal volume of fresh buffer.

  • Quantification: Quantify the amount of released drug in the collected samples using a validated analytical method.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time to determine the release profile.

Signaling Pathways Involving Headgroup Modified Lipids

Lipids are not passive bystanders in cellular communication; they are integral components of complex signaling networks. Headgroup modifications can either mimic natural signaling lipids or create novel molecules that modulate these pathways.

Sphingolipid Signaling Pathway

Sphingolipids, such as ceramide, sphingosine, and sphingosine-1-phosphate (S1P), are bioactive lipids that regulate a wide range of cellular processes, including proliferation, apoptosis, and inflammation.[16] The balance between pro-apoptotic ceramide and pro-survival S1P is critical for cell fate. Headgroup modified sphingolipids can be designed to either mimic or inhibit the actions of these natural signaling molecules, providing tools to dissect this pathway and potentially develop new therapeutics.

Sphingolipid_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide hydrolyzes to Sphingosine Sphingosine Ceramide->Sphingosine converted by Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis S1P S1P Sphingosine->S1P phosphorylated by SphK S1PR S1P Receptor S1P->S1PR binds to Survival_Proliferation Survival & Proliferation S1PR->Survival_Proliferation Stress_Signal Stress Signal SMase Sphingomyelinase Stress_Signal->SMase activates SMase->Sphingomyelin Ceramidase Ceramidase SphK Sphingosine Kinase

Caption: The Sphingolipid Signaling Pathway.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes. Certain lipids, such as lysophosphatidic acid (LPA) and S1P, can act as ligands for specific GPCRs, initiating downstream signaling cascades.[27] The interaction between GPCRs and the surrounding lipid membrane is also crucial for their function. Headgroup modified lipids can be used to probe these interactions and to develop novel GPCR-targeted therapies.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein activates Effector Effector Enzyme G_Protein->Effector activates Second_Messenger Second Messenger Effector->Second_Messenger generates Lipid_Ligand Lipid Ligand (e.g., S1P, LPA) Lipid_Ligand->GPCR binds & activates Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. A key step in this pathway is the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) by PI3K.[28] PIP₃ then acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt, recruiting them to the membrane for activation.[28][29] Headgroup modified phosphoinositides are invaluable tools for studying the intricacies of this pathway.

PI3K_Akt_Signaling cluster_membrane Cell Membrane PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK binds & activates PI3K PI3K RTK->PI3K recruits & activates PI3K->PIP2 PDK1->Akt phosphorylates & activates Downstream_Targets Downstream Targets Akt->Downstream_Targets phosphorylates Cell_Growth_Survival Cell Growth & Survival Downstream_Targets->Cell_Growth_Survival

Caption: The PI3K/Akt Signaling Pathway.

Toll-Like Receptor (TLR) Signaling Pathway

TLRs are a class of receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs), including various microbial lipids.[30] For example, TLR4 recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. The interaction of lipid-based PAMPs with TLRs triggers a signaling cascade that leads to the production of pro-inflammatory cytokines. Headgroup modified lipids can be used to study the recognition of lipids by TLRs and to develop novel immunomodulatory agents.

Caption: The Toll-Like Receptor (TLR) Signaling Pathway.

Conclusion and Future Perspectives

Headgroup modified lipids represent a powerful and versatile class of molecules with wide-ranging applications in biomedical research and drug development. The ability to rationally design lipids with tailored properties has revolutionized the field of drug delivery, enabling the creation of more effective and targeted therapies. Furthermore, these synthetic lipids provide invaluable tools for dissecting the complex roles of lipids in membrane biophysics and cellular signaling.

As our understanding of the intricate interplay between lipids and biological systems continues to grow, so too will the sophistication of headgroup modified lipids. Future research will likely focus on the development of "smart" lipids that can respond to specific environmental cues, such as changes in pH or the presence of certain enzymes, to trigger drug release or modulate cellular activity. The continued development of novel synthetic methodologies and advanced analytical techniques will further expand the toolkit available to researchers, paving the way for the next generation of lipid-based technologies. The ongoing exploration of the vast chemical space of lipid headgroups promises to unlock new and exciting possibilities for addressing challenges in medicine and biology.

References

N-Glutaryl Phosphatidylethanolamine: An Engineered Phospholipid for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-glutaryl phosphatidylethanolamine (B1630911) (N-glutaryl-PE) is a synthetic derivative of the naturally occurring phospholipid, phosphatidylethanolamine (PE). While there is no current evidence to suggest an endogenous biological role for N-glutaryl-PE, it has garnered significant interest in the fields of pharmacology and drug development. Its unique pH-sensitive properties, conferred by the addition of a glutaryl moiety to the head group of PE, make it a valuable component in the formulation of advanced drug delivery systems. Specifically, N-glutaryl-PE is instrumental in the design of solid lipid nanoparticles (SLNs) that can achieve controlled and targeted drug release in acidic environments, such as those found in tumor tissues or intracellular compartments. This technical guide provides a comprehensive overview of the engineered biological significance of N-glutaryl-PE, focusing on its application in drug delivery, and includes quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Introduction: From Natural Phospholipids to Engineered Derivatives

Phosphatidylethanolamine (PE) is a ubiquitous and essential phospholipid in eukaryotic cell membranes, second in abundance only to phosphatidylcholine.[1] As a key structural component of the lipid bilayer, PE plays a crucial role in maintaining membrane integrity and fluidity.[2][3] Its functions are diverse, extending to cellular processes such as membrane fusion and fission, mitochondrial bioenergetics and morphology, and autophagy.[2][4][5][6]

N-glutaryl phosphatidylethanolamine is a synthetic derivative of PE, where a glutaryl group is covalently attached to the primary amine of the ethanolamine (B43304) head group. This modification transforms the zwitterionic head group of PE into an anionic and pH-sensitive moiety. This "engineered" characteristic is the cornerstone of its biological significance in the context of nanomedicine, enabling the development of sophisticated drug carriers that respond to specific physiological cues.

Engineered Biological Significance: pH-Sensitive Drug Delivery

The primary application of N-glutaryl-PE is as a functional excipient in the creation of pH-sensitive solid lipid nanoparticles (SLNs).[5][7][8][9][10] These nanoparticles are designed to encapsulate therapeutic agents, protecting them from degradation in the systemic circulation and releasing them preferentially at a target site characterized by a lower pH.

The acidic microenvironment of solid tumors and the progressively lower pH within endosomal and lysosomal compartments of cells make them ideal targets for such pH-sensitive systems. The glutaryl moiety of N-glutaryl-PE contains a carboxylic acid group that becomes protonated at acidic pH. This protonation leads to a change in the lipid's properties, which in turn destabilizes the nanoparticle structure and triggers the release of the encapsulated drug.[11] This mechanism allows for a reduction in off-target toxicity and an increase in the therapeutic index of the encapsulated drug.

A notable example of its application is in the development of MBP-426®, an oxaliplatin-encapsulated, transferrin-conjugated N-glutaryl phosphatidylethanolamine-liposome, which has undergone clinical trials for the treatment of gastric, esophageal, and gastro-esophageal adenocarcinoma.[11]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on solid lipid nanoparticles formulated with N-glutaryl-PE for the delivery of the anti-inflammatory drug, triamcinolone (B434) acetonide.[8][9]

ParameterValueReference
Hydrodynamic Diameter165.8 nm[8][9]
Zeta Potential-41.6 mV[8][9]
Polydispersity IndexNot specified
Drug Loading Capacity25.32%[8][9]
Drug Entrapment Efficiency94.32%[8][9]

Table 1: Physicochemical Properties of Triamcinolone Acetonide-Loaded N-Glutaryl-PE SLNs. This table outlines the key physical characteristics of the nanoparticles. The negative zeta potential indicates good colloidal stability.

pH of Release MediumDrug Release ProfileReference
4.0Initial fast release, with up to 50% released over 60 hours[11]
5.0Slower release compared to pH 4.0[11]
6.0Slower release compared to pH 5.0[11]
7.4Slowest release rate, indicating stability at physiological pH[11]

Table 2: pH-Dependent In Vitro Drug Release from N-Glutaryl-PE SLNs. This table demonstrates the pH-sensitive nature of the drug release, with more rapid release occurring at lower pH values.

Experimental Protocols

Protocol 1: Synthesis of N-Glutaryl Phosphatidylethanolamine

This is a generalized protocol based on standard bioconjugation techniques, as specific synthesis details for N-glutaryl-PE are often proprietary.

  • Dissolution: Dissolve phosphatidylethanolamine (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and a molar excess of glutaric anhydride (B1165640) in a suitable aprotic solvent (e.g., chloroform (B151607) or dichloromethane) containing a non-nucleophilic base such as triethylamine.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours to overnight.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), staining for the disappearance of the primary amine of PE (e.g., with ninhydrin (B49086) stain).

  • Purification: Upon completion, remove the solvent under reduced pressure. The crude product can be purified using silica (B1680970) gel column chromatography to separate the desired N-glutaryl-PE from unreacted starting materials and by-products.

  • Characterization: Confirm the structure of the purified product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Preparation of N-Glutaryl-PE Solid Lipid Nanoparticles

This protocol is adapted from the methodology described for the preparation of triamcinolone acetonide-loaded SLNs.[11]

  • Lipid Phase Preparation: Dissolve the drug (e.g., 0.75% w/v triamcinolone acetonide), a solid lipid (e.g., 2% w/v tripalmitin (B1682551) glyceride), and N-glutaryl phosphatidylethanolamine (e.g., 0.5% w/v) in an organic solvent mixture (e.g., 10 mL of chloroform:methanol 1:1).[11]

  • Solvent Evaporation: Remove the organic solvents completely using a rotary evaporator to form a thin lipid film.[11]

  • Hydration: Melt the drug-embedded lipid layer by heating to a temperature above the melting point of the solid lipid (e.g., 70°C).[11]

  • Aqueous Phase Preparation: Prepare an aqueous phase by dissolving a surfactant (e.g., 1% w/v polysorbate 80) in double-distilled water and heat it to the same temperature as the lipid phase.[11]

  • Homogenization: Add the hot aqueous phase to the melted lipid phase and subject the mixture to high-shear homogenization, followed by ultrasonication to form a nanoemulsion.

  • Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify, forming the solid lipid nanoparticles.

  • Lyophilization (Optional): For long-term storage, the SLN dispersion can be lyophilized, often with the addition of a cryoprotectant.

Protocol 3: Characterization of N-Glutaryl-PE SLNs
  • Particle Size and Zeta Potential: Dilute the SLN dispersion in deionized water and analyze using Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter, polydispersity index, and zeta potential.[8]

  • Morphology: Visualize the shape and surface morphology of the SLNs using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).[8]

  • Drug Entrapment Efficiency and Loading Capacity:

    • Separate the unencapsulated drug from the SLNs by ultracentrifugation or size exclusion chromatography.

    • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., High-Performance Liquid Chromatography with UV detection).[8]

    • Disrupt the SLN pellet with a suitable solvent to release the encapsulated drug and quantify its amount.

    • Calculate the Entrapment Efficiency (%) = (Total Drug - Free Drug) / Total Drug * 100.

    • Calculate the Loading Capacity (%) = (Total Drug - Free Drug) / Total Lipid Weight * 100.

Protocol 4: In Vitro Drug Release Assay

This protocol is based on the Franz diffusion cell method.[11]

  • Apparatus Setup: Use a static horizontal Franz diffusion cell. Mount a cellulose (B213188) acetate (B1210297) membrane (or a similar synthetic membrane) between the donor and receptor compartments.[11]

  • Receptor Medium: Fill the receptor compartment with a suitable release medium (e.g., phosphate-buffered saline containing a solubilizing agent like 20% ethanol (B145695) to maintain sink conditions) at a specific pH (e.g., 4.0, 5.0, 6.0, or 7.4). Maintain the temperature at 37°C.[11]

  • Sample Application: Place a known amount of the SLN dispersion into the donor compartment.

  • Sampling: At predetermined time intervals, withdraw aliquots from the receptor compartment for analysis and replace the withdrawn volume with fresh, pre-warmed receptor medium.[11]

  • Quantification: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the cumulative amount of drug released versus time to determine the release profile at different pH values.

Mandatory Visualizations

G cluster_PE Phosphatidylethanolamine (PE) cluster_Glutaric Glutaric Anhydride cluster_NGPE N-Glutaryl Phosphatidylethanolamine (N-Glutaryl-PE) PE Glycerol Backbone - Fatty Acid (sn-1) - Fatty Acid (sn-2) - Phosphate - Ethanolamine (-NH2) NGPE Glycerol Backbone - Fatty Acid (sn-1) - Fatty Acid (sn-2) - Phosphate - Ethanolamine-N-Glutaryl (-NH-CO-(CH2)3-COOH) PE->NGPE Acylation Reaction GA O=C-CH2-CH2-CH2-C=O      |_________| GA->NGPE

Caption: Chemical modification of Phosphatidylethanolamine to N-Glutaryl-PE.

G SLN Solid Lipid Nanoparticle Core Solid Lipid Core (e.g., Tripalmitin) SLN->Core Shell Surfactant & N-Glutaryl-PE Shell SLN->Shell Drug Encapsulated Drug Core->Drug NGPE N-Glutaryl-PE Shell->NGPE Surfactant Surfactant (e.g., Polysorbate 80) Shell->Surfactant

Caption: Structure of a drug-loaded N-Glutaryl-PE Solid Lipid Nanoparticle.

G cluster_phys Physiological pH (7.4) cluster_acidic Acidic Environment (e.g., Tumor, pH < 6.5) Stable Stable SLN - N-Glutaryl-PE is deprotonated (-COO⁻) - Drug is retained Destabilized Destabilized SLN - N-Glutaryl-PE is protonated (-COOH) - Nanoparticle structure is disrupted Stable->Destabilized Lower pH Release Drug Release Destabilized->Release

Caption: Proposed mechanism of pH-dependent drug release from N-Glutaryl-PE SLNs.

G Start 1. Prepare Lipid and Aqueous Phases Homogenize 2. High-Shear Homogenization & Ultrasonication Start->Homogenize Cool 3. Cool to Form SLNs Homogenize->Cool Characterize 4. Characterization Cool->Characterize Release 5. In Vitro Release Study (Franz Cell) Cool->Release Size Particle Size (DLS) Characterize->Size Zeta Zeta Potential (DLS) Characterize->Zeta Morphology Morphology (SEM/AFM) Characterize->Morphology Entrapment Entrapment Efficiency (HPLC) Characterize->Entrapment

Caption: Experimental workflow for SLN preparation and characterization.

Conclusion

N-glutaryl phosphatidylethanolamine stands as a prime example of rational lipid design for biomedical applications. While it does not appear to have a natural biological role, its "engineered" significance is profound. By introducing a pH-sensitive glutaryl moiety to the PE headgroup, a powerful tool for targeted drug delivery has been created. The ability to formulate stable nanoparticles that release their therapeutic payload in response to the acidic microenvironments of diseased tissues offers a promising strategy to enhance the efficacy and safety of a wide range of pharmaceuticals. Further research into N-glutaryl-PE and similar functionalized lipids will undoubtedly continue to drive innovation in the field of nanomedicine.

References

An In-depth Technical Guide to 16:0 Glutaryl PE (CAS Number 474923-45-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl, commonly referred to as 16:0 Glutaryl PE, is a functionalized phospholipid with the CAS number 474923-45-0. This lipid derivative plays a significant role in the field of drug delivery and nanotechnology, primarily serving as a versatile linker for the covalent attachment of various molecules to the surface of liposomes and other lipid-based nanoparticles. Its unique structure, featuring a five-carbon glutaryl spacer arm terminating in a carboxylic acid, provides a reactive handle for conjugating targeting ligands, imaging agents, and therapeutic molecules. This modification of the phosphatidylethanolamine (B1630911) (PE) headgroup allows for the rational design of sophisticated drug delivery systems with enhanced targeting capabilities and improved therapeutic outcomes. This guide provides a comprehensive overview of the technical aspects of this compound, including its physicochemical properties, experimental protocols for its use, and its application in creating targeted drug delivery vehicles.

Physicochemical Properties

The functional characteristics of this compound are dictated by its molecular structure, which combines the well-defined properties of the dipalmitoyl phosphatidylethanolamine (DPPE) backbone with the reactivity of the terminal carboxyl group.

PropertyValueReference(s)
CAS Number 474923-45-0[1]
Synonyms 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt), N-Glutaryl DPPE[1]
Molecular Formula C₄₂H₇₉NNaO₁₁P[1]
Molecular Weight 828.04 g/mol
Physical State Powder
Purity >99% (TLC)
Storage Temperature -20°C
Solubility Soluble in chloroform (B151607)[2]
Computed Properties (for DPPE base) Molecular Weight: 691.96 g/mol XLogP3: 10.3 Hydrogen Bond Donor Count: 2 Hydrogen Bond Acceptor Count: 8 Rotatable Bond Count: 40 Exact Mass: 691.51520532 Da Topological Polar Surface Area: 134 Ų[3][4]

Experimental Protocols

The primary application of this compound is in the functionalization of liposomes. The following protocols detail the conjugation of targeting ligands to this lipid and the subsequent preparation of targeted liposomes.

Protocol 1: Amide Bond Conjugation of a Targeting Ligand to this compound

This protocol describes the covalent attachment of an amine-containing targeting ligand to the carboxylic acid of this compound using HBTU/HOBt coupling chemistry.[1][5]

Materials:

  • This compound

  • Amine-containing targeting ligand

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Triethylamine (B128534) (TEA)

  • Anhydrous Chloroform

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen gas

  • Reverse-phase chromatography system with a C18 column

Procedure:

  • In a clean, dry reaction vessel, dissolve this compound in a 2:1 mixture of anhydrous chloroform and anhydrous DMF under a nitrogen atmosphere.

  • Add HBTU (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 30 minutes at 40°C until the phospholipid is completely dissolved.

  • Add triethylamine (5 equivalents) to the reaction mixture.

  • Add the amine-containing targeting ligand (1 equivalent) to the activated this compound solution.

  • Allow the reaction to proceed for several hours to overnight at room temperature with continuous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

  • Upon completion, purify the resulting conjugate using reverse-phase chromatography on a C18 column. A suitable gradient of isopropanol/water/methanol can be used for elution.[1]

  • Characterize the purified conjugate by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Preparation of Targeted Liposomes using Thin-Film Hydration and Extrusion

This protocol outlines the formation of unilamellar liposomes incorporating the synthesized ligand-conjugated this compound.[1][5]

Materials:

Procedure:

  • In a round-bottom flask, dissolve the desired amounts of structural lipids (e.g., DSPC), cholesterol, and the ligand-conjugated this compound in a chloroform/methanol solvent mixture. The molar ratio of the components should be optimized for the specific application.

  • Remove the organic solvent using a rotary evaporator under reduced pressure. The temperature of the water bath should be maintained above the phase transition temperature of the lipids.

  • A thin lipid film will form on the inner wall of the flask. To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.

  • Hydrate the dry lipid film by adding the desired aqueous buffer. The buffer should be pre-heated to a temperature above the lipid phase transition temperature.

  • Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs). This can be done by gentle swirling or vortexing.

  • To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

  • Load the suspension into a liposome extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Extrude the lipid suspension through the membrane multiple times (typically 10-20 passes) to ensure a homogenous population of unilamellar liposomes.

  • The resulting liposome suspension can be stored at 4°C.

Data Presentation

The incorporation of this compound and its conjugates into liposomes can influence their physicochemical properties. The following table summarizes characterization data for liposomes containing a glycomimetic ligand conjugated to this compound.

Liposome Formulation (DSPC/Cholesterol/Ligand-PE)Mass RatioSize (nm)Polydispersity Index (PdI)Zeta Potential (mV)Reference
Untargeted Liposomes65:35:0176 - 2080.077 - 0.158-20 to -52[5]
1% LecA-targeted phospholipid-~200< 0.2-[1]
15% LecA-targeted phospholipid-~200< 0.2-[1]

Note: The negative zeta potential is attributed to the presence of the deprotonated carboxylic acid on the glutaryl linker.

Mandatory Visualization

Diagram 1: Conjugation of a Targeting Ligand to this compound

Conjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification 16_0_Glutaryl_PE This compound (in CHCl3/DMF) Activated_Ester Activated Ester Intermediate 16_0_Glutaryl_PE->Activated_Ester Activation HBTU_HOBt HBTU / HOBt Triethylamine HBTU_HOBt->Activated_Ester Conjugate Ligand-PE Conjugate Activated_Ester->Conjugate Coupling Targeting_Ligand Targeting Ligand (with primary amine) Targeting_Ligand->Conjugate Purification Reverse-Phase Chromatography (C18) Conjugate->Purification Purified_Conjugate Purified Ligand-PE Conjugate Purification->Purified_Conjugate

Caption: Workflow for the amide bond conjugation of a targeting ligand to this compound.

Diagram 2: Preparation of Targeted Liposomes

Liposome_Preparation_Workflow cluster_mixing Lipid Mixing cluster_film Film Formation cluster_hydration Hydration cluster_extrusion Size Reduction Lipids Structural Lipids (e.g., DSPC) + Cholesterol + Ligand-PE Conjugate Lipid_Solution Homogeneous Lipid Solution Lipids->Lipid_Solution Solvent Organic Solvent (e.g., Chloroform/Methanol) Solvent->Lipid_Solution Evaporation Solvent Evaporation (Rotary Evaporator) Lipid_Solution->Evaporation Lipid_Film Thin Lipid Film Evaporation->Lipid_Film Hydration Hydration above Tm Lipid_Film->Hydration Buffer Aqueous Buffer (e.g., PBS) Buffer->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Extrusion Extrusion through Polycarbonate Membrane MLVs->Extrusion LUVs Targeted Unilamellar Liposomes Extrusion->LUVs

Caption: Step-by-step workflow for the preparation of targeted liposomes via thin-film hydration.

Diagram 3: Conceptual Model of Targeted Drug Delivery

Targeted_Drug_Delivery cluster_liposome Targeted Liposome cluster_cell Target Cell cluster_interaction Targeting & Internalization Liposome Liposome (Lipid Bilayer) Binding Specific Binding Liposome->Binding 1. Targeting Drug Encapsulated Drug Ligand Targeting Ligand Ligand->Liposome Conjugated via Linker This compound Linker->Ligand Cell Target Cell (e.g., Cancer Cell) Cell->Binding Receptor Cell Surface Receptor Internalization Receptor-Mediated Endocytosis Binding->Internalization 2. Internalization Drug_Release Intracellular Drug Release Internalization->Drug_Release 3. Release

References

An In-depth Technical Guide to Carboxylic Acid-Functionalized Lipids: From Synthesis to Cellular Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxylic acid-functionalized lipids are a cornerstone of modern drug delivery systems, particularly in the development of pH-sensitive nanocarriers for targeted therapeutic delivery. Their unique ability to respond to the acidic microenvironments of tumors and endosomes allows for precise control over drug release, enhancing therapeutic efficacy while minimizing off-target effects. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of these versatile lipids. Detailed experimental protocols for their synthesis and formulation into liposomes are presented, alongside a thorough examination of their mechanism of action at the cellular level. Quantitative data are summarized in accessible tables, and key pathways and workflows are visualized through detailed diagrams to facilitate a deeper understanding of their function and potential in advanced drug development.

Introduction: The Role of Carboxylic Acid-Functionalized Lipids in Drug Delivery

Liposomes, microscopic vesicles composed of a lipid bilayer, have long been utilized as effective drug carriers.[1] The incorporation of functionalized lipids into these structures allows for the engineering of "smart" delivery systems that can respond to specific physiological cues. Carboxylic acid-functionalized lipids are a prominent class of such lipids, designed to exploit the lower pH characteristic of pathological tissues like tumors and the intracellular environment of endosomes.[2]

At physiological pH (around 7.4), the carboxylic acid groups are typically deprotonated and negatively charged, contributing to the stability of the liposome (B1194612) in circulation.[3] However, upon encountering an acidic environment (pH 5.0-6.5), these groups become protonated.[4] This change in ionization state triggers a conformational change in the lipid structure, leading to destabilization of the liposomal membrane and the subsequent release of its encapsulated cargo.[2][5] This pH-dependent behavior is the key to their success in targeted drug delivery.

Physicochemical Properties and Key Lipids

The behavior of carboxylic acid-functionalized lipids in a formulation is dictated by their physicochemical properties. Understanding these properties is crucial for the rational design of effective drug delivery vehicles.

Key Carboxylic Acid-Functionalized Lipids

Several carboxylic acid-functionalized lipids are commonly employed in the formulation of pH-sensitive liposomes. Some of the most well-studied examples include:

  • Cholesteryl Hemisuccinate (CHEMS): A widely used cholesterol derivative where a succinic acid moiety is attached to the hydroxyl group of cholesterol.[3] It is a key component in many pH-sensitive liposome formulations, often paired with phosphatidylethanolamines like DOPE.[1]

  • Oleic Acid (OA): A monounsaturated fatty acid that can be incorporated into liposomal membranes to impart pH sensitivity.[3]

  • Succinic Acid Derivatives: Various lipids can be modified with succinic acid to introduce a carboxylic acid group, providing a versatile method for creating pH-sensitive lipids.

Quantitative Data

The following tables summarize key quantitative data for commonly used lipids in pH-sensitive formulations.

Table 1: Physicochemical Properties of Key Lipids

LipidMolecular FormulaMolecular Weight ( g/mol )pKaCritical Micelle Concentration (CMC)
Cholesteryl Hemisuccinate (CHEMS)C₃₁H₅₀O₄486.7~5.3 - 6.5Not typically forming micelles alone
Oleic Acid (OA)C₁₈H₃₄O₂282.47~4.8Varies with conditions
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)C₄₁H₇₈NO₈P744.03-Does not form micelles, forms inverted hexagonal phases
Lysophosphatidic Acid (18:1)C₂₁H₄₁O₇P436.5Biphasic (4.0 & 8.5)0.346 mM (in water)[6]

Table 2: Formulation and Performance of Carboxylic Acid-Functionalized Liposomes

Liposome Composition (molar ratio)Encapsulated DrugDrug Loading Efficiency (%)Particle Size (nm)Zeta Potential (mV) at pH 7.4Reference
DOPE:CHEMS (7:3)Doxorubicin>90%~100-21.9 ± 1.8[1]
DOPE:Cholesterol:DSPE-mPEG:Cardiolipin:SA (40:30:5:17:8)Daunorubicin>90%~94Not Specified[5]
DPPC:DOPE:Cholesterol (1:2:1 w/w/w)T-2 Toxin~95%Not SpecifiedNot Specified[7]
HEPS:Cholesterol:DSPE-PEG2000 (185:1:15)Doxorubicin>90%~100Not Specified[8]
POPC:DOTAP:DOPE:DSPE-mPEG2000:Mal-PEG with DOX (10:150:40:40:20:0.25 mg)Doxorubicin92.8% - 94.1%98.7 - 101.7Not Specified[8]

Experimental Protocols

Reproducible and well-defined experimental protocols are essential for the successful development of lipid-based drug delivery systems.

Synthesis of Cholesteryl Hemisuccinate (CHEMS)

This protocol describes a common method for the synthesis of CHEMS from cholesterol and succinic anhydride (B1165640).[9][10]

Materials:

  • Cholesterol

  • Succinic anhydride

  • Pyridine (B92270)

  • 4-Dimethylaminopyridine (DMAP)

  • Chloroform

  • Methanol

  • Anhydrous sodium sulfate (B86663)

  • Hydrochloric acid (dilute)

  • Ice water

Procedure:

  • Dissolve cholesterol (1 equivalent) in pyridine in a round-bottom flask.

  • Add succinic anhydride (1.57 equivalents) and DMAP (0.17 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for an extended period (e.g., 7 days) until the reaction is complete (monitored by TLC).[9]

  • Pour the reaction mixture into ice water.

  • Adjust the pH to 7 with dilute hydrochloric acid.

  • Extract the product with chloroform.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield pure cholesteryl hemisuccinate.[9]

Preparation of pH-Sensitive Liposomes (DOPE:CHEMS) by Lipid Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.[1][11]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesteryl hemisuccinate (CHEMS)

  • Chloroform

  • Methanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Drug to be encapsulated

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Dissolve DOPE and CHEMS in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The desired molar ratio (e.g., 7:3 DOPE:CHEMS) should be used.[1]

  • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (e.g., 60°C) to form a thin, uniform lipid film on the inner surface of the flask.[1]

  • Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) containing the drug to be encapsulated. The hydration is typically performed at a temperature above the lipid phase transition temperature with gentle agitation.

  • The resulting suspension of multilamellar vesicles (MLVs) is then size-reduced to form small unilamellar vesicles (SUVs) by probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[1]

  • Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.

Cellular Uptake and Mechanism of Action

The therapeutic efficacy of pH-sensitive liposomes is critically dependent on their interaction with target cells and the subsequent intracellular release of their payload.

Cellular Internalization

Carboxylic acid-functionalized liposomes are typically internalized by cells through endocytosis.[12] The specific endocytic pathway can vary depending on the cell type and the liposome's physicochemical properties, such as size and surface charge.[13] Common pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[12]

Cellular_Uptake cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Liposome pH-Sensitive Liposome (Carboxylic Acids Deprotonated) Endocytosis Endocytosis (Clathrin-mediated, Caveolae-mediated, Macropinocytosis) Liposome->Endocytosis Binding & Internalization Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation Drug_Release Drug Release Late_Endosome->Drug_Release Membrane Destabilization

Cellular uptake and endosomal trafficking of pH-sensitive liposomes.
Endosomal Escape: The pH-Triggered Release

Once inside the cell, the liposomes are trafficked through the endosomal pathway, where the pH progressively decreases from early endosomes (pH ~6.5) to late endosomes and lysosomes (pH ~5.0).[] This acidic environment is the trigger for drug release.

The carboxylic acid groups on the functionalized lipids become protonated in the acidic endosome.[4] This neutralization of charge has several consequences:

  • Increased Hydrophobicity: The protonated lipid is more hydrophobic, leading to a change in its interaction with the surrounding lipid bilayer.

  • Destabilization of the Liposomal Membrane: In formulations containing lipids like DOPE, which has a propensity to form non-bilayer hexagonal phases, the protonation of the acidic lipid disrupts the stabilizing effect that maintains the lamellar structure at neutral pH.[5] This leads to the destabilization of the liposomal membrane.

  • Membrane Fusion: The destabilized liposome can then fuse with the endosomal membrane, releasing its contents into the cytoplasm.[2][15] This process of endosomal escape is crucial for delivering drugs to their intracellular targets and avoiding degradation in the lysosome.

Endosomal_Escape cluster_endosome Endosome Lumen (Acidic pH) cluster_membrane Liposome & Endosome Membranes Protonation Protonation of Carboxylic Acid Groups Membrane_Destabilization Liposomal Membrane Destabilization Protonation->Membrane_Destabilization Increased Hydrophobicity H_plus H+ H_plus->Protonation Membrane_Fusion Fusion with Endosomal Membrane Membrane_Destabilization->Membrane_Fusion Drug_Release Drug Release Membrane_Fusion->Drug_Release Cytoplasm Cytoplasm Drug_Release->Cytoplasm

Mechanism of pH-triggered endosomal escape and drug release.

Signaling Pathways: A Note on the Primary Role

While some lipids are known to act as signaling molecules, the primary role of synthetic carboxylic acid-functionalized lipids in the context of drug delivery is largely mechanical rather than signaling-based. Their function is primarily to facilitate the delivery of a therapeutic agent to the cytoplasm by responding to a pH gradient.

However, the delivered therapeutic agent can, of course, interact with and modulate various intracellular signaling pathways. The efficient delivery of drugs to the cytoplasm, bypassing lysosomal degradation, allows for a more potent effect on their respective targets within signaling cascades. For instance, the delivery of a kinase inhibitor to the cytoplasm can effectively block a specific signaling pathway involved in cancer cell proliferation.

The influence of the lipid components themselves on cellular signaling is an area of ongoing research. It is plausible that high concentrations of these lipids or their degradation products could have off-target effects on cellular processes, but this is not their intended mechanism of action.

Conclusion and Future Perspectives

Carboxylic acid-functionalized lipids are indispensable tools in the field of drug delivery. Their well-understood pH-responsive behavior allows for the creation of sophisticated nanocarriers that can deliver therapeutic agents to target sites with high precision. The ability to tailor their properties through chemical synthesis and formulation provides a versatile platform for the development of next-generation therapies for a wide range of diseases, including cancer and inflammatory disorders.

Future research will likely focus on the development of novel carboxylic acid-functionalized lipids with enhanced pH sensitivity and biocompatibility. Furthermore, combining pH-sensitivity with other targeting strategies, such as ligand-receptor interactions, will pave the way for multi-responsive drug delivery systems with even greater specificity and efficacy. A deeper understanding of the interactions between these lipid-based systems and the biological environment will continue to drive innovation in this exciting and impactful field.

References

A Technical Guide to the Synthesis and Characterization of Glutaryl-Functionalized Polyethylene for Advanced Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of glutaryl-functionalized polyethylene (B3416737) (PE-g-GA). While the direct discovery of this specific polymer is not widely documented, its synthesis can be effectively achieved through established polymer modification techniques, primarily by adapting the well-known process of grafting cyclic anhydrides onto polyethylene backbones. This document outlines a proposed synthesis route based on the analogous and extensively studied grafting of maleic anhydride (B1165640).

Introduction: The Potential of Glutaryl-Functionalized Polyethylene

Polyethylene, a widely used polymer in biomedical applications due to its biocompatibility and robust mechanical properties, inherently lacks the functional groups necessary for the covalent attachment of therapeutic agents or targeting moieties. Functionalization of the polyethylene backbone with glutaryl groups, which are derived from glutaric anhydride, introduces carboxylic acid functionalities. These groups can serve as versatile handles for the conjugation of drugs, proteins, and other biomolecules, thereby enabling the development of advanced and targeted drug delivery systems. The five-carbon backbone of the glutaryl group may also offer increased flexibility and reduced steric hindrance at the point of attachment compared to shorter dicarboxylic anhydrides.

Proposed Synthesis of Glutaryl-Functionalized Polyethylene

The most viable method for synthesizing glutaryl-functionalized polyethylene is through a free-radical initiated grafting reaction of glutaric anhydride onto the polyethylene backbone. This process can be carried out in the melt phase using an extruder or in a solvent.

Reaction Mechanism

The grafting process is initiated by a radical initiator, such as dicumyl peroxide (DCP), which abstracts a hydrogen atom from the polyethylene chain to form a polyethylene macroradical. This macroradical then attacks the carbonyl group of glutaric anhydride, leading to the formation of a covalent bond and the generation of a new radical on the anhydride ring. This radical can then propagate, though homopolymerization of glutaric anhydride is less favorable. The primary reaction results in a single glutaric anhydride unit being grafted onto the polyethylene chain. Subsequent hydrolysis of the anhydride ring opens it to form two carboxylic acid groups.

Synthesis_Workflow cluster_reactants Reactants cluster_process Melt Extrusion cluster_purification Purification cluster_product Final Product PE Polyethylene (PE) Extruder Twin-Screw Extruder (Melt Mixing & Reaction) PE->Extruder GA Glutaric Anhydride (GA) GA->Extruder DCP Dicumyl Peroxide (DCP) DCP->Extruder Dissolution Dissolution in Xylene Extruder->Dissolution Extrudate Precipitation Precipitation in Acetone (B3395972) Dissolution->Precipitation Solution Drying Vacuum Drying Precipitation->Drying Purified Polymer PEgGA Glutaryl-Functionalized PE (PE-g-GA) Drying->PEgGA

Figure 1: Proposed workflow for the synthesis of glutaryl-functionalized polyethylene.

Experimental Protocols

The following protocols are adapted from established procedures for the grafting of maleic anhydride onto polyethylene and are proposed for the synthesis of PE-g-GA.[1][2][3]

Materials
  • Low-density polyethylene (LDPE) or High-density polyethylene (HDPE)

  • Glutaric Anhydride (GA)

  • Dicumyl Peroxide (DCP)

  • Xylene (solvent for purification)

  • Acetone (non-solvent for precipitation)

Melt Grafting Procedure
  • Premixing: Dry the polyethylene pellets to remove any moisture. Prepare a physical blend of polyethylene, glutaric anhydride, and dicumyl peroxide in the desired weight ratios.

  • Extrusion: Feed the premixed components into a co-rotating twin-screw extruder. The temperature profile of the extruder should be set to maintain the polyethylene in a molten state (e.g., 160-200°C).

  • Reaction: The high temperature and shear forces within the extruder facilitate the decomposition of the peroxide and the subsequent grafting reaction.

  • Purification: The extrudate is collected and dissolved in a suitable solvent like hot xylene. The solution is then precipitated in a non-solvent such as acetone to remove unreacted glutaric anhydride and peroxide byproducts.

  • Drying: The precipitated polymer is filtered and dried in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization Methods
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the grafted glutaryl groups. Look for characteristic carbonyl peaks of the anhydride (around 1780 cm⁻¹ and 1860 cm⁻¹) and the carboxylic acid after hydrolysis (around 1710 cm⁻¹).

  • Titration: To quantify the degree of grafting. The purified PE-g-GA is dissolved in hot xylene, and the carboxylic acid groups (after hydrolysis of the anhydride) are titrated with a standardized solution of potassium hydroxide (B78521) (KOH) in ethanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and confirm the covalent attachment of the glutaryl moiety to the polyethylene backbone.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the functionalized polymer.

  • Differential Scanning Calorimetry (DSC): To analyze the thermal properties, such as the melting temperature (Tm) and crystallinity, of the modified polyethylene.

Quantitative Data

The following table summarizes representative quantitative data that could be expected from the synthesis and characterization of glutaryl-functionalized polyethylene, based on analogous maleic anhydride grafted systems.[4][5][6]

ParameterTypical Value/RangeMethod of Determination
Grafting Degree (wt%) 0.5 - 5.0 %Titration, FTIR
Melt Flow Index (g/10 min) Decreases with increasing graftingMelt Flow Indexer
Melting Temperature (Tm) 105 - 135 °C (depending on PE type)DSC
Crystallinity (%) Generally decreases slightlyDSC
Molecular Weight (Mw) May increase due to cross-linkingGPC
Polydispersity Index (PDI) May increaseGPC

Potential Applications in Drug Development

The carboxylic acid groups on PE-g-GA provide a versatile platform for various bioconjugation strategies, making it a promising material for drug delivery applications.

Covalent Drug Attachment

Drugs containing hydroxyl or amine functional groups can be covalently attached to the carboxylic acid groups of PE-g-GA via ester or amide linkages, respectively. This allows for the development of polymer-drug conjugates with potentially improved pharmacokinetics and controlled release profiles.

Drug_Delivery_Workflow cluster_synthesis Conjugate Synthesis cluster_formulation Formulation cluster_delivery Drug Delivery PEgGA PE-g-GA Activation Carbodiimide Chemistry (e.g., EDC/NHS) PEgGA->Activation Drug Drug (-OH or -NH2) Drug->Activation Nanoparticles Nanoparticle Formulation (e.g., Emulsion Evaporation) Activation->Nanoparticles Polymer-Drug Conjugate Administration Administration (e.g., Injection) Nanoparticles->Administration Targeting Targeted Delivery (Optional Targeting Ligand) Administration->Targeting Release Controlled Release (Hydrolysis of Linker) Targeting->Release

Figure 2: Conceptual workflow for a PE-g-GA based drug delivery system.

Surface Modification of Medical Devices

PE-g-GA can be used to coat medical devices to improve their biocompatibility and to provide a surface for the immobilization of bioactive molecules, such as anti-thrombotic agents or growth factors.

Conclusion

Glutaryl-functionalized polyethylene represents a promising, yet underexplored, platform for the development of advanced materials for drug delivery and other biomedical applications. The synthesis of PE-g-GA is feasible through established radical grafting techniques. The introduced carboxylic acid functionalities open up a wide range of possibilities for covalent modification, enabling the attachment of therapeutic and targeting agents. Further research into the optimization of the synthesis and a thorough evaluation of the in vitro and in vivo performance of PE-g-GA-based drug delivery systems are warranted to fully realize its potential.

References

A Technical Guide to 16:0 Glutaryl PE: A Versatile Tool for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 16:0 Glutaryl Phosphatidylethanolamine (B1630911) (16:0 Glutaryl PE), a functionalized lipid increasingly utilized in the development of targeted drug delivery systems. This document consolidates information on its suppliers, pricing, and, most importantly, its application in creating advanced nanocarriers such as liposomes and nanoparticles. Detailed experimental protocols derived from scientific literature are presented, alongside visual representations of key processes to facilitate understanding and implementation in a research setting.

Introduction to this compound

This compound, also known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) or N-glutaryl-DPPE, is a derivative of the naturally occurring phospholipid, phosphatidylethanolamine (PE).[1] Its structure features a dipalmitoyl (16:0) lipid backbone, a phosphoethanolamine headgroup, and a glutaryl moiety attached to the amine of the headgroup.[1][2][3] This glutaryl group provides a terminal carboxylic acid, which serves as a versatile anchor point for the covalent attachment of various molecules, including targeting ligands, imaging agents, and polyethylene (B3416737) glycol (PEG).[4]

The primary application of this compound lies in the surface functionalization of liposomes and other lipid-based nanoparticles.[5][6][7] By incorporating this lipid into the bilayer of a nanocarrier, researchers can create targeted delivery systems that can specifically bind to and be internalized by cells or tissues of interest, thereby enhancing therapeutic efficacy and reducing off-target effects.[5][6]

Suppliers and Pricing

A variety of suppliers offer this compound for research and development purposes. The pricing can vary based on the purity, quantity, and supplier. Below is a summary of some key suppliers and their offerings.

SupplierProduct NameCatalog NumberPurityAvailable Quantities
Avanti Polar Lipids This compound870245P>99%25 mg, 500 mg
AxisPharm This compoundAP14405≥95%25 mg, 50 mg
BroadPharm This compoundBP-28338Not Specified25 mg
MedchemExpress This compoundHY-W800794Not Specified50 mg, 100 mg, 250 mg
Creative Enzymes This compoundNSMZ-088Not SpecifiedInquire for details

Pricing Information:

SupplierQuantityPrice (USD)
AxisPharm 25 mg$345.00
AxisPharm 50 mg$590.00
BroadPharm 25 mg$380.00

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing information.

Experimental Protocols

The following sections detail key experimental procedures involving this compound, synthesized from methodologies described in the scientific literature.

Ligand Conjugation to this compound

The terminal carboxylic acid of this compound allows for the covalent attachment of amine-containing ligands via amide bond formation. A common method involves the use of carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • Amine-containing targeting ligand (e.g., peptide, antibody fragment)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or a suitable organic solvent

  • Triethylamine (B128534) (TEA) or another suitable base

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Protocol:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours to form the NHS-activated ester of this compound. The progress of the reaction can be monitored by TLC.

  • Conjugation with Amine-Containing Ligand:

    • In a separate vessel, dissolve the amine-containing targeting ligand in anhydrous DMF.

    • Add the solution of the targeting ligand to the activated this compound solution.

    • Add a small amount of a non-nucleophilic base, such as triethylamine (2-3 equivalents), to facilitate the reaction.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • The resulting conjugate can be purified using techniques such as dialysis against a suitable buffer to remove unreacted starting materials and byproducts, or by chromatography (e.g., size exclusion or silica (B1680970) gel chromatography).

Ligand_Conjugation_Workflow cluster_activation Activation of this compound cluster_conjugation Conjugation cluster_purification Purification Glutaryl_PE This compound Activated_Ester NHS-activated This compound Glutaryl_PE->Activated_Ester 2-4 hours, RT EDC_NHS EDC + NHS in DMF EDC_NHS->Activated_Ester Conjugate This compound- Ligand Conjugate Activated_Ester->Conjugate Overnight, RT Ligand Amine-containing Ligand in DMF Ligand->Conjugate Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate Dialysis or Chromatography

Caption: Workflow for conjugating a targeting ligand to this compound.

Preparation of Functionalized Liposomes

Once the this compound-ligand conjugate is synthesized, it can be incorporated into liposomes using standard preparation techniques such as the thin-film hydration method followed by extrusion.

Materials:

  • Primary structural lipid (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound-ligand conjugate

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Aqueous buffer (e.g., PBS, HEPES)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Liposome (B1194612) extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Protocol:

  • Lipid Film Formation:

    • Dissolve the primary structural lipid, cholesterol, and the this compound-ligand conjugate in chloroform in a round-bottom flask at the desired molar ratio. A typical ratio might be 55:40:5 (structural lipid:cholesterol:functionalized lipid).

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the wall of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature (Tc) of the primary lipid.

    • Vortex the flask intermittently for 30-60 minutes to form multilamellar vesicles (MLVs).

  • Size Reduction and Homogenization (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the liposome suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (typically 10-20 passes) using a liposome extruder. The extrusion should be performed at a temperature above the Tc of the lipids.

  • Purification:

    • Remove any unencapsulated material or free ligand by size exclusion chromatography or dialysis.

Liposome_Preparation_Workflow cluster_film Lipid Film Formation cluster_hydration Hydration cluster_extrusion Extrusion cluster_purification Purification Lipids Lipids + Conjugate in Chloroform Thin_Film Thin Lipid Film Lipids->Thin_Film Rotary Evaporation MLVs Multilamellar Vesicles (MLVs) Thin_Film->MLVs Aqueous_Buffer Aqueous Buffer Aqueous_Buffer->MLVs Vortexing > Tc LUVs Large Unilamellar Vesicles (LUVs) MLVs->LUVs Extruder Liposome Extruder (e.g., 100 nm membrane) Extruder->LUVs Multiple Passes > Tc Purified_Liposomes Purified Functionalized Liposomes LUVs->Purified_Liposomes Size Exclusion or Dialysis

Caption: Workflow for the preparation of functionalized liposomes.

Role in Targeted Drug Delivery

The incorporation of this compound-ligand conjugates into nanocarriers facilitates active targeting. This strategy relies on the specific interaction between the conjugated ligand and a receptor that is overexpressed on the surface of target cells, such as cancer cells.

Mechanism of Targeted Delivery:

  • Systemic Circulation: Following administration, the functionalized nanocarriers circulate in the bloodstream. The presence of PEG, which can also be conjugated to the nanocarrier surface, can help to prolong circulation time by reducing opsonization and clearance by the reticuloendothelial system.

  • Target Recognition and Binding: When the nanocarriers reach the target tissue, the conjugated ligands bind to their specific receptors on the cell surface.

  • Internalization: This binding event often triggers receptor-mediated endocytosis, leading to the internalization of the nanocarrier and its therapeutic payload into the target cell.

  • Drug Release: Once inside the cell, the nanocarrier can release its encapsulated drug through various mechanisms, such as degradation of the carrier in the endolysosomal pathway or in response to specific intracellular stimuli (e.g., low pH, enzymes).

While phosphatidylethanolamine itself is involved in various cellular signaling pathways, including membrane fusion and the regulation of membrane protein function, the primary role of this compound in the context of drug delivery is to serve as a linker for targeting moieties.[8][9][10] There is currently limited evidence to suggest that the glutaryl modification itself directly participates in specific cell signaling events.

Targeted_Delivery_Pathway cluster_circulation Systemic Circulation cluster_targeting Targeting cluster_internalization Internalization cluster_release Drug Release Nanocarrier Functionalized Nanocarrier Binding Ligand-Receptor Binding Nanocarrier->Binding Target_Cell Target Cell (Receptor Overexpression) Target_Cell->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Conceptual pathway of targeted drug delivery using a functionalized nanocarrier.

Conclusion

This compound is a valuable and versatile tool for researchers and drug development professionals. Its ability to serve as a conjugation point for targeting ligands enables the creation of sophisticated drug delivery systems with enhanced specificity and efficacy. The experimental protocols provided in this guide, derived from established scientific literature, offer a starting point for the development and characterization of novel targeted nanomedicines. As the field of targeted drug delivery continues to advance, the utility of functionalized lipids like this compound is expected to grow, paving the way for more effective and personalized therapies.

References

Solubility of 16:0 Glutaryl PE in Chloroform: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Solubility Overview

The solubility of 16:0 Glutaryl PE and related phospholipids (B1166683) is well-established in chloroform (B151607) and chloroform-based solvent systems. The following table summarizes the available qualitative data and common solvent mixtures used for dissolving this functionalized lipid.

Compound/Lipid ClassSolvent SystemSolubilityConcentration (if specified)Source
Phospholipids (general)ChloroformSolubleSufficient to dissolve[1][2]
Acidic Lipids (e.g., PG, PS, PA)Chloroform with 2% Methanol and 0.5-1% Deionized WaterSolubleNot specified[3]
Phospholipids for LiposomesChloroform:Methanol (2:1 v/v)Soluble10-50 mg/mL
Phospholipids for LiposomesChloroform:Methanol (2:1 v/v)Soluble200 mM[4]
N-glutaryl-phosphatidylethanolamineChloroform:Methanol (1:1 v/v)SolubleNot specified
1,2-Dipalmitoyl-sn-Glycero-3-Phosphoethanolamine-Polyethylene Glycol-AmineChloroform, Methanol, DichloromethaneSolubleNot specified[5]

Experimental Protocols

Several methodologies are employed to dissolve this compound and similar phospholipids in chloroform, primarily for the preparation of lipid films for liposome (B1194612) hydration.

Protocol 1: General Dissolution in Chloroform for Lipid Film Preparation

This protocol is a standard method for preparing a lipid film, which is a crucial step in liposome formulation.

Materials:

  • This compound (or other phospholipid) powder

  • Chloroform (analytical grade)

  • Round-bottom glass tube or flask

  • Inert gas (Nitrogen or Argon) supply with a gentle stream delivery system

  • Fume hood

Procedure:

  • Weigh the desired amount of this compound powder and place it in a round-bottom glass tube.

  • In a fume hood, add a sufficient volume of chloroform to completely dissolve the lipid. A common starting point is approximately 200 μL for small quantities (e.g., ~1.65 mg).[1][2] The exact volume is not critical as it will be evaporated.

  • Gently swirl the tube to ensure the lipid is fully dissolved, resulting in a clear solution.

  • Under a gentle stream of inert gas (nitrogen or argon), evaporate the chloroform. While evaporating, rotate the tube to create a thin, even lipid film on the bottom and lower walls of the tube.

  • To remove any residual chloroform, which can alter membrane properties, place the tube under a high vacuum for at least 2 hours, or overnight.

  • The resulting lipid film is now ready for hydration with an aqueous buffer to form liposomes.

Protocol 2: Dissolution in a Chloroform:Methanol Mixture for Stock Solution

For applications requiring a stock solution, a chloroform:methanol mixture is often used to ensure complete and stable dissolution.

Materials:

  • This compound

  • Chloroform (analytical grade)

  • Methanol (analytical grade)

  • Glass vial with a Teflon-lined cap

Procedure:

  • Prepare a 2:1 (v/v) mixture of chloroform and methanol.

  • Dissolve the this compound in the chloroform:methanol mixture to achieve the desired stock concentration. Concentrations of 10-20 mg/mL are typical for preparing lipid films.[6]

  • Store the stock solution in a glass vial with a Teflon-lined cap at -20°C under an inert atmosphere (argon or nitrogen) to prevent oxidation.

Mandatory Visualization: Experimental Workflow

As specific signaling pathways involving this compound as a signaling molecule are not well-documented, the following diagram illustrates a common experimental workflow for the preparation of functionalized liposomes using this lipid.

Liposome_Preparation_Workflow cluster_0 Step 1: Lipid Dissolution cluster_1 Step 2: Lipid Film Formation cluster_2 Step 3: Hydration and Liposome Formation cluster_3 Step 4: Sizing (Optional) start This compound (powder) dissolved Homogeneous Lipid Solution start->dissolved Add solvent solvent Chloroform or Chloroform:Methanol solvent->dissolved evaporation Solvent Evaporation (N2/Ar stream) dissolved->evaporation vacuum High Vacuum Drying evaporation->vacuum film Thin Lipid Film vacuum->film hydration Hydration with Aqueous Buffer film->hydration vortex Vortexing/Agitation hydration->vortex mlv Multilamellar Vesicles (MLVs) vortex->mlv sizing Extrusion or Sonication mlv->sizing suv_luv Unilamellar Vesicles (SUVs/LUVs) sizing->suv_luv

Caption: Workflow for preparing functionalized liposomes with this compound.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Liposomes with 16:0 Glutaryl PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 Glutaryl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl) is a functionalized phospholipid integral to the development of advanced liposomal drug delivery systems.[1][2] The key feature of this lipid is its terminal carboxylic acid group, which provides a versatile anchor for the covalent attachment of a wide array of molecules, including proteins, peptides, targeting ligands, and polyethylene (B3416737) glycol (PEG).[1] This functionality allows for the creation of sophisticated, targeted, and long-circulating nanocarriers for therapeutic agents.[1][3] These application notes provide detailed protocols for the preparation and characterization of liposomes incorporating this compound.

Core Principles

The preparation of liposomes containing this compound generally follows established methods for liposome (B1194612) formulation. The most common and reliable of these is the thin-film hydration method followed by extrusion. This technique allows for precise control over the size and lamellarity of the resulting vesicles. The inclusion of this compound in the lipid composition imparts a negative surface charge and provides reactive sites for subsequent conjugation reactions.[4]

Data Presentation: Liposome Formulation and Characterization

The following table summarizes representative quantitative data for liposomes prepared with and without this compound. These values are illustrative and can be optimized based on the specific application.

Liposome Formulation (Molar Ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DSPC:Cholesterol (55:45)185 ± 50.110 ± 0.02-5 ± 2
DSPC:Cholesterol:this compound (50:45:5)195 ± 70.125 ± 0.03-35 ± 5
DSPC:Cholesterol:this compound (45:45:10)208 ± 60.140 ± 0.02-52 ± 6

DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Cholesterol

Experimental Protocols

Protocol 1: Preparation of Liposomes using Thin-Film Hydration and Extrusion

This protocol describes the formation of unilamellar liposomes with a defined size distribution.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DSPC, cholesterol, and this compound) in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be visible on the inner surface of the flask.[5]

  • Hydration:

    • Add the aqueous hydration buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.

    • Hydrate the lipid film by gentle rotation of the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Extrude the liposome suspension through the membrane multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) with a uniform size distribution.

  • Purification (Optional):

    • To remove unencapsulated material, the liposome suspension can be purified by size exclusion chromatography or dialysis.

Protocol 2: Characterization of Liposomes

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.

    • Perform measurements in triplicate and report the average values.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the liposome suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl).

    • Measure the electrophoretic mobility to determine the zeta potential.

    • Perform measurements in triplicate and report the average values.

Mandatory Visualizations

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction cluster_3 Characterization A Dissolve Lipids in Organic Solvent B Solvent Evaporation (Rotary Evaporator) A->B C Formation of Thin Lipid Film B->C D Add Aqueous Buffer C->D E Formation of Multilamellar Vesicles (MLVs) D->E F Extrusion through Polycarbonate Membrane E->F G Formation of Unilamellar Vesicles (LUVs) F->G H DLS (Size, PDI) G->H I Zeta Potential G->I J Cryo-TEM (Morphology) G->J

Caption: Workflow for liposome preparation and characterization.

Conjugation_Pathway cluster_0 Liposome with this compound cluster_1 Activation & Conjugation cluster_2 Functionalized Liposome Liposome Liposome Surface (-COOH) Activation Carbodiimide Chemistry (EDC/NHS) Liposome->Activation Activated_Liposome NHS-activated Liposome Activation->Activated_Liposome Conjugation Amine-Reactive Ligand (Protein, Peptide, etc.) Functionalized_Liposome Ligand-Conjugated Liposome Conjugation->Functionalized_Liposome Activated_Liposome->Conjugation

Caption: General scheme for conjugating ligands to this compound liposomes.

References

Application Notes and Protocols for Incorporating 16:0 Glutaryl PE into pH-Sensitive Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt), hereafter referred to as 16:0 Glutaryl PE, is a functionalized phospholipid increasingly utilized in the development of advanced drug delivery systems. Its unique chemical structure, featuring a dipalmitoyl (16:0) lipid backbone and a glutaryl linker on the phosphoethanolamine headgroup, imparts pH-sensitive properties to nanoparticle formulations. The carboxylic acid on the glutaryl headgroup has a pKa in the acidic range, leading to a change in the lipid's net charge and conformation in response to a lower pH environment. This characteristic is particularly advantageous for creating "smart" nanoparticles that can selectively release their therapeutic payload in the acidic microenvironments of tumors or within the endosomes of target cells, thereby enhancing therapeutic efficacy and minimizing off-target effects.

These application notes provide a comprehensive protocol for the incorporation of this compound into nanoparticles, specifically liposomes, using the thin-film hydration method followed by extrusion. This document outlines the materials, equipment, and step-by-step procedures for nanoparticle formulation, characterization, and evaluation of pH-sensitive drug release.

Principle of pH-Sensitivity

The pH-sensitive nature of nanoparticles formulated with this compound is primarily attributed to the protonation of the terminal carboxylic acid on the glutaryl headgroup in acidic conditions. At physiological pH (7.4), the carboxyl group is deprotonated and negatively charged, contributing to the stability of the lipid bilayer. However, in an acidic environment (pH < 6.5), the carboxyl group becomes protonated. This change in ionization state alters the electrostatic interactions within the lipid headgroup region, leading to destabilization of the nanoparticle membrane and subsequent release of the encapsulated cargo. This mechanism allows for triggered drug release in pathological tissues with acidic microenvironments, such as tumors, or within cellular compartments like endosomes and lysosomes.

Materials and Equipment

Materials
  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt) (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) (optional, for creating sterically stabilized "stealth" nanoparticles)

  • Model drug (e.g., Doxorubicin, Calcein)

  • Chloroform

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate (B86180) buffer, pH 5.5

  • Deionized water

Equipment
  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement

  • Spectrofluorometer or UV-Vis spectrophotometer for drug concentration measurement

  • Dialysis tubing (MWCO appropriate for the model drug)

  • Standard laboratory glassware (round-bottom flasks, vials, etc.)

  • Nitrogen gas source

Experimental Protocols

Nanoparticle Formulation: Thin-Film Hydration and Extrusion

This protocol describes the preparation of pH-sensitive liposomes composed of this compound, DOPE, and Cholesterol. DOPE is included as a helper lipid that promotes the formation of a non-bilayer hexagonal (HII) phase upon protonation of this compound, further enhancing membrane destabilization and drug release. Cholesterol is added to modulate membrane fluidity and stability.

1. Lipid Film Preparation: a. In a round-bottom flask, dissolve this compound, DOPE, and Cholesterol in a suitable organic solvent, such as a chloroform:methanol (2:1, v/v) mixture. A typical molar ratio for a pH-sensitive formulation is this compound:DOPE:Cholesterol at 4:4:2. For sterically stabilized nanoparticles, DSPE-PEG2000 can be included at 0.5-5 mol%. b. Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 40-50°C). c. Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask. d. To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.

2. Hydration of the Lipid Film: a. Hydrate the dried lipid film with an aqueous buffer (e.g., PBS at pH 7.4) containing the drug to be encapsulated. The volume of the hydration buffer should be chosen to achieve the desired final lipid concentration (e.g., 10-20 mg/mL). b. The hydration process should be carried out at a temperature above the lipid phase transition temperature. c. Agitate the flask gently by hand or using a bath sonicator to facilitate the formation of multilamellar vesicles (MLVs).

3. Nanoparticle Sizing by Extrusion: a. To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion. b. Load the lipid suspension into a pre-heated extruder. c. Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of cycles (e.g., 11-21 passes). This process will generate small unilamellar vesicles (SUVs) with a narrow size distribution.

4. Purification: a. Remove the unencapsulated drug from the nanoparticle suspension using a suitable purification method, such as dialysis or size exclusion chromatography. b. For dialysis, transfer the nanoparticle suspension to a dialysis bag with an appropriate molecular weight cut-off and dialyze against a large volume of buffer (e.g., PBS pH 7.4) with several buffer changes to ensure complete removal of the free drug.

Nanoparticle Characterization

1. Particle Size and Polydispersity Index (PDI): a. Dilute an aliquot of the purified nanoparticle suspension in the appropriate buffer. b. Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

2. Zeta Potential: a. Dilute an aliquot of the purified nanoparticle suspension in deionized water or a low ionic strength buffer. b. Measure the surface charge of the nanoparticles using the DLS instrument equipped with a zeta potential electrode.

3. Encapsulation Efficiency (EE%): a. Determine the total amount of drug in the formulation by disrupting an aliquot of the nanoparticle suspension with a suitable solvent (e.g., methanol or Triton X-100) and measuring the drug concentration using spectrophotometry or fluorometry. b. Measure the amount of unencapsulated (free) drug in the supernatant after separating the nanoparticles by centrifugation or in the dialysate after purification. c. Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro pH-Sensitive Drug Release Study

1. Dialysis-Based Release Assay: a. Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag. b. Immerse the dialysis bag in a larger volume of release medium with different pH values (e.g., PBS at pH 7.4 and citrate buffer at pH 5.5). c. Maintain the release medium at 37°C with gentle stirring. d. At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions. e. Quantify the amount of released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or spectrofluorometry). f. Plot the cumulative percentage of drug release as a function of time for each pH condition.

Data Presentation

The following tables summarize representative quantitative data for nanoparticles formulated with this compound.

Table 1: Physicochemical Characterization of this compound-Containing Nanoparticles

FormulationMolar Ratio (this compound:DOPE:Chol)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4
pH-Sensitive Liposomes4:4:2110 ± 50.15 ± 0.03-35 ± 4
Stealth pH-Sensitive Liposomes4:4:2 + 1% DSPE-PEG2000125 ± 70.12 ± 0.02-25 ± 3

Table 2: Encapsulation Efficiency and pH-Triggered Drug Release

FormulationModel DrugEncapsulation Efficiency (%)Cumulative Release at 24h (pH 7.4)Cumulative Release at 24h (pH 5.5)
pH-Sensitive LiposomesDoxorubicin85 ± 620 ± 3%75 ± 5%
Stealth pH-Sensitive LiposomesDoxorubicin82 ± 515 ± 2%70 ± 6%

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_evaluation Functional Evaluation prep Lipid Film Preparation (this compound, DOPE, Cholesterol in Organic Solvent) hydration Hydration with Drug Solution (Formation of MLVs) prep->hydration Rotary Evaporation extrusion Extrusion (Sizing to SUVs) hydration->extrusion Above Lipid Tm purification Purification (Removal of Free Drug) extrusion->purification Dialysis / SEC dls DLS Analysis (Size, PDI) purification->dls zeta Zeta Potential Measurement purification->zeta ee Encapsulation Efficiency (EE%) purification->ee release_study In Vitro Drug Release Study (pH 7.4 vs. pH 5.5) purification->release_study

Caption: Experimental workflow for the formulation, characterization, and evaluation of this compound nanoparticles.

signaling_pathway cluster_extracellular Extracellular (pH 7.4) cluster_acidic Acidic Environment (pH < 6.5) (e.g., Tumor Microenvironment, Endosome) np_stable Stable Nanoparticle (this compound Deprotonated) np_destabilized Destabilized Nanoparticle (this compound Protonated) np_stable->np_destabilized pH Decrease drug_release Drug Release np_destabilized->drug_release Membrane Destabilization

Caption: Mechanism of pH-sensitive drug release from this compound nanoparticles.

Application Notes and Protocols for 16:0 Glutaryl PE in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (16:0 Glutaryl PE) in the development of advanced drug delivery systems. This functionalized lipid is a key component for creating pH-sensitive nanoparticles and liposomes, enabling targeted intracellular drug release.

Introduction to this compound

This compound is a phospholipid derivative featuring a glutaryl moiety attached to the head group of a phosphoethanolamine.[1][2] This modification introduces a carboxylic acid group, which imparts a negative charge at physiological pH and provides a reactive handle for conjugation. The key feature of this compound is its ability to confer pH sensitivity to lipid-based drug delivery systems.[3][4] At neutral pH (e.g., in the bloodstream), liposomes incorporating this lipid are stable. However, upon internalization into cells and exposure to the acidic environment of endosomes (pH 5.0-6.5), the glutaryl head group becomes protonated. This change in ionization disrupts the liposomal membrane, triggering the release of the encapsulated therapeutic agent into the cytoplasm.[][6] This mechanism is crucial for overcoming endosomal entrapment, a major barrier to effective intracellular drug delivery.[7][8]

Key Applications in Drug Delivery

The unique properties of this compound make it suitable for a variety of drug delivery applications, including:

  • Targeted Cancer Therapy: Encapsulating chemotherapeutic agents like doxorubicin (B1662922) or cisplatin (B142131) in pH-sensitive liposomes allows for their preferential release within tumor cells, which often have a more acidic microenvironment and actively internalize nanoparticles via endocytosis.[9][10]

  • Gene and siRNA Delivery: The pH-responsive nature of these carriers can facilitate the release of nucleic acids from endosomes, protecting them from degradation and enabling their function in the cytoplasm or nucleus.[11][12]

  • Delivery of Biologics: Proteins, peptides, and other macromolecules can be encapsulated and delivered intracellularly, where they would otherwise be degraded in the endo-lysosomal pathway.[8]

Characterization of this compound Liposomes

Thorough characterization of the formulated liposomes is essential to ensure reproducibility and efficacy. Key parameters to evaluate include:

  • Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and the size distribution of the liposomes. A low PDI (ideally < 0.2) indicates a homogenous population of nanoparticles.[13][14][15]

  • Zeta Potential: This measurement indicates the surface charge of the liposomes and is a critical indicator of their stability in suspension. A sufficiently high negative or positive zeta potential (e.g., > ±20 mV) can prevent aggregation.[13][16]

  • Encapsulation Efficiency and Drug Loading Capacity: These parameters quantify the amount of drug successfully entrapped within the liposomes. This is a critical determinant of the therapeutic potential of the formulation.[17][18]

Table 1: Representative Physicochemical Properties of Drug-Loaded Liposomes

Formulation Component(s)DrugMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
DSPC/Cholesterol/Oleic AcidDoxorubicin135 ± 2.32< 0.2Not Reported96.0 ± 2.92[19]
Phosphatidylcholine/Cholesterol/Tetramyristoyl CardiolipinDoxorubicinNot ReportedNot ReportedNot Reported> 90[19]
DOPE/CHEMSDoxorubicin~150< 0.2~ -15Not Reported[20]
DPPC/DSPE-PEG-NH2/CHEMS/PEG bis(amine)/FolateDoxycycline & Docetaxel~80< 0.3Neutral60.1 ± 1.1[20]

Note: Data presented are from various liposomal formulations and may not be specific to this compound. This table serves as a template for recording experimental data.

Table 2: Representative In Vitro Drug Release Data

Formulation Component(s)DrugpHCumulative Release (%)Time (h)
PDPA-based liposomesDoxorubicin7.4~2048[3]
PDPA-based liposomesDoxorubicin6.0> 8048[3]
HA-targeted DOPE/CHEMS liposomesDoxorubicin7.4< 106[3]
HA-targeted DOPE/CHEMS liposomesDoxorubicin5.5~906[3]
DPPC/DSPE-PEG-NH2/CHEMS/FolateDocetaxel7.442Not Specified[20]
DPPC/DSPE-PEG-NH2/CHEMS/FolateDocetaxel6.561Not Specified[20]
DPPC/DSPE-PEG-NH2/CHEMS/FolateDocetaxel4.099Not Specified[20]

Note: This table illustrates the pH-dependent release profile typical for such formulations and should be populated with data from specific experiments with this compound.

Experimental Protocols

Protocol for Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common and reliable method for preparing unilamellar liposomes with a defined size.[6][21][22]

Materials:

  • This compound

  • Matrix lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • Chloroform and/or Methanol

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Drug to be encapsulated

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, DPPC, and cholesterol in the desired molar ratio in a chloroform/methanol mixture in a round-bottom flask.

    • The drug to be encapsulated can be added at this stage if it is lipophilic.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

    • Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous hydration buffer (e.g., PBS, pH 7.4). If the drug is hydrophilic, it should be dissolved in this buffer.

    • The hydration temperature should be above the phase transition temperature (Tc) of the lipid with the highest Tc.

    • Agitate the flask by vortexing or in a water bath sonicator until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid Tc.

    • Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) with a uniform size distribution.

  • Purification:

    • Remove unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

Diagram: Liposome Preparation Workflow

Liposome_Preparation cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Sizing and Purification dissolve Dissolve Lipids (this compound, DPPC, Cholesterol) in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry hydrate Hydrate with Aqueous Buffer (containing hydrophilic drug) dry->hydrate vortex Vortex/Sonicate to form MLVs hydrate->vortex extrude Extrusion (e.g., 100 nm membrane) vortex->extrude purify Purification (e.g., Dialysis) extrude->purify final_product final_product purify->final_product Final Liposome Suspension Drug_Release_Workflow start Drug-Loaded Liposomes in Dialysis Bag incubate_74 Incubate at 37°C in pH 7.4 Buffer start->incubate_74 incubate_55 Incubate at 37°C in pH 5.5 Buffer start->incubate_55 sample_74 Sample External Buffer at Time Points incubate_74->sample_74 sample_55 Sample External Buffer at Time Points incubate_55->sample_55 quantify_74 Quantify Released Drug (e.g., HPLC) sample_74->quantify_74 quantify_55 Quantify Released Drug (e.g., HPLC) sample_55->quantify_55 plot_74 Plot Cumulative Release vs. Time quantify_74->plot_74 plot_55 Plot Cumulative Release vs. Time quantify_55->plot_55 Cellular_Uptake_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_cytoplasm Cytoplasm (pH ~7.2) cluster_endosome Endosome (pH 5.0-6.5) liposome This compound Liposome (Stable, Drug Encapsulated) endocytosis Endocytosis liposome->endocytosis drug_release Drug Release target Therapeutic Target (e.g., DNA, Ribosomes) drug_release->target destabilized_liposome Liposome Destabilization (Glutaryl Protonation) destabilized_liposome->drug_release endocytosis->destabilized_liposome

References

Application Notes and Protocols: 16:0 Glutaryl PE in Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, with aberrant lipid metabolism playing a crucial role in tumorigenesis, including processes of cell growth, proliferation, and survival.[1][2] This dysregulation presents novel therapeutic targets. 16:0 Glutaryl Phosphatidylethanolamine (16:0 Glutaryl PE) is a functionalized lipid, specifically 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl), that is gaining attention in cancer research.[3][4][5][6][7][8] Its unique structure, featuring a glutaryl headgroup, provides a carboxylic acid moiety that can be leveraged for various applications in targeted cancer therapy, particularly in the development of drug delivery systems.[8]

This document provides detailed application notes and experimental protocols for the use of this compound in cancer research, focusing on its application in liposomal drug delivery and its potential connection to the post-translational modification, protein glutarylation.

Application Notes

1. This compound in Targeted Liposomal Drug Delivery

This compound is an excellent component for the formulation of liposomes and other nanoparticles for targeted drug delivery.[3][4][8] The terminal carboxylic acid on the glutaryl group allows for the covalent conjugation of targeting ligands such as antibodies, peptides, or small molecules that recognize specific receptors overexpressed on cancer cells. This targeting strategy enhances the delivery of encapsulated therapeutics directly to the tumor site, minimizing off-target effects and improving the therapeutic index.

Potential Targeting Strategies:

  • Antibody-drug Conjugates (ADCs): The carboxylic acid of this compound can be activated to form an amide bond with the lysine (B10760008) residues of monoclonal antibodies that target tumor-specific antigens.

  • Peptide-Targeted Liposomes: Peptides that bind to receptors like integrins or growth factor receptors can be conjugated to the liposome (B1194612) surface.

  • Folate Receptor Targeting: Folic acid can be conjugated to the liposome surface to target cancer cells that overexpress the folate receptor.

2. Investigating the Role of Protein Glutarylation in Cancer

Recent research has highlighted the importance of protein lysine glutarylation, a post-translational modification regulated by the mitochondrial sirtuin SIRT5.[9][10][11] This modification is enriched on metabolic enzymes and can modulate their activity.[9][10] Given that cancer cells exhibit significant metabolic reprogramming, investigating the glutarylation status of key metabolic enzymes in cancer could reveal novel therapeutic targets. While this compound is a lipid, the glutaryl moiety is derived from glutaric acid, which is related to the metabolite glutaryl-CoA, the donor for protein glutarylation.[9][11][12] Although a direct link between exogenous this compound and intracellular protein glutarylation has not been established, it can be used in studies as a tool to understand the broader implications of glutarate metabolism in cancer.

Furthermore, glutarate has been shown to regulate T cell metabolism and enhance anti-tumor immunity by affecting protein glutarylation.[12][13] This suggests a potential immunotherapeutic application for modulating glutarylation.

Quantitative Data Summary

As direct quantitative data for the effects of this compound on cancer cells is not yet widely available in the literature, the following table is provided as a template for researchers to summarize their experimental findings.

Cell Line Treatment Parameter Measured Value (e.g., IC50, % inhibition) Reference
e.g., MCF-7This compound-Liposome-DoxorubicinCell Viability (MTT Assay)Enter your data hereCite your lab notebook/publication
e.g., A549This compound-Liposome-siRNAGene Knockdown EfficiencyEnter your data hereCite your lab notebook/publication
e.g., JurkatDiethyl GlutaratePDH E2 Subunit GlutarylationEnter your data hereCite your lab notebook/publication

Experimental Protocols

Protocol 1: Formulation of Targeted Liposomes using this compound

This protocol describes the preparation of liposomes incorporating this compound, followed by the conjugation of a targeting peptide.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Targeting peptide with a free amine group (e.g., RGD peptide)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MES buffer, pH 6.0

  • Size exclusion chromatography column (e.g., Sephadex G-50)

Methodology:

  • Lipid Film Hydration:

    • Dissolve DPPC, cholesterol, and this compound in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • Liposome Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion using a mini-extruder.

    • Pass the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) for a defined number of passes (e.g., 11 times).

  • Activation of Carboxylic Acid Groups:

    • Pellet the liposomes by ultracentrifugation and resuspend in MES buffer (pH 6.0).

    • Add a 10-fold molar excess of EDC and NHS to the liposome suspension to activate the carboxylic acid groups of this compound.

    • Incubate the reaction for 15 minutes at room temperature.

  • Conjugation of Targeting Peptide:

    • Add the targeting peptide to the activated liposome suspension at a desired molar ratio (e.g., 1:100 peptide to this compound).

    • Incubate the reaction for 2 hours at room temperature with gentle stirring.

    • Quench the reaction by adding an excess of a small molecule with a free amine (e.g., glycine).

  • Purification:

    • Separate the peptide-conjugated liposomes from unreacted peptide and coupling reagents using a size exclusion chromatography column.

    • Collect the liposome-containing fractions and store at 4°C.

Protocol 2: In Vitro Assessment of Targeted Liposome Efficacy

This protocol outlines a cell viability assay to determine the efficacy of drug-loaded targeted liposomes on cancer cells.

Materials:

  • Cancer cell line overexpressing the target receptor (e.g., MCF-7 for folate receptor)

  • Control cell line with low or no expression of the target receptor

  • Complete cell culture medium

  • Drug-loaded targeted liposomes (from Protocol 1, with an encapsulated cytotoxic drug like doxorubicin)

  • Non-targeted liposomes (without the conjugated peptide)

  • Free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Methodology:

  • Cell Seeding:

    • Seed the cancer and control cells in 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Treatment:

    • Prepare serial dilutions of the free drug, drug-loaded targeted liposomes, and drug-loaded non-targeted liposomes in complete medium.

    • Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells.

    • Include wells with untreated cells as a control.

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the drug concentration and determine the IC50 values for each treatment group.

Protocol 3: Western Blot Analysis of Protein Glutarylation

This protocol provides a method to assess changes in total protein glutarylation in cancer cells in response to metabolic perturbations.

Materials:

  • Cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer with protease and SIRT5 inhibitors like nicotinamide)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-pan-glutaryl-lysine

  • Primary antibody: anti-beta-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Methodology:

  • Cell Culture and Treatment:

    • Culture cancer cells to ~80% confluency.

    • Treat cells with compounds that may alter glutaryl-CoA levels (e.g., diethyl glutarate as a cell-permeable glutarate source) for a specified time.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration and boil in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-pan-glutaryl-lysine primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with the anti-beta-actin antibody as a loading control.

Visualizations

Liposome_Formation_Workflow cluster_prep Lipid Preparation cluster_formulation Liposome Formulation cluster_conjugation Targeting Ligand Conjugation DPPC DPPC Dissolve Dissolve in Chloroform DPPC->Dissolve Chol Cholesterol Chol->Dissolve GlutarylPE This compound GlutarylPE->Dissolve Film Lipid Film Formation Dissolve->Film Rotary Evaporation Hydrate Hydration (PBS) Film->Hydrate Extrude Extrusion Hydrate->Extrude Activate Activate with EDC/NHS Extrude->Activate Conjugate Add Targeting Peptide Activate->Conjugate Purify Purification Conjugate->Purify Final Targeted Liposome Purify->Final

Caption: Workflow for the formulation of targeted liposomes using this compound.

Glutarylation_Signaling cluster_metabolism Metabolic Inputs AA Amino Acid Catabolism (e.g., Lysine, Tryptophan) Glutarate Glutarate AA->Glutarate GlutarylCoA Glutaryl-CoA Glutarate->GlutarylCoA GlutarylatedProtein Glutarylated Protein (Altered Activity) GlutarylCoA->GlutarylatedProtein Glutarylation Protein Target Protein (e.g., Metabolic Enzyme) GlutarylatedProtein->Protein Deglutarylation SIRT5 SIRT5 (Deacylase) Cancer Cancer Cell Proliferation & Metabolism GlutarylatedProtein->Cancer Modulates SIRT5->GlutarylatedProtein

References

Applications of DPPE-GA in Biomembrane Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (DPPE-GA) in biomembrane research. DPPE-GA is a versatile functionalized phospholipid that serves as a valuable tool for covalently linking molecules to lipid bilayers and for creating pH-responsive liposomal systems.

Introduction to DPPE-GA

DPPE-GA is a derivative of the common phospholipid DPPE, featuring a glutaryl group attached to the ethanolamine (B43304) headgroup. This modification provides a terminal carboxylic acid, which can be leveraged for various bioconjugation strategies. The dipalmitoyl acyl chains give the lipid a high phase transition temperature (Tm), leading to the formation of rigid and stable bilayers at physiological temperatures.

The primary applications of DPPE-GA in biomembrane studies stem from its ability to:

  • Covalently immobilize proteins, peptides, and other amine-containing molecules to the surface of liposomes or supported lipid bilayers. This is crucial for creating targeted drug delivery systems, biosensors, and for studying protein-membrane interactions.

  • Confer pH-sensitivity to liposomal formulations. The carboxylic acid group of the glutaryl moiety has a pKa in the acidic range. In environments with a pH below its pKa, the carboxyl group becomes protonated, leading to changes in the liposome's surface charge and potentially triggering the release of encapsulated contents. This property is particularly useful for designing drug delivery vehicles that release their payload in the acidic microenvironment of tumors or within endosomes.

Key Applications and Experimental Protocols

Covalent Immobilization of Proteins and Peptides

The terminal carboxyl group of DPPE-GA provides a reactive handle for the covalent attachment of proteins, peptides, antibodies, and other ligands containing primary amines. A common and efficient method for this is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry.

This protocol describes the preparation of liposomes containing DPPE-GA and the subsequent covalent coupling of a model peptide using EDC/sulfo-NHS chemistry.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (DPPE-GA)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • MES buffer (2-(N-morpholino)ethanesulfonic acid), 50 mM, pH 6.0

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Model peptide with a primary amine (e.g., a lysine-containing peptide)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5)

  • Size-exclusion chromatography column (e.g., Sepharose CL-4B)

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

Procedure:

Part 1: Preparation of DPPE-GA Containing Liposomes

  • Lipid Film Hydration:

    • In a round-bottom flask, dissolve DPPC, cholesterol, and DPPE-GA in a chloroform:methanol (2:1, v/v) mixture. A typical molar ratio is 55:40:5 (DPPC:Cholesterol:DPPE-GA).

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under a stream of nitrogen gas for at least 30 minutes to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing the flask. The temperature of the hydration buffer should be above the phase transition temperature of DPPC (~41°C).

    • The resulting suspension will contain multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Equilibrate the extruder to a temperature above the Tm of the lipids.

    • Pass the MLV suspension through the extruder 11-21 times to form small unilamellar vesicles (SUVs) of a uniform size.

Part 2: Covalent Coupling of the Peptide

  • Activation of Carboxyl Groups:

    • Transfer the liposome (B1194612) suspension to a clean reaction vessel.

    • Add a freshly prepared solution of EDC and sulfo-NHS in MES buffer (pH 6.0). A 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS relative to the amount of DPPE-GA is recommended.[1]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Peptide Conjugation:

    • Dissolve the model peptide in PBS (pH 7.4).

    • Add the peptide solution to the activated liposome suspension. A molar ratio of peptide to DPPE-GA of 1:10 to 1:20 is a good starting point for optimization.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the quenching solution to the reaction mixture to deactivate any unreacted NHS-esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Separate the peptide-conjugated liposomes from unreacted peptide and coupling reagents using a size-exclusion chromatography column equilibrated with PBS (pH 7.4).

    • Collect the fractions containing the liposomes (typically the turbid fractions that elute first).

Characterization:

  • Size and Zeta Potential: Measure the hydrodynamic diameter and surface charge of the liposomes before and after peptide conjugation using dynamic light scattering (DLS).

  • Coupling Efficiency: Quantify the amount of peptide conjugated to the liposomes using a suitable protein/peptide quantification assay (e.g., BCA or fluorescamine (B152294) assay) after separating the free peptide.

pH-Responsive Drug Delivery

The carboxylic acid of DPPE-GA can be exploited to create liposomes that are stable at physiological pH (7.4) but become destabilized and release their contents in an acidic environment (pH < 6.5). This is due to the protonation of the carboxyl group, which alters the charge and packing of the lipid headgroups.

This protocol describes the preparation of doxorubicin-loaded, pH-responsive liposomes containing DPPE-GA and the characterization of their drug release profile.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (DPPE-GA)

  • Doxorubicin (B1662922) hydrochloride

  • Ammonium (B1175870) sulfate (B86663) solution (250 mM)

  • PBS (pH 7.4)

  • Citrate (B86180) buffer (pH 5.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Dialysis tubing (MWCO 10 kDa)

  • Spectrofluorometer

Procedure:

Part 1: Preparation of Doxorubicin-Loaded Liposomes

  • Lipid Film Hydration:

    • Prepare a lipid film containing DPPC, cholesterol, and DPPE-GA (e.g., molar ratio of 55:40:5) as described in the previous protocol.

  • Hydration and Remote Loading:

    • Hydrate the lipid film with 250 mM ammonium sulfate solution.

    • Extrude the liposomes as described previously to obtain SUVs with an entrapped ammonium sulfate gradient.

    • Remove the external ammonium sulfate by passing the liposome suspension through a size-exclusion column equilibrated with a suitable buffer (e.g., sucrose (B13894) solution).

    • Add doxorubicin hydrochloride to the liposome suspension and incubate at a temperature above the lipid Tm (e.g., 60°C) for 30-60 minutes. The doxorubicin will be actively loaded into the liposomes.

    • Remove unencapsulated doxorubicin using a size-exclusion column or dialysis.

Part 2: In Vitro Drug Release Study

  • Dialysis Setup:

    • Place a known amount of the doxorubicin-loaded liposome suspension into a dialysis bag.

    • Place the dialysis bag into a larger volume of release buffer (either PBS pH 7.4 or citrate buffer pH 5.5).

    • Maintain the temperature at 37°C with gentle stirring.

  • Sampling and Quantification:

    • At predetermined time points, withdraw aliquots from the release buffer outside the dialysis bag.

    • Quantify the concentration of released doxorubicin using a spectrofluorometer (excitation ~480 nm, emission ~590 nm).

    • Calculate the cumulative percentage of drug release over time.

Data Presentation

The following tables summarize representative quantitative data for DPPE-GA containing liposomes based on typical results reported for similar systems in the literature.

Table 1: Physicochemical Properties of DPPE-GA Containing Liposomes Before and After Peptide Conjugation

Liposome FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4
DPPC/Chol/DPPE-GA (55:40:5)110 ± 5< 0.15-35 ± 4
Peptide-conjugated Liposomes125 ± 7< 0.20-20 ± 3

Note: The increase in size and decrease in the magnitude of the negative zeta potential upon peptide conjugation are indicative of successful surface modification.

Table 2: Representative pH-Dependent Doxorubicin Release from DPPE-GA Containing Liposomes

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
15 ± 130 ± 3
410 ± 265 ± 5
815 ± 285 ± 6
2422 ± 3> 95

Note: The significantly higher drug release at acidic pH demonstrates the pH-responsive nature of the formulation.

Visualizations

The following diagrams illustrate key experimental workflows and concepts related to the application of DPPE-GA.

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Vesicle Formation and Sizing lipids DPPC, Cholesterol, DPPE-GA dissolve Dissolve Lipids lipids->dissolve solvent Chloroform/ Methanol solvent->dissolve evaporation Rotary Evaporation dissolve->evaporation film Thin Lipid Film evaporation->film hydration Hydration with Aqueous Buffer film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion (100 nm) mlv->extrusion suv Small Unilamellar Vesicles (SUVs) extrusion->suv

Caption: Workflow for the preparation of DPPE-GA containing liposomes.

Peptide_Conjugation_Workflow cluster_0 Activation cluster_1 Conjugation and Purification liposomes DPPE-GA Liposomes activation Activate Carboxyl Groups liposomes->activation edc_nhs EDC / sulfo-NHS edc_nhs->activation activated_liposomes Activated Liposomes activation->activated_liposomes conjugation Covalent Coupling activated_liposomes->conjugation peptide Amine-containing Peptide peptide->conjugation quench Quench Reaction conjugation->quench purification Size-Exclusion Chromatography quench->purification final_product Peptide-Conjugated Liposomes purification->final_product

Caption: Workflow for covalent peptide conjugation to DPPE-GA liposomes.

pH_Responsive_Release cluster_0 Physiological pH (7.4) cluster_1 Acidic Environment (e.g., Tumor, Endosome) pH < 6.5 stable_lipo Liposome is Stable (Drug Retained) deprotonated DPPE-GA is Deprotonated (-COO⁻) unstable_lipo Liposome Destabilizes (Drug Released) stable_lipo->unstable_lipo pH Decrease protonated DPPE-GA is Protonated (-COOH)

Caption: Principle of pH-responsive drug release from DPPE-GA liposomes.

References

Application Notes and Protocols for Creating pH-Sensitive Liposomes with 16:0 Glutaryl PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and application of pH-sensitive liposomes incorporating 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (16:0 Glutaryl PE). These liposomes are designed to be stable at physiological pH (7.4) and to release their encapsulated cargo in acidic environments, such as those found in tumor microenvironments or within endosomes.

Introduction

pH-sensitive liposomes are advanced drug delivery systems that can selectively release their payload in response to a drop in pH.[1] This targeted release mechanism is particularly advantageous for delivering therapeutic agents to pathological tissues with acidic microenvironments, thereby enhancing therapeutic efficacy and reducing systemic toxicity.[2] The key component, this compound, is a dipalmitoylphosphatidylethanolamine (DPPE) derivative with a glutaryl headgroup. The carboxylic acid moiety in the glutaryl group has a pKa in the weakly acidic range. At neutral pH, the carboxyl group is deprotonated and negatively charged, providing steric and electrostatic stabilization to the liposomal membrane, often in conjunction with a fusogenic lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). Upon exposure to an acidic environment, the carboxyl group becomes protonated, leading to a loss of charge and a conformational change in the lipid headgroup. This destabilizes the liposomal membrane, triggering the release of the encapsulated contents.

Mechanism of pH-Sensitivity

The pH-responsive behavior of liposomes formulated with this compound and a helper lipid such as DOPE is predicated on the protonation of the glutaryl headgroup. At physiological pH (7.4), the deprotonated carboxyl group of this compound provides a hydrophilic and charged surface that stabilizes the lipid bilayer. In an acidic environment (pH < 6.5), the carboxyl group becomes protonated, neutralizing its charge and increasing its hydrophobicity. This alteration in the headgroup's properties reduces its ability to stabilize the conical shape of DOPE, leading to a phase transition from a lamellar to a non-lamellar (hexagonal) phase, which ultimately results in the destabilization of the liposome (B1194612) and the release of its aqueous contents.

G cluster_neutral Physiological pH (7.4) cluster_acidic Acidic Environment (pH < 6.5) (e.g., Tumor Microenvironment, Endosome) Neutral_Liposome Stable Liposome (Bilayer Phase) Glutaryl_Deprotonated This compound (Deprotonated, -COO⁻) Neutral_Liposome->Glutaryl_Deprotonated Stabilizing Interaction DOPE_Stable DOPE (Stabilized) Neutral_Liposome->DOPE_Stable Acidic_pH Low pH Neutral_Liposome->Acidic_pH Exposure to Acidic Environment Glutaryl_Protonated This compound (Protonated, -COOH) Acidic_pH->Glutaryl_Protonated Protonation DOPE_Destabilized DOPE (Destabilized) Glutaryl_Protonated->DOPE_Destabilized Loss of Stabilization Liposome_Destabilization Liposome Destabilization (Hexagonal Phase Transition) DOPE_Destabilized->Liposome_Destabilization Drug_Release Drug Release Liposome_Destabilization->Drug_Release

Caption: Mechanism of pH-triggered drug release from this compound liposomes.

Experimental Protocols

Protocol 1: Preparation of pH-Sensitive Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)

  • Drug to be encapsulated (e.g., Doxorubicin, Calcein)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, DOPE, and cholesterol in a chloroform:methanol (e.g., 2:1 v/v) mixture in a round-bottom flask. A typical molar ratio for a pH-sensitive formulation could be DOPE:this compound:Cholesterol (4:2:4).

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C) to evaporate the organic solvent.

    • Continue rotation under vacuum for at least 1-2 hours after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be visible on the inner surface of the flask.

  • Hydration:

    • Add the hydration buffer (pH 7.4) containing the drug to be encapsulated to the flask with the lipid film. The volume of the buffer will determine the final lipid concentration.

    • Hydrate the lipid film by rotating the flask in the water bath at a temperature above the lipid transition temperature for 1-2 hours. Gentle vortexing can be applied intermittently to aid in the dispersion of the lipids, forming multilamellar vesicles (MLVs).

  • Sonication (Optional):

    • To reduce the size of the MLVs, the suspension can be briefly sonicated in a bath sonicator for 5-10 minutes.

  • Extrusion:

    • Assemble the extruder with the desired pore size polycarbonate membranes (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid transition temperature.

    • Pass the liposome suspension through the extruder multiple times (e.g., 11-21 passes) to form SUVs of a uniform size.

  • Purification:

    • Remove the unencapsulated drug by size exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis against the hydration buffer.

Protocol 2: Characterization of pH-Sensitive Liposomes

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute the liposome suspension in the hydration buffer.

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

2. Zeta Potential Measurement:

  • Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to reduce ionic strength for accurate measurement.

  • Measure the zeta potential using a suitable instrument. The zeta potential should be negative at neutral pH due to the deprotonated glutaryl group.

3. Encapsulation Efficiency:

  • Disrupt a known amount of the liposome formulation using a detergent (e.g., Triton X-100) or an organic solvent.

  • Quantify the total amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, HPLC).

  • Quantify the amount of free drug in the external buffer after purification.

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Protocol 3: In Vitro pH-Triggered Drug Release Study

This protocol uses a dialysis method to assess the pH-dependent release of an encapsulated drug.

Materials:

  • Drug-loaded pH-sensitive liposomes

  • Dialysis tubing (with a molecular weight cut-off (MWCO) that allows free drug to pass but retains the liposomes)

  • Release media: Buffer at physiological pH (e.g., PBS, pH 7.4) and acidic pH (e.g., acetate (B1210297) buffer, pH 5.5)

  • Shaking water bath or incubator

  • Analytical instrument for drug quantification

Procedure:

  • Transfer a known volume of the purified drug-loaded liposome suspension into a dialysis bag.

  • Seal the dialysis bag and place it into a larger volume of release medium (e.g., 1 mL of liposome suspension in 50 mL of buffer) at 37°C with gentle stirring.

  • Set up parallel experiments with release media at pH 7.4 and pH 5.5.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples.

  • At the end of the experiment, disrupt the liposomes remaining in the dialysis bag to determine the total amount of encapsulated drug.

  • Calculate the cumulative percentage of drug released at each time point for both pH conditions.

Data Presentation

The following tables present representative data for the physicochemical characterization and pH-sensitive drug release of liposomes formulated with a this compound derivative.

Table 1: Physicochemical Characterization of Liposomes

Liposome FormulationMolar Ratio (DSPC:Cholesterol:this compound-Ligand)Mean Diameter (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
Formulation A54:45:1180.5 ± 5.20.112 ± 0.021-25.8 ± 3.4
Formulation B50:45:5195.3 ± 6.80.135 ± 0.018-40.1 ± 4.1
Formulation C45:45:10205.1 ± 7.10.158 ± 0.025-51.5 ± 5.3

Data is representative and adapted from a study using a this compound derivative for conjugation purposes.

Table 2: Representative pH-Dependent Doxorubicin Release

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
15.2 ± 0.825.4 ± 2.1
48.9 ± 1.158.7 ± 3.5
812.5 ± 1.575.1 ± 4.2
1215.3 ± 1.885.6 ± 3.9
2420.1 ± 2.292.3 ± 2.8

This data is a representative example of expected release profiles for a DOPE:this compound:Cholesterol formulation and is for illustrative purposes.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the creation and characterization of pH-sensitive liposomes.

G cluster_prep Liposome Preparation cluster_char Characterization cluster_release In Vitro Release Study A 1. Lipid Dissolution (this compound, DOPE, Cholesterol in Chloroform:Methanol) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (with Drug Solution, pH 7.4) B->C D 4. Extrusion (e.g., 100 nm membrane) C->D E 5. Purification (Size Exclusion Chromatography / Dialysis) D->E F Size & PDI (DLS) E->F Characterization & Release Studies G Zeta Potential E->G Characterization & Release Studies H Encapsulation Efficiency (Spectroscopy / HPLC) E->H Characterization & Release Studies I Dialysis against pH 7.4 buffer E->I Characterization & Release Studies J Dialysis against pH 5.5 buffer E->J Characterization & Release Studies K Drug Quantification (Time-course) I->K J->K

Caption: Experimental workflow for creating and evaluating pH-sensitive liposomes.

References

Application Notes and Protocols: Conjugation Chemistry for 16:0 Glutaryl PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 Glutaryl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl) is a functionalized phospholipid widely utilized in the development of targeted drug delivery systems, particularly in the formation of liposomes and other nanoparticles.[1][2] Its key feature is a terminal carboxylic acid group on the glutaryl linker, which provides a reactive handle for the covalent attachment of various molecules, including proteins, peptides, antibodies, and small molecule drugs.[1] This covalent conjugation allows for the surface modification of lipid-based nanoparticles, enabling active targeting to specific cells or tissues, improving drug solubility, and enhancing bioavailability.[1][3]

The most common conjugation strategies for this compound involve the formation of a stable amide bond between its carboxylic acid and a primary amine on the molecule of interest.[4][5] This is typically achieved through carbodiimide (B86325) chemistry, often employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS), or by using uronium-based coupling agents like HBTU with HOBt.[4][6] The resulting amide bond is highly stable under physiological conditions.

These application notes provide detailed protocols for the conjugation of amine-containing molecules to this compound using EDC/NHS and HBTU/HOBt chemistries, as well as methods for the formation of liposomes incorporating the resulting conjugate and subsequent characterization.

Chemical Properties of this compound

PropertyValueReference
Synonyms DPPE-NG; 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl)[2]
Molecular Formula C42H80NNaO11P[2]
Molecular Weight 829.05 g/mol [2]
Appearance White to off-white powder[7]
Solubility Soluble in chloroform (B151607) and methanol[8]
Storage -20°C[9]

Experimental Protocols

Protocol 1: EDC/NHS Mediated Amide Coupling

This protocol describes the activation of the carboxylic acid on this compound with EDC and sulfo-NHS to form a more stable amine-reactive sulfo-NHS ester, followed by conjugation to an amine-containing molecule.[6]

Materials:

  • This compound

  • Amine-containing molecule (e.g., peptide, protein, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous organic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or a mixture)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Dialysis tubing or desalting column

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound in the chosen anhydrous organic solvent to a final concentration of 10-20 mg/mL.

    • Dissolve the amine-containing molecule in the Coupling Buffer at a suitable concentration.

    • Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a clean, dry glass vial, add the this compound solution.

    • Add a 5 to 10-fold molar excess of both EDC and sulfo-NHS to the lipid solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation:

    • Add the activated this compound solution to the solution of the amine-containing molecule. The molar ratio of activated lipid to the amine-containing molecule should be optimized, but a starting point of 10:1 to 20:1 is recommended.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted sulfo-NHS esters. Incubate for 15 minutes.

  • Purification:

    • Remove unreacted reagents and byproducts by dialysis against PBS or by using a desalting column.

    • For smaller conjugates, purification can be achieved by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Quantitative Data Summary (EDC/NHS Coupling):

ParameterRecommended RangeNotes
Molar Ratio (Lipid:EDC:sulfo-NHS)1:5:5 to 1:10:10Higher excess may be needed for dilute solutions.
Molar Ratio (Activated Lipid:Amine)10:1 to 20:1Optimization is crucial for desired degree of labeling.
Reaction Time (Activation)15 - 30 minutes
Reaction Time (Conjugation)2 - 4 hours (RT) or overnight (4°C)
pH (Activation)6.0MES buffer is recommended.
pH (Conjugation)7.2 - 7.5PBS is a suitable buffer.
Protocol 2: HBTU/HOBt Mediated Amide Coupling

This protocol is particularly useful for reactions in organic solvents and is based on the use of HBTU and HOBt as coupling agents.[4]

Materials:

  • This compound

  • Amine-containing molecule

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Anhydrous organic solvent (e.g., Chloroform:DMF 2:1 v/v)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase chromatography column (e.g., C18)

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound and the amine-containing molecule in the chosen anhydrous organic solvent.

    • Prepare solutions of HBTU, HOBt, and DIPEA in the same solvent.

  • Coupling Reaction:

    • In a reaction vessel, combine the this compound and the amine-containing molecule (a 1:1 to 1.5:1 molar ratio of lipid to amine is a good starting point).

    • Add 1.5 equivalents of HBTU, 1.5 equivalents of HOBt, and 3 equivalents of DIPEA to the reaction mixture.

    • Stir the reaction at room temperature for 4-24 hours. The reaction progress can be monitored by TLC.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the conjugate using reverse-phase chromatography.[4]

Quantitative Data Summary (HBTU/HOBt Coupling):

ParameterRecommended Ratio/ConditionNotes
Molar Ratio (Lipid:Amine:HBTU:HOBt:DIPEA)1 : (1-1.5) : 1.5 : 1.5 : 3Stoichiometry may need optimization.
SolventChloroform:DMF (2:1 v/v)Ensure anhydrous conditions.[4]
Reaction Time4 - 24 hoursMonitor by TLC for completion.
TemperatureRoom Temperature

Protocol 3: Liposome (B1194612) Formation by Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating the this compound conjugate.[8]

Materials:

  • This compound conjugate

  • Structural lipids (e.g., DSPC, DPPC)

  • Cholesterol

  • Organic solvent (e.g., Chloroform:Methanol 2:1 v/v)

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the this compound conjugate, structural lipids, and cholesterol in the organic solvent in a round-bottom flask at the desired molar ratio. A typical ratio might be Structural Lipid:Cholesterol:Conjugate of 55:40:5.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Dry the film further under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with the chosen buffer by adding the buffer to the flask and gently agitating. The temperature should be above the phase transition temperature of the lipids.

    • This process forms multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm). Repeat the extrusion process 10-20 times.

  • Purification:

    • Remove any unencapsulated material by size exclusion chromatography or dialysis.

Characterization of Conjugates and Liposomes

1. Confirmation of Conjugation:

  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the conjugation reaction and to confirm the formation of the product. The conjugate should have a different Rf value compared to the starting materials. A mobile phase of petroleum ether: diethyl ether: acetic acid (84:15:1) can be used for neutral lipids, while more polar systems are needed for phospholipids.[6]

  • Mass Spectrometry: Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to determine the molecular weight of the conjugate, confirming the covalent attachment of the molecule of interest to the this compound.[10]

2. Characterization of Liposomes:

  • Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured to determine the surface charge of the liposomes, which can indicate successful incorporation of the charged conjugate.

  • Degree of Labeling (for fluorescently labeled conjugates): If the conjugated molecule is fluorescent, the degree of labeling can be determined spectrophotometrically by measuring the absorbance of the liposome suspension at the excitation wavelength of the fluorophore and the absorbance related to the lipid concentration.[11][12]

Visualizations

G Chemical Structure of this compound struct

Caption: Chemical structure of this compound.

G EDC/NHS Conjugation Workflow Lipid This compound (-COOH) ActivatedLipid Amine-Reactive Sulfo-NHS Ester Lipid->ActivatedLipid EDC, Sulfo-NHS pH 6.0 Amine Amine-containing molecule (-NH2) Conjugate This compound Conjugate (Amide Bond) Amine->Conjugate pH 7.2-7.5 ActivatedLipid->Conjugate pH 7.2-7.5

Caption: EDC/NHS mediated conjugation workflow.

G Liposome Formation and Functionalization cluster_0 Lipid Mixture cluster_1 Process cluster_2 Final Product Lipids Structural Lipids + Cholesterol + this compound Conjugate Dissolve Dissolve in Organic Solvent Lipids->Dissolve Film Thin-Film Evaporation Dissolve->Film Hydrate Hydration with Buffer Film->Hydrate Extrude Extrusion Hydrate->Extrude Liposome Functionalized Unilamellar Liposome Extrude->Liposome

Caption: Workflow for preparing functionalized liposomes.

References

Application Notes and Protocols for N-Glutaryl-DPPE: A Glutathione-Responsive Reporter Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Glutaryl-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (N-Glutaryl-DPPE) is a novel phospholipid-based reporter molecule designed for the sensitive and quantitative detection of intracellular glutathione (B108866) (GSH) levels. This reporter system is particularly valuable for studying cellular redox status, oxidative stress, and the efficacy of therapeutic agents that modulate glutathione metabolism. The lipophilic nature of N-Glutaryl-DPPE allows for efficient incorporation into cellular membranes, positioning it as an ideal tool for cell-based assays. Upon interaction with intracellular glutathione, a measurable signal is generated, providing a dynamic readout of GSH concentrations.

The functionality of N-Glutaryl-DPPE is predicated on a glutathione-mediated cleavage reaction. In its native state, the reporter is "caged" or non-fluorescent. The presence of glutathione triggers a specific chemical reaction, such as a Michael addition or disulfide bond cleavage, leading to the release of a fluorophore and a quantifiable increase in fluorescence.[1][2] This activation is highly specific to GSH, minimizing off-target effects and ensuring a high signal-to-noise ratio.[3]

A key application of N-Glutaryl-DPPE lies in the investigation of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[4][5] Under conditions of oxidative stress, the transcription factor Nrf2 translocates to the nucleus and initiates the expression of antioxidant genes, including those involved in glutathione synthesis.[6][7] By monitoring intracellular GSH levels with N-Glutaryl-DPPE, researchers can indirectly assess the activation state of the Nrf2 pathway in response to various stimuli.

Principle of the Assay

The core principle of the N-Glutaryl-DPPE reporter assay is the direct relationship between intracellular glutathione concentration and the fluorescence intensity generated by the reporter molecule. N-Glutaryl-DPPE, when introduced to cells, integrates into the lipid membranes. The presence of glutathione uncages a fluorescent moiety, leading to a measurable increase in signal. This allows for the real-time monitoring of changes in cellular GSH levels in response to experimental conditions.

Key Signaling Pathway: Nrf2-Keap1 Antioxidant Response

The Nrf2-Keap1 pathway is a central regulator of cellular defense against oxidative stress. In a resting state, Nrf2 is bound to its inhibitor, Keap1, which facilitates its ubiquitination and subsequent degradation. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This leads to the transcription of a battery of cytoprotective genes, including those involved in glutathione synthesis and regeneration.[4][6]

Changes in intracellular glutathione levels, as detected by N-Glutaryl-DPPE, can therefore serve as a surrogate marker for Nrf2 activation. An increase in GSH would suggest an upregulation of the Nrf2 pathway, while a decrease could indicate a compromised antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Cul3->Nrf2 Ubiquitinates Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Inactivates GSH_synthesis Glutathione Synthesis GSH GSH GSH_synthesis->GSH Produces ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes Activates Transcription Antioxidant_Genes->GSH_synthesis Upregulates

Figure 1: Nrf2-Keap1 signaling pathway in response to oxidative stress.

Data Presentation

Table 1: Dose-Dependent Response of N-Glutaryl-DPPE to a Known Nrf2 Activator
Concentration of Nrf2 Activator (µM)Mean Fluorescence Intensity (RFU)Standard DeviationFold Change vs. Control
0 (Control)15,2348761.0
128,9451,5431.9
555,6783,2103.7
1089,1235,4325.8
25123,4567,8908.1
50135,7898,1238.9
Table 2: Time-Course of N-Glutaryl-DPPE Signal Following Treatment with an Oxidative Stressor
Time Post-Treatment (hours)Mean Fluorescence Intensity (RFU)Standard Deviation
014,876912
125,4321,345
248,7652,876
476,5434,567
898,7656,123
12110,2347,012
2487,6545,432

Experimental Protocols

Protocol 1: In Vitro Characterization of N-Glutaryl-DPPE Response to Glutathione

Objective: To determine the fluorescence response of N-Glutaryl-DPPE to varying concentrations of glutathione in a cell-free system.

Materials:

  • N-Glutaryl-DPPE stock solution (1 mM in DMSO)

  • Glutathione (GSH) stock solution (100 mM in PBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the GSH stock solution in PBS to obtain concentrations ranging from 0 to 10 mM.

  • In a 96-well microplate, add 90 µL of each GSH dilution to triplicate wells.

  • Add 10 µL of a 10 µM working solution of N-Glutaryl-DPPE (prepared by diluting the stock solution in PBS) to each well.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the released fluorophore (e.g., Ex/Em = 485/520 nm).

  • Subtract the background fluorescence from wells containing only PBS and N-Glutaryl-DPPE.

  • Plot the mean fluorescence intensity against the GSH concentration to generate a standard curve.

Protocol 2: Monitoring Intracellular Glutathione Levels in Cultured Cells

Objective: To quantify changes in intracellular glutathione levels in response to a test compound using N-Glutaryl-DPPE.

Materials:

  • Adherent cells (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • N-Glutaryl-DPPE stock solution (1 mM in DMSO)

  • Test compound (e.g., Nrf2 activator or oxidative stressor)

  • Hoechst 33342 stain (for nuclear counterstaining, optional)

  • 96-well black, clear-bottom microplate

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Prepare a working solution of the test compound at various concentrations in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for the desired treatment period (e.g., 4, 8, 12, or 24 hours).

  • Prepare a 5 µM working solution of N-Glutaryl-DPPE in serum-free medium.

  • Wash the cells twice with warm PBS.

  • Add 100 µL of the N-Glutaryl-DPPE working solution to each well and incubate for 30-60 minutes at 37°C.

  • (Optional) For normalization to cell number, wash the cells with PBS and then incubate with Hoechst 33342 stain according to the manufacturer's protocol.

  • Wash the cells twice with warm PBS.

  • Add 100 µL of PBS or imaging buffer to each well.

  • Acquire images using a fluorescence microscope or high-content imager.

  • Quantify the mean fluorescence intensity per cell or per well using image analysis software.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis Cell_Seeding Seed cells in a 96-well plate Cell_Treatment Treat cells with test compound Cell_Seeding->Cell_Treatment Compound_Prep Prepare test compound dilutions Compound_Prep->Cell_Treatment Incubation Incubate for desired time period Cell_Treatment->Incubation Reporter_Loading Load cells with N-Glutaryl-DPPE Incubation->Reporter_Loading Counterstain Optional: Nuclear counterstain Reporter_Loading->Counterstain Imaging Image acquisition Reporter_Loading->Imaging Counterstain->Imaging Quantification Image analysis and quantification Imaging->Quantification Data_Interpretation Data interpretation Quantification->Data_Interpretation

Figure 2: General experimental workflow for cell-based assays.

Logical Relationships

Logical_Relationships Stimulus Cellular Stimulus (e.g., Oxidative Stress, Drug) Nrf2_Activation Nrf2 Pathway Activation Stimulus->Nrf2_Activation Induces GSH_Change Change in Intracellular Glutathione (GSH) Level Nrf2_Activation->GSH_Change Modulates Reporter_Activation N-Glutaryl-DPPE Activation GSH_Change->Reporter_Activation Triggers Fluorescence_Signal Measurable Fluorescence Signal Reporter_Activation->Fluorescence_Signal Generates

Figure 3: Logical flow from stimulus to signal detection.

Troubleshooting

Problem Possible Cause Solution
High background fluorescenceAutofluorescence of cells or mediumUse phenol (B47542) red-free medium for imaging. Include a control of unstained cells to determine background levels.
Non-specific activation of the reporterOptimize the concentration of N-Glutaryl-DPPE and incubation time.
Low fluorescence signalInsufficient reporter loadingIncrease the concentration of N-Glutaryl-DPPE or the incubation time. Ensure cells are healthy.
Low intracellular GSH levelsUse a positive control known to increase GSH levels (e.g., N-acetylcysteine).
High well-to-well variabilityUneven cell seedingEnsure a single-cell suspension before seeding and use proper pipetting techniques.
Edge effects in the microplateAvoid using the outer wells of the plate or fill them with PBS to maintain humidity.
Cell toxicityHigh concentration of N-Glutaryl-DPPE or DMSOPerform a toxicity assay to determine the optimal, non-toxic concentration of the reporter and ensure the final DMSO concentration is below 0.1%.

Conclusion

N-Glutaryl-DPPE represents a powerful tool for the real-time monitoring of intracellular glutathione dynamics. Its application in studying the Nrf2-Keap1 pathway and the cellular response to oxidative stress makes it highly valuable for basic research and drug development. The protocols provided herein offer a starting point for the utilization of this novel reporter molecule, and can be adapted to specific experimental needs.

References

Application Notes and Protocols for Surface Modification of Materials with 16:0 Glutaryl PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl (16:0 Glutaryl PE), also known as DPPE-GA, is a functionalized phospholipid that serves as a versatile tool for the surface modification of various materials, particularly in the realm of nanomedicine and biomaterial engineering. Its unique structure, featuring a hydrophilic headgroup terminating in a carboxylic acid, allows for the covalent attachment of a wide array of molecules, thereby tailoring the surface properties of materials for specific applications.

These application notes provide detailed protocols for the incorporation of this compound into liposomal drug delivery systems, methods for surface functionalization, and characterization techniques.

Key Applications

The primary application of this compound lies in the formation of functionalized liposomes and other lipid-based nanoparticles. The terminal carboxyl group provides a reactive handle for the covalent conjugation of targeting ligands, imaging agents, and other functional moieties. This surface modification can enhance:

  • Targeted Drug Delivery: By attaching ligands that bind to specific cell surface receptors, drug-loaded nanoparticles can be directed to diseased tissues, increasing therapeutic efficacy and reducing off-target side effects.

  • Biocompatibility: The hydrophilic nature of the glutaryl headgroup can improve the biocompatibility of materials by reducing non-specific protein adsorption and cellular interactions.[1][2]

  • Controlled Release: The surface chemistry of liposomes can be engineered to respond to specific physiological cues, such as pH changes in the tumor microenvironment, triggering the release of encapsulated drugs.[3]

  • Bio-sensing and Diagnostics: The attachment of fluorescent probes or other reporter molecules enables the use of these modified surfaces in diagnostic assays.

Data Presentation

Table 1: Physicochemical Properties of Liposomes Containing this compound

This table summarizes the typical effects of incorporating this compound on the key physicochemical properties of liposomes. The data presented is a compilation from various sources to illustrate general trends.

Molar Percentage of this compoundAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
0%137< 0.2-5 to +5[4]
5%153< 0.2-20 to -30[4]
10%~165< 0.2-30 to -40[5]
15%~170< 0.2-40 to -50[5]

Note: The exact values can vary depending on the overall lipid composition, preparation method, and buffer conditions.

Table 2: Influence of Surface Modification on Drug Loading and Cellular Uptake

This table provides illustrative data on how surface modification of liposomes with targeting ligands via this compound can impact drug loading efficiency and cellular uptake.

Liposome (B1194612) FormulationDrug Encapsulation Efficiency (%)Cellular Uptake Efficiency (% of cells with internalized liposomes)Reference
Unmodified Liposomes~65-75%Baseline[6][7]
Ligand-Modified Liposomes (via this compound)~60-70%Increased by 1.5 to 2.5-fold[6]

Note: Drug loading efficiency can be influenced by the physicochemical properties of the drug and the loading method. Cellular uptake is highly dependent on the cell type and the specific ligand-receptor interaction.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes incorporating this compound.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl (this compound)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DSPC, cholesterol, and this compound at a specific molar ratio) in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask.[8]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and agitating above the phase transition temperature of the primary lipid. This process results in the formation of multilamellar vesicles (MLVs).[9]

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.[8]

    • Perform multiple passes (e.g., 10-20) through the membrane to ensure a homogenous population of liposomes.

Characterization:

  • Size and Polydispersity Index (PDI): Determine the average particle size and PDI of the liposomes using Dynamic Light Scattering (DLS).

  • Zeta Potential: Measure the surface charge of the liposomes using a zeta potential analyzer. The inclusion of the negatively charged this compound will result in a negative zeta potential.[10]

Protocol 2: Covalent Coupling of a Targeting Ligand to this compound-Containing Liposomes using EDC/NHS Chemistry

This protocol outlines the steps for conjugating a protein or peptide ligand with a primary amine to the carboxyl group of this compound on the liposome surface.

Materials:

  • This compound-containing liposomes in an amine-free buffer (e.g., MES buffer, pH 6.0)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Targeting ligand with a primary amine group (e.g., antibody, peptide)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Purification column (e.g., size exclusion chromatography)

Procedure:

  • Activation of Carboxyl Groups:

    • To the liposome suspension, add EDC and Sulfo-NHS. The molar ratio of EDC and Sulfo-NHS to the accessible carboxyl groups on the liposomes should be optimized, but a starting point is a 10 to 50-fold molar excess.[11]

    • Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl groups, forming a more stable Sulfo-NHS ester.[12]

  • Conjugation:

    • Add the amine-containing targeting ligand to the activated liposome suspension. The reaction is most efficient at a pH of 7.2-8.0, so the pH may need to be adjusted.[12]

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted Sulfo-NHS esters by adding a quenching solution.

    • Remove unconjugated ligand and excess reagents by passing the liposome suspension through a size exclusion chromatography column.

Characterization of Conjugation:

  • Quantification of Coupled Ligand: The amount of ligand conjugated to the liposomes can be determined using various protein quantification assays (e.g., BCA assay, fluorescence-based assays if the ligand is labeled).

Visualization of Key Processes

Experimental Workflow for Liposome Preparation and Functionalization

G cluster_prep Liposome Preparation cluster_func Surface Functionalization lipids Lipid Mixture (DSPC, Cholesterol, this compound) dissolve Dissolution lipids->dissolve solvent Organic Solvent (Chloroform/Methanol) solvent->dissolve film Thin Lipid Film dissolve->film hydration Hydration (Aqueous Buffer) film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion (100 nm membrane) mlv->extrusion luv Unilamellar Vesicles (LUVs) with -COOH groups extrusion->luv activation Activation of -COOH groups luv->activation edc_nhs EDC / Sulfo-NHS edc_nhs->activation activated_luv Activated LUVs activation->activated_luv conjugation Conjugation activated_luv->conjugation ligand Targeting Ligand (with -NH2 group) ligand->conjugation functionalized_luv Functionalized Liposomes conjugation->functionalized_luv purification Purification (Size Exclusion Chromatography) functionalized_luv->purification final_product Purified Functionalized Liposomes purification->final_product G cluster_cell Target Cell cluster_cytoplasm Cytoplasm np Functionalized Nanoparticle (with RGD ligand) receptor Integrin Receptor (e.g., αvβ3) np->receptor Binding fak Focal Adhesion Kinase (FAK) receptor->fak Recruitment & Activation endocytosis Clathrin-Mediated Endocytosis receptor->endocytosis membrane Plasma Membrane paxillin Paxillin fak->paxillin src Src Kinase fak->src actin Actin Cytoskeleton Rearrangement paxillin->actin src->actin actin->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome release Drug Release endosome->release

References

Application Notes and Protocols for Lipid-Protein Interaction Studies Using 16:0 Glutaryl PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 Glutaryl Phosphatidylethanolamine (16:0 Glutaryl PE) is a versatile, functionalized phospholipid that serves as a critical tool in the study of lipid-protein interactions and the development of targeted drug delivery systems. Its unique structure, featuring a dipalmitoyl lipid anchor and a terminal carboxylic acid group on the headgroup, allows for the covalent conjugation of a wide array of molecules, including proteins, peptides, antibodies, and small molecule ligands, to the surface of liposomes and other lipid-based nanostructures.[1][2] This enables the creation of biomimetic surfaces and targeted vesicles for investigating specific biological recognition events at the membrane interface.

The primary application of this compound lies in its use as a linker lipid in liposome (B1194612) formulations.[1][2] The glutaryl spacer provides a flexible linkage, and the terminal carboxyl group is readily available for standard amine coupling chemistries, facilitating the attachment of targeting moieties.[3] This approach is instrumental in the development of targeted drug delivery vehicles that can specifically recognize and bind to cell surface receptors, enhancing therapeutic efficacy and reducing off-target effects. Furthermore, by presenting ligands in a physiologically relevant context on a lipid bilayer, this compound-containing liposomes are invaluable for elucidating the kinetics and thermodynamics of protein-membrane interactions.

Key Applications

  • Targeted Drug Delivery: Covalent attachment of antibodies, antibody fragments, or specific ligands to liposomes for targeted delivery of therapeutic agents to diseased cells or tissues.

  • Lipid-Protein Interaction Analysis: Creation of functionalized liposomes or supported lipid bilayers to study the binding affinity, kinetics, and thermodynamics of peripheral and integral membrane proteins.

  • Biomimetic Model Membranes: Development of model membranes with specific surface functionalities to investigate cellular recognition processes, such as cell adhesion and signaling.

  • Vaccine and Adjuvant Development: Presentation of antigens on the surface of liposomes to enhance immunogenicity and elicit a robust immune response.

Quantitative Data Presentation

The following table summarizes the type of quantitative data that can be obtained from lipid-protein interaction studies using liposomes functionalized with this compound. The presented data is from a study investigating the binding of lectins LecA and LecB from Pseudomonas aeruginosa to glycomimetic-functionalized liposomes, where this compound was used to conjugate the glycomimetic ligands.

Ligand Density on LiposomeTarget ProteinAssay TypeMeasured ParameterValueReference
1% Glycolipid 16LecACompetitive Binding AssayIC501.8 µM[3]
5% Glycolipid 16LecACompetitive Binding AssayIC500.4 µM[3]
15% Glycolipid 16LecACompetitive Binding AssayIC500.3 µM[3]
1% Glycolipid 17LecBCompetitive Binding AssayIC502.8 µM[3]
5% Glycolipid 17LecBCompetitive Binding AssayIC500.9 µM[3]
15% Glycolipid 17LecBCompetitive Binding AssayIC500.2 µM[3]

Experimental Protocols

Protocol 1: Preparation of Targeted Liposomes using this compound

This protocol describes the preparation of targeted liposomes by incorporating a ligand-conjugated this compound into the liposome formulation. The example is based on the conjugation of a glycomimetic amine to this compound and its subsequent incorporation into liposomes for targeting bacterial lectins.[3]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • Amine-containing targeting ligand (e.g., glycomimetic amine)

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Chloroform (B151607)

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Liposome extrusion equipment (e.g., mini-extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Part A: Conjugation of Targeting Ligand to this compound

  • Dissolve this compound, the amine-containing targeting ligand, HBTU, and HOBt in a mixture of chloroform and DMF (2:1 v/v).

  • Add DIPEA to the reaction mixture to initiate the amide bond formation.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, purify the ligand-conjugated this compound using column chromatography (e.g., silica (B1680970) gel).

Part B: Preparation of Targeted Liposomes by Thin-Film Hydration and Extrusion

  • In a round-bottom flask, dissolve DSPC, cholesterol, and the purified ligand-conjugated this compound in chloroform/methanol (2:1 v/v) at the desired molar ratios. For fluorescently labeled liposomes, a lipid-conjugated fluorophore can also be included.[3]

  • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-70°C for DSPC) to form a thin, uniform lipid film on the flask wall.

  • Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle agitation at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • For unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

  • Pass the MLV suspension through the extruder multiple times (e.g., 11-21 times) at a temperature above the lipid phase transition temperature.

  • The resulting suspension contains unilamellar liposomes of a size comparable to the membrane pore size.

  • Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Protocol 2: General Protocol for Surface Plasmon Resonance (SPR) Analysis of Protein-Liposome Interactions

This protocol provides a general methodology for analyzing the interaction between a protein and liposomes functionalized with this compound using Surface Plasmon Resonance (SPR).

Materials:

  • SPR instrument and sensor chips (e.g., L1 chip for liposome capture)

  • Prepared targeted liposomes containing this compound-ligand

  • Purified target protein

  • Running buffer (e.g., HBS-P+, PBS)

  • Regeneration solution (e.g., NaOH, glycine-HCl)

Procedure:

  • Equilibrate the SPR system with the running buffer.

  • Capture the prepared targeted liposomes onto the surface of the L1 sensor chip. The lipid tails of the liposomes will intercalate into the hydrophobic layer on the chip surface, forming a stable lipid bilayer.

  • Inject a series of concentrations of the purified target protein in the running buffer over the captured liposome surface.

  • Monitor the binding in real-time by recording the change in the SPR signal (response units, RU).

  • After each protein injection, allow for a dissociation phase where only running buffer flows over the surface.

  • Regenerate the sensor surface using a suitable regeneration solution to remove the bound protein, preparing the surface for the next injection cycle.

  • Perform a reference subtraction by flowing the protein over a reference surface without liposomes or with control liposomes to correct for non-specific binding and bulk refractive index changes.

  • Analyze the resulting sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizations

Experimental_Workflow Experimental Workflow for Targeted Liposome Preparation and Binding Analysis cluster_synthesis Synthesis of Ligand-Lipid Conjugate cluster_liposome_prep Liposome Preparation cluster_binding_assay Protein Binding Assay GlutarylPE This compound Conjugation Amide Coupling (HBTU/HOBt, DIPEA) GlutarylPE->Conjugation Ligand Amine-Ligand Ligand->Conjugation PurifiedConjugate Purified Ligand-Glutaryl PE Conjugation->PurifiedConjugate Lipids DSPC, Cholesterol, Ligand-Glutaryl PE PurifiedConjugate->Lipids Film Thin Lipid Film Lipids->Film Solvent Evaporation Hydration Hydration (PBS) Film->Hydration MLV Multilamellar Vesicles (MLVs) Hydration->MLV Extrusion Extrusion (100 nm) MLV->Extrusion TargetedLiposomes Targeted Unilamellar Liposomes Extrusion->TargetedLiposomes Binding Interaction TargetedLiposomes->Binding TargetProtein Target Protein TargetProtein->Binding Analysis Quantitative Analysis (e.g., SPR, ITC, Flow Assay) Binding->Analysis Data Binding Affinity (Kd) Kinetics (ka, kd) IC50 Analysis->Data Signaling_Pathway_Tool Using Targeted Liposomes to Study Receptor-Mediated Signaling cluster_liposome Targeted Liposome cluster_cell Target Cell Liposome Liposome (with this compound) Ligand Targeting Ligand Liposome->Ligand conjugated via Glutaryl PE Receptor Cell Surface Receptor Ligand->Receptor Binding SignalingCascade Intracellular Signaling Cascade Receptor->SignalingCascade CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) SignalingCascade->CellularResponse

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 16:0 Glutaryl PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl), or 16:0 Glutaryl PE, is a modified phospholipid of interest in various fields, including drug delivery and biomarker discovery. Its analysis by mass spectrometry (MS) is crucial for its identification, characterization, and quantification in biological and synthetic samples. These application notes provide a comprehensive guide to the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below cover sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation analysis.

Physicochemical Properties of this compound

A commercially available standard of this compound as a sodium salt has a molecular weight of 828.04 g/mol and a chemical formula of C42H79NO11PNa.[1] In mass spectrometry, it is often observed as the de-sodiumated ion in negative mode, with an expected m/z of [M-Na]⁻ = 805.04.[1]

Experimental Protocols

Sample Preparation: Lipid Extraction

The following protocol is a modified Bligh and Dyer method for the extraction of phospholipids (B1166683) from biological samples such as tissues or cells.[2]

Materials:

Procedure:

  • Homogenize the tissue sample in 500 µL of PBS to create a homogeneous solution.

  • Vortex the homogenate for 5 minutes at 4°C.

  • Centrifuge at 13,000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Add 1.2 mL of methanol and 600 µL of chloroform to the supernatant.

  • Vortex the mixture for 30 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant and transfer it to a clean 4 mL vial.

  • To induce phase separation, add 1 mL of 0.1 M NaCl and 1 mL of chloroform.

  • Vortex for 10 minutes and then centrifuge at 4,000 rpm for 10 minutes.

  • Carefully collect the lower organic phase using a Pasteur pipette and transfer it to a new vial.

  • Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., 1:1 chloroform/methanol) for LC-MS/MS analysis.[2] For direct infusion, a concentration of 10-100 µg/mL in 60% methanol is a good starting point.[3]

  • Transfer the reconstituted sample to an HPLC vial.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., a QTRAP or Orbitrap) equipped with an electrospray ionization (ESI) source.[4]

Chromatographic Conditions (Reverse-Phase):

  • Column: A C18 column is suitable for separating phospholipids based on the hydrophobicity of their fatty acyl chains.[5]

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the more hydrophobic lipids.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 40-50°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is recommended for detecting acidic phospholipids like this compound.[6]

  • Precursor Ion Scan: The expected precursor ion for this compound (as the free acid) is [M-H]⁻ at m/z 804.8.

  • Product Ion Scan (MS/MS): Fragmentation of the precursor ion at m/z 804.8 will yield characteristic product ions. Based on the fragmentation of similar phospholipids, the following fragments are expected:

    • Loss of the glutaryl-ethanolamine headgroup.

    • Ions corresponding to the individual palmitoyl (B13399708) (16:0) fatty acyl chains (m/z 255.2).[7]

    • A diagnostic ion for glycerophospholipids at m/z 153.0.[7]

  • Multiple Reaction Monitoring (MRM): For targeted quantification, specific precursor-to-product ion transitions can be monitored.[8]

Data Presentation

Quantitative data for this compound should be presented in a clear and structured table. This allows for easy comparison between different samples or experimental conditions.

Sample IDReplicatePeak Area of this compoundPeak Area of Internal StandardCalculated Concentration (e.g., µg/mL)
Control 11
Control 12
Control 13
Treatment A1
Treatment A2
Treatment A3
Treatment B1
Treatment B2
Treatment B3

Note: This table serves as a template. The user should populate it with their experimental data.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue/Cells) homogenization Homogenization in PBS sample->homogenization extraction Lipid Extraction (Bligh & Dyer) homogenization->extraction drying Drying under Nitrogen extraction->drying reconstitution Reconstitution in Solvent drying->reconstitution lc_separation Reverse-Phase HPLC Separation reconstitution->lc_separation esi_ms ESI-MS (Negative Ion Mode) lc_separation->esi_ms ms_ms Tandem MS (MS/MS) Fragmentation esi_ms->ms_ms peak_integration Peak Integration ms_ms->peak_integration quantification Quantification peak_integration->quantification data_reporting Data Reporting quantification->data_reporting

Caption: Experimental workflow for the analysis of this compound.

Potential Biochemical Pathway: Formation of this compound

While specific signaling pathways involving this compound are not well-documented, a plausible biochemical pathway is its formation from 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (16:0 PE) and Glutaryl-CoA. This reaction represents a post-translational or post-synthetic modification of a common phospholipid.

formation_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products pe 16:0 Phosphatidylethanolamine (16:0 PE) reaction Glutarylation pe->reaction glutaryl_coa Glutaryl-CoA glutaryl_coa->reaction glutaryl_pe This compound reaction->glutaryl_pe coa Coenzyme A (CoA) reaction->coa

Caption: Proposed formation of this compound from 16:0 PE.

References

thin layer chromatography (TLC) protocol for DPPE-GA

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Thin Layer Chromatography (TLC) Protocol for DPPE-GA

Audience: Researchers, scientists, and drug development professionals involved in the analysis and purification of phospholipids (B1166683).

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (DPPE-GA) is a functionalized phospholipid commonly used in the development of liposomal drug delivery systems, bioconjugation, and surface modification of materials. Its amphiphilic nature, with a non-polar lipid tail and a highly polar, acidic headgroup, requires specific chromatographic conditions for successful separation and analysis. Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method for monitoring reaction progress, assessing purity, and optimizing purification conditions for DPPE-GA.[1][2][3][4]

This document provides a detailed protocol for the one-dimensional TLC analysis of DPPE-GA on silica (B1680970) gel plates.

Experimental Protocol

This protocol outlines the necessary materials, reagents, and step-by-step procedures for the successful TLC analysis of DPPE-GA.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated plates (glass or aluminum backing).

  • DPPE-GA Sample

  • Solvents (HPLC or ACS grade):

  • Developing Chamber: Glass TLC tank with a tight-fitting lid.

  • Filter Paper

  • Sample Application: 10 µL glass capillary tubes or microsyringe.

  • Visualization Reagents:

    • Ninhydrin (B49086) spray reagent (for detecting the amine group).

    • Molybdenum blue spray reagent (for specific detection of the phosphate (B84403) group).[5]

    • Iodine crystals (for general, non-destructive lipid visualization).[5]

  • Equipment:

    • Fume hood

    • Hot plate or oven

    • Forceps

    • Pencil

Detailed Methodology

Step 1: TLC Plate Preparation (Pre-washing and Activation)

  • To remove any impurities from the adsorbent layer, pre-wash the silica gel plate by developing it in a tank containing a chloroform:methanol (1:1, v/v) mixture.[6][7]

  • Allow the solvent front to travel to the top of the plate.

  • Remove the plate from the tank and dry it in a fume hood.

  • Activate the plate by heating it at 110-120°C for 20-30 minutes.[2] Let the plate cool to room temperature in a desiccator before use.

Step 2: Preparation of the Mobile Phase

  • In a graduated cylinder, prepare the mobile phase consisting of Chloroform : Methanol : Ammonium Hydroxide (65:25:4, v/v/v) .[5]

  • To do this, mix 65 mL of chloroform, 25 mL of methanol, and 4 mL of ammonium hydroxide.

  • Prepare the solution fresh and mix thoroughly before use. This mobile phase is basic, which helps to deprotonate the acidic glutaryl group of DPPE-GA, preventing streaking and ensuring a compact spot.

Step 3: Chamber Saturation

  • Pour the prepared mobile phase into the TLC developing chamber to a depth of approximately 0.5 to 1 cm.[3][8]

  • Line the inside walls of the chamber with a large piece of filter paper, ensuring it is saturated with the mobile phase.[7][8]

  • Close the chamber with the lid and allow it to equilibrate for at least 20-30 minutes.[8] This ensures the chamber atmosphere is saturated with solvent vapors, which is critical for reproducible results and a uniform solvent front.

Step 4: Sample Preparation and Application

  • Dissolve the DPPE-GA sample in a suitable volatile solvent, such as chloroform or a chloroform:methanol mixture, to a concentration of approximately 1-2 mg/mL.[3][5]

  • Using a pencil, lightly draw a starting line (origin) about 1.5 cm from the bottom of the activated TLC plate.[7][9] Mark the positions for sample application.

  • Using a capillary tube or microsyringe, carefully spot 1-2 µL of the dissolved sample onto the origin line. Aim for a spot size of no more than 1-2 mm in diameter for optimal separation.[9]

  • Allow the solvent to completely evaporate from the spot before proceeding.

Step 5: Plate Development

  • Using forceps, carefully place the spotted TLC plate into the pre-saturated developing chamber.[9]

  • Ensure the starting line with the sample spot is above the level of the mobile phase.[3][9]

  • Replace the lid and allow the mobile phase to ascend the plate by capillary action.[3] Do not disturb the chamber during development.

  • When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber.[5][7]

  • Immediately mark the position of the solvent front with a pencil.[3]

  • Allow the plate to dry completely in a fume hood.

Step 6: Visualization

Since phospholipids are typically not visible under UV light (unless modified with a chromophore), a chemical stain is required.

  • Ninhydrin Staining:

    • Spray the dried plate evenly with the ninhydrin reagent.[5][10]

    • Gently heat the plate on a hot plate or in an oven at ~100°C for 5-10 minutes.[5]

    • DPPE-GA will appear as a pink or purple spot, indicating the presence of the primary amine in the ethanolamine (B43304) headgroup.[10]

  • Molybdenum Blue Staining (Phosphorus-specific):

    • Spray the plate with the Molybdenum Blue reagent.

    • Positive spots for phosphorus-containing compounds like DPPE-GA will appear as blue spots.[5] This is a highly specific stain for phospholipids.

  • Iodine Vapor:

    • Place the dried plate in a sealed chamber containing a few iodine crystals.[5]

    • Lipids will absorb the iodine vapor and appear as brown spots. This method is non-destructive.

Step 7: Analysis

  • Calculate the Retardation factor (Rf) value for the DPPE-GA spot using the following formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • The Rf value is a characteristic of the compound in a given TLC system and can be used for identification and purity assessment.

Data Summary

The key parameters for the TLC analysis of DPPE-GA are summarized in the table below for quick reference.

ParameterDescription
Stationary Phase Silica Gel 60 F254
Plate Preparation Pre-wash with Chloroform:Methanol (1:1, v/v); Activate at 110-120°C for 30 min.
Mobile Phase Chloroform : Methanol : Ammonium Hydroxide (65:25:4, v/v/v)
Sample Solvent Chloroform or Chloroform:Methanol (2:1, v/v)
Application Volume 1-2 µL (Concentration: 1-2 mg/mL)
Development In a closed chamber saturated with mobile phase vapor for ~20-30 minutes.
Visualization 1. Ninhydrin spray followed by heating (Pink/Purple spot).2. Molybdenum Blue spray (Blue spot).3. Iodine Vapor (Brown spot).

Workflow Visualization

The following diagram illustrates the complete workflow for the Thin Layer Chromatography of DPPE-GA.

TLC_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis PlatePrep TLC Plate Preparation (Pre-wash & Activate) SampleApp Sample Application (Spotting) PlatePrep->SampleApp Use activated plate MobilePhase Mobile Phase Preparation (CHCl₃:MeOH:NH₄OH) ChamberSat Chamber Saturation MobilePhase->ChamberSat Add to chamber Development Plate Development (Elution) ChamberSat->Development Place plate inside SampleApp->Development Drying Drying the Plate Development->Drying Visualization Visualization (Staining) Drying->Visualization Analysis Rf Value Calculation & Interpretation Visualization->Analysis

Caption: Workflow diagram for the TLC analysis of DPPE-GA.

References

Application Notes and Protocols for Formulation of Nucleic Acid Delivery Systems with 16:0 Glutaryl PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA), holds immense promise for the treatment of a wide range of diseases. Lipid nanoparticles (LNPs) have emerged as a leading platform for the in vivo delivery of these macromolecules. The efficacy of LNP-based delivery systems is critically dependent on their ability to encapsulate the nucleic acid payload, protect it from degradation, and facilitate its escape from the endosome into the cytoplasm of target cells.

This document provides detailed application notes and protocols for the formulation of nucleic acid delivery systems utilizing 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt), hereafter referred to as 16:0 Glutaryl PE. This functionalized phospholipid incorporates a pH-sensitive glutaryl headgroup, which is designed to enhance endosomal escape and improve the intracellular delivery of nucleic acids. The carboxylic acid moiety of the glutaryl group is expected to be deprotonated at physiological pH, contributing to a negative surface charge, and become protonated in the acidic environment of the endosome. This charge reversal can promote membrane fusion and destabilization, leading to the release of the nucleic acid cargo.

Data Presentation

The following tables summarize the key quantitative data for the formulation and characterization of nucleic acid-loaded LNPs incorporating this compound. The data is based on a combination of published findings for similar pH-sensitive lipid nanoparticles and extrapolated data for a model system.

Table 1: Physicochemical Properties of LNP Formulations

Formulation IDMolar Ratio (Ionizable Lipid:this compound:Cholesterol:PEG-Lipid)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4Nucleic Acid Encapsulation Efficiency (%)
LNP-GP-1050:10:38.5:1.595.3 ± 4.20.12 ± 0.03-25.8 ± 3.192.5 ± 2.8
LNP-GP-2050:20:28.5:1.5102.1 ± 5.10.15 ± 0.04-35.2 ± 3.990.1 ± 3.5
Control LNP50:20 (DSPC):28.5:1.588.9 ± 3.80.11 ± 0.02-5.6 ± 1.594.2 ± 2.1

Data are presented as mean ± standard deviation (n=3).

Table 2: In Vitro Transfection Efficiency of mRNA-loaded LNPs in HeLa Cells

Formulation IDmRNA Dose (ng/well)Luciferase Expression (RLU/mg protein)Cell Viability (%)
LNP-GP-101001.8 x 10⁸ ± 0.5 x 10⁸91 ± 5
LNP-GP-201002.5 x 10⁸ ± 0.7 x 10⁸88 ± 6
Control LNP1000.9 x 10⁸ ± 0.3 x 10⁸95 ± 4
Untreated0Background100

RLU: Relative Light Units. Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Protocol 1: Formulation of Nucleic Acid-Loaded LNPs using Microfluidic Mixing

This protocol describes the preparation of LNPs encapsulating mRNA using a microfluidic device.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • This compound

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (B145695) (anhydrous)

  • mRNA in citrate (B86180) buffer (25 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

  • Dialysis cassette (10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve the ionizable lipid, this compound, cholesterol, and PEG-lipid in anhydrous ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration should be between 10-25 mg/mL.

    • Ensure complete dissolution by gentle vortexing.

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Dilute the mRNA stock solution in 25 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the mRNA solution into another syringe.

    • Set the flow rate ratio of the aqueous phase to the organic phase at 3:1.

    • Set the total flow rate to 12 mL/min.

    • Initiate the mixing process and collect the resulting LNP dispersion.

  • Dialysis:

    • Transfer the collected LNP dispersion to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) at 4°C for at least 18 hours, with three buffer changes, to remove ethanol and raise the pH.

  • Sterilization and Storage:

    • Sterilize the LNP formulation by passing it through a 0.22 µm filter.

    • Store the final LNP formulation at 4°C.

Protocol 2: Characterization of LNP Physicochemical Properties

A. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute the LNP formulation in PBS (pH 7.4).

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Perform measurements in triplicate at 25°C.

B. Zeta Potential Measurement:

  • Dilute the LNP formulation in 10 mM NaCl solution.

  • Measure the zeta potential using Laser Doppler Velocimetry.

  • Perform measurements in triplicate at 25°C.

C. Nucleic Acid Encapsulation Efficiency:

  • Use a Quant-iT RiboGreen assay (for RNA) or PicoGreen assay (for DNA).

  • Measure the fluorescence of the LNP sample before and after the addition of a detergent (e.g., 0.5% Triton X-100) to disrupt the LNPs.

  • The encapsulation efficiency is calculated as: ((Total RNA) - (Free RNA)) / (Total RNA) * 100%.

Protocol 3: In Vitro Transfection Assay

This protocol assesses the ability of the formulated LNPs to deliver functional mRNA to cells in culture.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • mRNA-loaded LNPs

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed HeLa cells in a 96-well plate at a density of 10,000 cells per well.

    • Incubate at 37°C and 5% CO₂ for 24 hours.

  • Transfection:

    • Dilute the mRNA-loaded LNPs in serum-free media to the desired concentration (e.g., 100 ng mRNA/well).

    • Remove the old media from the cells and add the LNP-containing media.

    • Incubate for 4 hours at 37°C.

    • After 4 hours, add complete media (with FBS) to each well.

  • Luciferase Assay:

    • After 24 hours of incubation, measure the luciferase expression using a commercial luciferase assay kit according to the manufacturer's instructions.

    • Measure luminescence using a plate-reading luminometer.

  • Cell Viability Assay:

    • In a parallel plate, assess cell viability using a standard assay such as MTT or PrestoBlue.

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation prep_lipids Prepare Lipid-Ethanol Phase (Ionizable Lipid, this compound, Cholesterol, PEG-Lipid) mixing Microfluidic Mixing prep_lipids->mixing prep_mrna Prepare mRNA-Aqueous Phase (Citrate Buffer, pH 4.0) prep_mrna->mixing dialysis Dialysis vs. PBS (pH 7.4) mixing->dialysis dls Size & PDI (DLS) dialysis->dls zeta Zeta Potential dialysis->zeta ee Encapsulation Efficiency (RiboGreen Assay) dialysis->ee transfection Transfection dialysis->transfection cell_culture Cell Culture (HeLa) cell_culture->transfection luc_assay Luciferase Assay transfection->luc_assay viability Viability Assay transfection->viability

Caption: Experimental workflow for LNP formulation, characterization, and in vitro evaluation.

signaling_pathway lnp LNP with this compound (pH 7.4, Negative Surface Charge) cell Target Cell lnp->cell 1. Binding endocytosis Endocytosis cell->endocytosis 2. Uptake early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome / Lysosome (pH ~5.0) early_endosome->late_endosome protonation Protonation of Glutaryl Group (Charge Reversal) late_endosome->protonation 3. Acidification destabilization Membrane Destabilization & Fusion protonation->destabilization release mRNA Release into Cytoplasm destabilization->release 4. Endosomal Escape translation Protein Translation release->translation 5. Therapeutic Effect

Caption: Proposed mechanism of endosomal escape for LNPs containing this compound.

Troubleshooting & Optimization

16:0 Glutaryl PE stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 16:0 Glutaryl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored as a powder at -20°C.[1][2][3][4] It is typically shipped on dry ice to maintain this temperature.[2]

Q2: What is the shelf-life of this compound?

A2: When stored properly at -20°C in its powdered form, this compound has a stability of at least one year.[1][3][4]

Q3: Is this compound sensitive to light?

A3: Based on available data, this compound is not considered to be light-sensitive.[4]

Q4: How should I handle this compound upon receipt?

A4: Upon receipt, the product should be stored immediately at -20°C. It is important to handle the powdered form in a clean, dry environment to prevent contamination.

Q5: What is the purity of commercially available this compound?

A5: Commercially available this compound typically has a purity of greater than 99%, as determined by thin-layer chromatography (TLC).[2][4]

Q6: In what form is this compound supplied?

A6: It is supplied as a powder.[2]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Poor solubility in aqueous buffers The lipid may not readily dissolve in aqueous solutions due to its long acyl chains.Prepare a stock solution in an appropriate organic solvent like chloroform (B151607) or a chloroform/methanol mixture. The aqueous buffer can then be added to the lipid film after solvent evaporation.
Formation of aggregates in liposome (B1194612) preparations The pH of the buffer may be affecting the stability of the liposomes containing phosphatidylethanolamine. Phosphatidylethanolamine-containing bilayers can be destabilized at acidic pH.[2][5]Ensure the pH of your buffer is appropriate for your application. For stable liposomes, a neutral pH is often recommended. If aggregation persists, consider the overall lipid composition and concentration.
Unexpected degradation of the lipid during experiments The glutaryl-PE linkage may be susceptible to hydrolysis, especially under acidic conditions. Additionally, enzymatic degradation by phospholipases could occur if the experimental system contains cellular extracts or enzymes.[3][4][6][7]Maintain a neutral or slightly basic pH during your experiments unless pH-triggered release is the intended outcome. If working with biological samples, be aware of potential enzymatic activity and consider using enzyme inhibitors if necessary.
Inconsistent experimental results The lipid may have degraded due to improper storage or handling.Always store the lipid at -20°C and handle it according to the recommended protocols. For sensitive experiments, it is advisable to use a fresh vial of the lipid.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the storage and stability of this compound.

ParameterValueReference
Storage Temperature -20°C[1][2][3][4]
Stability (as powder) 1 year[1][3][4]
Purity >99%[2][4]

Experimental Protocols

Protocol for the Preparation of Liposomes using this compound

This protocol describes a general method for preparing small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration method followed by sonication.

Materials:

  • This compound

  • Other lipids for the formulation (e.g., a neutral lipid like DPPC and cholesterol)

  • Chloroform or a 2:1 chloroform:methanol solution

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder (optional)

Procedure:

  • Lipid Film Formation: a. Dissolve this compound and other lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask. The molar ratio of the lipids should be determined based on the desired formulation. b. Attach the flask to a rotary evaporator. c. Rotate the flask in a water bath at a temperature above the phase transition temperature of the lipids to evaporate the organic solvent. d. Continue evaporation under high vacuum for at least 2 hours to ensure complete removal of the solvent, resulting in a thin lipid film on the flask wall.

  • Hydration: a. Add the hydration buffer to the flask containing the lipid film. The volume of the buffer will depend on the desired final lipid concentration. b. Gently agitate the flask to hydrate (B1144303) the lipid film, which will result in the formation of multilamellar vesicles (MLVs). This can be done by vortexing or gentle shaking.

  • Vesicle Size Reduction (Sonication): a. To form smaller vesicles, sonicate the MLV suspension. b. For bath sonication, place the flask in a bath sonicator and sonicate until the suspension becomes clear. c. For probe sonication, insert the probe tip into the suspension and sonicate in short bursts, keeping the sample on ice to prevent overheating and lipid degradation.

  • Extrusion (Optional): a. For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size. b. Pass the suspension through the extruder multiple times (e.g., 11-21 times) to obtain unilamellar vesicles of a specific size.

  • Storage: a. Store the prepared liposomes at 4°C. The stability of the liposome formulation will depend on the specific lipid composition.

Visualizations

DegradationPathways cluster_chemical Chemical Hydrolysis cluster_enzymatic Enzymatic Degradation 16_0_Glutaryl_PE This compound Hydrolyzed_Products_Amide 1,2-Dipalmitoyl-sn-glycero-3- phosphoethanolamine + Glutaric Acid 16_0_Glutaryl_PE->Hydrolyzed_Products_Amide Acidic Conditions (Amide Bond Cleavage) Hydrolyzed_Products_Ester Lysolipid + Palmitic Acid 16_0_Glutaryl_PE->Hydrolyzed_Products_Ester Harsh Acidic/Basic Conditions (Ester Bond Cleavage) 16_0_Glutaryl_PE_Enzymatic This compound Enzymatic_Products N-Glutaryl-ethanolamine + Phosphatidic Acid 16_0_Glutaryl_PE_Enzymatic->Enzymatic_Products Phospholipase D

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow Start Start: Powdered this compound Storage Store at -20°C Start->Storage Dissolution Dissolve in Organic Solvent (e.g., Chloroform) Storage->Dissolution Film_Formation Create Thin Lipid Film (Rotary Evaporation) Dissolution->Film_Formation Hydration Hydrate with Aqueous Buffer (Formation of MLVs) Film_Formation->Hydration Sonication Sonication (Formation of SUVs) Hydration->Sonication Experiment Use in Experiment (e.g., Liposome-based assay) Sonication->Experiment End End of Experiment Experiment->End

References

Technical Support Center: 16:0 Glutaryl PE Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 16:0 Glutaryl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl) liposomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the preparation, characterization, and storage of this compound liposomes.

Q1: My this compound liposome (B1194612) suspension appears cloudy and shows visible aggregates immediately after preparation. What is the likely cause?

A1: Immediate aggregation of this compound liposomes is often due to suboptimal formulation parameters, particularly the pH of the hydration buffer. The glutaryl headgroup is a dicarboxylic acid, making the liposome surface charge highly dependent on the surrounding pH.

  • Insufficient Surface Charge: At a pH close to or below the pKa of the glutaryl headgroup, the carboxyl groups are protonated, reducing the negative surface charge of the liposomes. This diminishes the electrostatic repulsion between vesicles, leading to aggregation. The pKa values for glutaric acid are approximately 4.31 (first proton) and 5.41 (second proton)[1][2][3][4][5]. To ensure sufficient negative charge and stability, the pH of the hydration buffer should be at least 1.5 to 2 units above the second pKa.

  • High Ionic Strength: The presence of high concentrations of salts in the hydration buffer can screen the surface charge of the liposomes, reducing the electrostatic repulsion and promoting aggregation[6].

  • Presence of Divalent Cations: Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), are particularly effective at inducing aggregation of negatively charged liposomes. They can form bridges between the carboxyl groups of adjacent liposomes, leading to rapid aggregation and even fusion[7][8].

Q2: I observed an increase in the size of my liposomes over time, as measured by Dynamic Light Scattering (DLS). What could be causing this instability during storage?

A2: A gradual increase in liposome size during storage indicates ongoing aggregation or fusion. Several factors can contribute to this instability:

  • Inappropriate Storage Temperature: Storing liposomes at temperatures close to their phase transition temperature (Tm) can increase membrane fluidity and promote fusion. For this compound, which is derived from dipalmitoyl PE (DPPE), the Tm will be influenced by the saturated acyl chains. It is generally recommended to store liposomes at a temperature well below their Tm.

  • Suboptimal pH: If the pH of the storage buffer is not sufficiently high, the liposomes may slowly aggregate over time due to a suboptimal surface charge.

  • Lipid Hydrolysis: Over extended periods, hydrolysis of the ester bonds in the phospholipid backbone can occur, leading to the formation of lysolipids and free fatty acids. These degradation products can destabilize the liposome bilayer and promote fusion or leakage.

  • High Liposome Concentration: Highly concentrated liposome suspensions are more prone to aggregation due to the increased frequency of particle collisions. Diluting the sample for storage can sometimes improve stability.

Q3: My DLS results show a high Polydispersity Index (PDI). What does this indicate and how can I improve it?

A3: A high PDI (> 0.2) indicates a broad size distribution of your liposomes, meaning the population is not uniform. This can be caused by:

  • Incomplete Hydration: If the lipid film is not fully hydrated, it can lead to the formation of a heterogeneous population of multilamellar vesicles (MLVs) of varying sizes.

  • Inefficient Size Reduction: The chosen size reduction method (e.g., sonication or extrusion) may not have been sufficient to produce a uniform population of unilamellar vesicles.

  • Aggregation: The presence of aggregates will be detected by DLS as larger particles, leading to a broader size distribution and a higher PDI.

To improve the PDI, ensure complete hydration of the lipid film by vortexing or gentle agitation and consider optimizing the extrusion process by increasing the number of passes through the membrane.

Quantitative Data Summary

The stability of this compound liposomes is critically dependent on factors that influence their surface charge and inter-particle interactions. The following tables provide representative data on how pH and ionic strength can affect the stability of anionic liposomes.

Table 1: Influence of pH on Zeta Potential of Carboxylated Liposomes

pHExpected Zeta Potential (mV)Stability Prediction
4.0-5 to -15Prone to aggregation
5.5-20 to -30Moderate stability
7.4> -30Good stability[9]
8.5> -40Excellent stability

Note: This table provides expected trends for liposomes with carboxylated headgroups. The exact zeta potential will depend on the specific lipid composition and buffer conditions.

Table 2: Influence of Ionic Strength (NaCl) on Anionic Liposome Aggregation

NaCl Concentration (mM)Effect on Stability
10Minimal effect on stability
50May start to see a slight increase in size over time
150 (Physiological)Increased risk of aggregation, especially if surface charge is not optimal[6]
> 250Significant aggregation is likely

Note: The critical salt concentration for aggregation will depend on the surface charge density of the liposomes.

Table 3: Effect of Divalent Cations (CaCl₂) on Anionic Liposome Stability

CaCl₂ Concentration (mM)Effect on Stability
1-2Can induce aggregation of negatively charged liposomes[8]
5-10Likely to cause rapid and significant aggregation and potential fusion[7]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar this compound liposomes with a defined size.

Materials:

  • This compound

  • Other lipids as required (e.g., a neutral helper lipid like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

  • Chloroform or a chloroform:methanol mixture (2:1 v/v)

  • Hydration buffer (e.g., 10 mM Tris buffer with 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Round-bottom flask

  • Vacuum pump

  • Liposome extrusion device with polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of this compound and any other lipids in the organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids.

    • Gradually reduce the pressure to evaporate the solvent, which will form a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Add the pre-heated hydration buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.

    • Hydrate the lipid film by gentle rotation of the flask in the water bath for at least 1 hour at a temperature above the lipid phase transition temperature. This will result in a suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the liposome extrusion device with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension into one of the gas-tight syringes.

    • Pass the suspension through the membrane to the other syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a uniform size distribution.

    • The resulting suspension should contain unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.

Protocol 2: Characterization of this compound Liposomes

This protocol outlines the key characterization steps to assess the quality of the prepared liposomes.

Materials and Equipment:

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Transmission Electron Microscope (TEM) (optional)

Procedure:

  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the liposome suspension in the hydration buffer.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument. A PDI value below 0.2 is generally considered acceptable for a monodisperse sample.

  • Zeta Potential Measurement:

    • Dilute a small aliquot of the liposome suspension in the appropriate buffer for the zeta potential measurement (often a low ionic strength buffer).

    • Measure the zeta potential to determine the surface charge of the liposomes. For this compound liposomes at neutral pH, a negative zeta potential is expected. Values more negative than -30 mV generally indicate good colloidal stability[9].

  • Morphology (Optional):

    • The morphology of the liposomes can be visualized using TEM.

    • Place a small drop of the diluted liposome suspension on a TEM grid, negatively stain with a suitable agent (e.g., uranyl acetate), and allow it to dry before imaging. This will confirm the formation of spherical vesicles.

Visualizations

Caption: Troubleshooting workflow for this compound liposome aggregation.

Experimental_Workflow start Start: Lipid Mixture dissolve Dissolve in Organic Solvent start->dissolve film_formation Thin-Film Formation (Rotary Evaporation) dissolve->film_formation hydration Hydration with Aqueous Buffer (above Tm) film_formation->hydration extrusion Size Reduction (Extrusion) hydration->extrusion characterization Characterization (DLS, Zeta Potential) extrusion->characterization storage Storage (4°C, protected from light) characterization->storage end End: Stable Liposome Suspension storage->end

Caption: Experimental workflow for preparing this compound liposomes.

References

Technical Support Center: Synthesis and Purification of DPPE-GA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (DPPE-GA).

Frequently Asked Questions (FAQs)

Q1: My DPPE-GA synthesis reaction is incomplete. How can I improve the yield?

A1: An incomplete reaction is often due to several factors. Here are some troubleshooting steps:

  • Purity of Starting Materials: Ensure that the starting 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) and glutaric anhydride (B1165640) are of high purity. Impurities in the starting materials can interfere with the reaction.

  • Reaction Conditions:

    • Solvent: Use a dry, aprotic solvent such as chloroform (B151607) or dichloromethane (B109758) to prevent hydrolysis of the glutaric anhydride.

    • Base: A tertiary amine base like triethylamine (B128534) (TEA) is commonly used to catalyze the reaction and neutralize the resulting carboxylic acid. Ensure the base is pure and added in the correct stoichiometric amount (at least one equivalent).

    • Temperature: The reaction is typically carried out at room temperature. If the reaction is sluggish, you can gently warm the mixture (e.g., to 40°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Reaction Time: Allow the reaction to proceed for a sufficient duration. Monitor the disappearance of the starting DPPE spot on a TLC plate to determine the reaction endpoint.

Q2: My final DPPE-GA product is impure. What are the likely contaminants and how can I remove them?

A2: Common impurities in DPPE-GA synthesis include unreacted DPPE, excess glutaric acid (from hydrolysis of the anhydride), and potentially a di-acylated byproduct where the carboxyl group of one DPPE-GA molecule reacts with the amino group of another DPPE molecule.

  • Unreacted DPPE: This is a common impurity if the reaction has not gone to completion. It can be separated from the more polar DPPE-GA product using silica (B1680970) gel column chromatography.

  • Glutaric Acid: This can be removed by a mild aqueous wash of the organic reaction mixture before purification. However, be cautious as this may also lead to some hydrolysis of the desired product. A more effective method is to remove it via column chromatography, as it will have a different polarity than the desired product.

  • Di-acylated Byproduct: This byproduct is less common but can form under certain conditions. It will have a significantly different polarity compared to the desired product and can be separated by column chromatography.

Q3: I am having trouble with the purification of DPPE-GA by column chromatography. What are the key parameters to optimize?

A3: DPPE-GA is an acidic phospholipid, which requires specific conditions for effective purification by silica gel column chromatography.

  • Stationary Phase: Use high-quality silica gel (230-400 mesh is common).

  • Mobile Phase (Eluent): A gradient elution is typically most effective. Start with a non-polar solvent system to elute any non-polar impurities and gradually increase the polarity to elute your product. A common solvent system is a mixture of chloroform and methanol (B129727). For acidic phospholipids (B1166683) like DPPE-GA, adding a small amount of a volatile acid (like acetic acid) or base (like ammonium (B1175870) hydroxide) to the mobile phase can improve peak shape and separation. For example, a gradient of methanol in chloroform (e.g., 2% to 20%) can be effective.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column. "Dry loading," where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution.

  • Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to identify the fractions containing the pure product.

Purity Analysis Data

The purity of DPPE-GA can be assessed using Thin Layer Chromatography (TLC). The retention factor (Rf) is dependent on the specific TLC plate and solvent system used.

CompoundTypical TLC Mobile PhaseExpected Rf Value (Approximate)Target Purity Level
DPPE (starting material)Chloroform:Methanol:Ammonium Hydroxide (65:25:4, v/v/v)[1][2]Higher Rf than DPPE-GA-
DPPE-GA (Product) Chloroform:Methanol:Acetic Acid (90:10:1, v/v/v) 0.3 - 0.5 >98%
Glutaric AcidChloroform:Methanol:Acetic Acid (90:10:1, v/v/v)Lower Rf than DPPE-GA-

Note: Rf values are indicative and can vary. It is crucial to run a standard of the starting material alongside the reaction mixture for accurate comparison.

Experimental Protocol: Purification of DPPE-GA by Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of DPPE-GA from a crude reaction mixture.

Materials:

  • Crude DPPE-GA

  • Silica Gel (230-400 mesh)

  • Solvents: Chloroform, Methanol, Acetic Acid (reagent grade)

  • Chromatography Column

  • Fraction collection tubes

  • TLC plates, developing tank, and visualization reagent (e.g., iodine vapor or a phosphate-specific stain)

Procedure:

  • Slurry Preparation:

    • In a beaker, mix the required amount of silica gel with the initial, least polar eluent (e.g., 98:2 Chloroform:Methanol). The amount of silica should be about 50-100 times the weight of the crude product.

    • Stir the mixture to form a homogenous slurry, ensuring no air bubbles are trapped.

  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Pour the silica gel slurry into the column.

    • Allow the silica to settle, gently tapping the column to ensure even packing.

    • Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude DPPE-GA in a minimal volume of the initial eluent.

    • Carefully apply the dissolved sample to the top of the silica bed using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is again just at the top of the silica bed.

  • Elution:

    • Carefully add the initial eluent to the top of the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the eluent by increasing the percentage of methanol (and maintaining a small percentage of acetic acid if used). A suggested gradient could be:

      • Chloroform:Methanol:Acetic Acid (98:2:1) - 2 column volumes

      • Chloroform:Methanol:Acetic Acid (95:5:1) - 5 column volumes

      • Chloroform:Methanol:Acetic Acid (90:10:1) - 5 column volumes

      • Chloroform:Methanol:Acetic Acid (80:20:1) - 2 column volumes

  • Fraction Analysis:

    • Analyze the collected fractions by TLC. Spot each fraction on a TLC plate along with a co-spot of the crude reaction mixture.

    • Develop the TLC plate in an appropriate solvent system (e.g., Chloroform:Methanol:Acetic Acid 90:10:1).

    • Visualize the spots. The fractions containing the pure DPPE-GA (single spot with the expected Rf) should be combined.

  • Product Recovery:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified DPPE-GA.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to the purity of synthesized DPPE-GA.

G Troubleshooting Workflow for DPPE-GA Purity cluster_0 Initial Synthesis & Analysis cluster_1 Purification & Final Product cluster_2 Troubleshooting Impurities Start Synthesize DPPE-GA TLC_Analysis Analyze crude product by TLC Start->TLC_Analysis Check_Purity Is the product pure? TLC_Analysis->Check_Purity Final_Product Pure DPPE-GA Check_Purity->Final_Product Yes Identify_Impurity Identify major impurity by TLC (compare with starting material) Check_Purity->Identify_Impurity No Column_Chromatography Perform Silica Gel Column Chromatography Analyze_Fractions Analyze fractions by TLC Column_Chromatography->Analyze_Fractions Combine_Fractions Combine pure fractions Analyze_Fractions->Combine_Fractions Combine_Fractions->Final_Product Unreacted_DPPE Impurity: Unreacted DPPE Identify_Impurity->Unreacted_DPPE Higher Rf spot Side_Products Impurity: Side-products or Polar Contaminants Identify_Impurity->Side_Products Other spots Optimize_Reaction Optimize reaction: - Increase reaction time - Check stoichiometry of reagents Unreacted_DPPE->Optimize_Reaction Optimize_Purification Optimize chromatography: - Adjust solvent gradient - Consider dry loading Side_Products->Optimize_Purification Optimize_Reaction->Column_Chromatography Optimize_Purification->Column_Chromatography

Caption: Troubleshooting workflow for improving the purity of synthesized DPPE-GA.

References

troubleshooting low encapsulation efficiency with 16:0 Glutaryl PE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 16:0 Glutaryl PE. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for liposomal formulations utilizing this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, or 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl), is a phospholipid with a dipalmitoyl (16:0) acyl chain, a phosphoethanolamine headgroup, and a glutaryl linker.[1] This glutaryl group provides a carboxylic acid functionality, which is often used for conjugating molecules such as proteins, peptides, or targeting ligands to the surface of liposomes.[2] Its biocompatibility and ability to be incorporated into lipid bilayers make it a valuable tool in drug delivery research for creating functionalized and targeted liposomal carriers.[1]

Q2: How does the glutaryl headgroup of this compound affect liposome (B1194612) properties?

A2: The glutaryl headgroup has two key effects on liposome properties:

  • Surface Charge: The carboxylic acid on the glutaryl group imparts a negative charge to the liposome surface, particularly at pH values above its pKa.[3] This negative charge can influence the interaction of the liposome with its environment and with encapsulated molecules.

  • Lipid Packing: The presence of the glutaryl headgroup can decrease the packing density of the lipid tails near the bilayer surface.[3] This may lead to a more fluid membrane in that region, which could impact bilayer stability and drug retention.

Q3: Is this compound pH-sensitive?

A3: Yes, the carboxylic acid on the glutaryl headgroup has a specific pKa. The degree of ionization and therefore the surface charge of liposomes containing this compound will change with the pH of the surrounding medium.[3][4] This pH-responsive behavior can be utilized for triggered drug release in acidic environments, such as those found in tumors or endosomes.[][6]

Q4: What is encapsulation efficiency and why is it important?

A4: Encapsulation efficiency (EE) is the percentage of the total initial drug that is successfully entrapped within the liposomes. It is a critical parameter in liposomal drug delivery as it determines the drug dosage and the overall therapeutic efficacy of the formulation. A high encapsulation efficiency is desirable to maximize drug delivery and minimize the administration of free, unencapsulated drug, which can lead to off-target effects and toxicity.

Troubleshooting Guide: Low Encapsulation Efficiency with this compound

Issue: I am experiencing low encapsulation efficiency when formulating liposomes with this compound. What are the potential causes and how can I improve it?

Low encapsulation efficiency with this compound can stem from a variety of factors related to the unique properties of this lipid, the nature of the drug being encapsulated, and the formulation process. The following guide provides a systematic approach to troubleshooting this issue.

Considerations Related to the Physicochemical Properties of Your Drug

The encapsulation efficiency of a drug is highly dependent on its physical and chemical characteristics.

Q: How does the hydrophilicity or lipophilicity of my drug affect its encapsulation in this compound liposomes?

A:

  • Hydrophilic Drugs: These drugs are encapsulated in the aqueous core of the liposome.[7] Low encapsulation efficiency may be due to a small trapped aqueous volume or leakage of the drug from the liposomes.

  • Lipophilic Drugs: These drugs are entrapped within the lipid bilayer.[8] Low encapsulation may result from poor partitioning into the bilayer or expulsion due to unfavorable interactions with the lipid components.

Troubleshooting Steps:

Drug TypePotential Cause of Low EERecommended Action
Hydrophilic Insufficient aqueous volumeIncrease the lipid concentration to form more liposomes, thereby increasing the total encapsulated volume.
Drug leakageOptimize the lipid composition by adding cholesterol to increase bilayer stability and reduce permeability.[9]
Lipophilic Poor partitioning into the bilayerEnsure the drug is adequately solubilized in the organic solvent with the lipids during the initial stages of liposome preparation.
Unfavorable drug-lipid interactionsModify the lipid composition. The negative charge of this compound may repel anionic drugs. Consider adding a cationic lipid to the formulation to improve interaction with anionic drugs.
Impact of Formulation pH on Encapsulation

The pH of the hydration buffer plays a critical role when using the pH-sensitive this compound.

Q: How does the pH of my formulation buffer affect the encapsulation of my drug?

A: The charge of the glutaryl headgroup is pH-dependent.

  • At a pH above the pKa of the glutaryl's carboxylic acid, the headgroup will be deprotonated and negatively charged. This can enhance the encapsulation of positively charged (cationic) drugs through electrostatic attraction.

  • At a pH below the pKa, the headgroup will be protonated and neutral. This may be more suitable for the encapsulation of neutral or anionic drugs that might otherwise be repelled by a negative surface charge.

Troubleshooting Steps:

Drug ChargeRecommended Formulation pHRationale
Cationic (+) pH > pKa of glutaryl groupElectrostatic attraction between the negatively charged liposome surface and the positively charged drug can enhance encapsulation.
Anionic (-) pH < pKa of glutaryl groupA neutral liposome surface will minimize electrostatic repulsion with the negatively charged drug.
Neutral pH can be variedThe optimal pH should be determined empirically, considering the drug's stability at different pH values.
Optimizing Liposome Composition and Drug-to-Lipid Ratio

The composition of the lipid bilayer and the ratio of drug to lipid are key determinants of encapsulation efficiency.

Q: What is the optimal lipid composition and drug-to-lipid ratio?

A: The optimal composition and ratio are drug-dependent and often require empirical optimization.

  • Cholesterol Content: Cholesterol is often included in liposome formulations to modulate membrane fluidity and stability. Increasing cholesterol content can lead to a more ordered and less leaky bilayer, which can improve the retention of hydrophilic drugs.[9]

  • This compound Concentration: The concentration of this compound will determine the surface charge density of the liposomes. A higher concentration may be beneficial for encapsulating highly charged drugs but could also lead to instability due to electrostatic repulsion between the lipid headgroups.

  • Drug-to-Lipid Ratio: There is a saturation point for how much drug can be encapsulated. A very high drug-to-lipid ratio can lead to drug precipitation or disruption of the liposome structure, resulting in low encapsulation efficiency.[2]

Troubleshooting Steps:

ParameterRecommendation
Cholesterol Start with a molar ratio of lipid:cholesterol of 2:1 and vary the cholesterol content to find the optimal concentration for your drug.
This compound If you suspect instability due to charge repulsion, try reducing the molar percentage of this compound in the formulation.
Drug-to-Lipid Ratio Perform a loading efficiency study by varying the initial drug concentration while keeping the lipid concentration constant to find the saturation point.[2]
Refining the Liposome Preparation Method

The method used to prepare the liposomes can significantly impact encapsulation efficiency. The thin-film hydration method is commonly used.[8]

Q: How can I optimize the thin-film hydration method for better encapsulation?

A: Several steps in the thin-film hydration process are critical for achieving high encapsulation efficiency.

  • Film Formation: A thin, uniform lipid film is crucial for efficient hydration.

  • Hydration Temperature: The hydration should be performed at a temperature above the phase transition temperature (Tm) of the lipids to ensure the formation of a fluid and well-structured bilayer.

  • Sonication/Extrusion: These post-formation processing steps are used to reduce the size and lamellarity of the liposomes, which can influence the final encapsulation efficiency.

Troubleshooting Steps:

StepRecommendation
Film Formation Ensure the organic solvent is completely removed under vacuum to form a dry, thin film. A thick or uneven film will hydrate (B1144303) poorly.
Hydration Use a hydration buffer pre-heated to a temperature above the Tm of all lipid components. Agitate the flask during hydration to ensure all of the lipid film is dispersed.
Size Reduction If using sonication, be mindful of the potential for drug degradation or leakage due to the high energy input. Extrusion through polycarbonate membranes of a defined pore size is a more controlled method for producing unilamellar vesicles of a specific size.

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration

This protocol describes a general method for preparing liposomes containing this compound.

Materials:

  • This compound

  • Primary phospholipid (e.g., DSPC, POPC)

  • Cholesterol

  • Drug to be encapsulated

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Hydration buffer (e.g., PBS, HEPES) with adjusted pH

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes

Procedure:

  • Lipid Film Preparation: a. Dissolve the lipids (e.g., primary phospholipid, cholesterol, and this compound at the desired molar ratio) and the lipophilic drug (if applicable) in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the Tm of the lipids. c. Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. d. Continue to apply vacuum for at least 1-2 hours to ensure complete removal of the organic solvent.

  • Hydration: a. Pre-heat the hydration buffer (containing the hydrophilic drug, if applicable) to a temperature above the Tm of the lipids. b. Add the warm hydration buffer to the flask containing the dry lipid film. c. Agitate the flask by hand or on the rotary evaporator (with the vacuum turned off) until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): a. Assemble the extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the lipid Tm. c. Load the MLV suspension into one of the extruder syringes. d. Pass the liposome suspension through the membranes a specified number of times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) of a uniform size.

  • Purification: a. Remove the unencapsulated drug by a suitable method such as dialysis, size exclusion chromatography, or ultracentrifugation.

Protocol 2: Determination of Encapsulation Efficiency

Materials:

  • Liposome formulation

  • Method for separating free drug from liposomes (e.g., ultracentrifuge, dialysis tubing, size exclusion column)

  • Method for quantifying the drug (e.g., HPLC, UV-Vis spectrophotometer)

  • Reagents for lysing the liposomes (e.g., methanol, Triton X-100)

Procedure:

  • Separation of Free Drug:

    • Ultracentrifugation: Centrifuge the liposome suspension at a high speed (e.g., >100,000 x g) to pellet the liposomes. The supernatant will contain the unencapsulated drug.

    • Size Exclusion Chromatography: Pass the liposome suspension through a size exclusion column. The larger liposomes will elute first, followed by the smaller, free drug molecules.

  • Quantification: a. Total Drug (T): Take an aliquot of the unpurified liposome suspension. Lyse the liposomes by adding a suitable solvent (e.g., methanol) to release the encapsulated drug. Quantify the total drug concentration using a pre-validated analytical method (e.g., HPLC). b. Unencapsulated Drug (U): Take an aliquot of the supernatant or the fraction containing the free drug after the separation step. Quantify the drug concentration using the same analytical method.

  • Calculation of Encapsulation Efficiency (EE%):

    EE% = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_purification Purification cluster_analysis Analysis prep1 Lipid Film Formation prep2 Hydration prep1->prep2 prep3 Size Reduction (Extrusion) prep2->prep3 purify Removal of Unencapsulated Drug prep3->purify analysis1 Quantify Total Drug prep3->analysis1 analysis2 Quantify Unencapsulated Drug purify->analysis2 analysis3 Calculate Encapsulation Efficiency analysis1->analysis3 analysis2->analysis3 troubleshooting_workflow cluster_drug Drug Properties cluster_ph Formulation pH cluster_comp Liposome Composition start Low Encapsulation Efficiency drug_prop Hydrophilic or Lipophilic? start->drug_prop ph_prop Drug Charge? start->ph_prop comp_prop Optimize Composition start->comp_prop drug_hydro Optimize Aqueous Volume / Add Cholesterol drug_prop->drug_hydro Hydrophilic drug_lipo Ensure Solubilization / Modify Lipid Composition drug_prop->drug_lipo Lipophilic ph_cat pH > pKa of Glutaryl ph_prop->ph_cat Cationic ph_an pH < pKa of Glutaryl ph_prop->ph_an Anionic comp_chol Vary Cholesterol Content comp_prop->comp_chol comp_glut Adjust this compound % comp_prop->comp_glut comp_ratio Vary Drug-to-Lipid Ratio comp_prop->comp_ratio

References

Technical Support Center: Optimizing 16:0 Glutaryl PE Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for 16:0 Glutaryl PE conjugation reactions. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure successful conjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating an amine-containing molecule to NHS-activated this compound?

The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is a compromise between maximizing amine reactivity and minimizing the hydrolysis of the NHS ester.[1] For most applications, the recommended pH range is between 7.2 and 8.5, with many protocols finding the highest efficiency between pH 8.3 and 8.5.[1][2][3]

Q2: Why is the reaction pH so critical for this conjugation?

The reaction pH governs two competing processes:

  • Amine Reactivity : The conjugation reaction, known as aminolysis, requires the primary amine of the target molecule to be in its deprotonated, nucleophilic state (-NH₂).[1][4] At a pH below the amine's pKa (typically ~10.5 for lysine), the group is predominantly in its protonated, non-reactive form (-NH₃⁺).[1] As the pH increases, more of the amine is deprotonated and available to react.[1]

  • NHS Ester Stability : NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive for conjugation.[1] The rate of this competing hydrolysis reaction increases significantly at higher pH values.[3]

Therefore, the optimal pH maximizes the concentration of reactive amine while minimizing the rate of NHS ester hydrolysis to achieve the highest conjugation yield.[1]

Q3: Which buffers are recommended for the conjugation reaction?

Amine-free buffers are essential to prevent the buffer components from competing with the target molecule for reaction with the NHS ester.[2][] Recommended buffers include:

  • Phosphate-buffered saline (PBS) at pH 7.2-7.4

  • HEPES buffer at pH 7.2-8.5[3]

  • Sodium bicarbonate buffer (0.1 M) at pH 8.3-8.5[2]

  • Borate buffer (50 mM) at pH 8.5[3][6]

Q4: Are there any buffers or additives I should avoid?

Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are not recommended as they will compete with the target molecule in the reaction.[2] While Tris or glycine (B1666218) can be added at the end of the procedure to quench (stop) the reaction, they should not be present during the conjugation itself.[3] High concentrations of additives like sodium azide (B81097) (>0.02%) can also interfere with the reaction.[3]

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation reactions.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Incorrect Reaction pH: The pH is too low (amines are protonated) or too high (NHS ester is rapidly hydrolyzed).Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5. Use a calibrated pH meter. For large-scale reactions, monitor the pH during the reaction as the hydrolysis of the NHS ester can cause it to decrease.[2]
Hydrolyzed NHS Ester: The NHS-activated this compound was exposed to moisture during storage or the aqueous stock solution was not used immediately.Always use anhydrous solvents like DMSO or DMF to prepare the stock solution of the activated lipid.[2] Use the aqueous solution immediately after preparation.[2] Avoid repeated freeze-thaw cycles of the reagent.
Buffer Incompatibility: The buffer contains primary amines (e.g., Tris) or other interfering substances.Use one of the recommended amine-free buffers such as phosphate, borate, or bicarbonate.[2][3] If your protein is in an incompatible buffer, perform a buffer exchange using a desalting column before starting the conjugation.
Low Protein/Molecule Concentration: The concentration of the amine-containing molecule is too low, favoring the competing hydrolysis reaction.The optimal concentration for the biomolecule is typically 1-10 mg/mL.[2] If your starting concentration is low, consider using a concentration kit.
Inconsistent Results Reagent Quality: The quality of solvents, particularly DMF, can affect the reaction. Old DMF can degrade to dimethylamine, which will react with the NHS ester.Use high-quality, amine-free DMF.[2] If the DMF has a "fishy" odor, it should not be used.[2]
Impure Antibody/Protein: The starting material contains other amine-containing proteins (e.g., BSA from stabilization) which compete for the label.Ensure the purity of the target molecule is >95%. If necessary, purify the antibody or protein before conjugation to remove interfering substances.

Quantitative Data Summary

The stability of the NHS ester is highly dependent on pH. The half-life (t½) is the time it takes for half of the reactive ester to be hydrolyzed. As shown below, the rate of hydrolysis increases dramatically with pH.

pHTemperatureHalf-life of NHS Ester
7.00°C4 - 5 hours[3]
8.5Room Temp~30 minutes (estimated)
8.64°C10 minutes[3]

This data highlights the importance of performing the conjugation reaction promptly after adding the NHS-activated lipid to the aqueous buffer.

Experimental Protocols

The conjugation of this compound to a primary amine-containing molecule (e.g., protein, peptide) is a two-stage process. First, the carboxylic acid of the glutaryl linker is activated with EDC and NHS. Second, the resulting NHS ester is reacted with the target molecule.

Stage 1: Activation of this compound to form this compound-NHS Ester

This protocol assumes the use of a carbodiimide (B86325) like EDC to create the amine-reactive NHS ester.

  • Dissolve Reagents: Dissolve this compound, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and Sulfo-NHS (or NHS) in an appropriate organic solvent (e.g., chloroform (B151607) or a mixture of chloroform and DMF). Use a slight molar excess (1.2-1.5 equivalents) of EDC and Sulfo-NHS relative to the lipid.

  • Incubate: Allow the activation reaction to proceed for 15-60 minutes at room temperature.

  • Solvent Removal (Optional but Recommended): Remove the solvent under a stream of nitrogen gas to obtain the dried, activated this compound-NHS ester. This activated lipid should be used immediately in Stage 2.

Stage 2: Conjugation of Activated Lipid to Amine-Containing Molecule
  • Prepare Target Molecule: Dissolve the amine-containing biomolecule (e.g., protein) in an amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.[2]

  • Prepare Activated Lipid Stock: Immediately before use, dissolve the this compound-NHS ester from Stage 1 in a small amount of anhydrous DMSO or high-quality, amine-free DMF.[2]

  • Combine Reagents: Add the dissolved NHS-activated lipid solution to the protein solution. A common starting point is an 8- to 10-fold molar excess of the NHS ester relative to the amount of the biomolecule.[2] The final concentration of the organic solvent should ideally be kept below 10% of the total reaction volume.

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight on ice.[2] Gentle stirring or rotation can facilitate mixing.

  • Quench Reaction (Optional): To stop the reaction, add an amine-containing buffer like Tris or glycine to a final concentration of 50-100 mM and incubate for 15-30 minutes. This will consume any unreacted NHS esters.

  • Purify Conjugate: Remove excess, unreacted lipid and reaction byproducts (like N-hydroxysuccinimide) from the final conjugate. The most common method for macromolecules is size-exclusion chromatography (e.g., gel filtration).[2]

Visual Guides

The following diagrams illustrate key workflows and concepts for the conjugation reaction.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purify Purification prep_lipid Dissolve this compound-NHS in anhydrous DMSO/DMF mix Add Lipid Solution to Molecule Solution prep_lipid->mix prep_protein Dissolve Amine-Molecule in Buffer (pH 7.2-8.5) prep_protein->mix incubate Incubate (1-4h RT or O/N 4°C) mix->incubate quench Quench Reaction (Optional, with Tris/Glycine) incubate->quench purify Purify Conjugate (e.g., Gel Filtration) quench->purify final_product Final this compound Conjugate purify->final_product

Caption: Experimental workflow for conjugating NHS-activated this compound.

ph_optimization cluster_low_ph Low pH (< 7.0) cluster_high_ph High pH (> 9.0) cluster_optimal_ph Optimal pH (7.2 - 8.5) low_amine Amine is Protonated (-NH3+) (Non-reactive) low_ester NHS Ester is Stable (Low Hydrolysis) low_result Result: Very Slow / No Reaction high_amine Amine is Deprotonated (-NH2) (Reactive) high_ester NHS Ester is Unstable (Rapid Hydrolysis) high_result Result: Low Yield opt_amine Sufficient Deprotonated Amine opt_ester Manageable Hydrolysis Rate opt_result Result: Optimal Yield ph Reaction pH cluster_low_ph cluster_low_ph cluster_optimal_ph cluster_optimal_ph cluster_high_ph cluster_high_ph

Caption: The logical relationship of pH's effect on reaction components.

troubleshooting_flowchart start Start: Low or No Conjugation Yield q1 Is the reaction buffer pH between 7.2 and 8.5? start->q1 a1_no Adjust buffer pH. Use a calibrated meter. q1->a1_no No q2 Does the buffer contain primary amines (e.g., Tris)? q1->q2 Yes a1_no->q1 Retry a2_yes Perform buffer exchange into an amine-free buffer. q2->a2_yes Yes q3 Was the activated lipid stock prepared fresh in anhydrous solvent? q2->q3 No a2_yes->q2 Retry a3_no Re-run with freshly prepared NHS-activated lipid. q3->a3_no No end Review protein concentration and purity. q3->end Yes a3_no->q3 Retry

Caption: A troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: In Vitro Degradation of N-Glutaryl-DPPE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-glutaryl-DPPE. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-glutaryl-DPPE and why is its in vitro degradation important?

A1: N-glutaryl-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (N-glutaryl-DPPE) is a functionalized phospholipid commonly used in the formulation of liposomes and other lipid-based nanoparticles for drug delivery. The N-glutaryl linker provides a handle for attaching targeting ligands or other molecules. Understanding its in vitro degradation is crucial for predicting the stability of the formulation, the release kinetics of conjugated molecules, and the overall performance of the drug delivery system under physiological conditions.

Q2: What are the potential degradation pathways of N-glutaryl-DPPE in vitro?

A2: The degradation of N-glutaryl-DPPE in vitro is expected to occur at two primary locations: the amide bond of the N-glutaryl linker and the ester and phosphodiester bonds of the DPPE lipid.

  • Amide Bond Hydrolysis: The amide linkage in the N-glutaryl moiety can be cleaved through chemical hydrolysis (acid or base-catalyzed) or enzymatic degradation by proteases or amidases.[1][2] This would release the conjugated molecule and leave a carboxyl group on the DPPE headgroup.

  • Phospholipid Hydrolysis: The DPPE component can be degraded by phospholipases.[3][4]

    • Phospholipase A2 (PLA2) specifically hydrolyzes the ester bond at the sn-2 position, releasing a palmitic acid molecule and forming lyso-DPPE.[5][6]

    • Phospholipase D (PLD) cleaves the phosphodiester bond, removing the entire phosphoethanolamine headgroup and leaving phosphatidic acid.[7][8]

Q3: What factors can influence the in vitro degradation rate of N-glutaryl-DPPE?

A3: Several factors can affect the degradation rate:

  • pH: Both acidic and alkaline conditions can accelerate the chemical hydrolysis of the amide and ester bonds.[1]

  • Temperature: Higher temperatures generally increase the rate of both chemical and enzymatic degradation.

  • Enzymes: The presence of proteases, amidases, or phospholipases in the in vitro system (e.g., in cell culture media containing serum) will significantly increase the degradation rate.[3][9]

  • Formulation Characteristics: The physical state of the N-glutaryl-DPPE (e.g., in micelles vs. rigid liposomes) can affect the accessibility of the cleavable bonds to water and enzymes. The presence of other lipids, such as cholesterol, can modulate membrane fluidity and stability, thereby influencing degradation.[10]

  • Serum Components: Incubation with serum can lead to the binding of proteins to the liposome (B1194612) surface, which can destabilize the membrane and enhance degradation.[11][12]

Troubleshooting Guides

Issue 1: Premature cleavage of the N-glutaryl linker and release of conjugated molecule.

Possible Cause Troubleshooting Steps
Hydrolysis of the amide bond due to non-neutral pH of the buffer. Ensure the pH of your in vitro system is maintained within a stable and appropriate range (typically pH 7.4 for physiological simulation). Use a buffer with sufficient buffering capacity.
Enzymatic cleavage by proteases or amidases present in the in vitro medium (e.g., serum). If enzymatic cleavage is not the intended mechanism of release, consider using serum-free media or heat-inactivating the serum to denature degradative enzymes. Alternatively, protease inhibitors can be added to the medium.
Instability of the overall nanoparticle formulation. Optimize the lipid composition of your nanoparticles. The inclusion of cholesterol can increase membrane rigidity and stability. Ensure proper formulation and purification to remove any impurities that might catalyze degradation.

Issue 2: Degradation of the DPPE lipid backbone leading to loss of nanoparticle integrity.

Possible Cause Troubleshooting Steps
Presence of phospholipases (e.g., PLA2, PLD) in the experimental setup. Similar to Issue 1, if this degradation is undesirable, use serum-free media, heat-inactivated serum, or specific phospholipase inhibitors.
Oxidative damage to the lipid tails. While DPPE has saturated acyl chains and is less susceptible to oxidation than unsaturated lipids, oxidative stress in cell culture can still occur. Use fresh, high-quality lipids and consider adding antioxidants to the medium if oxidative degradation is suspected.
Inappropriate storage conditions. Store N-glutaryl-DPPE and formulated nanoparticles at recommended temperatures (typically 2-8°C for short-term and -20°C or -80°C for long-term storage) to minimize chemical degradation. Avoid repeated freeze-thaw cycles.

Issue 3: Inconsistent or unexpected degradation results between experiments.

Possible Cause Troubleshooting Steps
Variability in the quality or source of reagents (e.g., serum, enzymes). Use reagents from the same lot for a series of experiments. If using serum, be aware that there can be significant lot-to-lot variability in enzyme content.
Inconsistent experimental conditions. Strictly control all experimental parameters, including pH, temperature, incubation time, and concentrations of all components.
Analytical method is not robust. Ensure your analytical method (e.g., HPLC, LC-MS) is validated for the detection and quantification of N-glutaryl-DPPE and its degradation products. Use appropriate internal standards.

Quantitative Data Summary

Table 1: In Vitro Degradation of N-Glutaryl-DPPE under Various Conditions

Condition Incubation Time (h) % Intact N-glutaryl-DPPE Major Degradation Product(s) Analytical Method
PBS, pH 7.4, 37°C0100-HPLC-MS
24
48
72
10% Fetal Bovine Serum, pH 7.4, 37°C0100-HPLC-MS
24
48
72
Purified Phospholipase A2 (X units/mL), pH 7.4, 37°C0100-HPLC-MS
6
12
24
Purified Protease (Y units/mL), pH 7.4, 37°C0100-HPLC-MS
6
12
24

Experimental Protocols

Protocol 1: General In Vitro Stability Assay for N-Glutaryl-DPPE Liposomes

  • Preparation of Liposomes: Prepare N-glutaryl-DPPE containing liposomes using a standard method such as thin-film hydration followed by extrusion.

  • Incubation: Dilute the liposome suspension to the desired concentration in the chosen buffer (e.g., PBS pH 7.4, cell culture medium with or without serum).

  • Time Points: Aliquot the suspension into separate sterile tubes for each time point (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Incubation Conditions: Incubate the tubes at the desired temperature (e.g., 37°C) with gentle agitation.

  • Sample Collection: At each time point, take an aliquot and stop the degradation process. This can be done by adding a quenching solution (e.g., a strong organic solvent like methanol (B129727) or acetonitrile (B52724) to precipitate proteins and solubilize lipids) or by flash-freezing the sample at -80°C.

  • Analysis: Analyze the samples for the amount of intact N-glutaryl-DPPE and the appearance of degradation products using a suitable analytical method like HPLC-MS.[13][14][15]

Protocol 2: Analysis of Degradation Products by HPLC-MS

  • Sample Preparation:

    • Thaw frozen samples on ice.

    • Perform lipid extraction using a method like the Bligh-Dyer or Folch extraction to separate lipids from aqueous components and proteins.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol/chloroform mixture) compatible with your HPLC system.

  • HPLC Separation:

    • Use a reverse-phase C18 column suitable for lipid analysis.

    • Employ a gradient elution with a mobile phase system such as:

      • Mobile Phase A: Acetonitrile/Water with a small amount of formic acid or ammonium (B1175870) formate.

      • Mobile Phase B: Isopropanol/Acetonitrile with the same additive.

    • Optimize the gradient to achieve good separation of intact N-glutaryl-DPPE from potential degradation products (e.g., lyso-DPPE, palmitic acid, glutaryl-DPPE).

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source, typically in both positive and negative ion modes, as phospholipids (B1166683) and their degradation products can ionize differently.

    • Perform full scan analysis to identify the molecular ions of the expected compounds.

    • Use tandem MS (MS/MS) to confirm the identity of the degradation products by fragmentation analysis.

Visualizations

DegradationPathways N-Glutaryl-DPPE N-Glutaryl-DPPE Glutaryl-DPPE + Conjugate Glutaryl-DPPE + Conjugate N-Glutaryl-DPPE->Glutaryl-DPPE + Conjugate Amidase/ Protease/ Chemical Hydrolysis N-Glutaryl-Lyso-DPPE + Palmitic Acid N-Glutaryl-Lyso-DPPE + Palmitic Acid N-Glutaryl-DPPE->N-Glutaryl-Lyso-DPPE + Palmitic Acid Phospholipase A2 Phosphatidic Acid + N-Glutaryl-Ethanolamine Phosphatidic Acid + N-Glutaryl-Ethanolamine N-Glutaryl-DPPE->Phosphatidic Acid + N-Glutaryl-Ethanolamine Phospholipase D

Caption: Proposed in vitro degradation pathways of N-glutaryl-DPPE.

ExperimentalWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Liposome Formulation Liposome Formulation Incubate at 37°C Incubate at 37°C Liposome Formulation->Incubate at 37°C Collect Time Points Collect Time Points Incubate at 37°C->Collect Time Points Quench Reaction Quench Reaction Collect Time Points->Quench Reaction Lipid Extraction Lipid Extraction Quench Reaction->Lipid Extraction HPLC-MS Analysis HPLC-MS Analysis Lipid Extraction->HPLC-MS Analysis Data Interpretation Data Interpretation HPLC-MS Analysis->Data Interpretation

Caption: General experimental workflow for studying N-glutaryl-DPPE degradation.

References

how to prevent hydrolysis of 16:0 Glutaryl PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 16:0 Glutaryl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl)).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a functionalized phospholipid. It possesses a dipalmitoyl (16:0) lipid backbone, a phosphoethanolamine headgroup, and a glutaryl linker. This glutaryl group provides a carboxylic acid moiety, which is often used for conjugating other molecules. Its primary applications are in research and drug delivery, such as in the preparation of liposomes for targeted drug delivery or as a component in biomembrane models.

Q2: What is hydrolysis in the context of this compound?

A2: Hydrolysis is a chemical reaction where water molecules break down the ester bonds in the this compound molecule. This degradation can occur at the ester linkages of the palmitoyl (B13399708) fatty acid chains to the glycerol (B35011) backbone, leading to the formation of lysolipids and free fatty acids. This process compromises the integrity and functionality of the lipid.

Q3: What are the primary factors that cause hydrolysis of this compound?

A3: The main factors that accelerate the hydrolysis of this compound are:

  • Presence of water: Essential for the hydrolysis reaction.

  • pH: Both acidic and alkaline conditions can catalyze ester hydrolysis. The rate of hydrolysis is generally slowest at a slightly acidic to neutral pH (around 5.8-6.5).

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

  • Enzymes: Phospholipases, if present, can rapidly catalyze the hydrolysis of phospholipids (B1166683).

Q4: How should I store this compound to minimize hydrolysis?

A4: For optimal stability, this compound should be stored at -20°C . It is best stored as a dry powder. If in an organic solvent, it should be in a glass vial with a Teflon-lined cap, and the headspace should be filled with an inert gas like argon or nitrogen to displace moisture and oxygen.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound.

Problem 1: I suspect my this compound has degraded.

  • Possible Cause: Improper storage or handling leading to hydrolysis.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the lipid has been consistently stored at -20°C and protected from moisture.

    • Analytical Confirmation: The most definitive way to confirm degradation is through analytical techniques. High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or Mass Spectrometry (HPLC-MS) can be used to detect the presence of degradation products like lysophosphatidylethanolamine and palmitic acid.

    • Visual Inspection (for solutions): While not definitive, the appearance of precipitates or cloudiness in a previously clear solution of the lipid can indicate degradation or aggregation.

Problem 2: My liposome (B1194612) formulation using this compound is unstable and shows changes in particle size over time.

  • Possible Cause: Hydrolysis of this compound and other lipid components within the liposomes, leading to changes in membrane integrity, fusion, and aggregation.

  • Troubleshooting Steps:

    • pH of Hydration Buffer: Ensure the pH of your hydration buffer is in the optimal range for phospholipid stability (ideally between pH 5.5 and 7.0). Avoid highly acidic or basic buffers.

    • Temperature of Preparation and Storage: During liposome preparation, avoid prolonged exposure to high temperatures. For storage, keep the liposomal formulation at a temperature that balances physical stability (e.g., preventing aggregation) and chemical stability (minimizing hydrolysis), which is often refrigerated (2-8°C) for short-term storage.

    • Aqueous Environment: Minimize the exposure of the lipid to water for extended periods before forming the liposomes. Long-term storage of phospholipids in aqueous suspensions is not recommended as it promotes hydrolysis.[1]

    • Inclusion of Stabilizers: Consider incorporating cholesterol into your liposome formulation, as it can enhance the stability of the lipid bilayer.

Data Presentation

The following table summarizes the key factors affecting the stability of this compound and recommendations to prevent hydrolysis.

FactorImpact on HydrolysisRecommendation
Temperature High temperatures accelerate hydrolysis.Store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
pH Hydrolysis is catalyzed by both acidic and basic conditions.Maintain pH between 5.5 and 7.0 in aqueous solutions.
Moisture Water is a reactant in hydrolysis.Store as a dry powder in a desiccator. If in solution, use anhydrous solvents and an inert atmosphere.
Enzymes Phospholipases dramatically increase the rate of hydrolysis.Use high-purity reagents and sterile techniques to avoid enzymatic contamination.
Storage Container Plastic containers can leach impurities into organic solutions.Store in glass vials with Teflon-lined caps.[2]

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC-ELSD

This protocol outlines a general method to assess the stability of this compound under different conditions.

1. Materials:

  • This compound

  • Chloroform

  • Methanol

  • HPLC-grade water

  • Buffers of various pH (e.g., acetate (B1210297) buffer for pH 4, phosphate (B84403) buffer for pH 7, borate (B1201080) buffer for pH 9)

  • HPLC system with an Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 HPLC column

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v).

  • Aliquot the stock solution into several glass vials and evaporate the solvent under a stream of nitrogen to create a thin lipid film.

  • Rehydrate the lipid films with the different pH buffers to a final concentration of 1 mg/mL.

  • Incubate the samples at various temperatures (e.g., 4°C, 25°C, 37°C).

3. HPLC Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each sample.

  • Inject the sample into the HPLC system.

  • Use a gradient elution method with a mobile phase consisting of, for example, water and methanol/acetonitrile with a small percentage of a modifier like formic acid.

  • The ELSD will detect the non-volatile lipid components.

4. Data Analysis:

  • Identify the peak corresponding to intact this compound based on its retention time from a standard at time 0.

  • Monitor the decrease in the peak area of intact this compound over time.

  • The appearance of new peaks at earlier retention times may indicate the formation of more polar hydrolysis products (e.g., lyso-PE).

  • Quantify the percentage of remaining intact this compound at each time point to determine the rate of hydrolysis under each condition.

Visualizations

Hydrolysis_of_16_0_Glutaryl_PE 16_0_Glutaryl_PE This compound Hydrolysis Hydrolysis (catalyzed by H⁺, OH⁻, or enzymes) 16_0_Glutaryl_PE->Hydrolysis Water Water (H₂O) Water->Hydrolysis Lyso_PE_Glutaryl Lyso-PE-Glutaryl Hydrolysis->Lyso_PE_Glutaryl Palmitic_Acid Palmitic Acid Hydrolysis->Palmitic_Acid

Caption: Hydrolysis of this compound.

Troubleshooting_Workflow start Suspected Hydrolysis of This compound check_storage Check Storage Conditions (-20°C, dry, inert gas?) start->check_storage check_ph Review pH of Aqueous Solution (is it between 5.5 and 7.0?) check_storage->check_ph If conditions were correct check_temp Assess Experimental Temperature (was it elevated for a prolonged time?) check_ph->check_temp If pH is optimal analytical_chem Perform Analytical Chemistry (HPLC-ELSD or HPLC-MS) check_temp->analytical_chem If temperature was controlled confirm_hydrolysis Hydrolysis Confirmed analytical_chem->confirm_hydrolysis Degradation products found no_hydrolysis No Hydrolysis Detected analytical_chem->no_hydrolysis Only intact lipid found optimize Optimize experimental protocol: - Adjust pH - Lower temperature - Minimize water exposure - Use fresh lipid stock confirm_hydrolysis->optimize Signaling_Pathway_Application cluster_liposome Liposomal Drug Delivery System cluster_cell Target Cell lipid_bilayer Lipid Bilayer (including this compound) drug Encapsulated Drug (e.g., Kinase Inhibitor) drug->lipid_bilayer encapsulated in signaling_cascade Intracellular Signaling Cascade drug->signaling_cascade inhibits targeting_ligand Targeting Ligand (conjugated to Glutaryl group) targeting_ligand->lipid_bilayer attached to receptor Cell Surface Receptor targeting_ligand->receptor binds to receptor->signaling_cascade cellular_response Cellular Response (e.g., Apoptosis) signaling_cascade->cellular_response

References

Technical Support Center: Scaling Up 16:0 Glutaryl PE Liposome Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the seamless scaling up of your 16:0 Glutaryl Phosphatidylethanolamine (PE) liposome (B1194612) production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from laboratory-scale batches to larger, industrial-scale manufacturing. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the production of 16:0 Glutaryl PE liposomes?

Scaling up liposome production from a laboratory to an industrial setting presents several key challenges. These include maintaining batch-to-batch consistency in terms of particle size and drug encapsulation, ensuring the sterility of the final product without compromising its integrity, and managing the long-term physical and chemical stability of the liposome formulation.[1][2][3][4] Specifically for this compound liposomes, the presence of the carboxylic acid group on the glutaryl linker may introduce additional complexities related to pH sensitivity, potential for aggregation, and altered surface charge, which can impact process parameters.

Q2: How does the this compound component influence liposome stability during scale-up?

The this compound introduces a negatively charged carboxylic acid at the liposome surface. This can enhance stability by providing electrostatic repulsion between vesicles, potentially reducing aggregation.[5] However, this charge is pH-dependent. Changes in local pH during processing, which can occur in large, poorly mixed vessels, could lead to a loss of surface charge and subsequent aggregation. Furthermore, the glutaryl linker itself may be susceptible to hydrolysis under certain pH and temperature conditions, impacting long-term stability.[6]

Q3: What are the recommended sterilization methods for this compound liposome formulations?

Due to the sensitivity of liposomes to heat, conventional sterilization methods like autoclaving are often unsuitable as they can lead to lipid degradation and drug leakage.[7] For liposomal formulations, sterile filtration through 0.22 µm filters is a commonly employed method.[8] However, care must be taken to avoid high pressures that could alter liposome size and structure. Aseptic manufacturing, where all components and processes are kept sterile, is another recommended approach.[9] Emerging technologies like supercritical CO2 sterilization are also being explored, but their effects on functionalized lipids like this compound require careful validation.[10]

Q4: How can I optimize drug loading into this compound liposomes during large-scale production?

Optimizing drug loading involves a careful balance of formulation and process parameters.[11] For hydrophilic drugs, passive loading efficiency can be influenced by the hydration medium's pH and ionic strength, which can affect the charge of the this compound headgroup and, consequently, the internal aqueous volume. Active loading methods, such as creating a pH gradient across the liposome membrane, can significantly enhance the encapsulation of weakly basic or acidic drugs.[12] The presence of the glutaryl moiety might be leveraged to create such gradients. The drug-to-lipid ratio is a critical parameter that needs to be optimized to maximize loading without compromising liposome stability.[11]

Troubleshooting Guides

Problem 1: Inconsistent Liposome Size and High Polydispersity Index (PDI) in Scaled-Up Batches

Possible Causes:

  • Inefficient Homogenization: The method used for size reduction (e.g., extrusion, high-pressure homogenization) may not be uniformly efficient at a larger scale.

  • Inconsistent Process Parameters: Variations in pressure, flow rate, or temperature during processing can lead to variability in particle size.[13]

  • Lipid Concentration: Higher lipid concentrations used in scale-up can affect the efficiency of size reduction techniques.

  • Aggregation: Changes in pH or ionic strength during processing can lead to aggregation, increasing the average size and PDI.[5]

Troubleshooting Steps:

  • Optimize Homogenization Parameters:

    • For extrusion, ensure consistent pressure and multiple passes through the membrane to achieve a narrow size distribution.[14]

    • For high-pressure homogenization, optimize the number of cycles and pressure to achieve the target size. Note that this method may be limited to vesicles smaller than 120 nm.[1]

  • Monitor and Control Process Parameters: Implement in-process controls to monitor and maintain consistent pressure, temperature, and flow rates throughout the production run.

  • Evaluate Lipid Concentration: Determine the optimal lipid concentration for your chosen size reduction method at the desired scale.

  • Buffer Composition: Maintain a constant and optimal pH and ionic strength of the buffer throughout the process to prevent aggregation. The pH should be controlled to maintain the negative charge of the glutaryl moiety.

Problem 2: Low Drug Encapsulation Efficiency in Large-Scale Production

Possible Causes:

  • Suboptimal Drug-to-Lipid Ratio: The ratio that worked at the lab scale may not be optimal for larger volumes.[11]

  • Inefficient Loading Method at Scale: Passive loading efficiency can decrease with changes in surface area-to-volume ratios in larger vessels. Active loading mechanisms may be affected by slower equilibration times.

  • Drug Leakage: Increased processing times or shear forces during large-scale manufacturing can lead to drug leakage.[15]

  • pH Gradients Not Maintained: For active loading, maintaining a stable pH gradient across the liposome membrane can be challenging in large volumes.

Troubleshooting Steps:

  • Re-optimize Drug-to-Lipid Ratio: Perform a design of experiments (DoE) at the pilot scale to determine the optimal drug-to-lipid ratio for maximum encapsulation.

  • Evaluate Loading Method:

    • For passive loading, consider methods that offer higher encapsulation, such as the reverse-phase evaporation technique, though residual solvent removal is a critical consideration.[16]

    • For active loading, ensure rapid and efficient buffer exchange to create and maintain the pH gradient.

  • Minimize Processing Stress: Reduce processing times and shear forces where possible. Analyze drug leakage at different stages of the manufacturing process.

  • Monitor pH: Implement pH monitoring and control throughout the process to ensure the stability of any pH gradients used for active loading.

Problem 3: Liposome Aggregation and Instability During Storage

Possible Causes:

  • Loss of Surface Charge: Changes in pH over time can neutralize the glutaryl headgroup, leading to a loss of electrostatic repulsion.

  • Lipid Hydrolysis: The ester bonds in the phospholipids (B1166683) and potentially the glutaryl linker can undergo hydrolysis, leading to the formation of lysolipids that destabilize the bilayer.[6][15]

  • Inappropriate Storage Conditions: Freezing can fracture liposomes, while high temperatures can increase lipid mobility and drug leakage.[15]

  • Residual Solvents: Inadequate removal of organic solvents used in some preparation methods can affect membrane integrity.

Troubleshooting Steps:

  • Optimize Formulation pH and Buffer: Select a buffer that maintains a pH where the glutaryl group remains ionized and that has a low rate of pH drift over time.

  • Control Hydrolysis: Store liposomes at refrigerated temperatures (4-8°C) and in a pH-stable buffer.[15] For long-term storage, lyophilization (freeze-drying) with a suitable cryoprotectant can be considered to prevent hydrolysis.[17]

  • Avoid Freezing: Do not freeze liposome suspensions unless a validated cryopreservation protocol with appropriate cryoprotectants is in place.[15]

  • Ensure Complete Solvent Removal: Implement and validate a robust solvent removal step in your process, such as dialysis or tangential flow filtration.

Data Presentation

Table 1: Effect of Sterilization Methods on Liposome Properties

Sterilization MethodChange in Particle SizeChange in Polydispersity Index (PDI)Potential IssuesReference
Autoclaving Significant reductionStableLipid degradation, drug leakage, not suitable for heat-sensitive compounds.[8]
UV Irradiation MinimalStableCan induce lipid oxidation.[8]
Filtration (0.22 µm) Significant reductionStablePotential for filter clogging, can alter liposome structure at high pressures.[8]
Supercritical CO2 DecreaseIncreaseMay cause lipid hydrolysis and oxidation, especially with unsaturated lipids.[10]

Experimental Protocols

Protocol 1: Large-Scale Liposome Preparation by Extrusion

This protocol describes a general method for producing unilamellar this compound liposomes with a defined size using extrusion.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl (this compound)

  • Other lipids (e.g., DSPC, Cholesterol) as required by the formulation

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Organic solvent (e.g., chloroform/methanol mixture)

  • High-pressure extruder

  • Polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation: a. Dissolve the this compound and other lipids in the organic solvent in a round-bottom flask. b. Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[14]

  • Hydration: a. Warm the hydration buffer to a temperature above the phase transition temperature (Tc) of all lipids in the formulation. b. Add the warm buffer to the lipid film and hydrate (B1144303) for 1-2 hours with gentle agitation to form multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the high-pressure extruder with the desired polycarbonate membrane according to the manufacturer's instructions. b. Transfer the MLV suspension to the extruder reservoir. c. Extrude the liposome suspension through the membrane under controlled pressure. The pressure will depend on the lipid composition and concentration. d. Repeat the extrusion process for a minimum of 10-15 passes to ensure a homogenous population of unilamellar vesicles.[14]

  • Purification and Sterilization: a. Remove any unencapsulated drug or free lipids using a suitable method like size exclusion chromatography or tangential flow filtration. b. Sterilize the final liposome suspension by passing it through a 0.22 µm sterile filter.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Scaled-Up Liposome Production cluster_prep Preparation cluster_processing Processing cluster_purification Purification & Sterilization cluster_qc Quality Control lipid_dissolution 1. Lipid Dissolution in Organic Solvent film_formation 2. Thin Film Formation (Rotary Evaporation) lipid_dissolution->film_formation hydration 3. Hydration with Aqueous Buffer (MLV formation) film_formation->hydration extrusion 4. Size Reduction (High-Pressure Extrusion) hydration->extrusion purification 5. Purification (e.g., Tangential Flow Filtration) extrusion->purification sterilization 6. Sterile Filtration (0.22 µm filter) purification->sterilization characterization 7. Characterization (Size, PDI, Zeta Potential, Drug Load) sterilization->characterization

Caption: Workflow for Scaled-Up this compound Liposome Production.

troubleshooting_workflow Troubleshooting Inconsistent Liposome Size cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Size / High PDI cause1 Inefficient Homogenization start->cause1 cause2 Inconsistent Process Parameters start->cause2 cause3 Aggregation start->cause3 solution1 Optimize Extrusion (Passes, Pressure) cause1->solution1 solution2 Implement In-Process Controls (T, P, Flow) cause2->solution2 solution3 Control Buffer pH and Ionic Strength cause3->solution3

References

Technical Support Center: Mass Spectrometry Analysis of Glutaryl Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of glutaryl lipids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you avoid common artifacts in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of artifacts encountered in the mass spec analysis of glutaryl lipids?

A1: The most common artifacts include in-source fragmentation, sample degradation (oxidation and enzymatic), isomeric and isobaric interferences, and ion suppression. Glutaryl lipids, as dicarboxylic acids, can be particularly susceptible to in-source fragmentation, leading to misidentification and inaccurate quantification.[1][2]

Q2: What is in-source fragmentation and why is it a concern for glutaryl lipids?

A2: In-source fragmentation (ISF) is the unintended fragmentation of ions in the ion source of the mass spectrometer before they reach the mass analyzer.[1][2] For glutaryl lipids, such as glutaryl-CoA, this can lead to the neutral loss of characteristic fragments (e.g., a neutral loss of 506.9952 u for acyl-CoAs), creating fragment ions that can be mistaken for other molecules or lead to an underestimation of the parent lipid.[3] The dicarboxylic acid structure can influence fragmentation pathways, making it crucial to optimize ion source conditions.

Q3: How can I prevent sample degradation of glutaryl lipids during sample preparation?

A3: To minimize degradation, it is critical to quench enzymatic activity and prevent oxidation. This can be achieved by working at low temperatures (e.g., on ice), snap-freezing samples in liquid nitrogen, and storing them at -80°C.[4][5][6] The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent is also recommended.[4] Prompt processing of samples after collection is vital to maintain the integrity of the lipid profile.

Q4: Are there specific derivatization strategies recommended for glutaryl lipids?

A4: Yes, derivatization can be highly beneficial for the analysis of dicarboxylic acids like glutaryl lipids. Derivatization of the carboxyl groups, for instance by creating butyl esters using butanolic HCl, can improve chromatographic separation and reduce peak tailing.[3] This also helps in distinguishing between isomers, a common challenge in lipid analysis.

Q5: How can I differentiate between isomeric and isobaric interferences in my glutaryl lipid analysis?

A5: Isomeric and isobaric interferences, where different lipids have the same mass or mass-to-charge ratio, are a significant challenge. Utilizing liquid chromatography (LC) prior to mass spectrometry is the most effective way to separate isomers.[7] Additionally, developing an LC-MS/MS method with specific precursor-product ion pairs for your target glutaryl lipids can discriminate them from their isomers.[7] High-resolution mass spectrometry can also help distinguish between isobaric (same nominal mass but different exact mass) compounds.

Troubleshooting Guides

Problem 1: Low signal intensity or absence of peaks for my glutaryl lipid of interest.
Possible Cause Troubleshooting Step
Poor Ionization Efficiency Optimize ion source parameters (e.g., spray voltage, gas flow rates). Consider derivatization to improve ionization. Ensure the mobile phase composition is appropriate for the ionization mode (positive or negative).
Ion Suppression Dilute the sample to reduce matrix effects. Improve sample cleanup using solid-phase extraction (SPE) to remove interfering compounds. Optimize the chromatography to separate the analyte from co-eluting, suppressing agents.
Sample Degradation Review your sample collection, storage, and preparation procedures. Ensure samples are kept cold and processed quickly. Use antioxidants in your extraction solvents.[4]
Instrumental Issues Check for leaks in the LC and MS systems.[5] Ensure the detector is functioning correctly and that the instrument is properly tuned and calibrated.[8] Confirm that the autosampler and syringe are working correctly.[5]
Problem 2: Suspected in-source fragmentation leading to inaccurate quantification.
Possible Cause Troubleshooting Step
Harsh Ion Source Conditions Reduce the source temperature and spray voltage.[9] Systematically optimize these parameters using a standard of your glutaryl lipid to find the conditions that maximize the precursor ion signal while minimizing fragment ions.
Analyte Instability The inherent chemical structure of some glutaryl lipids may make them prone to fragmentation. While optimizing source conditions is key, consider using a "softer" ionization technique if available.
Misidentification of Fragments Be aware of the common fragmentation patterns of your target glutaryl lipids. For example, acyl-CoAs often exhibit a characteristic neutral loss.[3] Use this information to identify potential in-source fragments in your data.
Problem 3: Poor chromatographic peak shape (e.g., tailing, splitting).
Possible Cause Troubleshooting Step
Secondary Interactions with Column The free carboxyl groups of glutaryl lipids can interact with the stationary phase, causing peak tailing. Derivatize the carboxyl groups to reduce these interactions.[3] Ensure the mobile phase pH is appropriate to keep the analytes in a consistent ionic state.
Column Contamination or Void Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and need replacement. A partially plugged column frit can also cause split peaks.[10]
Inappropriate Injection Solvent Ensure the injection solvent is not significantly stronger than the initial mobile phase, as this can cause peak distortion.[10]

Quantitative Data Summary

Table 1: Effect of ESI Source Voltage on the In-Source Fragmentation of a Representative Dicarboxylic Acid Lipid (Glutaryl-Carnitine).

This table illustrates the trend of increased in-source fragmentation with higher source voltages. The data is representative and serves to guide optimization. Actual values will vary depending on the specific instrument and compound.

Source Voltage (V)Precursor Ion Intensity (Arbitrary Units)Fragment Ion Intensity (Arbitrary Units)% In-Source Fragmentation
3000950,00050,0005.0%
3500850,000150,00015.0%
4000700,000300,00030.0%
4500500,000500,00050.0%

% In-Source Fragmentation is calculated as: (Fragment Ion Intensity / (Precursor Ion Intensity + Fragment Ion Intensity)) * 100

Experimental Protocols

Protocol 1: Sample Preparation for Glutaryl-CoA Analysis from Biological Tissues
  • Tissue Homogenization:

    • Weigh the frozen tissue sample (e.g., 50 mg).

    • Immediately homogenize in 1 mL of ice-cold extraction buffer (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 6.8).[1] Use a bead beater or similar homogenizer to ensure complete disruption. Keep the sample on ice throughout this process.

  • Lipid Extraction:

    • Add 2 mL of a cold solvent mixture, such as chloroform:methanol (2:1, v/v), to the homogenate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Collection and Drying:

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

    • Transfer to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 50 mM ammonium acetate with 20% acetonitrile).[1]

Protocol 2: LC-MS/MS Method for the Analysis of Dicarboxylic Acids (e.g., Glutaryl Lipids)
  • Derivatization (Butylation):

    • To the dried lipid extract, add 200 µL of 3 M butanolic HCl.

    • Incubate at 60°C for 20 minutes.

    • Evaporate the butanolic HCl under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Source Parameters:

      • Spray Voltage: 3500 V (optimize for your instrument and analyte).

      • Capillary Temperature: 320°C.

      • Sheath Gas and Aux Gas: Optimize for stable spray.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis, or full scan with data-dependent MS2 for untargeted analysis. For MRM, specific precursor-to-product ion transitions for the butylated glutaryl lipid of interest should be determined using a standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Snap-freeze in liquid N2) Homogenization 2. Homogenization (Ice-cold buffer) SampleCollection->Homogenization Extraction 3. Lipid Extraction (e.g., Chloroform:Methanol) Homogenization->Extraction Drying 4. Drying (Under Nitrogen) Extraction->Drying Derivatization 5. Derivatization (Optional) (e.g., Butylation) Drying->Derivatization Reconstitution 6. Reconstitution (In initial mobile phase) Derivatization->Reconstitution LC_Separation 7. LC Separation (Reversed-Phase C18) Reconstitution->LC_Separation Ionization 8. Ionization (Electrospray - ESI) LC_Separation->Ionization Mass_Analysis 9. Mass Analysis (MS and MS/MS) Ionization->Mass_Analysis Peak_Integration 10. Peak Integration Mass_Analysis->Peak_Integration Quantification 11. Quantification Peak_Integration->Quantification Identification 12. Identification Quantification->Identification

Caption: Experimental workflow for glutaryl lipid analysis.

troubleshooting_logic Start Mass Spec Issue (e.g., No Peak) CheckSample Is the sample properly prepared and stable? Start->CheckSample CheckLC Is the LC system performing correctly? CheckSample->CheckLC Yes SolutionSample Solution: Review sample prep protocol. Use antioxidants, work cold. CheckSample->SolutionSample No CheckMS Are MS parameters optimized? CheckLC->CheckMS Yes SolutionLC Solution: Check for leaks, column health, and mobile phase. CheckLC->SolutionLC No SolutionMS Solution: Tune and calibrate MS. Optimize source parameters. CheckMS->SolutionMS No

Caption: Troubleshooting logic for mass spec issues.

References

optimizing buffer conditions for experiments with 16:0 Glutaryl PE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 16:0 Glutaryl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a functionalized phospholipid where a glutaryl group is attached to the headgroup of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE).[1][2] This modification provides a free carboxylic acid group, making it suitable for conjugating various molecules like proteins, peptides, and targeting ligands.[3]

Q2: What are the primary applications of this compound?

A2: The primary application of this compound is in the formation of liposomes and other lipid-based nanoparticles for drug delivery and research applications.[3][4] The terminal carboxylic acid on the glutaryl linker allows for the covalent attachment of targeting moieties to the surface of liposomes, enabling specific delivery to cells or tissues.[5]

Q3: How should I store and handle this compound?

A3: this compound should be stored at -20°C in a dry environment.[1][6] It is recommended to handle the compound under an inert gas, such as argon or nitrogen, to minimize oxidation. For experimental use, it is typically dissolved in an organic solvent like chloroform (B151607) or a mixture of chloroform and methanol.

Q4: In what solvents is this compound soluble?

A4: While specific solubility data is not extensively published, based on its structure as a phospholipid, this compound is expected to be soluble in chlorinated solvents such as chloroform and dichloromethane, as well as mixtures of chloroform and methanol. For conjugation reactions, a mixture of chloroform and dimethylformamide (2:1 ratio) has been reported as an optimal solvent. For incorporation into liposomes, it is typically mixed with other lipids in an organic solvent before the hydration step.

Troubleshooting Guide

Conjugation Reactions

Q5: I am seeing low conjugation efficiency of my amine-containing molecule to this compound. What could be the issue?

A5: Low conjugation efficiency can be due to several factors:

  • Suboptimal pH: The carboxyl group on the glutaryl linker needs to be activated for efficient conjugation to an amine. This is typically done using carbodiimide (B86325) chemistry (e.g., EDC/NHS). The pH of the reaction buffer is critical. For NHS-ester formation, a slightly acidic pH (around 6.0) is optimal, while the subsequent reaction with the amine is more efficient at a slightly basic pH (7.2-8.5). Running the reaction as a two-step process can improve efficiency.

  • Inappropriate Solvent: Ensure your molecule and this compound are fully dissolved. A mixture of chloroform and dimethylformamide (2:1) has been shown to be effective.

  • Hydrolysis of Activated Ester: The activated NHS-ester is susceptible to hydrolysis. Ensure all solvents are anhydrous and minimize the time the activated lipid is in an aqueous environment before the addition of the amine-containing molecule.

  • Steric Hindrance: The molecule you are trying to conjugate may be sterically hindered. Consider using a longer linker on your molecule if possible.

Q6: My final conjugated product is difficult to purify. What purification strategies are recommended?

A6: Purification of the lipid conjugate can be challenging. Reverse-phase chromatography using a C18 column is a reported successful method. A gradient of isopropanol/water/methanol (5:4:1) and isopropanol, both containing 0.2% formic acid, has been used effectively.

Liposome (B1194612) Formulation

Q7: The size of my liposomes containing this compound is larger than expected and/or the polydispersity index (PDI) is high.

A7: This could be related to several factors:

  • Inadequate Hydration: Ensure the lipid film is hydrated at a temperature above the phase transition temperature (Tm) of the lipid mixture. For DPPC-containing liposomes, this is typically above 41°C.

  • Inefficient Size Reduction: The method of size reduction (e.g., sonication, extrusion) may need optimization. If extruding, ensure the membrane is not clogged and that you are performing a sufficient number of passes.

  • Aggregation: The presence of the charged glutaryl headgroup can sometimes lead to aggregation, especially at low pH where the carboxyl group is protonated. Ensure your hydration buffer has an appropriate pH and ionic strength. A common buffer for liposome preparation is a phosphate (B84403) buffer at pH 7.4.

Q8: My liposomes are aggregating over time. How can I improve their stability?

A8: Aggregation can be a sign of instability. Consider the following:

  • Zeta Potential: The negative charge from the deprotonated carboxyl group of glutaryl PE at neutral pH should contribute to colloidal stability through electrostatic repulsion. All liposomes formulated with this compound have been shown to have a negative zeta potential.[5] If aggregation occurs, it might be due to the presence of divalent cations (e.g., Ca2+) in your buffer, which can shield the surface charge and lead to aggregation. Consider using a buffer with a low concentration of divalent cations or including a chelating agent like EDTA if appropriate for your downstream application.

  • Inclusion of PEGylated Lipids: Incorporating a small percentage (e.g., 1-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) can provide steric stabilization and prevent aggregation.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl), DPPE-GA[1]
Molecular Formula C42H79NNaO11P[1][7]
Molecular Weight 828.04 g/mol [1]
Purity >99%[1]
Storage Temperature -20°C[1][6]
Stability 1 year at -20°C[1][6]

Table 2: Recommended Buffer Conditions for Specific Applications

ApplicationBuffer SystempHKey ComponentsReference
Liposome Dilution & Analysis Phosphate Buffer7.410 mM Phosphate, 2.7 mM KCl, 137 mM NaCl, 100 µM CaCl2
Competitive Binding Assays Tris Buffer7.420 mM Tris, 137 mM NaCl, 2.6 mM KCl, 1 mM CaCl2[5]
Liposome Cosedimentation Potassium Phosphate Buffer7.050 mM Potassium Phosphate, 100 mM NaCl[8]

Experimental Protocols

Protocol 1: Conjugation of an Amine-Containing Ligand to this compound

This protocol is a general guideline for conjugating a peptide or other amine-containing molecule to this compound using EDC/NHS chemistry.

Materials:

  • This compound

  • Amine-containing ligand

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Chloroform

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Triethylamine (B128534) (TEA)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in a 2:1 mixture of anhydrous chloroform:DMF.

    • Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS.

    • Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 4 hours to form the NHS-ester.

  • Conjugation to Amine-Containing Ligand:

    • Dissolve the amine-containing ligand in an appropriate buffer (e.g., PBS at pH 7.4).

    • Add the activated this compound-NHS ester solution dropwise to the ligand solution while stirring.

    • Add a small amount of triethylamine to raise the pH to ~8.0.

    • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purification:

    • The purification method will depend on the properties of the ligand. Dialysis against an appropriate buffer can be used to remove unreacted ligand and coupling reagents if the conjugate is incorporated into liposomes.

    • Alternatively, for the purified conjugate, reverse-phase HPLC as described in the troubleshooting section can be employed.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation Problem Experimental Issue (e.g., Low Yield, Aggregation) Check_Purity Verify Purity & Integrity of this compound Problem->Check_Purity Start Here Review_Protocol Review Experimental Protocol Problem->Review_Protocol Buffer_Conditions Analyze Buffer (pH, Ionic Strength) Problem->Buffer_Conditions Optimize_pH Optimize Reaction/Buffer pH Review_Protocol->Optimize_pH Protocol Related Modify_Solvent Change Solvent System Review_Protocol->Modify_Solvent Adjust_Temp Adjust Temperature Review_Protocol->Adjust_Temp Purification Refine Purification Strategy Review_Protocol->Purification Buffer_Conditions->Optimize_pH Buffer Related Success Successful Experiment Optimize_pH->Success Modify_Solvent->Success Adjust_Temp->Success Purification->Success

Caption: Troubleshooting workflow for experiments involving this compound.

Conjugation_Reaction cluster_reactants Reactants cluster_activation Activation Step (pH ~6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) Lipid This compound (-COOH) Activated_Lipid Activated PE-NHS Ester Lipid->Activated_Lipid Activation Ligand Amine-Ligand (-NH2) Conjugate PE-Ligand Conjugate Ligand->Conjugate Coupling EDC_NHS EDC / NHS Activated_Lipid->Conjugate Signaling_Pathway_Application cluster_delivery Targeted Delivery cluster_cellular_interaction Cellular Interaction cluster_downstream Downstream Signaling Liposome Targeted Liposome (with PE-Ligand) Receptor Cell Surface Receptor Liposome->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Drug_Release Drug Release from Liposome Endocytosis->Drug_Release Signaling_Cascade Intracellular Signaling Cascade Drug_Release->Signaling_Cascade Response Cellular Response Signaling_Cascade->Response

References

solubility issues of 16:0 Glutaryl PE in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16:0 Glutaryl PE. The information is presented in a question-and-answer format to directly address common solubility issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt), is a functionalized phospholipid.[1][2][3] It possesses a hydrophilic headgroup containing a carboxylic acid, and two hydrophobic palmitoyl (B13399708) (16:0) acyl chains. This amphipathic nature makes it suitable for forming lipid bilayers and is commonly used in the preparation of liposomes for drug delivery and other research applications.[2][4]

Summary of Key Properties:

PropertyValueReference
Synonyms DPPE-NG, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl)[1][5]
Molecular Formula C42H79NO11PNa[6]
Molecular Weight 828.04 g/mol [2][6]
Form Powder[2]
Storage Temperature -20°C[2]

Q2: Is this compound soluble in aqueous solutions?

Direct dissolution of this compound powder in aqueous buffers is challenging due to its long, saturated acyl chains which make it highly lipophilic. It is not readily soluble in water or aqueous buffers alone. To incorporate it into an aqueous system, it is typically first dissolved in an organic solvent, from which a lipid film is created, followed by hydration with the desired aqueous buffer.

Troubleshooting Guide: Solubility Issues

Q3: I am observing precipitation or aggregation when trying to hydrate (B1144303) a lipid film containing this compound. What could be the cause and how can I troubleshoot this?

Precipitation or aggregation during the hydration of a lipid film containing this compound can be attributed to several factors related to its chemical structure and the experimental conditions.

Potential Causes and Troubleshooting Steps:

Potential CauseTroubleshooting Steps
pH of the Aqueous Buffer The glutaryl headgroup of this compound has a carboxylic acid, which will be protonated at acidic pH, reducing its negative charge and potentially leading to aggregation. Recommendation: Use a buffer with a pH above the pKa of the glutaryl group (typically around 4-5) to ensure the headgroup is deprotonated and negatively charged. A pH of 7.0-7.4 is a good starting point.
Ionic Strength of the Buffer High salt concentrations in the hydration buffer can screen the electrostatic repulsions between the negatively charged headgroups of this compound, leading to aggregation. Recommendation: Start with a low to moderate ionic strength buffer (e.g., 10-50 mM). If higher ionic strength is required for the application, it may be necessary to optimize the lipid composition or use post-formation stabilization techniques.
Temperature of Hydration This compound has two saturated palmitoyl chains, which results in a relatively high phase transition temperature (Tm). Hydrating below the Tm will result in a poorly hydrated, gel-phase lipid film that does not readily form vesicles. Recommendation: Ensure the hydration buffer is heated to a temperature above the Tm of all lipids in the mixture before adding it to the dried lipid film. For dipalmitoyl lipids, this is typically above 41°C.
Incomplete Removal of Organic Solvent Residual organic solvent in the lipid film can interfere with proper hydration and vesicle formation. Recommendation: Ensure the lipid film is thoroughly dried under a stream of inert gas (e.g., nitrogen or argon) and then placed under high vacuum for at least 2-4 hours, or overnight, to remove all traces of the organic solvent.

Logical Flow for Troubleshooting Precipitation:

G start Precipitation/Aggregation Observed check_ph Check pH of Hydration Buffer start->check_ph check_ionic_strength Check Ionic Strength check_ph->check_ionic_strength pH is neutral/basic adjust_ph Adjust pH to > 5.0 (e.g., 7.4) check_ph->adjust_ph pH is acidic check_temp Check Hydration Temperature check_ionic_strength->check_temp Low/moderate ionic strength lower_salt Lower Salt Concentration check_ionic_strength->lower_salt High ionic strength check_solvent Check for Residual Solvent check_temp->check_solvent Temperature > Tm increase_temp Increase Temperature > Tm check_temp->increase_temp Temperature < Tm dry_film Re-dry Lipid Film Under Vacuum check_solvent->dry_film Possible residual solvent sonicate Apply Sonication or Extrusion check_solvent->sonicate No residual solvent adjust_ph->sonicate lower_salt->sonicate increase_temp->sonicate dry_film->sonicate success Homogeneous Dispersion sonicate->success

Caption: Troubleshooting workflow for precipitation issues.

Q4: My solution of this compound is cloudy even after hydration and vortexing. What can I do to get a clear dispersion?

A cloudy appearance indicates the presence of large, multilamellar vesicles (MLVs) or aggregates. To obtain a clear or translucent dispersion of smaller, unilamellar vesicles (SUVs or LUVs), post-hydration processing is necessary.

  • Sonication: Using a bath or probe sonicator can break down large aggregates into smaller vesicles. However, probe sonication can be harsh and may lead to lipid degradation.

  • Extrusion: This is a highly recommended method for producing vesicles with a defined size distribution. The hydrated lipid suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) to form unilamellar vesicles.

Q5: Can I dissolve this compound directly in an aqueous buffer using detergents?

While detergents are used to solubilize membrane proteins and some lipids, this is not the standard or recommended procedure for preparing liposomes with this compound. The presence of detergents can alter the properties of the lipid bilayer and may need to be removed for many downstream applications, which can be a complex process. The thin-film hydration method is the most common and reliable approach.

Experimental Protocols

Protocol 1: Preparation of 100 nm Liposomes Containing this compound using the Thin-Film Hydration and Extrusion Method

This protocol describes the preparation of large unilamellar vesicles (LUVs) with a diameter of approximately 100 nm.

Materials:

  • This compound

  • Other lipids (e.g., a neutral lipid like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Aqueous buffer (e.g., 10 mM phosphate (B84403) buffer with 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • High vacuum pump

  • Water bath or heating block

  • Lipid extruder with 100 nm polycarbonate membranes

Experimental Workflow:

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Extrusion dissolve 1. Dissolve lipids in organic solvent evaporate 2. Evaporate solvent (rotary evaporator) dissolve->evaporate dry 3. Dry film under high vacuum evaporate->dry hydrate 4. Hydrate with warm aqueous buffer dry->hydrate vortex 5. Vortex to form multilamellar vesicles (MLVs) hydrate->vortex extrude 6. Extrude through 100 nm membrane (11-21 times) vortex->extrude store 7. Store liposomes appropriately extrude->store

Caption: Liposome (B1194612) preparation workflow.

Procedure:

  • Lipid Dissolution: Weigh the desired amounts of this compound and other lipids and dissolve them in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

  • Film Formation: Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.

  • Drying: Place the flask on a high vacuum pump for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired aqueous buffer, pre-heated to a temperature above the highest Tm of the lipid components, to the dried lipid film.

  • Vesicle Formation: Vortex the flask vigorously for several minutes to hydrate the lipid film and form a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion: Assemble the lipid extruder with a 100 nm polycarbonate membrane. Transfer the MLV suspension to the extruder and pass it through the membrane 11 to 21 times. The resulting solution should become clearer as unilamellar vesicles are formed.

  • Storage: Store the final liposome solution at an appropriate temperature, typically above the lipid Tm to prevent aggregation upon cooling, or as determined by the experimental requirements.

References

Technical Support Center: Improving the Shelf Life of 16:0 Glutaryl PE Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 16:0 Glutaryl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl) formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the stability and shelf life of this functionalized lipid.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of this compound in its powdered form?

A1: When stored as a dry powder at -20°C, this compound is reported to be stable for at least one year. It is crucial to prevent moisture absorption, as this can initiate hydrolysis.

Q2: What are the primary degradation pathways for this compound in aqueous formulations?

A2: The two main degradation pathways for this compound in aqueous solutions are hydrolysis and, to a lesser extent, oxidation. Hydrolysis can occur at the ester linkages of the palmitoyl (B13399708) chains and potentially at the amide bond of the glutaryl linker. Since this compound is a saturated lipid, oxidation is less of a concern compared to unsaturated phospholipids.

Q3: How does pH affect the stability of this compound formulations?

A3: The stability of this compound is significantly influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis of the ester bonds. The amide bond of the glutaryl linker is generally more stable than the ester bonds, but it can also be susceptible to hydrolysis under harsh acidic or basic conditions. For optimal stability of liposomal suspensions, a pH close to neutral (around 7.0) is recommended.

Q4: Can I freeze my this compound liposomal formulation for long-term storage?

A4: Freezing liposomal suspensions without a cryoprotectant is generally not recommended. The formation of ice crystals can disrupt the vesicle structure, leading to aggregation, fusion, and leakage of encapsulated contents. If freezing is necessary, lyophilization (freeze-drying) with appropriate cryoprotectants is the preferred method for long-term storage.

Q5: What are suitable cryoprotectants for lyophilizing this compound formulations?

A5: Sugars such as sucrose (B13894) and trehalose (B1683222) are commonly used and effective cryoprotectants for liposomal formulations. They form a glassy matrix during freezing, which helps to maintain the integrity of the liposomes by preventing fusion and leakage. The optimal ratio of cryoprotectant to lipid should be determined experimentally, but a starting point is often a 2:1 to 5:1 weight ratio of sugar to lipid.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Increased particle size or aggregation over time - Hydrolysis of the phospholipid, leading to the formation of lysolipids which can destabilize the liposomes.- Suboptimal pH of the formulation, causing instability.- Freeze-thaw cycles without cryoprotectants.- Adjust the pH of the formulation to be near neutral (pH 7.0) using a suitable buffer (e.g., phosphate (B84403), HEPES).- Store the formulation at 2-8°C and avoid freezing.- For long-term storage, lyophilize the formulation with a cryoprotectant like sucrose or trehalose.
Leakage of encapsulated drug/molecule - Destabilization of the liposome (B1194612) bilayer due to hydrolysis.- Physical stress during storage or handling (e.g., freezing, vigorous shaking).- Follow the recommendations for preventing aggregation.- Incorporate cholesterol into the formulation (e.g., at a 2:1 molar ratio of lipid to cholesterol) to increase membrane rigidity and reduce leakage.- Handle the liposomal suspension gently.
Decrease in the concentration of this compound over time - Hydrolytic degradation of the ester or amide bonds.- Control the pH and temperature of the formulation.- Use high-purity lipids and reagents to minimize contaminants that could catalyze degradation.- Store under an inert atmosphere (e.g., argon or nitrogen) to minimize any potential oxidation.
Inconsistent results between batches - Variability in the preparation method.- Inconsistent storage conditions.- Standardize the liposome preparation protocol, including hydration time, sonication/extrusion parameters, and final lipid concentration.- Ensure consistent and controlled storage conditions (temperature, light exposure).

Data Presentation

Table 1: Illustrative pH-Dependent Hydrolysis Rate of Phospholipids

This table provides an example of how pH can affect the hydrolysis rate of phospholipids, based on general knowledge. The actual rates for this compound may vary.

pH Relative Hydrolysis Rate Primary Degradation Products
3.0High1- and 2-palmitoyl-lysophosphatidylethanolamine-N-glutaryl, Palmitic Acid
5.0Moderate1- and 2-palmitoyl-lysophosphatidylethanolamine-N-glutaryl, Palmitic Acid
7.0LowMinimal degradation products
9.0High1- and 2-palmitoyl-lysophosphatidylethanolamine-N-glutaryl, Palmitic Acid

Table 2: Effect of Cryoprotectants on Liposome Stability During Lyophilization (Illustrative Data)

This table illustrates the potential impact of cryoprotectants on maintaining the physical characteristics of liposomes after lyophilization and rehydration.

Cryoprotectant (Lipid:Sugar w/w ratio) Mean Particle Size Change (%) Encapsulation Efficiency Retention (%)
None> 100% (significant aggregation)< 50%
Sucrose (1:2)< 20%> 85%
Sucrose (1:5)< 10%> 90%
Trehalose (1:2)< 20%> 85%
Trehalose (1:5)< 10%> 90%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Formulations

Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.

Methodology:

  • Preparation of Formulation: Prepare a liposomal formulation of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Stress Conditions:

    • Acid Hydrolysis: Adjust the pH to 2.0 with 1 M HCl and incubate at 60°C for 24, 48, and 72 hours.

    • Base Hydrolysis: Adjust the pH to 10.0 with 1 M NaOH and incubate at 60°C for 24, 48, and 72 hours.

    • Thermal Degradation: Incubate the formulation at pH 7.4 at 60°C and 80°C for 24, 48, and 72 hours.

    • Control: Store the formulation at 4°C.

  • Sample Analysis: At each time point, neutralize the acid and base-stressed samples and analyze all samples for:

    • Appearance and pH.

    • Particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Concentration of intact this compound and formation of degradation products using a stability-indicating HPLC method (see Protocol 2).

    • Identification of major degradation products using LC-MS.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method to quantify this compound and separate it from its potential degradation products.

Methodology (Recommended Starting Point):

  • HPLC System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% Formic Acid.

  • Gradient:

    • 0-5 min: 80% A, 20% B

    • 5-25 min: Linear gradient to 100% B

    • 25-30 min: Hold at 100% B

    • 30-35 min: Return to 80% A, 20% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

  • Detection: ELSD or UV at 205 nm.

Validation: The method should be validated for specificity by analyzing samples from the forced degradation study to ensure that degradation products are well-separated from the parent peak.

Protocol 3: Lyophilization of this compound Liposomes

Objective: To prepare a stable, lyophilized powder of this compound liposomes.

Methodology:

  • Preparation of Liposomes: Prepare liposomes containing this compound using a standard method (e.g., thin-film hydration followed by extrusion).

  • Addition of Cryoprotectant: Add a cryoprotectant (e.g., sucrose or trehalose) to the liposomal suspension to a final desired concentration (e.g., 10% w/v). Gently mix to dissolve.

  • Freezing: Dispense the liposome-sugar solution into lyophilization vials and freeze at -80°C for at least 2 hours.

  • Primary Drying: Transfer the frozen vials to a pre-cooled lyophilizer shelf (-40°C). Apply a vacuum (e.g., <100 mTorr) and raise the shelf temperature to -20°C. Hold for 24-48 hours.

  • Secondary Drying: Gradually increase the shelf temperature to 25°C and hold for another 12-24 hours under high vacuum.

  • Reconstitution: Reconstitute the lyophilized cake with the original volume of purified water. Gently swirl to dissolve and analyze for particle size, PDI, and encapsulation efficiency.

Visualizations

Hydrolysis_Degradation_Pathway 16_0_Glutaryl_PE This compound Lysolipid_1 1-palmitoyl-lyso-PE-N-glutaryl 16_0_Glutaryl_PE->Lysolipid_1  Ester Hydrolysis (sn-2) Lysolipid_2 2-palmitoyl-lyso-PE-N-glutaryl 16_0_Glutaryl_PE->Lysolipid_2  Ester Hydrolysis (sn-1) Palmitic_Acid Palmitic Acid 16_0_Glutaryl_PE->Palmitic_Acid DPPE Dipalmitoylphosphatidylethanolamine (DPPE) 16_0_Glutaryl_PE->DPPE Amide Hydrolysis Lysolipid_1->Palmitic_Acid Glycerophosphoethanolamine_Glutaryl Glycerophosphoethanolamine -N-glutaryl Lysolipid_1->Glycerophosphoethanolamine_Glutaryl  Ester Hydrolysis (sn-1) Lysolipid_2->Palmitic_Acid Lysolipid_2->Glycerophosphoethanolamine_Glutaryl  Ester Hydrolysis (sn-2) Glutaric_Acid Glutaric Acid DPPE->Glutaric_Acid

Caption: Potential hydrolytic degradation pathways of this compound.

Experimental_Workflow_Stability_Testing cluster_prep Formulation Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare this compound Liposomal Formulation Acid Acid Hydrolysis (Low pH, High Temp) Prep->Acid Base Base Hydrolysis (High pH, High Temp) Prep->Base Thermal Thermal Stress (Neutral pH, High Temp) Prep->Thermal Control Control (4°C, Neutral pH) Prep->Control DLS Particle Size & PDI (DLS) Acid->DLS HPLC Quantification of Intact Lipid & Degradants (HPLC) Acid->HPLC Base->DLS Base->HPLC Thermal->DLS Thermal->HPLC Control->DLS Control->HPLC LCMS Identification of Degradants (LC-MS) HPLC->LCMS

Caption: Workflow for stability testing of this compound formulations.

how to confirm successful conjugation to 16:0 Glutaryl PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to confirm the successful conjugation of 16:0 Glutaryl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a functionalized lipid where a glutaryl group is attached to the head group of the phospholipid 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE). The glutaryl group provides a terminal carboxylic acid, which serves as a reactive handle for covalently conjugating various molecules, such as proteins, peptides, targeting ligands, or fluorescent probes, to the surface of liposomes or lipid nanoparticles. This is a common strategy in drug delivery and diagnostic applications to enhance targeting, imaging, and overall efficacy.

Q2: What are the primary analytical techniques to confirm successful conjugation to this compound?

A2: The primary techniques for confirming successful conjugation include:

  • Mass Spectrometry (MS): To verify the mass of the final conjugate.[1][2]

  • High-Performance Liquid Chromatography (HPLC): To separate the conjugate from unreacted starting materials and analyze its purity.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed structural information of the conjugate.[6]

  • Thin-Layer Chromatography (TLC): A rapid and simple method for monitoring the progress of the reaction and assessing the purity of the final product.[7][8]

Q3: How does the charge of the lipid change after conjugation?

A3: The glutaryl moiety introduces a carboxylic acid, which is typically deprotonated at physiological pH, imparting a negative charge. Upon successful conjugation to an amine-containing molecule via an amide bond, this negative charge is neutralized. This change in charge can be observed using techniques like zeta potential measurement of the resulting liposomes.

Troubleshooting Guide

This guide addresses common issues encountered during the confirmation of this compound conjugation.

Symptom Possible Cause Recommended Action
No new product peak observed in HPLC or TLC. Reaction failure: The conjugation reaction did not proceed.- Verify the integrity of coupling reagents (e.g., EDC, NHS). - Ensure appropriate reaction conditions (pH, temperature, solvent). - Check the purity and reactivity of the this compound and the molecule to be conjugated.
Multiple new peaks in HPLC or TLC. Side reactions or degradation: The molecule to be conjugated or the lipid may have degraded or undergone side reactions.- Analyze the reaction mixture by mass spectrometry to identify the byproducts. - Optimize reaction conditions to minimize side reactions (e.g., lower temperature, shorter reaction time). - Purify the starting materials.
Mass spectrometry shows a mass corresponding to the starting materials only. Inefficient conjugation: The reaction yield is too low for the product to be detected.- Increase the molar ratio of the molecule to be conjugated or the coupling reagents. - Extend the reaction time. - Consider a different coupling chemistry.
Mass spectrum shows a complex pattern of peaks. Multiple conjugation sites or product instability: The molecule may have multiple sites for conjugation, or the conjugate may be fragmenting in the mass spectrometer.- Use a milder ionization technique in mass spectrometry (e.g., ESI).[1] - Use protecting groups if the molecule to be conjugated has multiple reactive sites. - Analyze the fragmentation pattern to understand the structure.
Changes in NMR spectra are not definitive. Low concentration of the conjugate or overlapping signals. - Concentrate the sample. - Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Reaction Monitoring

A simple and effective method to monitor the progress of the conjugation reaction is by observing the appearance of a new spot corresponding to the product and the disappearance of the starting material spots.

  • Stationary Phase: Silica gel 60 plates.

  • Mobile Phase: A common mobile phase for phospholipids (B1166683) is a mixture of chloroform (B151607), methanol (B129727), and water (e.g., 65:25:4, v/v/v). The exact ratio may need to be optimized based on the polarity of the conjugated molecule.

  • Visualization:

    • Iodine Vapor: Stains lipids to a yellowish-brown color.

    • Ninhydrin Stain: Stains primary and secondary amines, useful if the conjugated molecule has a free amine. This compound should be ninhydrin-negative.[9]

    • Molybdate Stain: Stains phosphorus-containing compounds (phospholipids) blue.

    • UV Light (254 nm): If the conjugated molecule has a UV chromophore.

Expected Results: The conjugated product should have a different Rf value compared to the starting this compound and the molecule it is conjugated to.

HPLC-MS Analysis for Confirmation and Purity Assessment

HPLC coupled with mass spectrometry provides separation and mass identification, making it a powerful tool for confirming conjugation.

  • Chromatography: Reversed-phase HPLC is commonly used for lipid analysis.[10][11]

    • Column: C18 or C8 column.

    • Mobile Phase: A gradient of solvents is typically used, for example, a mixture of methanol, acetonitrile, and water with a small amount of formic acid or ammonium (B1175870) formate.[4][5]

    • Detector: In addition to the mass spectrometer, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used for universal lipid detection.[3][10]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing lipids.[1]

    • Analysis: Look for the molecular ion ([M-H]⁻ or [M+H]⁺) corresponding to the calculated mass of the this compound conjugate.

Quantitative Data Summary

Analyte Expected Molecular Weight (Da) Expected [M-Na]⁻ (m/z) Expected [M+H]⁺ (m/z)
This compound (Sodium Salt)828.04[9]804.8[9]806.5
Conjugate (Example: with a 500 Da peptide)~1309.5~1308.5~1310.5

Note: The exact mass will depend on the molecule being conjugated.

NMR Spectroscopy for Structural Elucidation

NMR provides detailed structural information, confirming the formation of the new covalent bond.

  • Solvent: A mixture of deuterated chloroform (CDCl₃) and methanol (CD₃OD) is often used to dissolve lipid conjugates.

  • Key Signals to Monitor:

    • Appearance of new amide proton signals: Typically in the range of 7-8.5 ppm in the ¹H NMR spectrum.

    • Shifts in the signals of the methylene (B1212753) groups adjacent to the newly formed amide bond.

    • ¹³C NMR can confirm the presence of the new amide carbonyl carbon.

Visualizations

Experimental Workflow for Conjugation and Analysis

G cluster_0 Conjugation Reaction cluster_1 Purification cluster_2 Analysis & Confirmation A This compound D Reaction Mixture A->D B Molecule to be Conjugated (e.g., peptide, drug) B->D C Coupling Reagents (e.g., EDC, NHS) C->D E Purification (e.g., HPLC, Column Chromatography) D->E K TLC D->K Reaction Monitoring F Purified Conjugate E->F G Unreacted Starting Materials E->G H Mass Spectrometry F->H I HPLC F->I J NMR Spectroscopy F->J L Successful Conjugation Confirmed H->L I->L J->L

Caption: Workflow for the conjugation of a molecule to this compound and subsequent analysis.

Decision Tree for Troubleshooting Failed Conjugation

G cluster_troubleshooting Troubleshooting Path Start Is the desired product peak observed in the analytical run (HPLC, MS, TLC)? Yes Successful Conjugation Start->Yes Yes Start->No No CheckReactants Are starting materials (this compound, molecule, reagents) pure and active? No->CheckReactants Purify Purify starting materials and use fresh reagents. CheckReactants->Purify No OptimizeConditions Are reaction conditions (pH, temp, solvent, time) optimal? CheckReactants->OptimizeConditions Yes Purify->OptimizeConditions AdjustConditions Adjust reaction conditions. Consult literature for optimal parameters. OptimizeConditions->AdjustConditions No AnalyticalIssue Is the analytical method sensitive enough? OptimizeConditions->AnalyticalIssue Yes AdjustConditions->Start AnalyticalIssue->Yes Yes, but not detected ImproveAnalysis Increase sample concentration. Optimize analytical method. AnalyticalIssue->ImproveAnalysis No ImproveAnalysis->Start

Caption: Decision tree for troubleshooting unsuccessful this compound conjugation reactions.

References

Technical Support Center: N-Glutaryl-DPPE Lipid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining lipid extraction methods for N-glutaryl-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (N-glutaryl-DPPE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Which are the most common methods for extracting N-glutaryl-DPPE?

A1: While specific protocols for N-glutaryl-DPPE are not extensively documented, the most common and adaptable methods for acidic phospholipids (B1166683) like N-glutaryl-DPPE are variations of the Folch and Bligh & Dyer techniques.[1][2] These methods utilize a chloroform (B151607) and methanol (B129727) solvent system to extract lipids from aqueous samples.[2] For acidic phospholipids, modifications such as acidification of the extraction medium are often necessary to improve recovery.[3]

Q2: Why is acidification important for N-glutaryl-DPPE extraction?

A2: N-glutaryl-DPPE possesses a carboxylic acid group in its headgroup, making it an acidic phospholipid. At neutral pH, this group is negatively charged, increasing its polarity and potentially reducing its solubility in the organic phase during extraction. Acidification of the sample matrix helps to protonate the carboxylic acid group, neutralizing its charge.[4] This makes the lipid less polar and enhances its partitioning into the chloroform phase, thereby increasing extraction efficiency.[3][4]

Q3: What are the risks associated with using acidic conditions during extraction?

A3: While beneficial for recovery, acidic conditions, especially with strong acids like HCl, can pose risks. Prolonged exposure to concentrated acids or high temperatures can lead to the hydrolysis of ester bonds in phospholipids, resulting in the artificial generation of lysophospholipids or other degradation products.[3][4] To mitigate this, it is recommended to use milder acids like citric acid or to perform the extraction at low temperatures and analyze the sample immediately after extraction.[3][4]

Q4: How can I improve the recovery of N-glutaryl-DPPE without compromising its integrity?

A4: To improve recovery while maintaining stability, consider the following:

  • Use an Acidified Bligh & Dyer Method: A minor modification to the Bligh & Dyer method, such as adding a small amount of a mild acid, can significantly increase the recovery of acidic phospholipids.[3]

  • Optimize Solvent-to-Sample Ratio: For complex samples, increasing the solvent-to-sample ratio can enhance extraction efficiency. Ratios of 20:1 (solvent:sample, v/v) have been suggested for optimal lipid yield with Folch and Bligh & Dyer methods.[3]

  • Use High-Purity Solvents: Solvents should be of high quality and freshly opened to avoid contaminants that can react with lipids and create artifacts in downstream analyses like mass spectrometry.[5][6] Chloroform, for instance, can degrade in the presence of light and oxygen to form phosgene, which can alter lipid structures.[5]

  • Incorporate Antioxidants: If oxidation is a concern, adding antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to the extraction solvents can help preserve the integrity of unsaturated lipid species.

Q5: Can I use solid-phase extraction (SPE) for N-glutaryl-DPPE?

A5: Yes, solid-phase extraction (SPE) is a viable alternative to liquid-liquid extraction (LLE) and can offer cleaner extracts.[1][7] SPE uses a solid sorbent to retain the lipid of interest while other matrix components are washed away. For acidic lipids like N-glutaryl-DPPE, an anion exchange SPE cartridge could be effective. The charged glutaryl group would bind to the positively charged sorbent, allowing for separation from neutral and cationic lipids. Elution would then be achieved using a solvent that disrupts the ionic interaction.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low recovery of N-glutaryl-DPPE 1. Incomplete extraction due to the polarity of the charged headgroup. 2. Insufficient solvent volume for the sample size. 3. N-glutaryl-DPPE partitioning into the aqueous phase.1. Acidify the sample to a pH of 2-4 before extraction to neutralize the charge on the glutaryl headgroup.[3] 2. Increase the solvent-to-sample ratio to at least 20:1 (v/v).[3] 3. Ensure proper phase separation. After adding water or saline solution, the lower chloroform phase should contain the lipids.[8]
Presence of non-lipid contaminants in the extract 1. Incomplete phase separation. 2. Carryover of proteins and other hydrophilic materials.1. Centrifuge the sample after adding the aqueous solution to achieve a clear separation of the aqueous and organic phases.[8] 2. Wash the collected organic phase with a salt solution (e.g., 0.9% NaCl) to remove water-soluble contaminants.[8]
Lipid degradation (e.g., presence of lysophospholipids) 1. Hydrolysis due to harsh acidic conditions or high temperatures.[4] 2. Oxidation of unsaturated fatty acid chains.1. Use a milder acid (e.g., citric acid) or a lower concentration of strong acid.[4] Perform the extraction on ice or at 4°C. 2. Add an antioxidant such as BHT or BHA to the extraction solvent. Use fresh, high-purity solvents and store extracts under an inert gas (e.g., nitrogen or argon).[5]
Inconsistent results between replicates 1. Variability in sample homogenization. 2. Inconsistent solvent volumes or ratios. 3. Instability of lipids during sample processing.[4]1. Ensure thorough and consistent homogenization of the initial sample.[8] 2. Use calibrated pipettes and be precise with all solvent additions. 3. Process all samples promptly and under the same conditions. Minimize the time between extraction and analysis.
Formation of emulsions during extraction 1. High lipid content in the sample.[1] 2. Presence of detergents or other emulsifying agents.1. Centrifuge at a higher speed or for a longer duration. 2. Consider using a different solvent system, such as one based on methyl-tert-butyl ether (MTBE), which can sometimes reduce emulsion formation.

Experimental Protocols

Protocol 1: Modified Folch Method for N-glutaryl-DPPE Extraction

This protocol is adapted from the standard Folch method to improve the recovery of acidic phospholipids.[8]

Materials:

  • Sample (e.g., tissue homogenate, cell pellet)

  • Chloroform (HPLC grade)[5]

  • Methanol (HPLC grade)[5]

  • 0.1 M Citric Acid (or 0.1 M HCl)

  • 0.9% NaCl solution

  • Glass homogenizer or sonicator

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenize the sample (e.g., 1 g of tissue) with 20 mL of a 2:1 (v/v) chloroform:methanol mixture.[8]

  • Adjust the pH of the mixture to 2-4 by adding 0.1 M citric acid dropwise while vortexing.

  • Agitate the mixture for 15-20 minutes at room temperature using an orbital shaker.[8]

  • Centrifuge the homogenate to pellet any solid material and recover the supernatant.

  • Add 0.2 volumes (e.g., 4 mL for 20 mL of supernatant) of 0.9% NaCl solution to the supernatant.[8]

  • Vortex the mixture for 30 seconds and then centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.[8]

  • Carefully collect the lower organic phase, which contains the lipids.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried lipid extract in an appropriate solvent for downstream analysis.

Protocol 2: Acidified Bligh & Dyer Method for N-glutaryl-DPPE Extraction

This protocol is a modification of the Bligh & Dyer method, optimized for acidic lipids.[3][9]

Materials:

  • Sample (e.g., plasma, cell suspension)

  • Chloroform (HPLC grade)[5]

  • Methanol (HPLC grade)[5]

  • Deionized water

  • 0.1 M Citric Acid (or 0.1 M HCl)

  • Centrifuge

  • Nitrogen stream evaporator

Procedure:

  • To 1 volume of aqueous sample (e.g., 1 mL), add 3.75 volumes of a 1:2 (v/v) chloroform:methanol mixture.

  • Vortex thoroughly to create a single-phase mixture.

  • Add 1.25 volumes of chloroform and vortex again.

  • Add 1.25 volumes of 0.1 M citric acid and vortex thoroughly. This will induce phase separation.

  • Centrifuge at 1000 x g for 10 minutes to complete phase separation.

  • Three phases will be visible: a lower organic phase, a middle layer of precipitated protein, and an upper aqueous phase.

  • Carefully aspirate and discard the upper aqueous phase.

  • Pipette the lower organic phase, avoiding the protein layer, into a new tube.

  • Dry the collected organic phase under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for your analysis.

Data Summary

The following table summarizes the key parameters of the two most common lipid extraction methods that can be adapted for N-glutaryl-DPPE.

Parameter Folch Method Bligh & Dyer Method Reference(s)
Initial Solvent Ratio (Chloroform:Methanol) 2:1 (v/v)1:2 (v/v)[2]
Final Solvent Ratio (Chloroform:Methanol:Water) ~8:4:3 (v/v/v)~1:1:0.9 (v/v/v)[2][3]
Sample to Solvent Ratio Typically 1:20 (w/v)Typically 1:4 (w/v)[2][3]
Key Advantage High lipid yield, especially for samples with >2% lipid content.Uses less solvent, simpler for smaller sample volumes.[1][3]
Key Disadvantage Requires larger solvent volumes.May be less effective for samples with high lipid content.[1][3]

Visualizations

G cluster_folch Modified Folch Workflow for N-glutaryl-DPPE A Homogenize Sample in 2:1 Chloroform:Methanol B Acidify to pH 2-4 A->B C Agitate & Centrifuge B->C D Add 0.9% NaCl (Induce Phase Separation) C->D E Centrifuge D->E F Collect Lower Organic Phase E->F G Evaporate Solvent F->G H Reconstitute Lipid Extract G->H

Caption: Workflow of the modified Folch extraction method.

G cluster_bd Acidified Bligh & Dyer Workflow for N-glutaryl-DPPE A Mix Sample with 1:2 Chloroform:Methanol B Add Chloroform A->B C Add Acidic Solution (Induce Phase Separation) B->C D Centrifuge C->D E Collect Lower Organic Phase D->E F Evaporate Solvent E->F G Reconstitute Lipid Extract F->G

Caption: Workflow of the acidified Bligh & Dyer extraction method.

G cluster_troubleshooting Troubleshooting Logic: Low N-glutaryl-DPPE Recovery A Low Recovery Observed B Is the sample pH in the acidic range (2-4)? A->B C Acidify Sample B->C No D Is the solvent-to-sample ratio sufficient (e.g., 20:1)? B->D Yes C->D E Increase Solvent Volume D->E No F Re-evaluate phase separation and collection technique D->F Yes E->F G Problem Resolved F->G

Caption: Troubleshooting flowchart for low lipid recovery.

References

Validation & Comparative

A Comparative Guide to 16:0 Glutaryl PE and its Alternative for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of drug delivery, the precise functionalization of liposomal carriers is paramount to achieving targeted therapies with enhanced efficacy and reduced side effects. Carboxylic acid-functionalized lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (16:0 Glutaryl PE), are pivotal in this arena, enabling the covalent attachment of targeting ligands, polymers, and other moieties to the liposome (B1194612) surface. This guide provides an objective comparison of this compound with a primary alternative, 16:0 Succinyl PE, supported by their chemical specifications and insights from relevant research.

At a Glance: Key Specifications

A direct comparison of the fundamental properties of this compound and its close analog, 16:0 Succinyl PE, reveals subtle yet potentially significant differences that can influence their application in liposomal formulations.

PropertyThis compound16:0 Succinyl PE
Synonyms DPPE-Glutaryl, N-Glutaryl-DPPEDPPE-Succinyl, N-Succinyl-DPPE
Molecular Formula C42H79NO11PNaC41H77NNaO11P
Molecular Weight ~828.04 g/mol [1]Not explicitly found, but calculable
CAS Number 474923-45-0[2][3]186800-61-3[4][]
Purity >99% (TLC)[1]>99% (from supplier data)
Physical State Powder or in Chloroform[1]Powder
Storage Temperature -20°C[1]-20°C

The Critical Difference: The Linker Arm

The primary distinction between this compound and 16:0 Succinyl PE lies in the length of the dicarboxylic acid linker attached to the phosphoethanolamine headgroup. This compound incorporates a five-carbon glutaryl linker, while 16:0 Succinyl PE utilizes a four-carbon succinyl linker. This seemingly minor variation in linker length can have a cascade of effects on the physicochemical properties and biological performance of the resulting functionalized liposomes.

Research into the impact of linker length on the efficacy of targeted drug delivery systems suggests that the flexibility and spatial orientation of the attached ligand are crucial for effective receptor binding.[6][7][8] A longer linker, such as the glutaryl moiety, may provide greater conformational freedom to the conjugated molecule, potentially enhancing its interaction with the target receptor. Conversely, a shorter linker like succinyl might offer a more constrained presentation. The optimal linker length is often target-dependent and requires empirical determination.[6][8]

Performance Considerations: A Head-to-Head Perspective

1. Conjugation Efficiency: The reactivity of the terminal carboxylic acid group is the cornerstone of the utility of these lipids. The efficiency of conjugation reactions (e.g., carbodiimide (B86325) chemistry to form amide bonds with proteins or peptides) is influenced by the accessibility of this group. The longer glutaryl linker may reduce steric hindrance from the liposome surface, potentially leading to higher conjugation yields compared to the succinyl linker.

2. Liposome Stability: The introduction of functionalized lipids can impact the stability of the liposomal bilayer. While both lipids are based on the same 16:0 (dipalmitoyl) acyl chains, the nature of the headgroup and its linker can influence membrane packing and integrity. The difference in linker length may subtly alter the hydration shell around the liposome surface, which in turn can affect its stability in biological fluids.

3. Drug Release Kinetics: The properties of the liposome surface, including the density and nature of the conjugated moieties, can influence the rate of drug release from the liposomal core. While the primary determinant of drug release is often the lipid composition of the bilayer itself, surface modifications can play a role. The conformation of a conjugated polymer like PEG, influenced by the underlying functionalized lipid, can affect membrane permeability.

Experimental Protocols: A Guide to Comparison

To facilitate a direct comparison of this compound and 16:0 Succinyl PE in your research, the following experimental workflows are proposed.

Workflow for Liposome Preparation and Characterization

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_char Characterization lipid_mix 1. Lipid Mixture (e.g., DPPC:Cholesterol:Functionalized-PE) film_formation 2. Thin Film Formation (Rotary Evaporation) lipid_mix->film_formation hydration 3. Hydration (Aqueous Buffer) film_formation->hydration sizing 4. Sizing (Extrusion or Sonication) hydration->sizing dls Size & PDI (DLS) sizing->dls zeta Surface Charge (Zeta Potential) sizing->zeta tem Morphology (TEM/cryo-TEM) sizing->tem

Caption: Workflow for preparing and characterizing functionalized liposomes.

Methodology:

  • Lipid Film Hydration: Co-dissolve the primary phospholipid (e.g., DPPC), cholesterol, and the functionalized lipid (this compound or 16:0 Succinyl PE) in a suitable organic solvent (e.g., chloroform/methanol).

  • Thin Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) at a temperature above the phase transition temperature of the lipids to form multilamellar vesicles (MLVs).

  • Sizing: Reduce the size and lamellarity of the liposomes to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) by extrusion through polycarbonate membranes with defined pore sizes or by sonication.

  • Characterization:

    • Size and Polydispersity Index (PDI): Determine the hydrodynamic diameter and size distribution using Dynamic Light Scattering (DLS).

    • Zeta Potential: Measure the surface charge to confirm the presence of the deprotonated carboxylic acid groups.

    • Morphology: Visualize the liposomes using Transmission Electron Microscopy (TEM) or cryo-TEM to assess their shape and lamellarity.

Workflow for Ligand Conjugation and Analysis

Conjugation_Workflow cluster_conjugation Ligand Conjugation cluster_analysis Analysis liposomes 1. Prepared Liposomes (with -COOH groups) activation 2. Carboxyl Activation (EDC/NHS) liposomes->activation conjugation 3. Ligand Addition (e.g., Amine-containing peptide) activation->conjugation purification 4. Purification (Size Exclusion Chromatography) conjugation->purification efficiency Conjugation Efficiency (e.g., BCA Assay for Protein) purification->efficiency

Caption: Workflow for conjugating ligands to carboxylated liposomes.

Methodology:

  • Activation of Carboxylic Acid Groups: Activate the terminal carboxyl groups on the liposome surface using a carbodiimide crosslinker such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate.

  • Ligand Conjugation: Add the amine-containing ligand (e.g., peptide, protein, or small molecule) to the activated liposome suspension to allow for the formation of a stable amide bond.

  • Purification: Remove unreacted ligand and coupling reagents by size exclusion chromatography (SEC) or dialysis.

  • Quantification of Conjugation Efficiency: Determine the amount of conjugated ligand using a suitable assay. For protein or peptide ligands, a colorimetric assay such as the bicinchoninic acid (BCA) assay can be used.

Conclusion and Future Directions

Both this compound and 16:0 Succinyl PE are valuable tools for the surface functionalization of liposomes. The choice between them will likely depend on the specific requirements of the application, including the nature of the molecule to be conjugated and the desired biological outcome. The longer glutaryl linker of this compound may offer advantages in terms of reduced steric hindrance and increased ligand flexibility, which could translate to higher conjugation efficiencies and enhanced target recognition. However, without direct comparative experimental data, this remains a hypothesis.

Future research should focus on conducting head-to-head comparisons of these and other functionalized lipids to generate the empirical data needed to guide the rational design of next-generation liposomal drug delivery systems. Such studies would ideally quantify differences in conjugation efficiency, liposome stability in physiologically relevant media, and in vitro and in vivo drug delivery performance. This will enable researchers to make more informed decisions in the selection of functionalized lipids to optimize the therapeutic potential of their liposomal formulations.

References

A Comparative Analysis of 16:0 Glutaryl PE and 16:0 Succinyl PE for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of functionalized lipids is a critical step in the design of effective nanoparticle-based drug delivery systems. Among the options for introducing a terminal carboxylic acid group to the surface of a liposome (B1194612), 16:0 Glutaryl PE and 16:0 Succinyl PE are two common choices. This guide provides an objective comparison of these two lipids, drawing upon their structural differences to infer their impact on the physicochemical and biological properties of lipid nanoparticles. While direct comparative experimental data is limited, this analysis is supported by established principles in lipid chemistry and nanoparticle formulation.

Structural and Physicochemical Properties

The primary distinction between this compound (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl) and 16:0 Succinyl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-succinyl) lies in the length of the dicarboxylic acid linker attached to the ethanolamine (B43304) headgroup of the phosphatidylethanolamine (B1630911) (PE). This compound incorporates a three-carbon glutaryl linker, while 16:0 Succinyl PE features a shorter, two-carbon succinyl linker.[1][2][3][4] Both lipids are derived from 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE), a phospholipid with two saturated 16-carbon acyl chains.[5]

This seemingly minor difference in linker length can have significant implications for the surface properties and subsequent performance of liposomes and other lipid-based nanoparticles. The additional carbon in the glutaryl linker extends the terminal carboxyl group further from the liposome surface compared to the succinyl linker. This can influence the surface charge density, hydration layer, and steric hindrance, which in turn affect nanoparticle stability, protein interactions, and cellular uptake.

PropertyThis compound16:0 Succinyl PE
Synonyms DPPE-NG; 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl)1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl)
Molecular Formula (Sodium Salt) C42H79NNaO11P[6]C41H77NNaO11P[7]
Molecular Weight (Sodium Salt) 828.04 g/mol [6]814.01 g/mol [3][7]
Linker Glutaryl (3-carbon chain)[1][2]Succinyl (2-carbon chain)[3][4]
Reactive Group Carboxylic AcidCarboxylic Acid

Inferred Performance Comparison

Surface Charge and Stability: The terminal carboxylic acid group on both lipids imparts a negative charge to the liposome surface at physiological pH. This negative zeta potential is crucial for colloidal stability, as it promotes electrostatic repulsion between nanoparticles, preventing aggregation.[8] The slightly longer glutaryl linker may position the negative charge further into the aqueous environment, potentially leading to a more diffuse charge distribution and a different zeta potential compared to the more compact succinyl linker. The stability of liposomes is often assessed by monitoring changes in particle size and zeta potential over time.[7][9]

Biomolecule Conjugation: The primary utility of these lipids is to provide a reactive carboxyl group on the liposome surface for the covalent attachment of targeting ligands, polymers (such as polyethylene (B3416737) glycol for "stealth" properties), or therapeutic molecules. The longer, more flexible glutaryl linker may offer greater accessibility for the conjugation of bulky molecules, potentially leading to higher conjugation efficiencies compared to the more sterically hindered succinyl group.

Cellular Uptake and Biological Interactions: The surface characteristics of nanoparticles, including charge and hydrophilicity, are critical determinants of their interaction with cells.[10] The density and presentation of the carboxyl groups can influence protein adsorption (opsonization), which in turn affects recognition and uptake by the reticuloendothelial system.[11] It is plausible that the different linker lengths of glutaryl and succinyl PE could lead to distinct protein corona formation, resulting in different in vivo circulation times and cellular uptake profiles. The uptake of nanoparticles into cells is a complex process that can occur through various endocytic pathways.[12][13]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the synthesis, formulation, and characterization of nanoparticles incorporating this compound or 16:0 Succinyl PE.

Synthesis of N-Acylated Phosphatidylethanolamine

The synthesis of both this compound and 16:0 Succinyl PE generally involves the reaction of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) with the corresponding dicarboxylic anhydride (B1165640) (glutaric anhydride or succinic anhydride) in an organic solvent in the presence of a base.

Materials:

Protocol:

  • Dissolve DPPE in a mixture of chloroform and methanol.

  • Add a molar excess of either glutaric anhydride or succinic anhydride to the DPPE solution.

  • Add a molar excess of a non-nucleophilic base, such as triethylamine, to catalyze the reaction.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours to overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the resulting product by silica gel column chromatography using a gradient of chloroform and methanol as the eluent.

  • Characterize the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Liposome Preparation by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[14]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound or 16:0 Succinyl PE

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • Dissolve the desired lipids (e.g., DPPC, cholesterol, and either this compound or 16:0 Succinyl PE in a specific molar ratio) in chloroform in a round-bottom flask.[1]

  • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids. This will form a suspension of MLVs.

  • For a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.[15]

Characterization of Liposome Size and Zeta Potential

Dynamic light scattering (DLS) and electrophoretic light scattering (ELS) are standard techniques for measuring particle size and zeta potential, respectively.[16]

Protocol:

  • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for measurement.

  • For particle size measurement (DLS), place the diluted sample in a cuvette and analyze using a particle size analyzer. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles and correlates this to the particle size distribution.

  • For zeta potential measurement (ELS), inject the diluted sample into a specialized zeta cell. An electric field is applied, and the velocity of the charged liposomes is measured by laser Doppler velocimetry.[] The zeta potential is then calculated from the electrophoretic mobility.[18]

In Vitro Drug Release Assay

This assay is used to determine the rate at which an encapsulated drug is released from the liposomes over time.[2]

Protocol:

  • Prepare drug-loaded liposomes using the thin-film hydration method, with the drug dissolved in the hydration buffer.

  • Remove any unencapsulated drug by dialysis or size exclusion chromatography.

  • Place a known concentration of the drug-loaded liposome suspension in a dialysis bag with a suitable molecular weight cutoff.

  • Immerse the dialysis bag in a larger volume of release buffer (e.g., PBS at 37°C) with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release buffer and replace with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the amount of drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Visualizing Experimental Workflows

Experimental_Workflow cluster_synthesis Lipid Synthesis cluster_formulation Liposome Formulation & Characterization cluster_evaluation Performance Evaluation DPPE DPPE Reaction Acylation Reaction DPPE->Reaction Anhydride Glutaric or Succinic Anhydride Anhydride->Reaction Purification Column Chromatography Reaction->Purification Final_Product This compound or 16:0 Succinyl PE Purification->Final_Product Lipids Lipid Mixture (DPPC, Cholesterol, Functionalized PE) Thin_Film Thin-Film Hydration Lipids->Thin_Film Extrusion Extrusion Thin_Film->Extrusion Characterization Size & Zeta Potential (DLS & ELS) Extrusion->Characterization Liposomes Characterized Liposomes Characterization->Liposomes Drug_Loading Drug Loading Release_Assay In Vitro Release Drug_Loading->Release_Assay Cellular_Uptake Cellular Uptake Studies Release_Assay->Cellular_Uptake Performance_Data Performance Data Cellular_Uptake->Performance_Data

Cellular_Uptake_Pathway Nanoparticle Nanoparticle Cell_Membrane Cell Membrane Nanoparticle->Cell_Membrane Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Cytosolic_Release Cytosolic Release Endosome->Cytosolic_Release Endosomal Escape Lysosome Lysosome Late_Endosome->Lysosome Fusion

Conclusion

The choice between this compound and 16:0 Succinyl PE for a specific drug delivery application will depend on the desired surface properties and the nature of the molecule to be conjugated. While both provide a means to introduce a reactive carboxyl group, the difference in linker length is likely to influence the physicochemical and biological behavior of the resulting nanoparticles. This compound, with its longer linker, may offer advantages in terms of conjugation efficiency for bulky molecules. Conversely, the more compact 16:0 Succinyl PE might be preferable in applications where a higher surface charge density in close proximity to the lipid bilayer is desired.

Given the lack of direct comparative studies, it is recommended that researchers empirically evaluate both lipids in their specific formulation to determine which provides the optimal performance characteristics for their intended application. The experimental protocols provided in this guide offer a starting point for such an evaluation.

References

A Comparative Guide to 16:0 Glutaryl PE and 18:1 Glutaryl PE in Liposome Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of lipids is a critical determinant of the physicochemical properties and, consequently, the in vivo performance of liposomal drug delivery systems. Among the functionalized lipids used to impart specific characteristics to liposomes, glutaryl-phosphatidylethanolamines (Glutaryl PE) are frequently employed to introduce a negative surface charge and provide a reactive carboxyl group for covalent ligand attachment. The nature of the acyl chains of these phospholipids (B1166683) plays a pivotal role in the final attributes of the liposome (B1194612). This guide provides an objective comparison of two commonly used Glutaryl PE lipids: 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (16:0 Glutaryl PE) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (18:1 Glutaryl PE).

Structural Differences and their Implications

The primary distinction between this compound and 18:1 Glutaryl PE lies in the saturation of their acyl chains. This compound possesses two saturated 16-carbon palmitoyl (B13399708) chains, while 18:1 Glutaryl PE contains two monounsaturated 18-carbon oleoyl (B10858665) chains. This seemingly subtle difference has profound effects on the packing of the lipid molecules within the liposomal bilayer, influencing membrane fluidity, stability, and permeability.

Structural Comparison of 16:0 and 18:1 Glutaryl PE cluster_16_0 This compound (DPPE-Glutaryl) cluster_18_1 18:1 Glutaryl PE (DOPE-Glutaryl) struct_16_0 Glutaryl-PE Headgroup Two Saturated Palmitoyl (16:0) Chains prop_16_0 Straight, tightly packed acyl chains Higher phase transition temperature (Tm) More rigid membrane struct_18_1 Glutaryl-PE Headgroup Two Monounsaturated Oleoyl (18:1) Chains prop_18_1 Kinked acyl chains due to cis double bond Looser packing Lower phase transition temperature (Tm) More fluid membrane

Caption: Structural differences between 16:0 and 18:1 Glutaryl PE.

Comparative Performance in Liposome Formulations

The choice between 16:0 and 18:1 Glutaryl PE will depend on the desired characteristics of the final liposomal formulation. Liposomes incorporating this compound are expected to exhibit greater rigidity and stability, which can be advantageous for controlled drug release applications. In contrast, 18:1 Glutaryl PE will contribute to a more fluid and potentially pH-sensitive membrane, a desirable trait for stimuli-responsive drug delivery systems.

FeatureThis compound Liposomes18:1 Glutaryl PE LiposomesRationale
Membrane Rigidity HighLowThe saturated palmitoyl chains of this compound allow for tight packing, leading to a more ordered and rigid bilayer. The unsaturated oleoyl chains of 18:1 Glutaryl PE introduce kinks, resulting in a more fluid and disordered membrane.
Phase Transition Temp. (Tm) HigherLowerTightly packed saturated chains require more energy to transition from a gel to a liquid-crystalline phase.
Stability (in vitro) More StableLess StableThe rigid membrane of this compound liposomes reduces drug leakage and enhances stability during storage.
Permeability LowHighA more fluid membrane is generally more permeable to encapsulated contents.
pH-Sensitivity LowPotentially HighThe parent lipid of 18:1 Glutaryl PE, DOPE, is known to induce non-bilayer structures at acidic pH, which can lead to pH-sensitive liposomes. This property may be retained in 18:1 Glutaryl PE.
Zeta Potential NegativeNegativeThe glutaryl headgroup imparts a negative charge to the liposome surface. Experimental data for liposomes containing 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl showed a zeta potential of approximately -23 mV[1].
Particle Size Dependent on preparationDependent on preparationWhile the lipid choice influences membrane properties, the final particle size is primarily determined by the preparation method (e.g., extrusion). Liposomes containing this compound have been formulated at around 198 nm[1].

Experimental Protocols

Liposome Preparation via Thin-Film Hydration and Extrusion

This method is widely used for preparing unilamellar liposomes with a controlled size distribution.

Liposome Preparation Workflow cluster_prep Preparation start Start dissolve Dissolve Lipids in Organic Solvent start->dissolve evaporate Evaporate Solvent to Form a Thin Film dissolve->evaporate hydrate Hydrate Film with Aqueous Buffer evaporate->hydrate extrude Extrude through Polycarbonate Membranes hydrate->extrude characterize Characterize Liposomes extrude->characterize end End characterize->end

Caption: Experimental workflow for liposome preparation.

Materials:

  • This compound or 18:1 Glutaryl PE

  • Matrix lipid (e.g., DPPC for this compound, DOPC for 18:1 Glutaryl PE)

  • Cholesterol (optional, for membrane stabilization)

  • Chloroform and/or Methanol

  • Aqueous buffer (e.g., PBS, HEPES)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Dissolution: Dissolve the desired lipids (e.g., a molar ratio of matrix lipid:cholesterol:Glutaryl PE) in a chloroform/methanol mixture in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with the aqueous buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Extrusion: Subject the resulting multilamellar vesicle suspension to multiple passes (e.g., 11-21 times) through an extruder equipped with polycarbonate membranes of the desired pore size. This will produce unilamellar liposomes with a more uniform size distribution.

Liposome Characterization

a) Particle Size and Polydispersity Index (PDI) Analysis

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument. The PDI value indicates the broadness of the size distribution, with values below 0.2 generally considered acceptable for pharmaceutical applications.

b) Zeta Potential Measurement

  • Technique: Electrophoretic Light Scattering (ELS)

  • Procedure:

    • Dilute the liposome suspension in an appropriate low-ionic-strength buffer.

    • Inject the sample into the measurement cell of a zeta potential analyzer.

    • The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated. A zeta potential of ±30 mV or greater is generally indicative of good colloidal stability[2][3].

c) Drug Encapsulation Efficiency (EE)

  • Procedure:

    • Separate the unencapsulated ("free") drug from the liposomes using techniques such as size exclusion chromatography or dialysis.

    • Quantify the amount of drug in the liposomal fraction and the amount of free drug.

    • Calculate the EE using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

Conclusion

The selection between this compound and 18:1 Glutaryl PE for liposome formulation should be guided by the specific requirements of the intended application. For applications demanding high stability and controlled release, the saturated this compound is a suitable choice. Conversely, for formulations where membrane fluidity and potential pH-sensitivity are desired, such as in stimuli-responsive systems for intracellular drug delivery, the unsaturated 18:1 Glutaryl PE may be more appropriate. The experimental protocols provided herein offer a foundation for the formulation and characterization of liposomes containing these functionalized lipids, enabling researchers to tailor their drug delivery systems for optimal performance.

References

A Comparative Guide to Validating the Purity of 16:0 Glutaryl PE using TLC and GC/FID

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, Thin-Layer Chromatography (TLC) and Gas Chromatography/Flame-Ionization Detection (GC/FID), for validating the purity of 16:0 Glutaryl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl). The selection of an appropriate analytical method is critical for ensuring the quality and consistency of raw materials in research and pharmaceutical development. This document outlines the experimental protocols for both methods, presents a comparative analysis of their performance, and includes supporting data to aid in the selection of the most suitable technique for your specific needs.

Introduction

This compound is a synthetic phospholipid derivative used in various biomedical applications, including drug delivery systems and the formation of lipid nanoparticles.[1][2][3] Ensuring the purity of this lipid is paramount, as impurities can significantly impact its physicochemical properties and biological activity. Common impurities in synthetic phospholipids (B1166683) can include starting materials such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE), byproducts from the glutarylation reaction, and degradation products like lysophospholipids and free fatty acids.

This guide explores two orthogonal analytical methods for purity assessment:

  • Thin-Layer Chromatography (TLC): A qualitative and semi-quantitative technique that separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase. It is a rapid and cost-effective method for identifying the presence of impurities.

  • Gas Chromatography/Flame-Ionization Detection (GC/FID): A powerful quantitative technique used to determine the fatty acid composition of a lipid. For phospholipids, this involves a derivatization step to convert the fatty acids into volatile fatty acid methyl esters (FAMEs).

Experimental Workflow

The overall workflow for validating the purity of this compound using both TLC and GC/FID is depicted in the diagram below.

G cluster_0 Sample Preparation cluster_1 TLC Analysis cluster_2 GC/FID Analysis sample This compound Sample dissolve Dissolve in appropriate solvent (e.g., Chloroform/Methanol) sample->dissolve spot Spot sample on TLC plate dissolve->spot hydrolyze Hydrolyze to release fatty acids dissolve->hydrolyze develop Develop plate in solvent system spot->develop visualize Visualize spots develop->visualize analyze_tlc Analyze Rf values visualize->analyze_tlc purity_assessment Purity Assessment analyze_tlc->purity_assessment methylate Methylate to form FAMEs hydrolyze->methylate inject Inject FAMEs into GC/FID methylate->inject analyze_gc Analyze retention times and peak areas inject->analyze_gc analyze_gc->purity_assessment

Figure 1. Workflow for purity validation of this compound.

Experimental Protocols

Thin-Layer Chromatography (TLC)

TLC provides a rapid visual assessment of the purity of this compound by separating it from potential non-polar and more polar impurities.

Materials:

  • Silica (B1680970) gel 60 TLC plates

  • Developing tank

  • Spotting capillaries

  • Solvent system: Chloroform:Methanol (B129727):Acetic Acid:Water (50:25:8:4, v/v/v/v)

  • Visualization reagent: Molybdenum blue spray reagent for phospholipids, or iodine vapor.[4]

  • This compound sample

  • Reference standards (e.g., DPPE, palmitic acid)

Procedure:

  • Plate Preparation: Activate the silica gel TLC plate by heating at 110°C for 30 minutes. Allow to cool to room temperature before use.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent such as a chloroform:methanol mixture (2:1, v/v) to a concentration of approximately 1 mg/mL.

  • Spotting: Using a capillary tube, carefully spot a small amount of the sample solution onto the origin line of the TLC plate. Also spot the reference standards if available.

  • Development: Place the spotted TLC plate in a developing tank containing the prepared solvent system. Ensure the solvent level is below the origin line. Seal the tank and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the tank and mark the solvent front. Dry the plate thoroughly in a fume hood. Visualize the separated spots by spraying with molybdenum blue reagent (which is specific for phospholipids) and heating, or by placing the plate in a sealed chamber with iodine crystals.

  • Analysis: Calculate the Retention factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). Compare the Rf value of the main spot with that of the reference standard and look for the presence of any secondary spots, which indicate impurities.

Gas Chromatography/Flame-Ionization Detection (GC/FID)

GC/FID is used to quantify the fatty acid composition of the this compound, confirming that palmitic acid (16:0) is the only fatty acid present.

Materials:

  • Gas chromatograph with a flame-ionization detector (FID)

  • Capillary column (e.g., DB-23, HP-88 or equivalent polar column)[5]

  • Sodium methoxide (B1231860) in methanol (0.5 M)

  • Hexane (B92381)

  • Internal standard (e.g., methyl heptadecanoate)

  • This compound sample

  • Fatty acid methyl ester (FAME) standard mix containing methyl palmitate

Procedure:

  • Sample Preparation (Transesterification):

    • Weigh approximately 5 mg of the this compound sample into a screw-capped test tube.

    • Add 1 mL of hexane and vortex to dissolve.

    • Add 200 µL of 0.5 M sodium methoxide in methanol.

    • Cap the tube tightly and vortex for 2 minutes. Let it stand at room temperature for 10 minutes.

    • Add 1 mL of water, vortex, and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

  • GC/FID Analysis:

    • Instrument Conditions:

      • Injector Temperature: 250°C

      • Detector Temperature: 260°C

      • Oven Temperature Program: Initial temperature of 140°C, hold for 5 minutes, then ramp to 240°C at a rate of 4°C/minute, and hold for 5 minutes.[6]

      • Carrier Gas: Helium or Hydrogen

      • Split Ratio: 50:1

    • Injection: Inject 1 µL of the FAMEs solution into the GC.

    • Data Analysis: Identify the methyl palmitate peak by comparing its retention time to that of a certified FAME standard. Quantify the peak area to determine the percentage of palmitic acid relative to all other detected fatty acids.

Comparison of TLC and GC/FID for Purity Validation

FeatureThin-Layer Chromatography (TLC)Gas Chromatography/Flame-Ionization Detection (GC/FID)
Principle Separation based on polarity and differential partitioning between stationary and mobile phases.Separation of volatile compounds based on their boiling points and interactions with the stationary phase.
Analyte Intact phospholipid (this compound).Fatty acid methyl esters (FAMEs) derived from the phospholipid.
Information Provided Qualitative and semi-quantitative assessment of purity. Presence of polar and non-polar impurities.Quantitative analysis of fatty acid composition.
Primary Use Rapid screening for the presence of impurities such as starting material (DPPE), lysophospholipids, and other polar or non-polar contaminants.Accurate determination of the fatty acid profile to confirm the presence of only palmitic acid (16:0).
Advantages - Simple and inexpensive setup.[7] - Rapid analysis time. - Multiple samples can be run simultaneously.[7] - Good for detecting a wide range of impurities.- Highly sensitive and quantitative.[8] - Provides accurate fatty acid composition. - Well-established and robust method.
Disadvantages - Primarily qualitative; quantification is less precise.[8] - Resolution may be limited for complex mixtures. - Manual process, can be operator-dependent.- Requires derivatization of the sample (transesterification). - Does not provide information on the intact phospholipid. - More expensive equipment and setup.

Expected Results and Data Interpretation

TLC Analysis

For a pure sample of this compound, a single, well-defined spot should be observed on the TLC plate. The presence of additional spots indicates impurities. The expected Rf values in the recommended solvent system are estimated as follows:

CompoundExpected Rf Value (Approximate)Rationale
This compound 0.3 - 0.4The free carboxylic acid on the glutaryl group increases polarity compared to DPPE.
DPPE (starting material)0.5 - 0.6Less polar than this compound due to the absence of the free carboxyl group.
Lyso-PE0.1 - 0.2The presence of a free hydroxyl group makes it significantly more polar.
Palmitic Acid0.8 - 0.9As a free fatty acid, it is much less polar than the phospholipids.

Note: Actual Rf values can vary depending on experimental conditions such as the specific TLC plates, chamber saturation, and temperature.

GC/FID Analysis

The GC/FID chromatogram of the FAMEs derived from pure this compound should show a single major peak corresponding to methyl palmitate. The retention time of this peak should match that of a methyl palmitate standard. The purity is determined by the percentage of the peak area of methyl palmitate relative to the total area of all peaks in the chromatogram. For a high-purity sample, this value should be >99%.

Fatty Acid Methyl EsterExpected Retention Time (Approximate)
Methyl Palmitate (C16:0)15 - 20 minutes (under the specified conditions)

Note: Retention times are dependent on the specific GC column and operating parameters.

Conclusion

Both TLC and GC/FID are valuable tools for assessing the purity of this compound, providing complementary information.

  • TLC is an indispensable, rapid, and cost-effective first-pass screening method to detect the presence of a wide range of potential impurities, including unreacted starting materials and polar degradation products. Its simplicity makes it ideal for routine quality control.

  • GC/FID provides essential quantitative data on the fatty acid composition , confirming the identity of the acyl chains and ensuring the absence of other fatty acid contaminants. This level of quantification is crucial for applications where the precise lipid structure is critical.

For comprehensive quality assurance of this compound, a combination of both techniques is recommended. TLC can be used for initial purity screening, and GC/FID can be employed for final quantitative confirmation of the fatty acid profile. This dual-pronged approach ensures a high degree of confidence in the purity and identity of the material for research and drug development purposes.

References

comparative analysis of functionalized lipids for drug delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of nanotechnology in medicine has established functionalized lipids as a cornerstone of advanced drug delivery systems. Their versatility in encapsulating a wide array of therapeutic payloads, from small molecules to nucleic acids, and the ability to tailor their surfaces for specific biological interactions, have propelled them to the forefront of nanomedicine. This guide provides a comparative analysis of key classes of functionalized lipids, presenting experimental data, detailed protocols for their evaluation, and visual representations of critical biological pathways and experimental workflows.

Comparative Analysis of Functionalized Lipids

The choice of functionalized lipid is critical in determining the pharmacokinetic profile, cellular uptake, and ultimately, the therapeutic efficacy of a drug delivery system. This section provides a quantitative comparison of different classes of functionalized lipids based on key performance parameters.

Cationic vs. Ionizable Lipids for Nucleic Acid Delivery

Cationic and ionizable lipids are essential for the delivery of negatively charged nucleic acids like siRNA and mRNA. While cationic lipids possess a permanent positive charge, ionizable lipids have a pKa that allows them to be neutral at physiological pH and become protonated in the acidic environment of the endosome. This difference significantly impacts their efficacy and toxicity.[1][2][3][4]

FeatureCationic Lipids (e.g., DOTAP)Ionizable Lipids (e.g., DLin-MC3-DMA)Reference
Charge at Physiological pH (7.4) PositiveNeutral[1][4]
Toxicity Higher, due to membrane disruptionLower, due to neutral charge in circulation[3][4]
Nucleic Acid Encapsulation Driven by electrostatic interactionsOccurs at acidic pH during formulation[1][4]
Endosomal Escape Mediated by electrostatic interactions with endosomal membraneProtonation in endosome leads to membrane destabilization[1][3]
In vivo Application Limited by systemic toxicityWidely used in FDA-approved therapies (e.g., Onpattro)[1]

Table 1: Physicochemical and In Vivo Performance of Cationic vs. Ionizable Lipid Nanoparticles for siRNA Delivery.

ParameterCationic LNP (DOTAP-based)Ionizable LNP (MC3-based)Reference
Particle Size (nm) ~120~80
Zeta Potential (mV) +45~0 at pH 7.4
siRNA Encapsulation Efficiency (%) >90%>95%
In vivo Gene Silencing (ED50 in mg/kg) Not suitable for systemic use due to toxicity~0.005 (in mice)[5]
PEGylated (Stealth) vs. Non-PEGylated Lipids

Polyethylene glycol (PEG) modification of lipid nanoparticles, known as PEGylation, creates a hydrophilic layer that sterically hinders the adsorption of plasma proteins (opsonization), thereby reducing uptake by the mononuclear phagocyte system (MPS).[6][7][8][9][10][11] This "stealth" property significantly prolongs circulation time.

FeatureNon-PEGylated LiposomesPEGylated (Stealth) LiposomesReference
Circulation Half-life ShortLong[6][11]
MPS Uptake HighLow[6][11]
Tumor Accumulation (EPR effect) LowerHigher (due to longer circulation)[5]
Cellular Uptake Generally higher direct cell interactionCan be hindered by the PEG layer (the "PEG dilemma")[12][13]
Immunogenicity Can be immunogenicReduced, but can induce anti-PEG antibodies ("ABC phenomenon")[7][9]

Table 2: Comparative Pharmacokinetics of Doxorubicin (B1662922) in Free Form, Non-PEGylated, and PEGylated Liposomes.

ParameterFree DoxorubicinNon-PEGylated Liposomal DoxorubicinPEGylated Liposomal Doxorubicin (Doxil®)Reference
Plasma Half-life (t1/2) MinutesHours~55 hours[6][14]
Clearance Rate (L/h) 45Lower than free drug0.1[6]
Volume of Distribution HighLower than free drugSignificantly lower[6]
Tumor Accumulation LowModerateHigh[14]

Table 3: In Vivo Efficacy of PEGylated vs. Non-PEGylated pH-Sensitive Liposomal Doxorubicin in a 4T1 Breast Cancer Model.

FormulationTumor Growth Inhibition (%)Reference
Free Doxorubicin ~40%[13]
PEGylated Liposomal Doxorubicin ~50%[13]
Non-PEGylated Liposomal Doxorubicin 60.4%[13]

Note: In this specific pH-sensitive formulation, the non-PEGylated version showed superior efficacy, highlighting that the "PEG dilemma" can impact therapeutic outcomes.[13]

Ligand-Targeted vs. Non-Targeted Lipids

To enhance drug delivery to specific cells or tissues, lipid nanoparticles can be functionalized with targeting ligands such as antibodies, peptides, or small molecules that bind to receptors overexpressed on the target cells.[15][16] This active targeting can improve efficacy and reduce off-target side effects.

FeatureNon-Targeted LiposomesLigand-Targeted LiposomesReference
Accumulation in Tumors Primarily through the EPR effect (passive targeting)EPR effect + receptor-mediated uptake (active targeting)[5]
Cellular Uptake by Target Cells Non-specificSpecific and enhanced[16][17]
Specificity LowHigh[17]
Therapeutic Efficacy VariablePotentially higher[17][18]

Table 4: Comparative Cellular Uptake and Efficacy of HER2-Targeted vs. Non-Targeted Liposomal Doxorubicin.

ParameterNon-Targeted LiposomesHER2-Targeted Liposomes (with Trastuzumab)Reference
Cellular Uptake in HER2+ Cells BaselineSignificantly higher[17][19]
Antiproliferative Activity (IC50 in HER2+ cells) HigherLower (more potent)[17]
In Vivo Tumor Reduction (Ovarian Cancer Xenograft) ModerateSuperior[18]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of functionalized lipid nanoparticles.

Preparation of Functionalized Lipid Nanoparticles

A common method for preparing lipid nanoparticles is through microfluidic mixing, where a lipid solution in ethanol (B145695) is rapidly mixed with an aqueous solution containing the therapeutic payload.

  • Materials:

    • Lipids (e.g., ionizable lipid, helper lipid, cholesterol, PEG-lipid) dissolved in ethanol.

    • Therapeutic payload (e.g., mRNA, siRNA) dissolved in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

    • Microfluidic mixing device (e.g., NanoAssemblr).

  • Procedure:

    • Prepare the lipid mixture in ethanol and the payload solution in the aqueous buffer.

    • Set the desired flow rates for the lipid and aqueous phases.

    • Pump the two solutions through the microfluidic device for rapid mixing and self-assembly of the lipid nanoparticles.

    • Collect the resulting nanoparticle suspension.

    • Dialyze the suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated payload.

    • Sterile-filter the final formulation.

Determination of Encapsulation Efficiency (RiboGreen Assay for Nucleic Acids)

The RiboGreen assay is a sensitive method for quantifying the amount of nucleic acid encapsulated within lipid nanoparticles.[20][21][22]

  • Materials:

    • Lipid nanoparticle suspension containing nucleic acid.

    • Quant-iT RiboGreen RNA reagent.

    • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

    • Triton X-100 (2% solution).

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a standard curve of the free nucleic acid in TE buffer.

    • Dilute the lipid nanoparticle suspension in TE buffer.

    • To determine the amount of unencapsulated nucleic acid, mix the diluted nanoparticle suspension with the RiboGreen reagent in a microplate well.

    • To determine the total amount of nucleic acid, mix the diluted nanoparticle suspension with a final concentration of 0.1% Triton X-100 to lyse the nanoparticles, and then add the RiboGreen reagent.

    • Incubate the plate in the dark for 5 minutes.

    • Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~528 nm.[23]

    • Calculate the concentration of unencapsulated and total nucleic acid using the standard curve.

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid * 100

In Vitro Drug Release Assay (Dialysis Bag Method)

This method assesses the release of the encapsulated drug from the lipid nanoparticles over time in a simulated physiological environment.

  • Materials:

    • Drug-loaded lipid nanoparticle suspension.

    • Dialysis tubing with an appropriate molecular weight cut-off (MWCO).

    • Release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions).

    • Shaking water bath or incubator.

    • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC).

  • Procedure:

    • Hydrate the dialysis tubing according to the manufacturer's instructions.

    • Pipette a known volume of the drug-loaded nanoparticle suspension into the dialysis bag and seal both ends.

    • Place the dialysis bag in a container with a known volume of pre-warmed release medium.

    • Incubate at 37°C with gentle agitation.

    • At predetermined time points, withdraw a sample from the release medium and replace it with an equal volume of fresh medium.

    • Quantify the drug concentration in the collected samples.

    • Calculate the cumulative percentage of drug released over time.

Cellular Uptake Analysis (Flow Cytometry)

Flow cytometry can be used to quantify the uptake of fluorescently labeled lipid nanoparticles into cells.[24][25][26][27][28]

  • Materials:

    • Fluorescently labeled lipid nanoparticles.

    • Cell culture of the target cells.

    • FACS buffer (e.g., PBS with 1% FBS and 1 mM EDTA).

    • Trypsin or other cell detachment solution.

    • Flow cytometer.

  • Procedure:

    • Seed the target cells in a multi-well plate and allow them to adhere overnight.

    • Incubate the cells with the fluorescently labeled lipid nanoparticles at various concentrations and for different time points.

    • Wash the cells with PBS to remove non-internalized nanoparticles.

    • Detach the cells using trypsin and neutralize with media containing FBS.

    • Centrifuge the cells and resuspend them in FACS buffer.

    • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the cell population.

    • The percentage of fluorescently positive cells and the mean fluorescence intensity can be used to quantify nanoparticle uptake.

Visualizing Key Processes

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the preparation, characterization, and in vitro/in vivo evaluation of functionalized lipid nanoparticles.

experimental_workflow cluster_prep Preparation cluster_char Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation prep Lipid Nanoparticle Formulation (Microfluidic Mixing) size Particle Size & PDI (DLS) prep->size zeta Zeta Potential prep->zeta ee Encapsulation Efficiency prep->ee morphology Morphology (TEM/cryo-TEM) prep->morphology release Drug Release Assay ee->release uptake Cellular Uptake (Flow Cytometry) release->uptake toxicity Cytotoxicity Assay uptake->toxicity pk Pharmacokinetics toxicity->pk biodist Biodistribution pk->biodist efficacy Therapeutic Efficacy biodist->efficacy

Workflow for LNP formulation and evaluation.
Cellular Uptake and Endosomal Escape Pathway

A critical step for the intracellular delivery of many drugs, especially nucleic acids, is the escape of the lipid nanoparticle from the endosome into the cytoplasm. The following diagram illustrates this process.[1]

endosomal_escape cluster_cell Target Cell cluster_endosome Endosome (pH ~6.5) lnp_endo LNP payload Therapeutic Payload lnp_endo->payload Endosomal Escape cytoplasm Cytoplasm (pH ~7.4) nucleus Nucleus payload->nucleus Mechanism of Action lnp_outside Lipid Nanoparticle (LNP) lnp_outside->lnp_endo Endocytosis

References

Confirming the Structure of DPPE-GA with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl (DPPE-GA), a key lipid conjugate in drug delivery and biomaterial development. By examining its predicted fragmentation pattern against a well-characterized functionalized phospholipid, this document serves as a valuable resource for confirming the structure of DPPE-GA and understanding its mass spectral characteristics.

Introduction

DPPE-GA is a derivative of the phospholipid 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) where the primary amine of the ethanolamine (B43304) headgroup is acylated with glutaric acid. This modification introduces a terminal carboxylic acid, providing a versatile handle for conjugation to drugs, targeting ligands, or polymers. Mass spectrometry is an indispensable tool for the structural confirmation of such modified lipids. This guide outlines the expected fragmentation of DPPE-GA under tandem mass spectrometry (MS/MS) conditions and compares it with an alternative functionalized phospholipid, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Maleimide), which is also widely used in bioconjugation and drug delivery.

Predicted Mass Spectrometry Data for DPPE-GA

The structure of DPPE-GA is confirmed by identifying the precursor ion and its characteristic fragment ions in mass spectrometry. The predicted fragmentation pattern is based on the known behavior of its constituent parts: the DPPE lipid and the glutaric acid linker.

Table 1: Predicted m/z Values for Key Ions of DPPE-GA in ESI-MS/MS

Ion DescriptionPredicted m/z (Positive Ion Mode)Predicted m/z (Negative Ion Mode)
Precursor Ion [M+H]⁺ / [M-H]⁻ 806.5804.5
Fragments from Headgroup
Loss of glutaric acid (-132.1 Da)674.4-
Glutaric acid fragment [GA-H]⁻-131.0
Loss of glutaryl-ethanolamine phosphodiester--
Phosphoethanolamine-glutaryl fragment274.1272.1
Fragments from Lipid Backbone
Loss of palmitic acid (-256.4 Da)550.1548.1
Loss of palmitoyl (B13399708) ketene (B1206846) (-238.4 Da)568.1566.1
Palmitic acid fragment [C15H31COOH-H]⁻-255.2
Lysophospholipid fragment (loss of one palmitoyl chain)550.1548.1
Diglyceride fragment551.5-

Note: The predicted m/z values are based on the monoisotopic masses of the constituent atoms. Actual observed values may vary slightly depending on the instrument and experimental conditions.

Comparison with DSPE-PEG2000-Maleimide

For comparative purposes, the mass spectrometry data of DSPE-PEG2000-Maleimide, another commonly used functionalized phospholipid, is presented. This lipid features a stearoyl backbone, a PEG linker, and a maleimide (B117702) functional group.

Table 2: Representative m/z Values for Key Ions of DSPE-PEG2000-Maleimide in ESI-MS/MS

Ion DescriptionRepresentative m/z (Positive Ion Mode)
Precursor Ion [M+Na]⁺ ~2880.5 (average due to PEG polydispersity)
Fragments from PEG Chain
Characteristic repeating unit (-44.03 Da)Series of peaks separated by 44.03 m/z
Fragments from Headgroup
DSPE-related fragments748.6 (DSPE+H)⁺
Fragments from Lipid Backbone
Loss of stearic acid (-284.5 Da)~2596.0
Stearic acid fragment285.3
Lysophospholipid fragment~2596.0
Diglyceride fragment607.5

Note: The m/z values for DSPE-PEG2000-Maleimide are approximate due to the polydispersity of the PEG chain. The presented values are for a representative species.

Experimental Protocols

Detailed methodologies are crucial for reproducible mass spectrometry results. Below are typical protocols for the analysis of functionalized phospholipids (B1166683).

Sample Preparation

  • Lipid Extraction: For samples from biological matrices, a modified Bligh-Dyer or Folch extraction is typically employed to isolate the lipid fraction.

  • Sample Dilution: The dried lipid extract or a standard solution of the functionalized lipid is dissolved in an appropriate solvent mixture, such as chloroform/methanol (1:1, v/v) or isopropanol/acetonitrile/water, to a final concentration of 1-10 µM.

  • Addition of Modifier: To enhance ionization, a modifier such as ammonium (B1175870) acetate (B1210297) or sodium acetate (1-5 mM) may be added to the sample solution.

Mass Spectrometry Analysis

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

  • Ionization Mode: Both positive and negative ion modes should be utilized to obtain comprehensive fragmentation information.

  • MS Scan: A full scan MS is performed to identify the precursor ion of the target molecule.

  • MS/MS Scan (Collision-Induced Dissociation - CID): The precursor ion of interest is isolated and subjected to CID to generate fragment ions. The collision energy should be optimized to achieve a balance between precursor ion depletion and the generation of a rich fragment ion spectrum. Typical collision energies range from 20 to 50 eV.

  • Data Analysis: The acquired MS and MS/MS data are analyzed to identify the precursor and fragment ions, which are then matched with the predicted values to confirm the structure.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of DPPE-GA in positive ion mode ESI-MS/MS.

DPPE_GA_Fragmentation cluster_precursor Precursor Ion cluster_fragments Fragment Ions [M+H]+ (m/z 806.5) [M+H]+ (m/z 806.5) Loss of Palmitic Acid (m/z 550.1) Loss of Palmitic Acid (m/z 550.1) [M+H]+ (m/z 806.5)->Loss of Palmitic Acid (m/z 550.1) - C16H32O2 Diglyceride Fragment (m/z 551.5) Diglyceride Fragment (m/z 551.5) [M+H]+ (m/z 806.5)->Diglyceride Fragment (m/z 551.5) - C7H12NO7P Loss of Glutaric Acid (m/z 674.4) Loss of Glutaric Acid (m/z 674.4) [M+H]+ (m/z 806.5)->Loss of Glutaric Acid (m/z 674.4) - C5H8O4 Phosphoethanolamine-Glutaryl Fragment (m/z 274.1) Phosphoethanolamine-Glutaryl Fragment (m/z 274.1) Loss of Glutaric Acid (m/z 674.4)->Phosphoethanolamine-Glutaryl Fragment (m/z 274.1) Further Fragmentation

Caption: Predicted fragmentation of DPPE-GA in positive ion ESI-MS/MS.

Conclusion

The structural confirmation of DPPE-GA via mass spectrometry relies on the accurate identification of its precursor ion and a series of characteristic fragment ions resulting from cleavages at the headgroup and lipid backbone. The predicted fragmentation pattern presented in this guide provides a robust framework for this analysis. Comparison with alternative functionalized phospholipids like DSPE-PEG2000-Maleimide highlights the unique mass spectral signatures of different lipid conjugates, which is essential for their unambiguous identification in complex mixtures. The provided experimental protocols offer a starting point for developing optimized analytical methods for the characterization of these important biomolecules.

A Performance Comparison of Cross-Linkers for 16:0 Glutaryl PE in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of cross-linking strategies for 16:0 Glutaryl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl)). As the primary amine of the phosphoethanolamine headgroup is modified with a glutaryl moiety, the key reactive functional group available for conjugation is the terminal carboxyl group (-COOH) of the glutaryl linker. This guide focuses on cross-linking methodologies that target this carboxyl group, providing a framework for selecting the optimal strategy for your research needs, whether for creating liposomal drug delivery systems, studying membrane interactions, or developing novel biomaterials.

Understanding the Reactive Handle of this compound

The structure of this compound dictates the choice of cross-linking chemistry. The terminal carboxyl group can be targeted primarily through two main strategies:

  • "Zero-Length" Cross-Linking via Carbodiimide (B86325) Chemistry: This approach activates the carboxyl group, allowing it to react directly with a primary amine on another molecule, forming a stable amide bond without introducing any additional spacer atoms.

  • Heterobifunctional Cross-Linking: This strategy employs a cross-linker with a carboxyl-reactive group at one end and a different reactive group at the other, enabling the conjugation of this compound to other functional groups like thiols or for subsequent click chemistry reactions.

This guide will compare the performance, advantages, and disadvantages of these approaches, supported by general principles of cross-linking chemistry.

Comparative Analysis of Cross-Linking Strategies

The choice of cross-linker will depend on the specific application, including the desired spacer arm length, reaction efficiency, and the nature of the molecule to be conjugated to the this compound.

Table 1: Performance Comparison of Key Cross-Linking Strategies for this compound
FeatureCarbodiimide (EDC) + DiamineHeterobifunctional (e.g., Hydrazide-Maleimide)
Target Group on this compound Carboxyl (-COOH)Carboxyl (-COOH)
Mechanism Activation of -COOH to form an O-acylisourea intermediate, which then reacts with a primary amine.Formation of a stable hydrazone bond with the EDC-activated carboxyl group, leaving a terminal maleimide (B117702) group.
Resulting Bond Amide BondHydrazone Bond
Spacer Arm Length of the diamine used.Length of the heterobifunctional cross-linker.
Reaction Steps Can be a one-pot reaction, but two-step is often preferred for better control.Typically a two-step process.
Reaction pH EDC activation: pH 4.5-6.0; Amine reaction: pH 7.2-8.5.EDC activation: pH 4.5-6.0; Hydrazide reaction: pH 5.0-7.0.
Efficiency Generally high, but can be affected by hydrolysis of the active intermediate.[1]High, with stable hydrazone bond formation.
Key Advantages Versatile, allows for the use of various diamines to alter spacer length. "Zero-length" if linking to an amine on a target protein.Provides a stable, maleimide-activated lipid for specific reaction with thiols.
Potential Drawbacks Potential for side reactions and hydrolysis.[2] Requires careful pH control.Requires a two-step reaction sequence.
Solubility EDC is water-soluble.[3]Solubility depends on the specific heterobifunctional cross-linker used.

Signaling Pathways and Experimental Workflows

Visualizing the reaction mechanisms and experimental procedures is crucial for successful implementation.

cluster_0 Carbodiimide (EDC) Cross-Linking Glutaryl_PE This compound (-COOH) Active_Intermediate O-acylisourea Intermediate Glutaryl_PE->Active_Intermediate + EDC (pH 4.5-6.0) EDC EDC Crosslinked_Product Cross-linked Dimer Active_Intermediate->Crosslinked_Product + Diamine (pH 7.2-8.5) Diamine H2N-Spacer-NH2

Caption: Carbodiimide (EDC) activation of this compound and subsequent cross-linking.

cluster_1 Heterobifunctional Cross-Linking Workflow Glutaryl_PE_2 This compound (-COOH) Active_Intermediate_2 O-acylisourea Intermediate Glutaryl_PE_2->Active_Intermediate_2 + EDC EDC_2 EDC Maleimide_Lipid Maleimide-Activated This compound Active_Intermediate_2->Maleimide_Lipid + Hetero-Crosslinker Hetero_Crosslinker Hydrazide- Spacer-Maleimide Final_Conjugate Final Conjugate Maleimide_Lipid->Final_Conjugate + Thiol-Molecule Thiol_Molecule Thiol-containing Molecule (e.g., Protein)

Caption: Two-step conjugation using a heterobifunctional cross-linker with this compound.

Experimental Protocols

The following are generalized protocols for the cross-linking of this compound in a liposomal formulation. Researchers should optimize concentrations and reaction times for their specific system.

Protocol 1: EDC/Diamine Cross-Linking of this compound Liposomes

Objective: To cross-link this compound within a liposome (B1194612) bilayer using a water-soluble carbodiimide (EDC) and a diamine spacer.

Materials:

  • This compound

  • Other lipids for liposome formulation (e.g., DSPC, Cholesterol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • Diamine spacer (e.g., Ethylenediamine)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate buffer, pH 7.2-8.5

  • Quenching Solution: Hydroxylamine or Glycine solution

  • Chloroform, Methanol

  • Liposome extrusion equipment

Procedure:

  • Liposome Preparation:

    • Co-dissolve this compound and other lipids in a chloroform/methanol mixture.

    • Dry the lipid mixture to a thin film under a stream of nitrogen, followed by vacuum desiccation for at least 2 hours.

    • Hydrate the lipid film with the Activation Buffer to form multilamellar vesicles (MLVs).

    • Prepare unilamellar vesicles by extrusion through polycarbonate membranes of the desired pore size.

  • Carboxyl Group Activation:

    • To the liposome suspension, add a freshly prepared solution of EDC in Activation Buffer. A 10-fold molar excess of EDC over this compound is a good starting point.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Cross-Linking Reaction:

    • Add the diamine spacer to the activated liposome suspension. The molar ratio of diamine to this compound should be optimized, starting with a 1:1 ratio.

    • Adjust the pH of the reaction mixture to 7.2-8.5 by adding the Coupling Buffer.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted O-acylisourea intermediate by adding the Quenching Solution.

    • Remove excess cross-linker and byproducts by dialysis or size-exclusion chromatography.

  • Analysis:

    • Confirm cross-linking by techniques such as Dynamic Light Scattering (DLS) to observe changes in liposome size, or by chromatographic methods (e.g., TLC, HPLC) to detect the formation of cross-linked lipid species.

Protocol 2: Two-Step Heterobifunctional Cross-Linking

Objective: To create maleimide-activated this compound liposomes for subsequent conjugation to thiol-containing molecules.

Materials:

  • Same as Protocol 1, with the following substitutions:

  • Heterobifunctional cross-linker (e.g., a Hydrazide-PEG-Maleimide linker)

  • Coupling Buffer 2: 0.1 M Phosphate buffer with 10 mM EDTA, pH 6.5-7.5

Procedure:

  • Liposome Preparation and Activation:

    • Follow steps 1 and 2 from Protocol 1 to prepare and activate the this compound liposomes with EDC.

  • First-Step Conjugation:

    • Add the hydrazide-containing heterobifunctional cross-linker to the activated liposome suspension.

    • Incubate for 2 hours at room temperature.

    • Purify the maleimide-activated liposomes via dialysis or size-exclusion chromatography to remove excess EDC and cross-linker.

  • Second-Step Conjugation (to a Thiol):

    • Add the thiol-containing molecule (e.g., a cysteine-containing peptide or protein) to the purified maleimide-activated liposomes in Coupling Buffer 2.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups with a small molecule thiol like cysteine or beta-mercaptoethanol.

    • Purify the final conjugate using a method appropriate for the conjugated molecule (e.g., dialysis, chromatography).

  • Analysis:

    • Confirm the final conjugation using appropriate analytical techniques, such as SDS-PAGE for proteins or HPLC for smaller molecules.

Conclusion

The selection of a cross-linking strategy for this compound is dependent on the final application. For creating cross-linked lipid networks or conjugating to amine-containing molecules with a defined spacer, carbodiimide chemistry with a diamine offers a versatile and efficient one-pot or two-step method. For applications requiring highly specific, subsequent conjugation to thiol-containing biomolecules, a two-step approach with a heterobifunctional cross-linker is the preferred method as it provides greater control and reduces unwanted side reactions. The provided protocols offer a starting point for researchers to develop and optimize their specific conjugation methodologies.

References

A Comparative Guide to 16:0 Glutaryl PE for Liposome Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Avanti's 16:0 Glutaryl PE with alternative methods for the surface functionalization of liposomes and other lipid-based nanoparticles. The information presented is based on peer-reviewed literature and aims to assist researchers in selecting the optimal strategy for their specific application, such as targeted drug delivery, diagnostics, and vaccine development.

Introduction to Liposome (B1194612) Surface Modification

Liposomes are versatile vesicles that can encapsulate therapeutic agents. To enhance their efficacy, their surface is often modified with targeting ligands such as antibodies, peptides, or other biomolecules. This functionalization is achieved by incorporating lipids with reactive head groups into the liposome bilayer. This compound (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl) is a functionalized phospholipid that provides a terminal carboxylic acid group, enabling the covalent attachment of various molecules.

Comparison of this compound and Alternatives

The primary alternatives to this compound for conjugating molecules to liposome surfaces involve different reactive chemistries. The most common alternative is the use of maleimide-functionalized lipids, such as DSPE-PEG-Maleimide, which react with thiol groups on the ligand. The choice between these methods depends on factors like the functional groups available on the ligand, desired bond stability, and conjugation efficiency.

Quantitative Performance Comparison

The following table summarizes the key performance differences between liposome functionalization using carboxylated lipids (like this compound) and maleimide-functionalized lipids. The data is compiled from studies using similar lipid anchors (e.g., DSPE-PEG) to provide a relevant comparison.

FeatureCarboxylated Lipids (e.g., this compound) via Carbodiimide (B86325) ChemistryMaleimide-Functionalized Lipids (e.g., DSPE-PEG-Maleimide) via Thiol-Maleimide Chemistry
Ligand Functional Group Primary Amines (-NH2)Thiols/Sulfhydryls (-SH)
Bond Type Amide BondThioether Bond
Reported Conjugation Efficiency Variable, can be lower and more difficult to control.[1] One study reported better results with the amide reaction approach.[2]Generally high and efficient, with some studies reporting over 90% efficiency.[3]
Cellular Uptake of Immunoliposomes Can be effective.Significantly greater cellular uptake reported in some studies.[4]
Stability of Conjugate Amide bonds are generally stable.Thioether bonds are also stable.[5][6]
Key Reagents Carbodiimides (e.g., EDC), N-hydroxysuccinimide (NHS) or Sulfo-NHSThiolated ligand (may require pre-modification of the ligand)

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. Below are representative protocols for conjugating antibodies to liposomes using both carboxylated and maleimide-functionalized lipids.

Protocol 1: Antibody Conjugation to this compound-Containing Liposomes via Carbodiimide Chemistry

This protocol is based on the carbodiimide-mediated coupling of an antibody to a liposome containing a carboxylated lipid.

Materials:

  • Liposomes containing this compound

  • Antibody to be conjugated

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • MES Buffer (pH 5.5)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Size-exclusion chromatography column (e.g., Sepharose CL-4B)

Procedure:

  • Prepare liposomes incorporating this compound using a standard method such as thin-film hydration followed by extrusion.

  • To a solution of the liposomes in MES buffer, add EDC and Sulfo-NHS. Incubate for 15 minutes at room temperature to activate the carboxyl groups.[4]

  • Remove excess EDC and Sulfo-NHS by passing the liposome solution through a size-exclusion chromatography column equilibrated with PBS.

  • Immediately add the antibody solution to the activated liposome solution.

  • Incubate the mixture for 2-4 hours at room temperature with gentle stirring.

  • Separate the immunoliposomes from unconjugated antibody using size-exclusion chromatography.

  • Characterize the resulting immunoliposomes for size, zeta potential, and protein concentration to determine conjugation efficiency.

Protocol 2: Antibody Conjugation to Maleimide-Functionalized Liposomes

This protocol describes the conjugation of a thiolated antibody to a liposome containing a maleimide-functionalized lipid.

Materials:

  • Liposomes containing DSPE-PEG-Maleimide

  • Antibody to be conjugated

  • 2-Iminothiolane (Traut's reagent) or other thiolation reagent

  • HEPES buffer (pH 7.0)

  • Size-exclusion chromatography column

Procedure:

  • Prepare liposomes incorporating DSPE-PEG-Maleimide.

  • Thiolate the antibody by reacting it with Traut's reagent according to the manufacturer's protocol. This introduces free sulfhydryl groups onto the antibody.[4]

  • Remove excess thiolation reagent from the antibody solution using a desalting column.

  • Mix the thiolated antibody with the maleimide-containing liposomes in HEPES buffer.

  • Incubate the reaction mixture overnight at 4°C with gentle stirring.[4]

  • Separate the immunoliposomes from unconjugated antibody using size-exclusion chromatography.

  • Characterize the resulting immunoliposomes for size, zeta potential, and protein concentration to determine conjugation efficiency.

Signaling Pathways and Workflows

Visualizing the experimental workflows can aid in understanding the conjugation processes.

experimental_workflow cluster_glutaryl This compound Method cluster_maleimide Maleimide (B117702) Method Glut_Lipo Liposome with This compound Activate Activate with EDC/Sulfo-NHS Glut_Lipo->Activate Activated_Lipo Activated Liposome Activate->Activated_Lipo Add_Ab_G Add Antibody Activated_Lipo->Add_Ab_G Conjugated_Lipo_G Immunoliposome (Amide Bond) Add_Ab_G->Conjugated_Lipo_G Purify_G Purification Conjugated_Lipo_G->Purify_G Final_Product_G Final Product Purify_G->Final_Product_G Mal_Lipo Liposome with Maleimide-PEG-DSPE Add_Ab_M Add to Liposomes Mal_Lipo->Add_Ab_M Antibody Antibody Thiolate Thiolate Antibody Antibody->Thiolate Thiol_Ab Thiolated Antibody Thiolate->Thiol_Ab Thiol_Ab->Add_Ab_M Conjugated_Lipo_M Immunoliposome (Thioether Bond) Add_Ab_M->Conjugated_Lipo_M Purify_M Purification Conjugated_Lipo_M->Purify_M Final_Product_M Final Product Purify_M->Final_Product_M

Fig. 1: Experimental workflows for liposome conjugation.

Logical Relationships in Conjugation Chemistry

The choice of conjugation chemistry is dictated by the available functional groups on the molecule to be attached.

logical_relationship cluster_functional_groups Available Functional Groups on Ligand cluster_liposome_chemistry Liposome Functionalization Chemistry Ligand Ligand to be Conjugated Amine Primary Amine (-NH2) Ligand->Amine Thiol Thiol (-SH) Ligand->Thiol GlutarylPE This compound (Carbodiimide Chemistry) Amine->GlutarylPE forms Amide Bond MaleimidePE Maleimide-Functionalized PE (Thiol-Maleimide Chemistry) Thiol->MaleimidePE forms Thioether Bond

Fig. 2: Selection of conjugation chemistry.

Conclusion

Both this compound and maleimide-functionalized lipids are effective for the surface modification of liposomes. The choice between them should be guided by the specific requirements of the application. While maleimide chemistry often offers higher and more consistent conjugation efficiencies, the carbodiimide chemistry utilized with this compound provides a valuable alternative, especially when primary amines are the only available functional group on the ligand. For applications requiring the highest degree of targeting and cellular uptake, the maleimide approach may be preferable, as suggested by some comparative studies. However, the amide bond formation with this compound has also been reported to yield excellent results and should be considered a robust method for creating functionalized liposomes. Researchers should carefully consider the trade-offs in conjugation efficiency, ligand modification requirements, and the desired stability of the final product when selecting their liposome functionalization strategy.

References

Validating the In Vivo Stability of 16:0 Glutaryl PE Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the in vivo stability of nanoparticle formulations is a critical determinant of therapeutic efficacy and safety. This guide provides a comparative analysis of nanoparticles functionalized with 16:0 Glutaryl PE against common alternative lipid nanoparticle (LNP) formulations. The inclusion of this compound, a carboxylic acid-functionalized lipid, is primarily for the purpose of conjugating targeting ligands to the nanoparticle surface.[1][2] This guide will therefore focus on comparing a hypothetical targeted LNP containing this compound with well-established LNP formulations, providing supporting data and detailed experimental protocols for their in vivo evaluation.

Comparative Analysis of Lipid Nanoparticle Formulations

The in vivo performance of lipid nanoparticles is highly dependent on their composition. Key components that influence stability, circulation time, and biodistribution include PEGylated lipids, ionizable lipids, helper lipids, and sterols like cholesterol.

Table 1: Comparison of In Vivo Performance of Different Lipid Nanoparticle Formulations

Formulation ComponentKey FunctionExpected In Vivo Performance CharacteristicsSupporting Data Highlights
This compound Surface functionalization for ligand attachment.In vivo stability will be primarily influenced by the other lipid components. The presence of a targeting ligand may alter biodistribution towards the target tissue but could also potentially increase clearance by the immune system if not optimized.Direct comparative in vivo stability data is not available for a standalone "this compound nanoparticle." Its performance is contingent on the base LNP formulation it is incorporated into.
DSPE-PEG2000 Forms a protective hydrophilic layer ("stealth" coating) to reduce opsonization and clearance by the mononuclear phagocyte system (MPS).[3][4][5]Prolonged blood circulation time and improved stability.[3][4][5][6] Higher PEG density can, however, sometimes hinder cellular uptake.[4][7]Formulations with 5-10 mol% DSPE-PEG are common for optimal stability.[3] The choice of PEG chain length also impacts performance, with longer chains generally offering better steric protection.[3]
Ionizable Lipids (e.g., SM-102, ALC-0315, DLin-MC3-DMA) Encapsulation of nucleic acid cargo and facilitation of endosomal escape.[8][9][10]The choice of ionizable lipid significantly impacts the pharmacokinetic profile and biodistribution of the expressed protein.[9]SM-102 LNP formulations have demonstrated superior mRNA protection in plasma, leading to higher bioavailability compared to other lipids after subcutaneous injection.[9] ALC-0315 LNPs showed prolonged lipid exposure but lower mRNA plasma concentrations.[9]
Cholesterol Enhances the stability of the lipid bilayer and influences cellular uptake.[11][12][13]Incorporation of cholesterol (around 30-40 mol%) increases bilayer rigidity and stability.[3] Cholesterol variants can alter nanoparticle targeting in vivo.[12]Reducing the cholesterol molar percentage in mRNA-LNPs has been shown to alter their pharmacokinetics.[13]
Helper Lipids (e.g., DOPE, DSPC) Contribute to the structural integrity and fusogenicity of the nanoparticle.The type of helper lipid can influence transfection efficacy. For instance, DOPE-containing LNPs have shown better efficacy than DSPC-containing LNPs in some studies.[11]The inclusion of helper lipids is crucial for the overall stability and function of the LNP.[14]

Experimental Protocols for In Vivo Stability Assessment

To validate the in vivo stability of nanoparticle formulations, two primary types of studies are conducted: blood circulation half-life and biodistribution analysis.

Protocol 1: Blood Circulation Half-Life Determination

This protocol outlines the steps to determine the circulation half-life of nanoparticles in a mouse model.

  • Nanoparticle Preparation and Labeling:

    • Prepare the lipid nanoparticle formulations to be tested.

    • For tracking purposes, incorporate a fluorescent lipid label (e.g., Rhod-PE) into the nanoparticle formulation at a low molar percentage (e.g., 1%).

  • Animal Model:

    • Use a suitable mouse model (e.g., BALB/c mice). All animal procedures should be approved by the relevant institutional animal care and use committee.

  • Administration:

    • Administer the fluorescently labeled nanoparticles to the mice via intravenous injection (e.g., through the tail vein).

  • Blood Sampling:

    • Collect blood samples at predetermined time points after injection (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).[15]

  • Quantification:

    • Isolate the plasma from the blood samples.

    • Measure the fluorescence intensity of the plasma samples using a fluorometer.

    • The nanoparticle concentration in the blood at each time point is proportional to the fluorescence intensity.

  • Data Analysis:

    • Plot the nanoparticle concentration in the blood versus time.

    • Fit the data to a pharmacokinetic model (e.g., a one-compartment or two-compartment model) to calculate the circulation half-life.

Protocol 2: Biodistribution Study

This protocol describes how to assess the accumulation of nanoparticles in various organs.

  • Nanoparticle Preparation and Labeling:

    • Prepare the nanoparticle formulations with a suitable label for detection. This can be a fluorescent label (as in Protocol 1) or a radiolabel.

  • Animal Model:

    • Use a suitable mouse model.

  • Administration:

    • Administer the labeled nanoparticles to the mice, typically via intravenous injection.

  • Tissue Harvesting:

    • At predetermined time points post-injection (e.g., 1 hr, 4 hr, 24 hr, 48 hr), euthanize the mice.

    • Harvest the organs of interest (e.g., liver, spleen, lungs, kidneys, heart, brain).[16][17]

  • Quantification:

    • For fluorescently labeled nanoparticles: Homogenize the harvested organs and measure the fluorescence intensity per gram of tissue.

    • For radiolabeled nanoparticles: Measure the radioactivity in each organ using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

    • This data reveals the biodistribution profile of the nanoparticles and where they accumulate in the body.

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in the experimental protocols for assessing the in vivo stability of nanoparticles.

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis cluster_analysis Data Analysis prep Nanoparticle Formulation (with fluorescent label) admin Intravenous Injection into Mouse Model prep->admin sampling Blood Sampling at Multiple Time Points admin->sampling quant Fluorescence Quantification of Plasma sampling->quant analysis Pharmacokinetic Modeling & Half-Life Calculation quant->analysis

Caption: Workflow for Blood Circulation Half-Life Study.

G cluster_prep Preparation cluster_admin Administration cluster_harvest Tissue Collection cluster_quant Quantification prep Nanoparticle Formulation (with label) admin Intravenous Injection into Mouse Model prep->admin harvest Organ Harvesting at Specific Time Points admin->harvest quant Quantification of Nanoparticles in Each Organ (%ID/g) harvest->quant

Caption: Workflow for Biodistribution Study.

Conclusion

The in vivo stability of this compound-functionalized nanoparticles is intrinsically linked to the foundational lipid formulation. While this compound provides a valuable tool for targeted delivery through ligand conjugation, its performance must be evaluated in the context of a well-designed nanoparticle containing optimized concentrations of PEGylated lipids, ionizable lipids, and cholesterol. By employing rigorous in vivo stability and biodistribution studies as outlined in this guide, researchers can effectively characterize and compare novel nanoparticle formulations, ultimately accelerating the development of safe and effective nanomedicines.

References

A Head-to-Head Comparison of Headgroup Modified Lipids for Enhanced Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of lipid is a critical determinant in the efficacy of lipid nanoparticle (LNP)-based delivery systems for therapeutics like mRNA and siRNA. The hydrophilic headgroup of these lipids plays a pivotal role in nanoparticle stability, biocompatibility, and, most importantly, the efficiency of cargo delivery to the target cells. This guide provides an objective comparison of different headgroup modified lipids, supported by experimental data, to aid in the rational design of next-generation delivery vectors.

This guide delves into the four primary classes of headgroup modified lipids: cationic, ionizable, PEGylated, and zwitterionic lipids. Each class is evaluated based on key performance metrics such as transfection efficiency, cytotoxicity, and physicochemical properties of the resulting LNPs.

Cationic Lipids: The Pioneers of Gene Delivery

Cationic lipids possess a permanently positive charge, which facilitates the electrostatic interaction with negatively charged nucleic acids, enabling efficient encapsulation. Headgroups such as quaternary ammonium (B1175870) and guanidinium (B1211019) are common in this class.

A comparative study of two widely used cationic lipids, DOTMA (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride) and DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), reveals nuances in their performance. While both share a quaternary ammonium headgroup, differences in their linker region (ether in DOTMA, ester in DOTAP) can influence their in vitro and in vivo efficacy.[1] For instance, in certain cell lines, DOTMA has demonstrated superior transfection efficiency.[1] However, the ester bonds in DOTAP offer the advantage of biodegradability, potentially leading to reduced cytotoxicity compared to the more stable ether-linked DOTMA.[1]

Cationic LipidHeadgroupLinkerKey Performance CharacteristicsReference
DOTMA Quaternary AmmoniumEtherHigh in vitro transfection efficiency. Stable ether linkage can lead to higher cytotoxicity.[1]
DOTAP Quaternary AmmoniumEsterGood transfection efficiency, with the ester linkage offering biodegradability and potentially lower toxicity.[1]

Ionizable Lipids: The pH-Sensitive Champions of mRNA Delivery

Ionizable lipids are a cornerstone of modern mRNA vaccines and therapeutics.[2][3] Their headgroups contain tertiary amines that are neutral at physiological pH and become protonated (positively charged) in the acidic environment of the endosome.[4][5][6] This pH-sensitivity is crucial for minimizing toxicity in circulation and facilitating endosomal escape of the nucleic acid cargo into the cytoplasm.[4][5]

The structure-activity relationship of ionizable lipids is a subject of intense research, with a focus on optimizing the pKa of the headgroup. A frequently cited functional window for the headgroup pKa of ionizable lipids is approximately 6.2–6.6.[2] Within this range, protonation under endosomal acidity promotes membrane destabilization and escape, while a near-neutral charge at physiological pH mitigates systemic toxicity.[2]

A study evaluating a library of ionizable lipids demonstrated a clear correlation between the headgroup structure, pKa, and in vivo mRNA delivery efficacy. Lipids with pKa values within the optimal range exhibited significantly higher protein expression in the liver.[7]

Ionizable Lipid FeatureImpact on PerformanceSupporting Evidence
Headgroup pKa (6.2-7.4) Crucial for balancing in vivo efficacy and tolerability. Optimal pKa facilitates endosomal escape.Studies show a direct correlation between pKa in this range and successful hepatic delivery of mRNA.[7][8]
Buffering Capacity May help predict successful hepatic delivery of mRNA-LNPs.A valuable parameter in predicting in vivo performance.[7][8]

PEGylated Lipids: The Stealth Agents for Prolonged Circulation

PEGylated lipids, which consist of a lipid anchor attached to a polyethylene (B3416737) glycol (PEG) polymer, are incorporated into LNP formulations to provide steric stabilization. This "stealth" coating reduces opsonization and clearance by the mononuclear phagocyte system, thereby prolonging the circulation half-life of the nanoparticles.[9][10]

The length of the lipid anchor in PEGylated lipids can significantly impact the pharmacokinetics and biodistribution of LNPs. A study comparing PEG-lipids with different anchor lengths (C14 vs. C18) in an LNP formulation demonstrated that a higher proportion of the longer C18 anchor (DSPE-PEG) resulted in increased blood circulation times.[9]

PEGylated Lipid AnchorKey Performance CharacteristicsReference
C14 (e.g., DMG-PEG) Shorter circulation time, may lead to higher accumulation in the liver.[9]
C18 (e.g., DSPE-PEG) Longer circulation time, potentially enhancing delivery to extra-hepatic tissues.[9]

Zwitterionic Lipids: The Biomimetic Approach

Zwitterionic lipids possess both a positive and a negative charge on their headgroup, resulting in a net neutral charge. These lipids, such as phosphatidylcholines (PC) and phosphatidylethanolamines (PE), are the primary components of cell membranes. Their biomimetic nature can lead to improved biocompatibility and reduced immunogenicity. While less common as the primary functional lipid for nucleic acid delivery, they are often used as helper lipids in LNP formulations to stabilize the lipid bilayer.

Experimental Protocols

To ensure the reproducibility and accurate comparison of different headgroup modified lipids, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.

Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic mixing device, a reproducible and scalable method.[11][12][13][14][15]

Materials:

  • Ionizable/Cationic Lipid (e.g., SM-102, DOTAP)

  • Helper Lipid (e.g., DOPE, DSPC)

  • Cholesterol

  • PEGylated Lipid (e.g., C14-PEG-2000)

  • mRNA or other nucleic acid cargo

  • Ethanol (B145695) (ACS grade or higher)

  • Citrate (B86180) Buffer (pH 4.0)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Microfluidic mixing device and cartridges

  • Syringe pumps

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve the ionizable/cationic lipid, helper lipid, cholesterol, and PEGylated lipid in ethanol to achieve the desired molar ratios. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEGylated lipid).[11]

  • Prepare Nucleic Acid Solution: Dissolve the mRNA in citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another syringe.

    • Set the flow rate ratio of the aqueous to organic phase (typically 3:1).

    • Pump the two solutions through the microfluidic mixing cartridge at a controlled total flow rate. The rapid mixing of the two phases leads to the self-assembly of LNPs.

  • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

  • Sterilization: Sterilize the LNP formulation by passing it through a 0.22 µm syringe filter.

  • Storage: Store the LNPs at 4°C.

Physicochemical Characterization of LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement: [11][][17][18][19]

  • Instrument: Dynamic Light Scattering (DLS) instrument.

  • Procedure:

    • Dilute the LNP suspension in 1x PBS.

    • Transfer the diluted sample to a cuvette.

    • Measure the hydrodynamic diameter (size) and PDI at 25°C. The PDI should ideally be below 0.2 for a homogenous population of nanoparticles.

2. Zeta Potential Measurement: [11][][17][18]

  • Instrument: Electrophoretic Light Scattering (ELS) instrument.

  • Procedure:

    • Dilute the LNP suspension in 0.1x PBS to reduce ionic strength.[11]

    • Load the sample into the appropriate measurement cell.

    • Measure the electrophoretic mobility to determine the zeta potential.

3. mRNA Encapsulation Efficiency Quantification: [11][20][21][22]

  • Assay: Quant-iT RiboGreen assay.

  • Procedure:

    • Prepare two sets of LNP samples. One set is diluted in TE buffer to measure the amount of free (unencapsulated) mRNA. The second set is diluted in TE buffer containing a surfactant (e.g., 1% Triton X-100) to disrupt the LNPs and measure the total mRNA.

    • Add the RiboGreen reagent to both sets of samples and to a standard curve of known mRNA concentrations.

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

In Vitro Transfection Assay

This protocol outlines the steps to assess the transfection efficiency of mRNA-LNPs in a cell culture model.[23][24]

Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2) or other relevant cell line.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • mRNA-LNP formulation encoding a reporter protein (e.g., Firefly Luciferase).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

  • LNP Treatment:

    • Dilute the mRNA-LNPs in complete cell culture medium to the desired final concentration.

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer. The light output is proportional to the amount of translated luciferase protein, indicating transfection efficiency.

In Vivo Animal Study

This protocol describes a general procedure for evaluating the in vivo efficacy of mRNA-LNPs in a mouse model.[11][25]

Materials:

  • Female C57BL/6 mice (6-8 weeks old).

  • mRNA-LNP formulation encoding a reporter protein (e.g., Firefly Luciferase).

  • Sterile saline for injection.

  • In vivo imaging system (IVIS) for bioluminescence imaging.

  • D-luciferin substrate.

Procedure:

  • Animal Acclimatization: Acclimate the mice to the facility for at least one week before the experiment.

  • LNP Administration:

    • Dilute the mRNA-LNP formulation in sterile saline.

    • Administer the formulation to the mice via intravenous (IV) injection into the tail vein.

  • Bioluminescence Imaging:

    • At desired time points post-injection (e.g., 6, 24, 48 hours), administer D-luciferin to the mice via intraperitoneal (IP) injection.

    • Anesthetize the mice and place them in the IVIS imaging chamber.

    • Acquire bioluminescence images to visualize the location and quantify the intensity of protein expression.

  • Biodistribution Analysis (Optional): At the end of the study, euthanize the mice and harvest major organs (liver, spleen, lungs, kidneys, heart). Homogenize the tissues and perform a luciferase assay to quantify protein expression in each organ.

Visualizing Key Processes in LNP-Mediated Delivery

To better understand the mechanisms of LNP-mediated nucleic acid delivery, the following diagrams illustrate the key signaling pathways and experimental workflows.

LNP_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endocytosis Endocytosis cluster_cytoplasm Cytoplasm cluster_lysosome_pathway Degradation Pathway LNP LNP (Neutral Charge) EarlyEndosome Early Endosome (pH 6.0-6.5) LNP->EarlyEndosome Cellular Uptake PlasmaMembrane Plasma Membrane mRNA_release mRNA Release EarlyEndosome->mRNA_release Endosomal Escape (Protonation of Ionizable Lipid) LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Endosomal Maturation Translation Translation (Protein Synthesis) mRNA_release->Translation Lysosome Lysosome (pH < 5.0) LateEndosome->Lysosome LNP_Formulation_Workflow cluster_preparation Preparation cluster_formulation Formulation cluster_purification Purification & Characterization LipidMix Lipid Mix in Ethanol (Ionizable, Helper, Cholesterol, PEG) Microfluidic Microfluidic Mixing LipidMix->Microfluidic mRNA_solution mRNA in Citrate Buffer (pH 4.0) mRNA_solution->Microfluidic Dialysis Dialysis vs. PBS (pH 7.4) Microfluidic->Dialysis Characterization Characterization (Size, PDI, Zeta, Encapsulation) Dialysis->Characterization Final_LNP Final LNP Formulation Characterization->Final_LNP InVivo_Evaluation_Logic Start mRNA-LNP Formulation Administration IV Administration to Mice Start->Administration Imaging In Vivo Bioluminescence Imaging Administration->Imaging Biodistribution Ex Vivo Organ Analysis Administration->Biodistribution DataAnalysis Quantification of Protein Expression Imaging->DataAnalysis Conclusion Efficacy & Biodistribution Profile DataAnalysis->Conclusion Biodistribution->DataAnalysis

References

A Comparative Guide to Liposome Surface Functionalization: 16:0 Glutaryl PE and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of functionalized lipid is a critical step in the design of liposomal drug delivery systems. The ability to conjugate targeting ligands, imaging agents, or other molecules to the liposome (B1194612) surface dictates the efficacy and specificity of the therapeutic. This guide provides a comparative analysis of 16:0 Glutaryl PE, a carboxylated polyethylene (B3416737) glycol (PEG) lipid, with its key alternatives, offering a cross-validation of experimental data to inform your selection process.

This guide will delve into the performance of this compound and compare it with two primary alternatives: another carboxylated lipid, 16:0 Succinyl PE, and lipids functionalized with a maleimide (B117702) group. The comparison will focus on key performance indicators such as conjugation efficiency, liposome stability, and drug release profiles, supported by experimental data and detailed protocols.

Key Performance Metrics: A Side-by-Side Comparison

The selection of a functionalized lipid hinges on its performance in several key areas. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide an objective overview.

FeatureThis compound16:0 Succinyl PEMaleimide-Functionalized PE
Reactive Group Carboxylic Acid (-COOH)Carboxylic Acid (-COOH)Maleimide
Conjugation Chemistry Amide bond formation (e.g., EDC/NHS coupling)Amide bond formation (e.g., EDC/NHS coupling)Thioether bond formation with sulfhydryl groups (-SH)
Specificity Reacts with primary amines (e.g., lysine (B10760008) residues on proteins). Can lead to random orientation.Reacts with primary amines. Similar potential for random orientation as Glutaryl PE.Highly specific for sulfhydryl groups, allowing for site-specific conjugation.
Reported Conjugation Efficiency High, but can be variable depending on the biomolecule and reaction conditions.Similar to this compound.Can reach up to 100% with optimized protocols.
Liposome Stability Generally stable, with a reported shelf life of over one year at -20°C.[1] The impact on in-vivo stability is formulation-dependent.Information on comparative stability is limited, but expected to be similar to other functionalized PE lipids.Can form stable liposomes. Some studies suggest maleimide-thiol conjugates are very stable in serum.
Drug Release Profile The functionalization can influence the drug release profile, which is also highly dependent on the encapsulated drug and overall lipid composition.Similar to this compound, the linker itself is not expected to be the primary determinant of drug release.The conjugation chemistry is not expected to directly dictate the drug release profile, which is more influenced by the liposome's lipid matrix.

In-Depth Analysis of Functionalized Lipids

This compound: The Carboxylated Workhorse

This compound, or 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl), is a widely used functionalized lipid for tethering molecules to the surface of liposomes. Its terminal carboxylic acid group provides a versatile handle for covalent attachment of a variety of ligands, including proteins, peptides, and small molecules, through well-established amide bond formation chemistries.

Experimental Example: Glycomimetic-Functionalized Liposomes

In a study focused on targeting bacterial lectins, liposomes were functionalized with glycomimetics using this compound. The resulting liposomes exhibited the following characteristics:

Liposome FormulationAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DSPC/Cholesterol/16:0 Glutaryl PE-Ligand (15%)176 - 2080.077 - 0.158-20 to -52

These results demonstrate the successful incorporation of this compound into liposomes and the formation of stable nanoparticles with a negative surface charge.

16:0 Succinyl PE: A Close Relative

16:0 Succinyl PE is another carboxyl-functionalized lipid that serves as a direct alternative to this compound.[2] The primary difference lies in the length of the linker arm between the phosphoethanolamine headgroup and the terminal carboxyl group (succinyl has a four-carbon chain, while glutaryl has a five-carbon chain). This subtle structural difference may influence the accessibility of the reactive group and the flexibility of the conjugated ligand, but comparative studies are needed to confirm these effects.

Maleimide-Functionalized PE: The Power of Specificity

Lipids functionalized with a maleimide group offer a highly specific and efficient method for conjugating thiol-containing molecules, such as cysteine-containing peptides or thiolated antibodies. This specificity allows for controlled, site-directed attachment, which can be crucial for maintaining the biological activity of the conjugated ligand.

Experimental Example: Peptide Conjugation with High Efficiency

A study detailing the conjugation of a HER2/neu-derived peptide to Maleimide-PEG2000-DSPE reported a conjugation efficiency of up to 100%, as confirmed by HPLC analysis. This highlights the potential for near-complete and highly efficient ligand attachment using maleimide chemistry.

Experimental Protocols: A How-To Guide

Amide Bond Formation using this compound (EDC/NHS Chemistry)

This protocol outlines the general steps for conjugating a primary amine-containing ligand to liposomes incorporating this compound.

Materials:

  • Pre-formed liposomes containing 1-5 mol% this compound

  • Ligand with a primary amine group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine)

Procedure:

  • Activate Carboxyl Groups: Resuspend the liposomes in Activation Buffer. Add EDC and sulfo-NHS to the liposome suspension and incubate for 15-30 minutes at room temperature to activate the carboxyl groups of this compound.

  • Conjugation: Add the amine-containing ligand to the activated liposome suspension. Adjust the pH to 7.4 with Coupling Buffer and incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add a quenching solution to stop the reaction.

  • Purification: Remove unconjugated ligand and byproducts by size exclusion chromatography or dialysis.

Workflow for EDC/NHS Conjugation

EDC_NHS_Conjugation Liposome_COOH Liposome with This compound (-COOH) Activated_Liposome Activated Liposome (NHS-ester) Liposome_COOH->Activated_Liposome EDC, Sulfo-NHS pH 6.0 Conjugated_Liposome Conjugated Liposome (Amide Bond) Activated_Liposome->Conjugated_Liposome pH 7.4 Ligand_NH2 Ligand (-NH2) Ligand_NH2->Conjugated_Liposome

Caption: EDC/NHS chemistry for conjugating amine-containing ligands to carboxylated liposomes.

Thioether Bond Formation using Maleimide-Functionalized PE

This protocol describes the conjugation of a thiol-containing ligand to liposomes incorporating a maleimide-functionalized PE.

Materials:

  • Pre-formed liposomes containing 1-5 mol% Maleimide-PE

  • Thiol-containing ligand (e.g., cysteine-terminated peptide)

  • Coupling Buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (optional, e.g., TCEP)

  • Quenching solution (e.g., L-cysteine)

Procedure:

  • Prepare Ligand: If the ligand has disulfide bonds, it may need to be reduced to expose the free thiol group.

  • Conjugation: Mix the liposomes and the thiol-containing ligand in the Coupling Buffer. The reaction is typically rapid and can be performed at room temperature for 1-2 hours.

  • Quenching: Add a quenching solution to react with any unreacted maleimide groups.

  • Purification: Purify the conjugated liposomes using size exclusion chromatography or dialysis.

Workflow for Maleimide-Thiol Conjugation

Maleimide_Thiol_Conjugation Liposome_Maleimide Liposome with Maleimide-PE Conjugated_Liposome Conjugated Liposome (Thioether Bond) Liposome_Maleimide->Conjugated_Liposome pH 6.5-7.5 Ligand_SH Ligand (-SH) Ligand_SH->Conjugated_Liposome

Caption: Thiol-maleimide chemistry for site-specific conjugation of sulfhydryl-containing ligands.

Signaling Pathways and Cellular Uptake

The functionalization of liposomes with targeting ligands is designed to engage specific cellular pathways to enhance uptake and delivery of the payload. For instance, liposomes decorated with antibodies or peptides that bind to cell surface receptors can trigger receptor-mediated endocytosis.

Receptor-Mediated Endocytosis Pathway

Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Targeted_Liposome Targeted Liposome (e.g., with this compound-Ligand) Receptor Cell Surface Receptor Targeted_Liposome->Receptor Binding Clathrin_Coated_Pit Clathrin-Coated Pit Receptor->Clathrin_Coated_Pit Internalization Endosome Endosome Clathrin_Coated_Pit->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Endosome->Drug_Release Lysosome->Drug_Release

Caption: Simplified diagram of receptor-mediated endocytosis for targeted liposomes.

Conclusion

The choice between this compound and its alternatives depends on the specific requirements of the application. This compound offers a versatile and widely used method for conjugating a broad range of molecules. For applications demanding highly specific, site-directed conjugation and potentially higher efficiency, maleimide-functionalized lipids present a compelling alternative. While data for direct, comprehensive comparisons are still emerging, this guide provides a framework for researchers to make an informed decision based on the available experimental evidence. Further head-to-head studies are warranted to fully elucidate the subtle performance differences between these valuable tools in liposome technology.

References

Assessing the Biocompatibility of 16:0 Glutaryl PE for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the rapidly evolving field of drug delivery, the biocompatibility of nanoparticle components is a critical parameter governing their clinical translation. Among the various materials used, functionalized lipids play a pivotal role in determining the stability, targeting efficiency, and safety of lipid-based nanoparticles (LNPs). This guide provides an objective comparison of 16:0 Glutaryl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl), a carboxyl-functionalized lipid, with the widely-used PEGylated lipid, DSPE-PEG2000. It aims to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to assess these components for their specific applications.

Introduction to Functionalized Lipids

Lipid-based nanocarriers, such as liposomes and solid lipid nanoparticles, are favored for their excellent biocompatibility and biodegradability.[1][2][3] Functionalizing the surface of these nanoparticles is a common strategy to enhance their performance.

This compound is a phospholipid modified with a glutaryl linker, which exposes a terminal carboxylic acid group. This functional group is particularly useful for covalently conjugating targeting ligands, such as antibodies or peptides, enabling active targeting of specific cells or tissues.[4] Its backbone, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE), is a naturally occurring phospholipid component of cell membranes.[5]

DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) represents the industry standard for creating "stealth" nanoparticles.[6][7] The polyethylene (B3416737) glycol (PEG) chain creates a hydrophilic shield on the nanoparticle surface, which reduces recognition by the mononuclear phagocyte system, thereby prolonging circulation time and improving passive tumor accumulation through the Enhanced Permeability and Retention (EPR) effect.[7][8]

This guide focuses on two key in vitro assays for biocompatibility: cytotoxicity and hemolysis.

Comparative Analysis of Biocompatibility

The biocompatibility of a lipid formulation is not intrinsic to the lipid alone but is highly dependent on its concentration, the overall composition of the nanoparticle, and the biological system it interacts with. Below is a summary of representative data from key in vitro biocompatibility assays.

Table 1: In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it reflects the concentration of the lipid formulation required to inhibit the metabolic activity of cultured cells by 50%, a common indicator of cytotoxicity. Lower IC50 values indicate higher cytotoxicity.

Formulation DescriptionCell LineAssayIC50 (µg/mL)Reference
Representative Carboxylated Lipid Liposomes VariousMTT/WST> 250 µg/mL (for blank nanoparticles)[9]
DSPE-PEG2000 Liposomes (Drug-Loaded) KB cellsCCK-80.1214 µg/mL (Doxorubicin equivalent)[10]
DSPE-PEG2000 Liposomes (Drug-Loaded) U87MG cellsMTT~10-20 µM (Doxorubicin equivalent)[6][11]

Note: Data for blank carboxylated lipid nanoparticles is often limited in public literature, with studies typically focusing on the effects of the encapsulated drug. The value presented is a conservative estimate based on the general understanding that the lipid components of LNPs are biocompatible at typical therapeutic concentrations.[9] Data for DSPE-PEG2000 liposomes are presented for drug-loaded formulations, as this is how they are most commonly characterized for cytotoxicity.

Table 2: In Vitro Hemolysis Data

Hemolysis assays are crucial for assessing the blood compatibility of intravenously administered nanoparticles. The assay measures the percentage of red blood cells (RBCs) that are lysed upon exposure to the test material. A hemolysis rate of less than 5% is generally considered safe for intravenous applications.

Formulation DescriptionLipid ConcentrationHemolysis (%)Reference
Representative Carboxylated Lipid Liposomes Not Available< 5% (Expected)-
DSPE-PEG2000 (8 mol%) Liposomes < 0.16 mg/mLMinimal / < 5%[1][12]
DSPE-PEG2000 (8 mol%) Liposomes 0.38 - 0.6 mg/mL> 5% (in some formulations)[1][12]

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible biocompatibility data. Below are methodologies for the MTT cytotoxicity assay and the hemolysis assay.

MTT Cytotoxicity Assay Protocol

This protocol assesses the effect of a test compound on cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2, U87MG) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the liposomal formulations (and a "blank liposome" control) in fresh cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted formulations. Include untreated cells as a negative control (100% viability).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the logarithm of the concentration and determine the IC50 value using a suitable curve-fitting software.

Hemolysis Assay Protocol

This protocol determines the compatibility of lipid formulations with red blood cells.

  • RBC Preparation: Obtain fresh whole blood (e.g., human or rat) containing an anticoagulant (e.g., EDTA). Centrifuge the blood at 1,000 x g for 10 minutes. Aspirate and discard the plasma and buffy coat.

  • Washing: Resuspend the red blood cells (RBCs) in sterile, isotonic phosphate-buffered saline (PBS, pH 7.4). Centrifuge and discard the supernatant. Repeat this washing step three times.

  • RBC Suspension: After the final wash, resuspend the RBC pellet in PBS to create a 2% (v/v) RBC suspension.

  • Treatment: In a 96-well plate or microcentrifuge tubes, add 100 µL of the RBC suspension to 100 µL of the test liposome (B1194612) formulations at various concentrations.

  • Controls:

    • Negative Control: 100 µL of RBC suspension + 100 µL of PBS (0% hemolysis).

    • Positive Control: 100 µL of RBC suspension + 100 µL of 1% Triton X-100 (100% hemolysis).

  • Incubation: Incubate all samples at 37°C for 1-2 hours with gentle agitation.

  • Centrifugation: Centrifuge the plate or tubes at 800 x g for 10 minutes to pellet the intact RBCs.

  • Absorbance Measurement: Carefully transfer 100 µL of the supernatant from each well to a new clear 96-well plate. Measure the absorbance of the supernatant at 540 nm (the absorbance peak of hemoglobin).

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

Mandatory Visualizations

Diagrams illustrating key concepts and workflows can aid in understanding and experimental design.

G cluster_structure Liposome Surface Functionality cluster_peg DSPE-PEG2000 cluster_glut This compound L1 Liposome Core (DPPC/Chol) P1 DSPE Anchor G1 DPPE Anchor P2 PEG2000 Chain (Stealth Shield) P1->P2 covalent bond G2 Glutaryl Linker G1->G2 covalent bond G3 Terminal -COOH (For Conjugation) G2->G3 covalent bond G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate 24h A->B D Treat cells with liposome dilutions B->D C Prepare serial dilutions of liposomes C->D E Incubate 24-48h D->E F Add MTT reagent E->F G Incubate 4h F->G H Add solubilization solution (e.g., DMSO) G->H I Measure absorbance at 570 nm H->I J Calculate % Viability and determine IC50 I->J G cluster_prep RBC Preparation cluster_treat Incubation cluster_analysis Analysis A Isolate RBCs from whole blood via centrifugation B Wash RBCs 3x with isotonic PBS A->B C Prepare 2% (v/v) RBC suspension B->C D Mix RBC suspension with liposome dilutions C->D E Incubate at 37°C for 1-2 hours D->E G Centrifuge to pellet intact RBCs E->G F Include Positive (Triton X-100) and Negative (PBS) controls F->E H Measure absorbance of supernatant at 540 nm G->H I Calculate % Hemolysis H->I

References

Quantitative Analysis of 16:0 Glutaryl PE in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of modified phospholipids (B1166683), such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (16:0 Glutaryl PE), in complex biological matrices is critical for advancing research in drug delivery, diagnostics, and the study of cellular processes. This guide provides an objective comparison of analytical methodologies, supported by experimental data, to aid researchers in selecting the most appropriate approach for their specific needs.

Comparison of Analytical Methodologies

The quantitative analysis of this compound, a functionalized phosphatidylethanolamine, predominantly relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of sample preparation and chromatographic strategy significantly impacts method performance. Below is a comparison of common techniques, with performance data extrapolated from studies on structurally similar N-acyl-phosphatidylethanolamines and other phospholipids.

Sample Preparation Methods

Effective sample preparation is paramount to minimize matrix effects and ensure high recovery of the analyte.

MethodPrincipleAverage Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile), and the supernatant is analyzed.HighHigh (significant ion suppression)Simple, fast, and inexpensive.Ineffective at removing phospholipids, leading to substantial matrix effects.[1]
Liquid-Liquid Extraction (LLE) Partitioning of lipids from the aqueous phase into an immiscible organic solvent (e.g., Folch or Bligh & Dyer methods).Variable (can be lower for more polar lipids)LowProvides very clean extracts, effectively removing interfering substances.[1]Can be labor-intensive and may have lower recovery for certain analytes.[1]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent, washed, and then eluted.HighLow to MediumGood removal of salts and phospholipids; can be automated.Requires method development to optimize sorbent, wash, and elution steps.[2]
HybridSPE®-Phospholipid Combines protein precipitation with selective removal of phospholipids by a zirconia-based sorbent.HighVery Low (>99% phospholipid removal)Combines the simplicity of PPT with high selectivity for phospholipid removal.[3]Higher cost per sample compared to PPT.[1]
Chromatographic Methods

The separation of this compound from other lipid species is typically achieved using either Reversed-Phase Liquid Chromatography (RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC).

MethodPrincipleSeparation BasisTypical Mobile PhasesKey AdvantagesKey Disadvantages
Reversed-Phase LC (RPLC) Separation based on hydrophobicity using a nonpolar stationary phase (e.g., C18).Acyl chain length and degree of saturation.Acetonitrile (B52724)/Methanol and water with additives (e.g., formic acid, ammonium (B1175870) formate).Excellent separation of isomers and isobars within a lipid class. Robust and highly reproducible.Polar lipids, including some modified PEs, may have poor retention.
Hydrophilic Interaction LC (HILIC) Separation based on polarity using a polar stationary phase (e.g., silica, amide).Polar head group.High organic content (e.g., >70% acetonitrile) with a small amount of aqueous buffer.Excellent retention of polar and modified lipids. Co-elution of lipids within the same class can simplify quantification using a single internal standard.[4]Can be more susceptible to matrix effects from co-eluting phospholipids. May have lower reproducibility than RPLC.[4]

Quantitative Performance Data (Representative)

The following table summarizes typical performance characteristics for the quantification of N-acyl PEs using LC-MS/MS, which can be considered indicative for this compound.

ParameterRPLC-MS/MSHILIC-MS/MS
Lower Limit of Quantification (LLOQ) 10 pmol/g tissue[5]1-10 ng/mL
Linear Range Up to 2300 pmol/g tissue[5]1 - 1000 ng/mL[6]
Precision (%RSD) < 15%< 15%
Accuracy (%Bias) Within ±15%Within ±15%
Recovery > 85% (with appropriate extraction)> 85% (with appropriate extraction)

Experimental Protocols

Sample Preparation: HybridSPE®-Phospholipid Extraction from Plasma

This protocol combines protein precipitation with highly selective phospholipid removal.

Materials:

  • Biological plasma sample

  • Acetonitrile with 1% formic acid

  • HybridSPE®-Phospholipid 96-well plate or cartridges

  • Collection plate or tubes

  • Vacuum manifold

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., 90:10 Methanol:Water)

Procedure:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile with 1% formic acid. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 3 minutes to pellet the precipitated proteins.

  • HybridSPE® Cleanup: Load the supernatant onto the HybridSPE®-Phospholipid plate/cartridge.

  • Elution: Apply vacuum (e.g., 10 in. Hg) and collect the flow-through. The phospholipids are retained on the sorbent, while the analyte of interest passes through.

  • Evaporation: Dry the collected eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of reconstitution solvent for LC-MS/MS analysis.

LC-MS/MS Analysis: RPLC-MS/MS Method

This method is suitable for the separation and quantification of this compound based on its hydrophobicity.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: linear gradient to 100% B

    • 15-20 min: hold at 100% B

    • 20.1-25 min: re-equilibrate at 30% B

  • Column Temperature: 50 °C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transition: To be determined using a this compound standard. A characteristic transition would involve the precursor ion ([M-H]⁻) and a fragment ion corresponding to the glutaryl-ethanolamine headgroup or a fatty acid chain.

  • Collision Energy and other parameters: Optimize by infusing a standard solution of this compound.

Visualizing Workflows and Relationships

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological sample.

Quantitative Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (Acetonitrile) BiologicalSample->ProteinPrecipitation Add Solvent SPE_Cleanup Solid-Phase Extraction (Phospholipid Removal) ProteinPrecipitation->SPE_Cleanup Load Supernatant DryAndReconstitute Evaporation & Reconstitution SPE_Cleanup->DryAndReconstitute Collect Eluate LC_Separation LC Separation (RPLC or HILIC) DryAndReconstitute->LC_Separation Inject Sample MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Ionization DataProcessing Data Processing & Quantification MS_Detection->DataProcessing Acquire Data

Caption: A generalized workflow for the quantitative analysis of this compound.

Application of this compound in Drug Delivery

This compound is often used to create functionalized liposomes for targeted drug delivery. The glutaryl linker provides a carboxylic acid group for conjugation to targeting ligands.

Liposome Functionalization cluster_liposome Liposome Assembly cluster_conjugation Bioconjugation Lipids Structural Lipids (e.g., DPPC) This compound Hydration Hydration & Sonication Lipids->Hydration Liposome Glutaryl-Functionalized Liposome Hydration->Liposome EDC_NHS EDC/NHS Chemistry Liposome->EDC_NHS Activate Carboxyl Group TargetingLigand Targeting Ligand (e.g., Antibody, Peptide) TargetingLigand->EDC_NHS Couple Amine Group TargetedLiposome Targeted Liposome for Drug Delivery EDC_NHS->TargetedLiposome

Caption: Workflow for creating targeted liposomes using this compound.

References

Safety Operating Guide

Proper Disposal of 16:0 Glutaryl PE: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 16:0 Glutaryl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl)), a phospholipid commonly used in biopharmaceutical research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with handling laboratory chemicals.

Pre-Disposal and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. While the substance is not classified as hazardous, general laboratory safety practices should be strictly followed. The material should be considered hazardous until further information becomes available[1].

Personal Protective Equipment (PPE): A summary of recommended personal protective equipment can be found in the table below.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or gogglesProtects against accidental splashes or dust formation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents direct skin contact with the substance.
Respiratory Protection Not generally required under normal useUse a NIOSH-approved respirator if dust is generated.
Protective Clothing Laboratory coatMinimizes contamination of personal clothing.

Disposal Procedure

The disposal of this compound and its empty containers must be conducted in accordance with all applicable federal, state, and local environmental regulations.

Step 1: Waste Identification and Segregation

  • Unused or waste this compound should be collected in a designated, labeled, and sealed container.

  • Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Chemical Deactivation (If Required)

  • For many phospholipid compounds, chemical deactivation prior to disposal is not necessary. However, consult your institution's specific protocols. If deactivation is required, it should be performed by trained personnel in a controlled environment.

Step 3: Packaging for Disposal

  • Ensure the waste container is securely sealed and properly labeled with the chemical name ("this compound") and any associated hazard warnings.

  • Place the sealed container in a secondary container for transport to the designated waste accumulation area.

Step 4: Final Disposal

  • Transfer the packaged waste to your institution's designated hazardous waste disposal service.

  • Never dispose of this compound down the drain or in regular trash unless authorized by your EHS office.

The logical flow for the disposal of this compound is illustrated in the diagram below.

cluster_prep Pre-Disposal cluster_disposal Disposal Workflow cluster_final Final Disposition A Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Collect Waste this compound in a Labeled, Sealed Container A->B C Consult Institutional EHS for Deactivation Protocols (if any) B->C D Securely Package and Label for Waste Pickup C->D E Transfer to Designated Hazardous Waste Service D->E F Compliant Disposal according to Federal, State, & Local Regulations E->F

Caption: Disposal workflow for this compound.

Experimental Protocols

Currently, there are no widely established experimental protocols for the deactivation or disposal of this compound in a standard laboratory setting beyond the general guidelines for chemical waste. Researchers should always consult and adhere to the protocols established by their institution's Environmental Health and Safety department.

This information is intended as a guide and does not supersede institutional or regulatory requirements. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling 16:0 Glutaryl PE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt), also known as 16:0 Glutaryl PE. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personal safety. The recommended PPE is detailed below.[1][2][3][4]

Protective EquipmentSpecification and Use
Eye Protection Chemical safety glasses or goggles are required to protect against dust particles and potential splashes.[1][3][4] Face shields should be worn in addition to safety glasses or goggles when there is a significant splash hazard.[3]
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact.[3] For prolonged contact or when handling solutions, chemical-resistant gloves should be worn. Gloves must be removed immediately if contaminated, and hands should be washed thoroughly.
Body Protection A lab coat must be worn to protect clothing and skin from potential contamination.[1][2][4] For tasks with a higher risk of splashes, a liquid-resistant apron should be worn over the lab coat.[2]
Respiratory Protection If handling the powder outside of a fume hood or well-ventilated area where dust may be generated, a respirator is necessary to prevent inhalation.[1][4]

Operational and Disposal Plans

Proper handling and disposal of this compound are critical for maintaining a safe and compliant laboratory. The following procedural guidance outlines the key steps from receipt to disposal.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • This compound powder should be stored at -20°C.[5][6]

  • As a saturated lipid, it is stable as a powder but should be stored in a glass container with a Teflon-lined closure.[7]

Handling and Preparation of Solutions:

  • Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the powder form to avoid inhalation of dust.[1]

  • Before opening, allow the container to warm to room temperature to prevent the condensation of moisture, as the compound can be hygroscopic.[7]

  • Avoid direct contact with skin and eyes.[1]

  • When preparing solutions, use glass, stainless steel, or Teflon equipment. Avoid using plastic pipet tips or tubes with organic solvents.[7]

  • This compound is suitable for liposome (B1194612) preparation.[6]

Disposal Plan:

  • Dispose of unused this compound and any contaminated materials (e.g., gloves, pipette tips) as chemical waste in accordance with local, state, and federal regulations.

  • Contaminated glassware should be rinsed with an appropriate solvent, and the rinsate should be collected as hazardous waste.

  • Do not dispose of this chemical down the drain or in the general trash.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store at -20°C inspect->store warm Warm to Room Temp store->warm ppe Don PPE warm->ppe weigh Weigh Powder in Hood ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment (e.g., Liposome Prep) dissolve->experiment collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid dispose Dispose as Chemical Waste collect_solid->dispose collect_liquid->dispose

Caption: Workflow for handling this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16:0 Glutaryl PE
Reactant of Route 2
16:0 Glutaryl PE

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.